molecular formula C10H8N2 B1339316 1-Methyl-1H-indole-6-carbonitrile CAS No. 20996-87-6

1-Methyl-1H-indole-6-carbonitrile

Cat. No.: B1339316
CAS No.: 20996-87-6
M. Wt: 156.18 g/mol
InChI Key: FOGAAHLMYPQCJG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-6-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1H-indole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGAAHLMYPQCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572246
Record name 1-Methyl-1H-indole-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20996-87-6
Record name 1-Methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 20996-87-6

This guide provides a comprehensive technical overview of 1-Methyl-1H-indole-6-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, and its strategic applications in the synthesis of complex molecular architectures.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel therapeutic agents. 1-Methyl-1H-indole-6-carbonitrile, with its strategic placement of a methyl group on the indole nitrogen and a cyano group on the benzene ring, offers a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of targeted therapeutics.[2][3]

Physicochemical Properties

1-Methyl-1H-indole-6-carbonitrile is typically a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 20996-87-6[4]
Molecular Formula C₁₀H₈N₂[4]
Molecular Weight 156.18 g/mol
Form Solid
InChI Key FOGAAHLMYPQCJG-UHFFFAOYSA-N
SMILES CN1C2=CC(C#N)=CC=C2C=C1

Synthesis of 1-Methyl-1H-indole-6-carbonitrile

The primary route to 1-Methyl-1H-indole-6-carbonitrile involves the N-methylation of the precursor, 1H-indole-6-carbonitrile (also known as 6-cyanoindole). This transformation is crucial as the methyl group at the N1 position can significantly alter the compound's biological activity and metabolic stability.

Conceptual Workflow for N-Methylation

The workflow involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Work-up & Purification A 1H-Indole-6-carbonitrile C Indole Anion A->C Deprotonation B Base (e.g., NaH, K₂CO₃) E 1-Methyl-1H-indole-6-carbonitrile C->E SN2 Reaction D Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄, DMC) F Quenching, Extraction E->F G Chromatography/Recrystallization F->G H Pure Product G->H

Caption: General workflow for the synthesis of 1-Methyl-1H-indole-6-carbonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-methylation of indoles.[5]

Materials:

  • 1H-Indole-6-carbonitrile (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Methyl iodide (CH₃I, 1.5 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 1H-indole-6-carbonitrile (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indole anion.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Methyl-1H-indole-6-carbonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The indole anion is highly reactive and can be quenched by atmospheric moisture and oxygen. An inert atmosphere is crucial to prevent side reactions and ensure a high yield.

  • Anhydrous Solvent: The use of an anhydrous solvent like DMF is essential to prevent the protonation of the highly basic sodium hydride and the resulting indole anion.

  • Strong Base: A strong base like sodium hydride is required to efficiently deprotonate the indole nitrogen (pKa ≈ 17), driving the reaction towards the formation of the nucleophilic indole anion.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and residual reagents.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 1-Methyl-1H-indole-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system and a characteristic singlet for the N-methyl group.

  • N-CH₃: A singlet integrating to 3 protons, typically in the range of 3.7-4.0 ppm.

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the indole ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the cyano group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • N-CH₃: A signal in the aliphatic region, typically around 30-35 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 100-140 ppm).

  • Cyano Carbon (C≡N): A characteristic signal in the downfield region, typically around 118-125 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

  • C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group.[9]

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ corresponding to the N-methyl group.

  • C=C Stretch (Aromatic): Several absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]

  • Molecular Ion (M⁺): A prominent peak at m/z = 156, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules like HCN or the cleavage of the N-methyl group.[11][12]

Applications in Drug Discovery and Development

1-Methyl-1H-indole-6-carbonitrile serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds.[13] The cyano group can be readily transformed into other functional groups such as carboxylic acids, amines, and tetrazoles, providing access to a diverse array of indole derivatives.

Role as a Chemical Intermediate

The strategic placement of the cyano group allows for its conversion into various functionalities, which is a key step in the synthesis of more complex drug candidates.

G cluster_0 Functional Group Transformations cluster_1 Resulting Scaffolds A 1-Methyl-1H-indole-6-carbonitrile B Hydrolysis (H⁺ or OH⁻) A->B C Reduction (e.g., LiAlH₄, H₂/Catalyst) A->C D Cycloaddition (e.g., NaN₃) A->D E 1-Methyl-1H-indole-6-carboxylic acid B->E F 1-Methyl-1H-indol-6-yl)methanamine C->F G 6-(1H-Tetrazol-5-yl)-1-methyl-1H-indole D->G

Caption: Key transformations of the cyano group in 1-Methyl-1H-indole-6-carbonitrile.

Therapeutic Targets

Derivatives of 6-cyanoindoles have been investigated for their potential activity against a range of therapeutic targets, including:

  • Dopamine D4 Receptors: Cyano-substituted indoles have been explored as selective ligands for dopamine receptors, which are implicated in various neuropsychiatric disorders.[14]

  • Antidepressant Agents: The cyanoindole core is a key structural feature in some antidepressant medications.[14]

Safety and Handling

1-Methyl-1H-indole-6-carbonitrile is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

Conclusion

1-Methyl-1H-indole-6-carbonitrile, with its confirmed CAS number of 20996-87-6, is a strategically important building block in synthetic and medicinal chemistry. Its synthesis via N-methylation of 6-cyanoindole is a well-established chemical transformation. The versatile cyano group allows for a multitude of subsequent chemical modifications, providing access to a wide range of complex indole derivatives with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • Organic Syntheses. 1-methylindole. [Link]

  • PubChem. 1H-indole-6-carbonitrile. [Link]

  • Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]

  • University of Southampton. 1-Methyl-1H-indole-6-carboxylic acid - eCrystals. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • PubChem. 1H-Indole, 6-methyl-. [Link]

  • PubChem. 1-Methylindole. [Link]

  • NIST. 1H-Indole, 6-methyl-. [Link]

  • SpectraBase. 1-Methyl-1H-indole [FTIR]. [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • NIST. 1H-Indole, 1-methyl-. [Link]

  • PMC. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. FT-IR spectrum of control indole. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • PMC. Biomedical Importance of Indoles. [Link]

  • PMC. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. [Link]

  • MDPI. Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. [Link]

  • ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Link]

  • FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • ChemSynthesis. methyl 1H-indole-6-carboxylate. [Link]

  • Arkivoc. Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. [Link]

Sources

An In-depth Technical Guide to 1-Methyl-1H-indole-6-carbonitrile: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Methyl-1H-indole-6-carbonitrile (CAS No. 20996-87-6). This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, leveraging the unique electronic properties of the indole scaffold functionalized with a methyl group at the N1 position and a nitrile group at the C6 position. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, predicted spectroscopic data based on analogous structures, and insights into its chemical behavior.

Introduction and Significance

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic placement of functional groups on the indole ring system allows for the fine-tuning of a molecule's biological activity and physicochemical properties. 1-Methyl-1H-indole-6-carbonitrile is a bifunctional synthetic intermediate of significant interest. The N-methylation prevents the formation of N-H hydrogen bonds and increases lipophilicity, while the C6-nitrile group serves as a versatile chemical handle for further molecular elaboration through various transformations, including hydrolysis, reduction, or participation in cycloaddition reactions.[2] Its derivatives are explored in diverse therapeutic areas, making a thorough understanding of its chemical characteristics essential for its effective utilization in complex synthetic campaigns.

Physicochemical and Safety Properties

1-Methyl-1H-indole-6-carbonitrile is a solid at room temperature.[3] It is sensitive to air and light and should be stored accordingly in a tightly sealed container under a dry, inert atmosphere.[4] The key physical and chemical identifiers for this compound are summarized in Table 1.

PropertyValueSource(s)
CAS Number 20996-87-6[3][5]
Molecular Formula C₁₀H₈N₂[3][5]
Molecular Weight 156.18 g/mol [3]
Physical Form Solid[3]
Melting Point 51 - 54 °C[4]
Boiling Point 253 - 254 °C[4]
log P (octanol/water) 2.14 (experimental)[4]
InChI Key FOGAAHLMYPQCJG-UHFFFAOYSA-N[3]
Safety and Handling

This compound must be handled with appropriate caution in a well-ventilated chemical fume hood. It is classified as harmful if swallowed and toxic in contact with skin.[4] It is also known to cause serious eye irritation and is very toxic to aquatic life.[4]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Acute Toxicity, Dermal (Category 3)GHS06DangerH311: Toxic in contact with skin
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Acute Aquatic Toxicity (Category 1)GHS09WarningH400: Very toxic to aquatic life

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), chemical safety goggles, and a laboratory coat.[4] First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[4]

  • Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.[4]

  • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[4]

Synthesis and Purification

The most direct and common synthesis of 1-Methyl-1H-indole-6-carbonitrile involves the N-methylation of the precursor, 1H-indole-6-carbonitrile. A robust and high-yielding method adapted from a classic Organic Syntheses procedure for the methylation of indole involves the deprotonation of the indole nitrogen with a strong base followed by quenching with an electrophilic methyl source.[3]

Synthesis_Workflow Precursor 1H-Indole-6-carbonitrile Intermediate Indolide Anion Precursor->Intermediate Deprotonation 1 Base Sodium Amide (NaNH₂) in liquid NH₃ Product 1-Methyl-1H-indole-6-carbonitrile Intermediate->Product SN2 Alkylation 2 MeI Methyl Iodide (CH₃I) Workup Aqueous Workup & Extraction Product->Workup Quench Purification Column Chromatography or Distillation Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Figure 1: General workflow for the synthesis of 1-Methyl-1H-indole-6-carbonitrile.
Detailed Experimental Protocol: N-Methylation

Causality: This protocol utilizes sodium amide in liquid ammonia. Liquid ammonia serves as both the solvent and a medium that allows the strong base, sodium amide, to efficiently deprotonate the indole N-H (pKa ≈ 17). The resulting sodium indolide salt is a potent nucleophile that readily undergoes an SN2 reaction with methyl iodide to form the desired N-methylated product in high yield.[3]

Materials:

  • 1H-indole-6-carbonitrile

  • Sodium metal (Na)

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)

  • Liquid ammonia (NH₃)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen). The entire apparatus must be situated in a well-ventilated fume hood.

  • Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense approximately 400-500 mL of liquid ammonia.

  • Base Formation: Add a catalytic amount (approx. 0.1 g) of ferric nitrate nonahydrate. With vigorous stirring, add small, clean pieces of sodium metal until the characteristic deep blue color of solvated electrons persists. The formation of the light gray sodium amide is typically complete within 20-30 minutes.

  • Deprotonation: Slowly add a solution of 1H-indole-6-carbonitrile (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether. Stir for 10-15 minutes to ensure complete formation of the sodium indolide salt.

  • Alkylation: Add a solution of methyl iodide (1.1 eq) in an equal volume of anhydrous diethyl ether dropwise to the reaction mixture. Continue stirring for an additional 15-20 minutes.

  • Workup: Carefully allow the liquid ammonia to evaporate under a stream of nitrogen. To the remaining residue, add 100 mL of water, followed by 100 mL of diethyl ether.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous phase with an additional portion of diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield 1-Methyl-1H-indole-6-carbonitrile as a solid.[3]

Spectroscopic and Structural Characterization

Predicted ¹H NMR Spectrum

The electron-withdrawing nitrile group at the C6 position will deshield protons on the benzene ring, particularly H5 and H7, shifting them downfield relative to 1-methylindole.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale / Analogous Data
H-7~7.9s (or d)J ≈ 0.8 HzDeshielded by adjacent C6-CN group.
H-4~7.7dJ ≈ 8.5 HzStandard ortho coupling to H5.
H-5~7.4ddJ ≈ 8.5, 1.5 HzOrtho coupling to H4, meta to H7.
H-2~7.2dJ ≈ 3.1 HzPyrrole ring proton, coupled to H3.[8]
H-3~6.6dJ ≈ 3.1 HzPyrrole ring proton, coupled to H2.[8]
N-CH₃~3.8s-Typical shift for N-methyl on indole.[8]
Predicted ¹³C NMR Spectrum

The carbon atoms directly attached to or near the electron-withdrawing nitrile and nitrogen atoms will show the most significant shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale / Analogous Data
C-7a~137Bridgehead carbon adjacent to N.[9]
C-3a~129Bridgehead carbon.
C-2~128Pyrrole ring carbon.
C-4~123Benzene ring CH.
C-5~122Benzene ring CH.
C-CN (nitrile)~119Quaternary carbon of nitrile group.
C-7~112Benzene ring CH.
C-3~102Pyrrole ring carbon.
C-6~101Quaternary carbon attached to CN.
N-CH₃~33N-methyl carbon.[9]
Predicted Key FTIR Absorptions

The FTIR spectrum will be dominated by a strong, sharp nitrile stretch and aromatic C-H and C=C vibrations.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale / Analogous Data
Aromatic C-H Stretch3100 - 3000MediumTypical for aromatic rings.[10]
Aliphatic C-H Stretch2980 - 2850MediumN-CH₃ group.
Nitrile (C≡N) Stretch2230 - 2220Strong, SharpCharacteristic for aryl nitriles.
Aromatic C=C Stretch1610 - 1580Medium-StrongIndole ring system vibrations.[10]
Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z ValueProposed FragmentRationale
156[M]⁺Molecular Ion
155[M-H]⁺Loss of a hydrogen atom.
141[M-CH₃]⁺Loss of the N-methyl group.
129[M-HCN]⁺Loss of hydrogen cyanide from the nitrile group and a ring proton.

Chemical Reactivity

The reactivity of 1-Methyl-1H-indole-6-carbonitrile is dictated by the indole nucleus and the nitrile functional group. The N1 position is protected by the methyl group, directing electrophilic attack primarily to the C3 position of the pyrrole ring.

Reactivity cluster_indole 1-Methyl-1H-indole-6-carbonitrile cluster_reactions Potential Transformations cluster_products Resulting Products Indole Hydrolysis Acid/Base Hydrolysis Indole->Hydrolysis Nitrile Group Reduction_Nitrile Reduction (e.g., LiAlH₄, H₂/cat.) Indole->Reduction_Nitrile Nitrile Group CarboxylicAcid 1-Methyl-1H-indole-6-carboxylic acid Hydrolysis->CarboxylicAcid Amine (1-Methyl-1H-indol-6-yl)methanamine Reduction_Nitrile->Amine Electrophilic_Sub Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) Electrophilic_Sub->Indole Attacks C3 Position C3_Substituted C3-Functionalized Indole Electrophilic_Sub->C3_Substituted

Figure 2: Key reactive sites and potential transformations of 1-Methyl-1H-indole-6-carbonitrile.
Reactivity of the Indole Ring

The pyrrole moiety of the indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. With the N1 position blocked, the C3 position is the most nucleophilic and kinetically favored site for reaction with electrophiles. Common reactions include:

  • Vilsmeier-Haack Reaction: Reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) would introduce a formyl group at the C3 position, yielding 1-methyl-6-cyano-1H-indole-3-carbaldehyde.

  • Friedel-Crafts Acylation: Acylation with acid chlorides or anhydrides in the presence of a Lewis acid can introduce acyl groups at C3.

  • Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will selectively halogenate the C3 position.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other key moieties:

  • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding 1-methyl-1H-indole-6-carboxylic acid.[11]

  • Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affording (1-methyl-1H-indol-6-yl)methanamine.

  • Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after aqueous workup.

Applications in Chemical Synthesis

1-Methyl-1H-indole-6-carbonitrile primarily serves as a molecular scaffold and intermediate in the synthesis of more complex molecules.[5] Its utility stems from the ability to perform sequential, regioselective functionalization at different sites. For instance, an electrophilic substitution can be performed at C3, followed by a transformation of the C6-nitrile group, allowing for the rapid construction of molecular diversity from a single starting material. This strategy is frequently employed in the generation of libraries of compounds for high-throughput screening in drug discovery programs targeting, for example, serotonin receptors or protein kinases.[12][13]

References

  • Potts, K. T.; Saxton, J. E. 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769 (1973); Vol. 40, p.68 (1960). [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Methylation of Indoles. [Link]

  • NIST. Chemistry WebBook for 1H-Indole, 1-methyl-. [Link]

  • PubChem. 1-Methylindole Compound Summary. [Link]

  • NIST. Chemistry WebBook for 1H-Indole, 6-methyl-. [Link]

  • Google Patents. US20040077646A1 - Indole nitriles.
  • Gueyrard, D. et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2018. [Link]

  • Google Patents.
  • Gassman, P. G.; van Bergen, T. J. Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, Coll. Vol. 6, p.601 (1988); Vol. 56, p.72 (1977). [Link]

  • NIST. Mass Spectrum of 1H-Indole, 1-methyl-. [Link]

  • NIST. IR Spectrum of 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Google Patents.
  • Google Patents. US3790596A - Method of producing indole and substitution products of the same.
  • Arkat USA. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]

  • ResearchGate. FT-IR spectrum of control indole. [Link]

  • MDPI. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole. [Link]

  • SpectraBase. 1-Methyl-1H-indole Spectrum. [Link]

  • National Center for Biotechnology Information. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]

  • ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • Van Order, R. B.; Lindwall, H. G. Indole. Chemical Reviews. [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-1H-indole-6-carbonitrile: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic structure, forming the core of numerous natural products, signaling molecules, and approved pharmaceutical agents. Its unique electronic properties and geometric structure allow it to engage in various biological interactions, including hydrogen bonding and π-stacking with protein targets.[1][2] Consequently, indole derivatives are central to medicinal chemistry, with applications spanning oncology, neurology, and infectious diseases.[2] This guide focuses on a specific, synthetically valuable derivative: 1-Methyl-1H-indole-6-carbonitrile . The incorporation of a nitrile group at the 6-position offers a versatile chemical handle for further molecular elaboration, while the N-methylation at position 1 removes the hydrogen bond donor capability of the parent indole, which can be critical for modulating pharmacokinetic properties and target affinity. This document provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed structural characterization, and its applications as a key building block in the development of novel therapeutics.

Section 1: Core Molecular and Physicochemical Properties

1-Methyl-1H-indole-6-carbonitrile is a solid at room temperature, possessing the fundamental characteristics outlined below. While specific experimental data for properties like melting point and solubility are not widely published, data from its precursor and isomers provide valuable context.

PropertyDataSource(s)
Molecular Formula C₁₀H₈N₂[3]
Molecular Weight 156.18 g/mol
CAS Number 20996-87-6[3]
Physical Form Solid
Purity (Typical) ≥97%[3]
Melting Point Data not available. For context, the precursor 1H-indole-6-carbonitrile has a melting point of 129.5 °C.[4]
Boiling Point Data not available.
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).

Section 2: Synthesis Protocol: N-Methylation of 1H-indole-6-carbonitrile

The most direct and logical synthesis of 1-Methyl-1H-indole-6-carbonitrile involves the selective methylation of the indole nitrogen of the commercially available precursor, 1H-indole-6-carbonitrile. Traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate. Modern approaches prioritize safer, more efficient reagents. A robust method is adapted here based on patented industrial processes using dimethyl carbonate (DMC), a greener methylating agent, in the presence of a base and a phase-transfer catalyst.[5][6]

Rationale for Experimental Choices:
  • Methylating Agent: Dimethyl carbonate (DMC) is chosen over traditional agents like methyl iodide for its lower toxicity, higher atom economy, and more environmentally friendly profile.[6]

  • Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base sufficient to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the methylating agent.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the indole substrate and the carbonate base, promoting an efficient reaction environment.

  • Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is employed to facilitate the interaction between the solid potassium carbonate and the dissolved indole substrate, accelerating the reaction rate at moderate temperatures.[5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Product Precursor 1H-Indole-6-carbonitrile Setup Combine reactants in flask under N₂ atmosphere. Precursor->Setup Base K₂CO₃ Base->Setup Solvent DMF Solvent->Setup PTC TBAB PTC->Setup Reagent Dimethyl Carbonate (DMC) Reagent->Setup Heat Heat to 80-90 °C with stirring. Setup->Heat 1. Add DMC Monitor Monitor by TLC. Heat->Monitor 2. Stir 4-6h Workup Quench with H₂O, Extract with EtOAc. Monitor->Workup 3. Reaction Complete Purify Column Chromatography (Silica, Hexane/EtOAc). Workup->Purify 4. Dry & Concentrate Product 1-Methyl-1H-indole-6-carbonitrile Purify->Product 5. Isolate Pure Product NMR_Structure H7 H7 (d) H5 H5 (dd) H4 H4 (d) H2 H2 (d) H3 H3 (d) Me N-CH₃ (s)

Sources

The Strategic Importance of Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indole-6-carbonitrile

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For a molecule like 1-Methyl-1H-indole-6-carbonitrile, a substituted indole, its biological activity or material properties are intrinsically linked to its precise chemical architecture.[3][4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely confirmatory tools; they are investigative instruments that provide a detailed electronic and vibrational map of the molecule. This guide explains the causality behind experimental choices and provides the logical framework for interpreting the resulting data to achieve unequivocal structural elucidation.

Molecular Structure and Numbering

Understanding the standard IUPAC numbering for the indole nucleus is critical for assigning spectroscopic signals correctly. The structure below illustrates this convention for 1-Methyl-1H-indole-6-carbonitrile.

Caption: IUPAC Numbering of 1-Methyl-1H-indole-6-carbonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed information about the electronic environment of hydrogen atoms and their connectivity. For our target molecule, it will allow us to confirm the substitution pattern on the indole ring.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Weigh approximately 5-10 mg of 1-Methyl-1H-indole-6-carbonitrile. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[5] However, dimethyl sulfoxide (DMSO-d₆) can also be used and may offer different chemical shift dispersions.[6][7] Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean vial.

  • Filtration (Trustworthiness Pillar): To ensure high-resolution spectra free from particulate-induced line broadening, filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube.[7] This self-validating step removes microparticulates that can degrade spectral quality.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard one-dimensional proton experiment is typically sufficient. Key parameters to set include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are based on the known electronic effects of the N-methyl and 6-cyano groups. The N-methyl group is weakly electron-donating, while the cyano group is strongly electron-withdrawing and anisotropic.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Prediction
H-27.0 - 7.2d~3.0Singlet in indole, becomes a doublet due to coupling with H-3. The N-methyl group slightly shields this position compared to N-H indole.
H-36.5 - 6.7d~3.0Coupled to H-2. Generally upfield in the indole pyrrole ring.
H-47.6 - 7.8d~8.5Ortho to the electron-withdrawing cyano group (at C6), leading to deshielding. Coupled to H-5.
H-57.3 - 7.5ddJ_ortho ≈ 8.5, J_meta ≈ 1.5Coupled to both H-4 (ortho) and H-7 (meta).
H-77.8 - 8.0d~1.5Appears as a sharp singlet or narrow doublet due to small meta coupling with H-5. Deshielded by proximity to the cyano group.
N-CH₃3.8 - 4.0sN/ACharacteristic region for N-methyl groups on a heterocyclic ring.[8]
¹H-¹H Coupling Network Visualization

This diagram illustrates the expected through-bond proton-proton couplings that would be observed in a COSY experiment.

G M [C₁₀H₈N₂]⁺˙ m/z = 156 M_minus_H [C₁₀H₇N₂]⁺ m/z = 155 M->M_minus_H - H• M_minus_HCN [C₉H₈N]⁺˙ m/z = 129 M->M_minus_HCN - HCN Fragment_130 [C₉H₆N]⁺ m/z = 130 M_minus_H->Fragment_130 - HCN Fragment_103 [C₈H₅]⁺ m/z = 103 Fragment_130->Fragment_103 - HCN G cluster_0 Primary Data Acquisition cluster_1 Information Derived cluster_2 Structural Confirmation MS Mass Spec (EI) MW Molecular Weight (m/z = 156) MS->MW Frag Fragmentation Pattern ([M-H]⁺, [M-HCN]⁺) MS->Frag IR IR (ATR) FG Functional Groups (C≡N, C=C aromatic) IR->FG H_NMR ¹H NMR Protons Proton Environment (6 unique signals) H_NMR->Protons Connectivity H-H Connectivity (COSY correlations) H_NMR->Connectivity C_NMR ¹³C NMR & DEPT Carbons Carbon Skeleton (10 unique signals) C_NMR->Carbons CType Carbon Types (CH, CH₃, Quat.) C_NMR->CType Structure Confirmed Structure: 1-Methyl-1H-indole-6-carbonitrile MW->Structure Frag->Structure FG->Structure Protons->Structure Connectivity->Structure Carbons->Structure CType->Structure

Sources

An In-depth Technical Guide to the NMR Spectra of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-1H-indole-6-carbonitrile (CAS: 20996-87-6), a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data report to offer a comprehensive interpretation grounded in the principles of magnetic resonance, substituent effects, and best practices for data acquisition. Every protocol herein is designed as a self-validating system to ensure reproducibility and accuracy in your own laboratory settings.

Introduction: The Significance of 1-Methyl-1H-indole-6-carbonitrile

The indole nucleus is a cornerstone in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific derivative, 1-Methyl-1H-indole-6-carbonitrile, combines the indole core with two key functional groups: an N-methyl group, which eliminates hydrogen bonding potential at the N1 position and enhances metabolic stability, and a C6-carbonitrile group, a potent electron-withdrawing moiety that modulates the electronic properties of the entire scaffold. This nitrile group often serves as a crucial hydrogen bond acceptor or a synthetic handle for further molecular elaboration.

Accurate structural elucidation via NMR is paramount for confirming the identity, purity, and conformation of this molecule, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides a predictive but robust analysis of its ¹H and ¹³C NMR spectra, based on established principles and data from closely related analogs.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the standard IUPAC numbering for the indole ring system is used. The N-methyl group is designated as N1-CH₃.

Caption: IUPAC numbering of 1-Methyl-1H-indole-6-carbonitrile.

Analysis of the ¹H NMR Spectrum (Predicted)

The following assignments are predicted for a spectrum recorded in deuterochloroform (CDCl₃), referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the known spectrum of 1-methylindole and the anticipated substituent chemical shifts (SCS) of the electron-withdrawing cyano group.[1][2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H7 ~7.95s-1HH7 is adjacent to the electron-withdrawing cyano group at C6, causing a significant downfield shift. It appears as a singlet due to the absence of adjacent protons for coupling.
H4 ~7.75dJ = 8.21HThis proton is deshielded by the ring current and is ortho to the fused pyrrole ring. It is split into a doublet by its vicinal neighbor, H5.
H5 ~7.40ddJ = 8.2, 1.51HH5 is coupled to both H4 (ortho coupling, large J) and H7 (meta coupling, small J), resulting in a doublet of doublets. The cyano group's influence shifts it downfield relative to unsubstituted indole.
H2 ~7.15dJ = 3.11HA characteristic signal for the proton at C2 of the indole ring, appearing as a doublet due to coupling with H3. Its chemical shift is primarily influenced by the N-methyl group.
H3 ~6.55dJ = 3.11HThe proton at C3 is coupled to H2. It typically appears upfield compared to other indole protons due to its position on the electron-rich pyrrole ring.
N1-CH₃ ~3.80s-3HThe methyl group attached to the nitrogen atom appears as a sharp singlet, characteristic of N-methyl indoles.

Analysis of the ¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR chemical shifts are based on a proton-decoupled spectrum in CDCl₃. The assignments consider the influence of both the N-methyl and C6-cyano substituents on the indole core.[3][4]

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7a ~137.5Quaternary carbon at the fusion of the two rings.
C2 ~129.5The C2 carbon is significantly deshielded by the adjacent nitrogen atom.
C5 ~123.0Aromatic CH carbon. Its shift is influenced by the para-cyano group.
C4 ~121.5Aromatic CH carbon.
C≡N ~119.0Characteristic chemical shift for a nitrile carbon.
C3a ~128.0Quaternary carbon at the ring junction, deshielded by the nitrogen.
C7 ~112.0Aromatic CH carbon, shifted downfield due to the ortho-cyano group.
C3 ~101.5C3 is typically the most upfield carbon in the indole ring system due to its high electron density.
C6 ~103.0Quaternary carbon directly attached to the cyano group. Its signal is often of lower intensity and is shifted significantly upfield by the resonance effect of the nitrile.
N1-CH₃ ~33.0The signal for the N-methyl carbon, typically found in this upfield region.

Experimental Protocol for High-Fidelity NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure technical proficiency and data integrity.[5][6]

5.1. Sample Preparation

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of 1-Methyl-1H-indole-6-carbonitrile. Causality: This mass provides sufficient concentration for a strong ¹H signal and allows for a ¹³C spectrum to be acquired in a reasonable timeframe without saturation issues.

  • Solvent Selection: Add 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to a clean, dry NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7]

  • Internal Standard: Add a small amount (e.g., 1% v/v) of Tetramethylsilane (TMS) to the solvent. Trustworthiness: TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing an absolute reference point for the chemical shift scale. This makes the experiment self-validating and comparable across different spectrometers.[8]

  • Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

5.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale and Field Insight
Pulse Program zg30 or noesygppr1dzgpg30zg30 is a standard 30° pulse experiment, good for quantitative work. noesygppr1d includes water suppression, useful for biological samples or if the solvent contains residual water. zgpg30 is a 30° pulse with proton decoupling.[5]
Acquisition Time (AQ) 3-4 seconds1-2 secondsA longer acquisition time allows for better resolution by enabling the FID to decay fully. 3-4s is standard for high-resolution ¹H spectra.[5]
Relaxation Delay (D1) 2-5 seconds2 secondsD1 must be long enough to allow all protons to fully relax before the next pulse. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. A 2-5s delay is a good starting point for small molecules.
Number of Scans (NS) 8-16512-2048The signal-to-noise ratio improves with the square root of the number of scans. ¹³C has a much lower natural abundance, requiring significantly more scans.
Spectral Width (SW) 12-16 ppm220-240 ppmThe spectral width must encompass all expected proton or carbon signals.
Referencing TMS at 0.00 ppmTMS at 0.00 ppmPost-acquisition, the spectrum must be calibrated by setting the TMS peak to exactly 0.00 ppm.

5.3. Data Processing

  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons.

  • Peak Picking: The precise chemical shift of each peak maximum is identified.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte (5-10 mg) solvent Add Deuterated Solvent + TMS Standard (0.7 mL) weigh->solvent dissolve Vortex to Dissolve solvent->dissolve load Insert Sample into Spectrometer dissolve->load setup Load Acquisition Parameters (¹H and ¹³C) load->setup acquire Execute NMR Experiments setup->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase Phasing & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference assign Assign Signals (δ, J, Integration) reference->assign structure Confirm Molecular Structure assign->structure

Caption: Standard workflow for NMR-based structure elucidation.

Comprehensive References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Provides general principles for interpreting NMR spectra of indole-based compounds. [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. A foundational paper on the ¹³C NMR of indoles. [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. A comprehensive review of ¹³C chemical shifts for a wide range of indole derivatives. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Discusses detailed NMR interpretations for various heterocyclic systems. [Link]

  • Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. Example of experimental procedures for NMR data acquisition. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Reviews advanced NMR methods for analyzing heterocyclic compounds. [Link]

  • 13C NMR spectroscopy of indole derivatives. Researcher.Life. Abstract of a key review on ¹³C NMR data for indole compounds. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Outlines best practices for quantitative NMR, applicable to achieving high-quality spectra. [Link]

  • Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. Discusses the fundamental parameters of NMR spectra for structure elucidation. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Covers recent advances in NMR techniques for small molecule analysis. [Link]

  • NMR Spectroscopy: Data Acquisition. Wiley. Details the process of acquiring and processing NMR data. [Link]

  • NMR HANDS-ON PROTOCOLS – ACQUISITION. n.d. Provides practical protocols for various NMR experiments. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. A guide to the fundamental principles of NMR spectral interpretation. [Link]

  • Proton NMR Table. Michigan State University Chemistry. A reference for typical proton chemical shift ranges. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. A practical guide to using a combination of NMR experiments for structure elucidation. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. An introductory guide to understanding NMR spectra. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Example of NMR analysis including 1D and 2D techniques for an indole derivative. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Explains the concept of chemical shift and the factors that influence it. [Link]

  • 3-Acetyl-1-methylindole | 19012-02-3. J&K Scientific LLC. Lists related indole products, including the target compound. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. A key reference for the chemical shifts of common laboratory solvents. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. A comprehensive database of proton chemical shifts. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. A guide to understanding and interpreting ¹³C NMR spectra. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. A comprehensive database of carbon-13 chemical shifts. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. A resource for proton NMR chemical shift data. [Link]

  • 1H-indole-6-carbonitrile | C9H6N2 | CID 85146. PubChem. Database entry for the parent indole-6-carbonitrile molecule. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 1-Methyl-1H-indole-6-carbonitrile, a key heterocyclic compound in contemporary drug discovery and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this molecule. By synthesizing established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the characterization and quality control of 1-Methyl-1H-indole-6-carbonitrile.

Introduction: The Significance of Vibrational Spectroscopy in the Analysis of 1-Methyl-1H-indole-6-carbonitrile

1-Methyl-1H-indole-6-carbonitrile, with the chemical formula C₁₀H₈N₂ and CAS number 20996-87-6, is a member of the indole family, a ubiquitous scaffold in numerous biologically active compounds.[1][2][3] The presence of a nitrile group and an N-methylated indole ring imparts specific physicochemical properties that are of significant interest in medicinal chemistry. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality assessment of such molecules. It provides a unique "molecular fingerprint" by probing the vibrational modes of the constituent chemical bonds. This guide will elucidate the characteristic IR absorption bands of 1-Methyl-1H-indole-6-carbonitrile, enabling its unambiguous identification and the assessment of its purity.

Theoretical Framework: Understanding the Vibrational Modes

The infrared spectrum of 1-Methyl-1H-indole-6-carbonitrile is governed by the fundamental vibrations of its chemical bonds. These vibrations, which include stretching and bending, occur at specific quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, energy is absorbed, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are directly related to the bond strength, the masses of the atoms involved, and the overall molecular structure.

For 1-Methyl-1H-indole-6-carbonitrile, the key vibrational modes can be categorized as follows:

  • Nitrile Group (C≡N) Vibrations: The carbon-nitrogen triple bond gives rise to a strong and sharp stretching vibration, which is highly characteristic.

  • Indole Ring Vibrations: These include C-H stretching and bending modes of the aromatic and pyrrolic protons, as well as C=C and C-N stretching vibrations within the bicyclic system.

  • Methyl Group (CH₃) Vibrations: The N-methyl group exhibits characteristic symmetric and asymmetric C-H stretching and bending modes.

The electronic interplay between the nitrile group and the indole ring system can influence the precise frequencies of these vibrations, providing valuable insights into the molecule's electronic structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable IR spectrum is predicated on meticulous sample preparation and data acquisition. The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of solid 1-Methyl-1H-indole-6-carbonitrile.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples.

Step-by-Step Protocol:

  • Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of 1-Methyl-1H-indole-6-carbonitrile with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The grinding should be thorough to ensure a fine, homogeneous mixture.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumental Parameters and Data Acquisition

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded prior to the sample scan to correct for atmospheric and instrumental interferences.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for obtaining and analyzing the FTIR spectrum of 1-Methyl-1H-indole-6-carbonitrile.

Spectral Interpretation: A Detailed Analysis

The infrared spectrum of 1-Methyl-1H-indole-6-carbonitrile can be divided into distinct regions, each providing specific structural information. The following table summarizes the expected characteristic absorption bands and their assignments, based on data from closely related compounds such as 6-cyanoindole and 1-methylindole.[1][4]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100-3000MediumAromatic C-H Stretching (indole ring)
~2950-2850MediumAliphatic C-H Stretching (N-CH₃ group)
~2230-2220 Strong, Sharp C≡N Stretching (Nitrile)
~1620-1450Medium-StrongAromatic C=C Stretching (indole ring)
~1470-1430MediumAsymmetric C-H Bending (N-CH₃ group)
~1380-1350MediumC-N Stretching (indole ring)
~880-750StrongAromatic C-H Out-of-Plane Bending
The Functional Group Region (4000-1500 cm⁻¹)
  • C-H Stretching Vibrations (3100-2850 cm⁻¹): In this region, expect to see medium intensity peaks corresponding to the stretching vibrations of the C-H bonds. The aromatic C-H stretches of the indole ring will appear at slightly higher wavenumbers (above 3000 cm⁻¹) compared to the aliphatic C-H stretches of the N-methyl group (below 3000 cm⁻¹). Based on the spectrum of 1-methylindole, these peaks are well-defined.[4]

  • Nitrile (C≡N) Stretching (2230-2220 cm⁻¹): This is the most diagnostic peak in the spectrum. The C≡N triple bond gives rise to a strong and sharp absorption band. For 6-cyanoindole, this peak is observed in the 2220-2240 cm⁻¹ range.[1] The N-methylation is not expected to significantly shift this frequency. The intensity and sharpness of this peak make it an excellent marker for the presence of the nitrile functionality.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the molecule as a whole.

  • Aromatic C=C Stretching (1620-1450 cm⁻¹): Multiple medium to strong bands in this region arise from the stretching vibrations of the carbon-carbon double bonds within the indole ring. For indole itself, characteristic peaks are observed around 1616 cm⁻¹ and 1456 cm⁻¹.[5]

  • Methyl C-H Bending (1470-1430 cm⁻¹): The asymmetric bending (scissoring) vibration of the N-methyl group is expected in this range.

  • C-N Stretching (1380-1350 cm⁻¹): The stretching vibration of the C-N bonds within the indole ring will contribute to the absorptions in this part of the spectrum.

  • Aromatic C-H Out-of-Plane Bending (880-750 cm⁻¹): Strong absorptions in this region are characteristic of the out-of-plane bending of the C-H bonds on the substituted benzene ring. The specific pattern of these bands can provide information about the substitution pattern of the aromatic ring.

Conclusion: A Powerful Tool for a Key Molecule

Infrared spectroscopy is an indispensable technique for the structural characterization and quality control of 1-Methyl-1H-indole-6-carbonitrile. By understanding the theoretical principles and following a robust experimental protocol, researchers can obtain a high-quality spectrum that provides a wealth of structural information. The key diagnostic feature is the strong and sharp nitrile stretch around 2230-2220 cm⁻¹, which, in conjunction with the characteristic absorptions of the N-methylated indole ring, allows for the unambiguous identification of this important molecule. This guide provides the foundational knowledge for the effective application of IR spectroscopy in the research and development of 1-Methyl-1H-indole-6-carbonitrile-based compounds.

References

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

  • Trivedi, M. K., Tallapragada, R. M. R., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole. [Image]. In Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. Retrieved from [Link]

  • Li, X., Wang, M., Liu, R., & Capaccioli, S. (2015). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. [Image]. In Secondary relaxation dynamics in rigid glass-forming molecular liquids with related structures. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indole-6-carbonitrile. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). IR Spectral Databases. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-Methyl-1H-indole-6-carbonitrile, a significant heterocyclic compound in contemporary research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and data interpretation necessary for the robust characterization of this molecule.

Introduction to 1-Methyl-1H-indole-6-carbonitrile

1-Methyl-1H-indole-6-carbonitrile is a member of the indole family, a class of aromatic heterocyclic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and numerous alkaloids. The presence of a methyl group at the N1 position and a nitrile group at the C6 position of the indole ring imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Understanding the precise molecular structure and fragmentation behavior of this compound through mass spectrometry is crucial for its identification, purity assessment, and metabolic studies.

Table 1: Physicochemical Properties of 1-Methyl-1H-indole-6-carbonitrile

PropertyValueSource
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
CAS Number 20996-87-6
Appearance Solid

Fundamental Principles of Mass Spectrometry for Indole Analysis

The choice of ionization technique is paramount for the successful mass spectrometric analysis of 1-Methyl-1H-indole-6-carbonitrile. The selection depends on the analyte's properties and the desired information—be it the molecular weight or structural details through fragmentation.

  • Electron Ionization (EI) : This is a "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation.[1][2] While this can provide a detailed fingerprint of the molecule, the molecular ion may be weak or absent. For novel compounds, identifying the molecular ion is a primary objective, making softer ionization techniques often more suitable for initial analysis.

  • Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that is particularly well-suited for polar molecules and is compatible with liquid chromatography (LC-MS).[1][3][4] It typically produces protonated molecules [M+H]+, providing clear molecular weight information with minimal fragmentation.[5][6] The basic nitrogen of the indole ring can be readily protonated.

  • Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique suitable for less polar, thermally stable molecules.[2] It is also compatible with LC-MS and can be a good alternative to ESI for certain analytes.

For the analysis of 1-Methyl-1H-indole-6-carbonitrile, ESI is often the preferred method due to its ability to generate a strong protonated molecular ion, which is essential for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and elicit structural information.

Sample Preparation and Experimental Setup

A meticulously designed experimental protocol is fundamental to acquiring high-quality, reproducible mass spectrometry data.

Experimental Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation :

    • Accurately weigh 1 mg of 1-Methyl-1H-indole-6-carbonitrile.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Perform serial dilutions to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.

    • The final solution should be prepared in a mobile phase-compatible solvent to ensure good peak shape in LC-MS analysis. A common choice is a 50:50 mixture of water and acetonitrile with 0.1% formic acid to facilitate protonation.

  • Liquid Chromatography (LC) Conditions :

    • Column : A reversed-phase C18 column is a standard choice for separating small organic molecules.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

    • Flow Rate : Dependent on the column diameter, typically 0.2-0.5 mL/min for analytical columns.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Mass Analyzer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

    • MS1 Scan Range : m/z 100-500 to detect the precursor ion.

    • MS/MS Fragmentation : Collision-Induced Dissociation (CID) is commonly used. The collision energy should be optimized to achieve a good balance of precursor and fragment ions.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1-10 µg/mL) Working Solution (1-10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (1-10 µg/mL) C18 Column C18 Column Working Solution (1-10 µg/mL)->C18 Column Elution Elution C18 Column->Elution ESI Source ESI Source Elution->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Precursor Ion Selection Precursor Ion Selection Mass Analyzer (MS1)->Precursor Ion Selection Collision Cell (CID) Collision Cell (CID) Precursor Ion Selection->Collision Cell (CID) Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (CID)->Mass Analyzer (MS2) Fragment Ion Spectrum Fragment Ion Spectrum Mass Analyzer (MS2)->Fragment Ion Spectrum G M_plus_H [M+H]+ (m/z 157.07) Loss_HCN [M+H - HCN]+ (m/z 130.07) M_plus_H->Loss_HCN - HCN Loss_CH3 [M+H - CH3]+ (m/z 142.05) M_plus_H->Loss_CH3 - •CH3 Loss_CH3CN [M+H - CH3CN]+ (m/z 116.05) M_plus_H->Loss_CH3CN - CH3CN

Caption: Predicted major fragmentation pathways of protonated 1-Methyl-1H-indole-6-carbonitrile.

Mechanistic Explanations:

  • Loss of Hydrogen Cyanide (HCN) : The nitrile group is a common leaving group in mass spectrometry, often eliminated as a neutral molecule of HCN. This would result in a fragment ion at m/z 130.07. This is a characteristic fragmentation for aromatic nitriles.

  • Loss of a Methyl Radical (•CH₃) : The N-methyl group can be cleaved, leading to the loss of a methyl radical. This would produce a fragment ion at m/z 142.05. The stability of the resulting radical cation will influence the abundance of this fragment.

  • Loss of Acetonitrile (CH₃CN) : A rearrangement reaction could lead to the concerted loss of the N-methyl group and the nitrile group as acetonitrile. This would generate a fragment ion at m/z 116.05. This type of rearrangement is plausible and would lead to a stable fragment.

Table 2: Predicted Fragment Ions and Their Origins

m/z (Predicted)Proposed FormulaOrigin
157.07C₁₀H₉N₂⁺[M+H]+
142.05C₉H₆N₂⁺[M+H - •CH₃]+
130.07C₉H₈N⁺[M+H - HCN]+
116.05C₈H₆⁺[M+H - CH₃CN]+

Data Interpretation and Applications

The interpretation of the mass spectrum of 1-Methyl-1H-indole-6-carbonitrile relies on the accurate mass measurement of the precursor and fragment ions. High-resolution mass spectrometry allows for the determination of the elemental composition of each ion, providing a high degree of confidence in its identification.

Applications:

  • Drug Metabolism Studies : In drug development, mass spectrometry is indispensable for identifying metabolites. The fragmentation pattern of the parent drug is crucial for identifying structural modifications that occur during metabolism.

  • Chemical Synthesis Confirmation : Mass spectrometry provides a rapid and accurate method to confirm the identity and purity of newly synthesized compounds.

  • Forensic and Environmental Analysis : The unique mass spectral fingerprint of a molecule can be used for its unambiguous identification in complex matrices.

Conclusion

This guide has outlined a comprehensive approach to the mass spectrometric analysis of 1-Methyl-1H-indole-6-carbonitrile. By selecting the appropriate ionization technique, optimizing experimental conditions, and understanding the predictable fragmentation pathways, researchers can confidently identify and characterize this important indole derivative. The combination of high-resolution mass spectrometry and tandem MS techniques provides a powerful tool for elucidating the structure and behavior of this and other related molecules.

References

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link] [5][6]2. He, X., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 266-275. [Link] [7]3. Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

  • Guo, Y., et al. (2016). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. Journal of The American Society for Mass Spectrometry, 27(10), 1648-1655. [Link]

  • University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link] [3]11. Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link] [1]12. PubChem. (n.d.). 1H-Indole, 6-methyl-. [Link]

  • NIST. (n.d.). 1H-Indole, 6-methyl-. [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link] [2]15. Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link] [4]16. PubChem. (n.d.). 1-Methylindole. [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 1H-Indole-6-carbonitrile. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. [Link]

  • NIST. (n.d.). 1H-Indole, 1-methyl-. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Lee, C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(13), 10841. [Link]

  • Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Metabolites, 13(12), 1183. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Methyl-1H-indole-6-carbonitrile, a key building block in the development of various pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed discussion of the underlying chemical principles and strategic considerations. The synthesis is approached in a logical two-step sequence, commencing with the palladium-catalyzed cyanation of 6-bromoindole to afford the intermediate indole-6-carbonitrile, followed by a selective N-methylation to yield the final product. This guide emphasizes experimental reproducibility, safety, and scalability, providing a solid foundation for the laboratory-scale synthesis of this important indole derivative.

Introduction: The Significance of 1-Methyl-1H-indole-6-carbonitrile

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitrile group at the 6-position and a methyl group at the 1-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making 1-Methyl-1H-indole-6-carbonitrile a valuable intermediate for drug discovery programs. Its structural motifs are found in compounds targeting a range of therapeutic areas, including oncology, neurology, and infectious diseases.

This guide will detail a reliable and well-documented synthetic pathway, providing the necessary information for its successful implementation in a laboratory setting. The presented methodology is designed to be both efficient and scalable, addressing the practical needs of medicinal and process chemists.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-Methyl-1H-indole-6-carbonitrile is most effectively achieved through a two-step process, as illustrated below. This strategy allows for the clear separation and optimization of the two key transformations: the introduction of the carbonitrile functionality and the subsequent N-alkylation.

Synthetic_Pathway Start 6-Bromoindole Intermediate Indole-6-carbonitrile Start->Intermediate Step 1: Palladium-Catalyzed Cyanation Final 1-Methyl-1H-indole-6-carbonitrile Intermediate->Final Step 2: N-Methylation

Figure 1: Overall synthetic strategy for 1-Methyl-1H-indole-6-carbonitrile.

Step 1: Synthesis of Indole-6-carbonitrile via Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto an aromatic ring can be challenging. However, palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method.[1][2] In this step, the commercially available 6-bromoindole is converted to indole-6-carbonitrile.

Mechanistic Insights

The catalytic cycle of palladium-catalyzed cyanation generally involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (6-bromoindole) to form a palladium(II) intermediate.

  • Transmetalation/Ligand Exchange: The bromide ligand on the palladium(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The aryl and cyanide groups on the palladium(II) complex couple and are eliminated, forming the desired aryl nitrile (indole-6-carbonitrile) and regenerating the palladium(0) catalyst.

Cyanation_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Intermediate Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Intermediate Ligand_Exchange Ligand Exchange Pd(II)_Intermediate->Ligand_Exchange CN⁻ Pd(II)_CN_Intermediate Ar-Pd(II)(CN)L₂ Ligand_Exchange->Pd(II)_CN_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_CN_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CN

Figure 2: Simplified catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides.[1][2]

Materials:

  • 6-Bromoindole

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120-140 °C under an argon atmosphere and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford indole-6-carbonitrile as a solid.

Characterization of Indole-6-carbonitrile
PropertyValueReference
Molecular Formula C₉H₆N₂[3]
Molecular Weight 142.16 g/mol [3]
Appearance Solid
Melting Point 129.5 °C[4]
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ 11.5 (br s, 1H, NH), 8.0 (s, 1H, H7), 7.7 (d, 1H, H4), 7.5 (t, 1H, H2), 7.3 (d, 1H, H5), 6.5 (t, 1H, H3)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted: δ 136.5, 130.0, 128.5, 125.0, 121.0, 120.5 (CN), 115.0, 110.0, 102.0
IR (KBr, cm⁻¹) Predicted: 3300-3400 (N-H stretch), 2220 (C≡N stretch), 1600, 1450 (aromatic C=C stretch)
MS (EI) Predicted: m/z 142 (M⁺)

Step 2: N-Methylation of Indole-6-carbonitrile

The final step in the synthesis is the selective methylation of the indole nitrogen. Several methods are available for this transformation, with the choice of reagent often depending on factors such as scale, cost, and safety considerations.[5] Here, we present a reliable method using methyl iodide.

Mechanistic Insights

The N-methylation of indole is a nucleophilic substitution reaction. The indole nitrogen, after deprotonation by a base, acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent. The choice of a suitable base is crucial to ensure efficient deprotonation without promoting unwanted side reactions.

N_Methylation_Mechanism Indole Indole-6-carbonitrile Indolide Indolide Anion Indole->Indolide + Base Base Base (e.g., NaH) Product 1-Methyl-1H-indole-6-carbonitrile Indolide->Product + CH₃I MeI Methyl Iodide (CH₃I)

Figure 3: General mechanism for the N-methylation of indole.

Experimental Protocol

This protocol is a standard procedure for the N-methylation of indoles.

Materials:

  • Indole-6-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask containing a magnetic stir bar, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of indole-6-carbonitrile (1.0 eq) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-Methyl-1H-indole-6-carbonitrile.

Characterization of 1-Methyl-1H-indole-6-carbonitrile
PropertyValueReference
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.19 g/mol [6]
Appearance Solid
CAS Number 20996-87-6
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.9 (s, 1H, H7), 7.6 (d, 1H, H4), 7.3 (d, 1H, H5), 7.1 (d, 1H, H2), 6.5 (d, 1H, H3), 3.8 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 137.0, 131.0, 129.0, 125.5, 121.5, 120.0 (CN), 116.0, 109.0, 102.0, 33.0 (N-CH₃)
IR (KBr, cm⁻¹) Predicted: 2220 (C≡N stretch), 1600, 1470 (aromatic C=C stretch), 1350 (C-N stretch)[7]
MS (EI) Predicted: m/z 156 (M⁺), 141 (M⁺ - CH₃)[8][9]

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Zinc Cyanide: Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It can release toxic hydrogen cyanide gas upon contact with acids. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

  • Methyl Iodide: Methyl iodide is a toxic and volatile alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to maintain their anhydrous nature.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of 1-Methyl-1H-indole-6-carbonitrile. By providing detailed experimental protocols, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers in the field of medicinal and organic chemistry. The described methods are well-established and can be adapted for the synthesis of related indole derivatives, thereby facilitating further exploration of this important chemical space in drug discovery and development.

References

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing 1-Methyl-1H-indole-6-carbonitrile, a key heterocyclic building block in modern drug discovery and materials science. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the N1 position and a cyano group at the C6 position creates a versatile intermediate for further functionalization.[1][2] This document is intended for researchers, medicinal chemists, and process development professionals, offering a critical analysis of prevalent synthetic routes, including the functionalization of pre-formed indole cores and de novo construction via cyclization strategies. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present a comparative analysis to guide the selection of the most appropriate methodology based on starting material availability, scalability, and overall efficiency.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 1-Methyl-1H-indole-6-carbonitrile can be approached from several distinct strategic directions. A retrosynthetic analysis reveals three primary bond disconnections that form the basis of the most common and logical synthetic routes. The choice between these pathways is often dictated by the commercial availability of starting materials and the desired scale of the synthesis.

  • C-CN Bond Formation (Strategy A): This strategy involves the late-stage introduction of the nitrile functionality onto a pre-existing 1-methyl-1H-indole core. The most logical precursor is a 6-halo-1-methyl-1H-indole, making this a transition-metal-catalyzed cross-coupling approach.

  • N-CH₃ Bond Formation (Strategy B): In this approach, the 1H-indole-6-carbonitrile core is synthesized first, followed by methylation of the indole nitrogen. This decouples the synthesis of the core ring system from the N-alkylation step.

  • Indole Ring Formation (Strategy C): This de novo approach constructs the bicyclic indole ring from acyclic precursors that already contain the necessary substituents or their precursors. The Fischer indole synthesis is the most classic and powerful example of this type of strategy.[3][4][5]

The following sections will explore each of these strategies in detail, providing mechanistic insights and practical considerations.

Retrosynthesis cluster_A Strategy A: C-CN Bond Formation cluster_B Strategy B: N-CH₃ Bond Formation cluster_C Strategy C: Ring Formation target 1-Methyl-1H-indole-6-carbonitrile node_A 6-Bromo-1-methyl-1H-indole + 'CN' source target->node_A Pd-catalyzed cyanation node_B 1H-Indole-6-carbonitrile + Methylating Agent target->node_B N-Methylation node_C N-Methyl-N-(4-cyanophenyl)hydrazine + Carbonyl Compound target->node_C Fischer Indole Synthesis

Caption: Retrosynthetic pathways for 1-Methyl-1H-indole-6-carbonitrile.

Synthetic Methodologies in Detail

Strategy A: Palladium-Catalyzed Cyanation of 6-Bromo-1-methyl-1H-indole

This is arguably the most direct and high-yielding approach if the halogenated precursor is readily available. Transition-metal catalysis provides a powerful toolkit for C-C bond formation, and the cyanation of aryl halides is a well-established transformation.[1]

Core Concept: The reaction involves the palladium-catalyzed cross-coupling of 6-bromo-1-methyl-1H-indole with a cyanide source. The choice of catalyst, ligand, and cyanide source is critical for achieving high efficiency and avoiding side reactions.

Mechanistic Consideration: The catalytic cycle is believed to proceed via a standard cross-coupling mechanism:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (C-Br bond) to form a Pd(II) intermediate.

  • Transmetalation (or Salt Metathesis): The cyanide source (e.g., from Zn(CN)₂) exchanges the bromide on the palladium complex with a cyano group.

  • Reductive Elimination: The desired 1-methyl-1H-indole-6-carbonitrile is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The rate-determining step can be the reductive elimination, and the choice of electron-rich, bulky phosphine ligands is crucial to facilitate this step and prevent catalyst decomposition.[6]

Starting Materials and Reagents:

  • Substrate: 6-Bromo-1-methyl-1H-indole

  • Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes.

  • Ligand: Buchwald-type phosphine ligands (e.g., XPhos, SPhos) or chelating phosphines (e.g., dppf).

  • Cyanide Source: Zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7] The use of K₄[Fe(CN)₆] is preferred from a safety and environmental standpoint over more acutely toxic cyanide salts.

  • Solvent: Aprotic polar solvents such as DMF, DMA, or NMP are commonly used.

Strategy_A start 6-Bromo-1-methyl-1H-indole reagents Pd(0) Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMF), Heat start->reagents product 1-Methyl-1H-indole-6-carbonitrile reagents->product

Caption: Workflow for Strategy A: Palladium-Catalyzed Cyanation.

Strategy B: N-Methylation of 1H-Indole-6-carbonitrile

This strategy is highly effective if 1H-indole-6-carbonitrile is the more accessible starting material. The N-methylation of indoles is a fundamental and generally high-yielding reaction.

Core Concept: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion. This nucleophilic anion then reacts with an electrophilic methyl source in an Sₙ2 reaction.

Causality in Reagent Selection:

  • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) provide rapid and irreversible deprotonation, driving the reaction to completion. However, for substrates sensitive to harsh conditions, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be effective.

  • Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are classic, highly reactive electrophiles. However, due to their high toxicity and volatility, dimethyl carbonate ((CH₃)₂CO₃) has emerged as a greener, safer, and more economical alternative, though it often requires higher temperatures or pressurized conditions to achieve comparable reactivity.[8]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal. They effectively solvate the cation of the base without interfering with the nucleophilic indolide anion.

Synthesis of the Precursor (1H-Indole-6-carbonitrile): This precursor can itself be synthesized via palladium-catalyzed cyanation of 6-bromo-1H-indole or through a multi-step sequence such as the Reissert or Batcho-Leimgruber indole syntheses.[9]

Strategy_B start 1H-Indole-6-carbonitrile reagents Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I) Solvent (e.g., DMF) start->reagents product 1-Methyl-1H-indole-6-carbonitrile reagents->product

Caption: Workflow for Strategy B: N-Methylation.

Strategy C: De Novo Ring Construction via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for creating the indole nucleus from fundamental building blocks.[5][10] This strategy is particularly valuable when appropriately substituted anilines or hydrazines are more readily available than functionalized indoles.

Core Concept: The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an arylhydrazone, which then undergoes a[11][11]-sigmatropic rearrangement followed by cyclization and ammonia elimination to yield the indole.[3][5]

Application to Target Synthesis: To obtain a 6-cyanoindole, the logical starting material is (4-cyanophenyl)hydrazine.[2] This can be reacted with a two-carbon aldehyde equivalent (e.g., acetaldehyde or a protected form like acetaldehyde dimethyl acetal) to form the indole core. The resulting 1H-indole-6-carbonitrile would then be methylated as described in Strategy B. A more convergent but potentially challenging route would involve starting with N-methyl-N-(4-cyanophenyl)hydrazine, which would directly yield the final product after cyclization.

Mechanistic Insight: The acid catalyst (Brønsted or Lewis) plays a crucial role in protonating the hydrazone, which facilitates tautomerization to the key enehydrazine intermediate. This intermediate is primed for the subsequent intramolecular[11][11]-sigmatropic rearrangement, the step that forms the critical C-C bond of the new ring.[3][4]

Strategy_C start_hydrazine (4-Cyanophenyl)hydrazine step1_reagents Acid Catalyst (e.g., PPA, ZnCl₂) Heat start_hydrazine->step1_reagents start_carbonyl Acetaldehyde equivalent start_carbonyl->step1_reagents intermediate 1H-Indole-6-carbonitrile step1_reagents->intermediate step2_reagents N-Methylation (See Strategy B) intermediate->step2_reagents product 1-Methyl-1H-indole-6-carbonitrile step2_reagents->product

Caption: Workflow for Strategy C: Fischer Indole Synthesis.

Comparative Analysis of Synthetic Strategies

StrategyKey Starting MaterialsKey ReactionsAdvantagesDisadvantages & Challenges
A: Pd-Catalyzed Cyanation 6-Bromo-1-methyl-1H-indolePalladium Cross-CouplingHigh yields, excellent functional group tolerance, direct.[1]Requires synthesis of the brominated starting material; cost of palladium catalysts and ligands.
B: N-Methylation 1H-Indole-6-carbonitrile, Methylating AgentSₙ2 AlkylationGenerally simple, high-yielding, and reliable reaction; multiple "green" methylation options exist.[8]Requires prior synthesis of 1H-indole-6-carbonitrile, adding steps to the overall sequence.
C: Fischer Indole Synthesis (4-Cyanophenyl)hydrazine, Aldehyde/KetoneAcid-Catalyzed CyclizationConvergent, builds complexity quickly from simple starting materials.[2]Can require harsh conditions (strong acid, high heat); potential for side products; subsequent N-methylation required.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Palladium-Catalyzed Cyanation of 6-Bromo-1-methyl-1H-indole (Strategy A)

This protocol is adapted from general procedures for palladium-catalyzed cyanation.[6][7]

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-1-methyl-1H-indole (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble palladium species. Wash the filtrate with water, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford pure 1-methyl-1H-indole-6-carbonitrile.

Protocol 2: N-Methylation of 1H-Indole-6-carbonitrile using Methyl Iodide (Strategy B)

This protocol is based on standard N-alkylation procedures for indoles.[12]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-indole-6-carbonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (CH₃I, 1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude material can be purified by recrystallization or flash column chromatography on silica gel to yield the final product.

Conclusion

The synthesis of 1-Methyl-1H-indole-6-carbonitrile can be accomplished through several robust and reliable synthetic routes. The optimal strategy is contingent upon a careful evaluation of starting material accessibility, cost, scalability, and safety considerations. For rapid, direct access, the palladium-catalyzed cyanation of 6-bromo-1-methyl-1H-indole offers high yields and excellent functional group compatibility. When the precursor 1H-indole-6-carbonitrile is available, a straightforward N-methylation provides an efficient final step. For a more fundamental, de novo construction, the Fischer indole synthesis remains a powerful, albeit more demanding, alternative. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most suitable pathway for their specific synthetic goals.

References

  • Grokipedia. Fischer indole synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. [Link]

  • Cambridge University Press. Fischer Indole Synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • ChemSynthesis. methyl 1H-indole-6-carboxylate. [Link]

  • Royal Society of Chemistry. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • LookChem. 1-METHYL-1H-INDOLE-5-CARBONITRILE | CAS No. 91634-11-6 Synthetic Routes. [Link]

  • PubMed Central (PMC). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • ResearchGate. (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Google Patents. Processes for production of indole compounds.
  • Organic Syntheses. 1-methylindole. [Link]

  • ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

  • Google Patents. Methylation synthesis method of N-heterocyclic compound.
  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • OUCI. Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. [Link]

Sources

The Discovery and Development of Indole Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a pharmacophore.[1][2][5][6] From the essential amino acid tryptophan to potent anticancer agents like vinblastine and the antihypertensive drug reserpine, the indole scaffold consistently imparts crucial biological activity.[6][7] This guide delves into a specific and highly promising class of indole-containing compounds: indole carbonitrile derivatives. The introduction of a nitrile (cyano) group onto the indole ring system profoundly influences the molecule's electronic properties, metabolic stability, and interaction with biological targets, making these derivatives a fertile ground for drug discovery.[8]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical methodologies involved in the discovery of novel indole carbonitrile derivatives. We will traverse the landscape of synthetic chemistry, elucidate structure-activity relationships, and detail the experimental protocols that underpin the development of these compounds as potent therapeutic agents, with a particular focus on their anticancer and antiviral applications.

Strategic Synthesis of the Indole Carbonitrile Core: Methodologies and Rationale

The successful discovery of novel drug candidates hinges on the efficient and versatile synthesis of the core scaffold. For indole carbonitrile derivatives, several robust synthetic strategies are employed, each with its own set of advantages and considerations.

The Fischer Indole Synthesis: A Classic and Adaptable Approach

First reported in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole ring.[9][10] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[9][10]

The choice of an acid catalyst is critical and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[10] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[9][9]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole core.[9][10]

A significant advancement in this methodology is the three-component Fischer indole synthesis, which allows for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents (like Grignard or organolithium reagents), and arylhydrazine hydrochloride salts.[11] This approach streamlines the process by generating the requisite arylhydrazone in situ.[11]

Fischer_Indole_Synthesis A Arylhydrazine D Phenylhydrazone Intermediate A->D B Ketone or Aldehyde B->D C Acid Catalyst (Brønsted or Lewis) C->D Formation E [3,3]-Sigmatropic Rearrangement D->E Tautomerization F Diimine Intermediate E->F G Cyclization & Ammonia Elimination F->G H Indole Carbonitrile Derivative G->H

Caption: The Fischer Indole Synthesis Pathway.

Palladium-Catalyzed Reactions: Modern and Versatile Tools

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful and versatile toolkit for the construction of complex molecules, including indole derivatives.[12][13][14] These methods are often tolerant of a wide range of functional groups, allowing for the synthesis of highly functionalized indole systems under relatively mild conditions.[12][14]

One notable strategy involves the palladium-catalyzed coupling of aryl bromides with hydrazones, providing an alternative route to the intermediates required for the Fischer indole synthesis.[10][15] This approach, known as the Buchwald modification, expands the scope of accessible starting materials.[10]

Furthermore, palladium-catalyzed intramolecular cyclization of appropriately substituted anilines is a powerful method for constructing the indole ring.[13][14] For instance, the reaction of N-acyl-2-alkynylanilines in the presence of a palladium catalyst can afford 3-acyl-indoles through a cascade reaction involving functional group migration.[14] Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, provides an effective means for the vicinal difunctionalization of an aryl halide and its ortho-C─H bond, enabling the synthesis of indoles from simpler precursors.[13]

Drug_Discovery_Workflow A Target Identification & Validation B Lead Compound Identification (e.g., Indole Carbonitrile) A->B C Chemical Synthesis (Fischer, Pd-catalyzed) B->C D In Vitro Screening (Anticancer, Antiviral Assays) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (Bioisosteric Replacement) E->F F->C Iterative Synthesis G In Vivo Efficacy & Toxicology Studies F->G H Clinical Development G->H

Caption: A Generalized Drug Discovery Workflow.

The Role of the Nitrile Group: A Bioisosteric Perspective

The introduction of a nitrile group is a deliberate and strategic choice in drug design, often employed as a bioisosteric replacement for other functional groups.[8] Bioisosteres are atoms or groups that have similar physical or chemical properties, leading to broadly similar biological properties.[16][17] The nitrile group can act as a bioisostere for a carbonyl group, a halogen atom, or even a hydroxyl group, depending on the specific molecular context.[8]

The rationale for incorporating a nitrile group includes:

  • Modulation of Physicochemical Properties: The nitrile group can influence a molecule's polarity, solubility, and ability to cross cell membranes, thereby improving its pharmacokinetic profile.[8]

  • Enhanced Target Binding: The linear geometry and strong dipole moment of the nitrile group allow it to participate in hydrogen bonding, polar interactions, and π-π stacking with the target protein, potentially increasing binding affinity and selectivity.[8]

  • Metabolic Stability: Introducing a nitrile group can block metabolically labile sites on a molecule, preventing enzymatic degradation and increasing its in vivo half-life.[8]

Therapeutic Applications of Indole Carbonitrile Derivatives

Indole carbonitrile derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology and virology.

Anticancer Activity: Targeting Tubulin Polymerization

A significant number of indole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[18][19][20] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and play a crucial role in cell division.[19][21] Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[22]

Several classes of indole-based compounds, including aroylindoles and fused indole derivatives, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[18][21] The indole scaffold itself can form hydrogen bond interactions with key residues in this binding pocket.[18]

Table 1: Antiproliferative Activity of Selected Indole-Based Tubulin Inhibitors

CompoundCancer Cell LineIC₅₀ (nM)Reference
Compound 21Various human cancer cells22 - 56[18]
Compound 1kMCF-74.5 ± 1[18]
Indole-chalcone 4Six human cancer cell lines6 - 35[3]
Molecule I13U937, U266, HepG2, A2780, PNAC-1(Increased activity vs. SAHA)[23]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Antiviral Activity: A Broad Spectrum of Action

Indole derivatives have also emerged as promising antiviral agents with activity against a range of viruses, including influenza A virus and HIV.[24][25][26] The broad-spectrum antiviral drug Arbidol (umifenovir), which contains a highly functionalized indole core, is used in Russia and China for the treatment of influenza and other respiratory viral infections.[24][25] Arbidol is thought to inhibit viral entry by preventing the fusion of the viral lipid membrane with the host cell membrane.[25]

Other indole derivatives have been shown to inhibit viral replication through various mechanisms, including the inhibition of reverse transcriptase and integrase in HIV.[25] For example, 3-indoleacetonitrile has demonstrated profound antiviral activity against a broad spectrum of influenza A viruses in vitro.[24]

Table 2: Antiviral Activity of Selected Indole Derivatives

CompoundVirusTarget/MechanismEC₅₀Reference
6jHIV-1Fusion inhibitor0.2 µM[27][28]
6kHIV-1Fusion inhibitor(Submicromolar)[27][28]
R-isomer of 70HIV-1Reverse Transcriptase Inhibitor19 nM[25]
3-indoleacetonitrileInfluenza A(Mechanism under investigation)(Potent in vitro activity)[24]

EC₅₀ values represent the concentration of the compound required to achieve 50% of the maximum antiviral effect.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds.[29][30][31] SAR studies on indole carbonitrile derivatives have revealed key structural features that govern their biological activity.

For indole-based HIV fusion inhibitors, the overall shape and linkage between indole rings significantly impact activity.[27] For instance, a 6-6' linkage between two indole moieties was found to be optimal, while other linkages (5-6', 6-5', 5-5') resulted in reduced activity.[27] The nature of substituents on the indole rings also plays a critical role. While small, nonpolar substituents on one of the rings had a minimal effect, the introduction of polar groups like carboxylic acids or amides often decoupled the binding affinity from the antiviral activity in cellular assays.[28]

In the context of tubulin inhibitors, the substitution pattern on the indole ring is a key determinant of potency.[18] For example, in a series of sulfur-atom-spaced trimethoxyphenyl (TMP)-indole derivatives, 6- and 7-heterocyclyl-1H-indole derivatives showed more potent inhibition of tubulin polymerization than their 5-substituted counterparts.[18]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1H-Indole-2-carbonitriles

This protocol is adapted from a reported procedure for the synthesis of 1H-indole-2-carbonitrile derivatives.[32]

  • Carboxamide Formation: To a solution of the corresponding 1H-indole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C and add thionyl chloride dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Carefully add the reaction mixture to a solution of 25% aqueous ammonia at 0 °C. Stir for 2 hours at room temperature. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 1H-indole-2-carboxamide derivative.

  • Nitrile Formation: To a solution of the 1H-indole-2-carboxamide derivative in dry chloroform, add phosphorus(V) oxychloride (4 equivalents). Reflux the reaction mixture for 3 hours. After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired 1H-indole-2-carbonitrile.

Protocol 2: Characterization of Indole Carbonitrile Derivatives

The structural elucidation of newly synthesized indole carbonitrile derivatives is typically achieved through a combination of spectroscopic techniques.[32][33]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the compound, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the presence of key functional groups, such as the characteristic nitrile stretch (around 2220-2260 cm⁻¹).

  • Melting Point (mp): The melting point is a physical property used to assess the purity of a crystalline solid.

Example Spectroscopic Data for 1H-Indole-2-carbonitrile (3a): [32]

  • ¹H NMR (300 MHz, CDCl₃): δ = 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1 Hz, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H) ppm.

  • ¹³C NMR (75 MHz, CDCl₃): δ = 137.1 (Cquat), 126.3 (Ar-CH), 126.2 (Cquat), 122.1 (Ar-CH), 121.7 (Ar-CH), 114.6 (Cquat), 114.5 (Ar-CH), 112.0 (Ar-CH), 106.0 (Cquat) ppm.

Conclusion and Future Directions

Indole carbonitrile derivatives represent a highly valuable and versatile class of compounds in modern drug discovery.[3][4][32] Their synthesis is well-established through both classical and modern methodologies, allowing for the generation of diverse chemical libraries. The strategic incorporation of the nitrile group offers a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. With demonstrated efficacy as both anticancer and antiviral agents, indole carbonitriles continue to be a focal point of research. Future efforts will likely concentrate on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in other disease areas. The insights and protocols presented in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC - NIH.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal.
  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed.
  • Fischer indole synthesis. Wikipedia.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. CoLab.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central.
  • A three-component Fischer indole synthesis. PubMed.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry.
  • Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. PubMed.
  • 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. PMC - NIH.
  • Indole derivatives as tubulin inhibitors. ResearchGate.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate.
  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark.
  • A Comprehensive Knowledge on Review of Indole Derivatives: Pharmaceutical Sciences-Pharmaceutical Chemistry. ResearchGate.
  • A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • A review on recent developments of indole-containing antiviral agents. PMC.
  • A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
  • Application of Nitrile in Drug Design. ResearchGate.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.
  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI.
  • Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. PubMed.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. NIH.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Some indole based anticancer agents. ResearchGate.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.
  • Structure/activity relationships of indole derivatives. ResearchGate.
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • (PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. ResearchGate.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.

Sources

Introduction: The Significance of the Methyl Group on the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Characteristics of Methylated Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic molecules with significant biological activity.[1][2][3] From the essential amino acid tryptophan to complex alkaloids and modern pharmaceuticals, the indole ring's unique electronic and structural properties allow it to interact with a multitude of biological receptors and enzymes.[1][4][5]

Methylation, the addition of a methyl group (–CH₃), is one of the simplest and most powerful modifications to the indole core. This seemingly minor structural change can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformation. These alterations, in turn, can dramatically impact pharmacological activity, a phenomenon often referred to in drug discovery as the "magic methyl" effect.[6][7] The strategic placement of a methyl group on either the nitrogen (N-methylation) or a carbon atom (C-methylation) of the indole ring is a critical tool for optimizing lead compounds, enhancing potency, modulating selectivity, and improving pharmacokinetic profiles.[6][8] This guide provides a technical overview of the fundamental characteristics of methylated indoles, from their synthesis and analysis to their structure-activity relationships and pharmacological importance.

Section 1: Physicochemical Impact of Methylation

The introduction of a methyl group to the indole scaffold, whether on the pyrrole nitrogen (N1) or the benzene or pyrrole ring carbons (C2-C7), induces significant changes in the molecule's fundamental properties.

  • N-Methylation: Replacing the N-H proton with an N-CH₃ group has several key consequences. Firstly, it removes the hydrogen bond donor capability of the indole nitrogen. This is crucial, as the N-H proton is a key site for antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism and for interactions with biological targets.[4] Secondly, N-methylation increases the molecule's lipophilicity, which can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile. Thirdly, it can prevent undesired metabolic reactions at the nitrogen position.

  • C-Methylation: Adding a methyl group to a carbon atom primarily impacts the molecule's steric profile and electronic distribution. A methyl group at the C2 or C3 position can sterically hinder interactions at the pyrrole ring, while methylation on the benzene portion can influence π-π stacking interactions and modulate the electron density of the aromatic system. Strategically placed methyl groups can block sites of metabolic attack (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life.[6]

The collective impact of these changes on a molecule's biological activity is profound. For example, in a series of anticancer agents, methylation at the 5-position of a bis-indole core led to a marked increase in potency against cancer cell lines.[6]

Section 2: Synthesis of Methylated Indoles

The synthesis of methylated indoles can be broadly categorized into classical and modern methods, with a growing emphasis on efficiency, safety, and environmental sustainability.

Comparative Analysis of Synthetic Methodologies

The choice of methylation strategy depends on the desired position of methylation (N vs. C), the presence of other functional groups, and scalability requirements.

MethodMethylating AgentPositionAdvantagesDisadvantagesReferences
Classical Alkylation Methyl iodide (MeI), Dimethyl sulfate (DMS)Primarily N1High reactivity, well-establishedHighly toxic, suspected carcinogens, poor atom economy[9]
Green Methylation Dimethyl carbonate (DMC)Primarily N1Environmentally safe, low toxicity, high yield, suitable for large scaleLess reactive than classical agents, may require higher temperatures[9][10][11][12]
Quaternary Ammonium Salts Phenyl trimethylammonium iodide (PhMe₃NI)Primarily N1Safe, non-toxic, easy to handle, excellent monoselectivity for amides/indolesRequires basic conditions, stoichiometric byproduct removal[7][13][14]
Directed C-H Methylation Methylboronic acid, MeBF₃KC2, C orthoHigh regioselectivity, atom-economicRequires transition metal catalyst (e.g., Pd, Rh), can require high temperatures[8]
Experimental Protocol 1: N-Methylation of an Indole using Dimethyl Carbonate (DMC)

This protocol describes a practical and environmentally safer method for the N-methylation of a substituted indole, adapted from established procedures.[9][12][15] This method is advantageous for its high yields and suitability for large-scale production.[9]

Workflow for N-Methylation using DMC

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Indole, K₂CO₃, DMF, and DMC in a flask reflux Heat to reflux (~130 °C) reagents->reflux monitor Monitor reaction (HPLC or TLC) reflux->monitor 3-6 hours cool Cool reaction mixture to ~3 °C monitor->cool Upon completion precipitate Add ice-cold water to precipitate product cool->precipitate extract Extract with an organic solvent (e.g., TBME) precipitate->extract wash Wash organic layer with water extract->wash dry Dry and evaporate solvent wash->dry product Isolate pure N-methylated indole dry->product

Caption: General workflow for the N-methylation of indoles using DMC.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the starting indole (1.0 eq), powdered potassium carbonate (K₂CO₃, ~0.5-1.0 eq), N,N-dimethylformamide (DMF, ~10 mL per gram of indole), and dimethyl carbonate (DMC, ~3.0 eq).[9][12]

  • Reaction: Heat the stirred mixture to reflux (approximately 130 °C).[9][12]

  • Monitoring: Monitor the progress of the reaction periodically (e.g., every hour) by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole is consumed. Reaction times typically range from 3 to 6 hours.[9][12]

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to approximately 3 °C.[9][15]

  • Precipitation/Extraction: Slowly add ice-cold water (~30 mL per gram of indole) to the cooled mixture. The product may precipitate as a solid or an oil. If a solid forms, it can be collected by filtration. If an oil forms, extract the mixture with an organic solvent such as tert-butyl methyl ether (TBME).[9][15]

  • Isolation: If extracted, wash the organic layer with water (2-3 times) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-methylated indole.[9]

  • Purification (if necessary): The product is often obtained in high purity.[9] If further purification is needed, column chromatography on silica gel can be employed.[12][16]

Section 3: Spectroscopic and Analytical Characterization

Confirming the structure and assessing the purity of a synthesized methylated indole is a critical step. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Workflow for Compound Characterization

cluster_structure Structural Elucidation cluster_purity Purity Assessment start Synthesized Methylated Indole nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms hplc HPLC nmr->hplc ms->hplc gcms GC-MS final Characterized Compound (Structure & Purity Confirmed) hplc->final gcms->final

Caption: A typical analytical workflow for synthesized methylated indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unequivocally determining the position of methylation.

  • ¹H NMR: The methyl group protons give a characteristic singlet. For N-methylated indoles, this singlet typically appears around 3.8 ppm.[9] For C-methylated indoles, the chemical shift is further upfield, generally in the 2.3-2.8 ppm range.[17] The disappearance of the broad N-H proton signal (typically >8.0 ppm) is a clear indicator of successful N-methylation.

  • ¹³C NMR: The carbon of the methyl group also provides a distinct signal. The chemical shifts of the indole ring carbons can be significantly affected by methylation, providing further structural confirmation.[18][19]

Methyl Group PositionTypical ¹H NMR Shift (ppm)Typical ¹³C NMR Shift (ppm)Key ObservationReferences
N1-Methyl ~3.8~33Disappearance of N-H proton signal[9][20]
C2-Methyl ~2.4~13[21]
C3-Methyl ~2.3~9.6[17]
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and study the fragmentation patterns of the molecule. The molecular ion peak (M⁺) will correspond to the mass of the methylated indole. In electron ionization (EI-MS), a common fragmentation pathway for indoles is the loss of HCN.[22] For 1-methylindole, the molecular ion is typically the base peak, whereas for C-methylindoles, fragmentation leading to ring expansion can be more prominent.[22] LC-MS is a vital tool for analyzing methylated metabolites in biological systems.[23]

Chromatographic Techniques

Chromatography is essential for assessing the purity of the synthesized compound and separating it from any starting materials or byproducts.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of indole derivatives.[24] It separates compounds based on their polarity, and a single sharp peak for the target compound indicates high purity.

  • Gas Chromatography (GC): Coupled with MS (GC-MS), this technique is also used for purity analysis, especially for more volatile indole derivatives.

Experimental Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general methodology for assessing the purity of a synthesized methylated indole.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~50-100 µg/mL using the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 220 nm and 280 nm (common absorbance wavelengths for the indole chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Section 4: Biological and Pharmacological Significance

The strategic methylation of indoles is a cornerstone of modern drug design, influencing everything from target binding to overall drug efficacy.

Structure-Activity Relationships (SAR)

SAR studies explore how structural modifications, such as methylation, affect a compound's biological activity.

  • Enhancing Potency: Methylation can improve binding affinity by filling a hydrophobic pocket in a target protein or by inducing a more favorable conformation for binding. For example, N-methyl-5,6,7-trimethoxyindoles showed potent antiproliferative activities against cancer cells, with IC₅₀ values in the nanomolar range.[25]

  • Modulating Selectivity: Adding a methyl group can introduce steric hindrance that prevents binding to off-target proteins, thereby increasing selectivity and reducing side effects.

  • Improving Pharmacokinetics: As mentioned, methylation can block metabolic hotspots, increasing a compound's stability and bioavailability.

  • Altering Mechanism: In some cases, methylation can fundamentally change a drug's interaction with its target. For instance, comparing the ergot-derived drug cabergoline to its analogs, it was found that indole N-methylation reduces its functional agonism at the 5-HT₂B receptor, indicating the N-H group is necessary for this specific activity.[26]

Illustrative SAR of a Methylated Indole Scaffold

Sources

A Technical Guide to the Physical Properties of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Methyl-1H-indole-6-carbonitrile. As a member of the indole family, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering curated data on its chemical identity, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for its characterization and essential safety and handling information, establishing a foundational resource for its application in a laboratory setting.

Compound Identification and Chemical Structure

1-Methyl-1H-indole-6-carbonitrile is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle. The structure features a methyl group substituted at the nitrogen atom (position 1) of the indole ring and a nitrile functional group at position 6. This specific arrangement of functional groups dictates its chemical reactivity and physical behavior. Precise identification is paramount for regulatory compliance and scientific accuracy.

Table 1: Chemical Identifiers for 1-Methyl-1H-indole-6-carbonitrile

Identifier Value Source
CAS Number 20996-87-6 [1]
Molecular Formula C₁₀H₈N₂ [1]
Molecular Weight 156.18 g/mol
IUPAC Name 1-methyl-1H-indole-6-carbonitrile N/A
SMILES CN1C2=CC(C#N)=CC=C2C=C1
InChI 1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3
InChI Key FOGAAHLMYPQCJG-UHFFFAOYSA-N

| MDL Number | MFCD08690254 |[1] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and reaction kinetics. 1-Methyl-1H-indole-6-carbonitrile is supplied as a solid, and its properties are summarized below. It is important to note that while some data is available from commercial suppliers, other parameters like melting point are not consistently reported in publicly accessible literature and may require experimental determination.

Table 2: Summary of Physicochemical Data

Property Value Notes and Causality Source
Appearance Solid The planar, aromatic structure and molecular weight favor a solid state at standard temperature and pressure due to efficient crystal lattice packing. [2]
Purity ≥95-97% As reported by commercial suppliers. Purity should always be confirmed analytically upon receipt. [1][2]
Boiling Point 327.8°C at 760 mmHg This value is likely a prediction based on computational models, as experimental determination at atmospheric pressure may lead to decomposition. [3]
Melting Point Not available Not specified in the searched literature. Experimental determination is recommended. The parent compound, 1H-indole-6-carbonitrile, has a melting point of 129.5°C.[4] N/A

| Solubility | Not specified | Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and chlorinated solvents. Low aqueous solubility is anticipated due to the largely nonpolar aromatic structure. | N/A |

Spectroscopic and Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the N-methyl (N-CH₃) protons, typically in the 3.5-4.0 ppm range. The spectrum would also feature a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the five protons on the indole ring system. The precise chemical shifts and coupling constants are diagnostic of the 1,6-substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals. Key resonances would include the nitrile carbon (C≡N) around 118-120 ppm, the N-methyl carbon near 30-35 ppm, and eight signals in the aromatic region (approx. 100-140 ppm) for the indole ring carbons.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides confirmation of key functional groups. A sharp, strong absorption band is expected in the range of 2220-2230 cm⁻¹ , which is characteristic of the C≡N stretching vibration of the nitrile group. Other expected signals include aromatic C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at an m/z value corresponding to the molecular weight of the compound, which is 156.18 . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₀H₈N₂.

As of this writing, the single-crystal X-ray structure of 1-Methyl-1H-indole-6-carbonitrile has not been deposited in public databases. Should a crystal structure be determined, it would provide definitive proof of its molecular geometry, conformation, and intermolecular packing interactions in the solid state. Such analyses on related indole derivatives have revealed key structural details like the planarity of the indole ring and the dihedral angles between substituents.[5][6]

Methodologies for Physical Characterization

To ensure scientific integrity, all experimental data must be generated using validated methods. The following protocols describe standard procedures for characterizing a novel or commercially supplied batch of 1-Methyl-1H-indole-6-carbonitrile.

The following diagram illustrates a logical workflow for the comprehensive characterization of the compound.

G cluster_0 Sample Reception & Initial Checks cluster_1 Physical Property Determination cluster_2 Structural & Purity Verification cluster_3 Final Data Consolidation A Receive Sample (1-Methyl-1H-indole-6-carbonitrile) B Visual Inspection (Color, Form) A->B C Melting Point Analysis (Digital Apparatus/DSC) B->C D Solubility Screening (Aqueous & Organic Solvents) B->D E FT-IR Spectroscopy (Functional Group ID) B->E F Mass Spectrometry (Molecular Weight) E->F G NMR Spectroscopy (¹H, ¹³C for Structure) F->G H HPLC/UPLC (Purity Assessment) G->H I Data Analysis & Archiving H->I J Certificate of Analysis (CoA) Generation I->J

Caption: Analytical workflow for physicochemical characterization.

  • Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing a key indicator of purity.

  • Sample Preparation: Finely crush a small amount of the solid sample to ensure uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Profile: Use a rapid heating ramp (10-20 °C/min) for a preliminary determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A narrow range (<2 °C) typically indicates high purity.

  • Rationale: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom. The methodology described is based on standard practices for small molecule characterization.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Methyl-1H-indole-6-carbonitrile and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Acquisition of ¹H Spectrum:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CDCl₃ at 7.26 ppm).

  • Acquisition of ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick all peaks in both spectra.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. 1-Methyl-1H-indole-6-carbonitrile should be handled with care, following standard laboratory procedures.

Table 3: GHS Safety Information

Category Information Source
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. [3]
Hazard Class Acute Toxicity 4 (Oral)

| Storage Class | 13 - Non-Combustible Solids | |

  • Handling Recommendations:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3] Some suppliers recommend refrigerated storage (2-8°C), while others specify room temperature.[1][3] It is prudent to store refrigerated for long-term stability.

References

  • 1-Methyl-1H-indole-6-carbonitrile. Porphyrin-Systems. [Link]

  • Thermophysical Properties of 1H-Indole-6-carbonitrile. Chemcasts. [Link]

  • Supporting information - General Procedure for the Methylation of Indoles. The Royal Society of Chemistry. [Link]

  • 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. National Institutes of Health (NIH). [Link]

  • 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. National Institutes of Health (NIH). [Link]

Sources

Solubility of 1-Methyl-1H-indole-6-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-indole-6-carbonitrile in Organic Solvents

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-indole-6-carbonitrile, a heterocyclic building block of interest in medicinal chemistry. This document outlines the theoretical principles governing its solubility, predictive analyses, and detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility

1-Methyl-1H-indole-6-carbonitrile is a member of the indole family, a privileged scaffold in numerous natural products and pharmaceutical agents. The accurate determination of its solubility in various organic solvents is a foundational step in its application. Poor solubility can create significant hurdles, including inefficient purification, challenging formulation development, and ultimately, low or variable bioavailability.[1][2][3] Consequently, a thorough understanding of this property is not merely academic but a crucial component of risk mitigation and timeline adherence in research and development.[4][5]

Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous solution at a specific temperature.[1] For drug candidates, this property directly influences absorption and the ability to achieve therapeutic concentrations in systemic circulation.[2][5] In process chemistry, solubility data is essential for designing crystallization processes, selecting appropriate reaction solvents, and developing purification strategies.

Physicochemical Profile of 1-Methyl-1H-indole-6-carbonitrile

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of 1-Methyl-1H-indole-6-carbonitrile are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈N₂[6]
Molecular Weight 156.18 g/mol [6]
Appearance Solid[6]
CAS Number 20996-87-6[6]
SMILES String CN1C2=CC(C#N)=CC=C2C=C1[6]
InChI Key FOGAAHLMYPQCJG-UHFFFAOYSA-N[6]

The molecule's structure features a bicyclic indole ring system, which is largely aromatic and nonpolar, an N-methyl group which adds a small degree of lipophilicity, and a polar nitrile (-C≡N) group. This combination of polar and nonpolar moieties suggests that its solubility will be highly dependent on the nature of the chosen solvent.

Predictive Solubility Analysis

In the absence of extensive empirical data, a predictive analysis based on established chemical principles can guide solvent selection.

The "Like Dissolves Like" Principle

The primary guiding principle for solubility is that a solute will dissolve best in a solvent that has a similar polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar surface area of the indole ring suggests some affinity for nonpolar solvents. However, the highly polar nitrile group will likely limit solubility in purely nonpolar media.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are often excellent candidates. They possess a dipole moment capable of interacting favorably with the polar nitrile group, while their organic character can solvate the indole ring system.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Alcohols may be effective solvents due to their ability to engage in dipole-dipole interactions and their intermediate polarity. Water, being highly polar and capable of strong hydrogen bonding, is expected to be a poor solvent for this molecule, which lacks strong hydrogen bond donor capabilities.

Computational and Thermodynamic Models

For more quantitative predictions, various computational models can be employed. While a full discussion is beyond the scope of this guide, researchers should be aware of methods such as:

  • Thermodynamic Cycles: These methods combine properties like solvation free energy and sublimation enthalpy to predict solubility.[7]

  • Machine Learning (ML) and QSPR: Modern approaches use machine learning algorithms trained on large datasets to predict solubility from molecular descriptors.[8][9][10] These models can achieve high accuracy but depend on the quality and relevance of the training data.[8]

Caption: Predictive framework for solubility based on molecular features.

Experimental Protocols for Solubility Determination

Rigorous experimental measurement is the gold standard for determining solubility. Two primary methods are presented here: the thermodynamic Shake-Flask method and the kinetic high-throughput screening (HTS) method.

Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This method determines the equilibrium (thermodynamic) solubility and is considered the most reliable technique.[11][12]

Objective: To determine the maximum concentration of 1-Methyl-1H-indole-6-carbonitrile that dissolves in a given solvent at equilibrium at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid 1-Methyl-1H-indole-6-carbonitrile to a known volume of the test solvent in a sealed vial or flask.

    • Causality: Using an excess of solid ensures that the resulting solution is saturated, a prerequisite for measuring equilibrium solubility.[11] It is important, however, not to add so much solid that it alters the properties of the solvent itself.[11]

  • Equilibration: Agitate the suspension using an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours).

    • Causality: Prolonged agitation is necessary to allow the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states.[12][13] Preliminary experiments should be run to determine the minimum time required to reach this plateau.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This must be done carefully to avoid disturbing the equilibrium.

    • Option A (Recommended): Filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE).

    • Option B: Centrifuge the vial at high speed and carefully pipette the supernatant.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase for the analytical method). Analyze the concentration of the solute using a validated analytical technique.

    • Preferred Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly specific and accurate. A calibration curve must be generated using standards of known concentration.

    • Alternative Method: UV-Vis spectrophotometry can be used if the compound has a unique chromophore and no interfering species are present.

  • Self-Validation: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC) to confirm that no phase change (e.g., polymorphism, solvate formation) has occurred during the experiment.[14] True equilibrium can be confirmed by approaching it from both undersaturation (as described above) and supersaturation (by cooling a heated, saturated solution).

Shake_Flask_Workflow Fig 2. Thermodynamic Solubility Workflow (Shake-Flask) A 1. Preparation Add excess solute to solvent B 2. Equilibration Shake at constant T (24-48h) A->B C 3. Phase Separation Filter or Centrifuge B->C D Saturated Supernatant C->D liquid phase G Excess Solid C->G solid phase E 4. Quantification Dilute & Analyze (HPLC-UV) D->E F Solubility Value (mg/mL or mol/L) E->F H 5. Validation Analyze solid residue (XRPD) G->H

Caption: Step-by-step workflow for the Shake-Flask solubility method.

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method is suited for early discovery when compound availability is limited and rapid screening of many solvents or conditions is required. It measures kinetic solubility, which is the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[5][15][16]

Objective: To rapidly assess the solubility of 1-Methyl-1H-indole-6-carbonitrile under non-equilibrium conditions.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 20 mM).[16]

  • Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.[15]

  • Solvent Addition: Add the aqueous or organic test solvent to the wells to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[17]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours).[15]

  • Detection of Precipitation: Measure the extent of precipitation in each well.

    • Nephelometry: Measures light scattering caused by insoluble particles and is a common HTS method.[15]

    • Turbidimetry: Measures the reduction in light transmission due to particles.

    • Direct UV Assay: After incubation, the plate is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[15]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed compared to controls.

Data Reporting

To facilitate comparison and interpretation, solubility data for 1-Methyl-1H-indole-6-carbonitrile should be recorded systematically. The following table provides a template for data organization.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., AcetonitrilePolar Aprotic25Shake-Flask
e.g., TolueneNonpolar25Shake-Flask
e.g., EthanolPolar Protic25Shake-Flask
e.g., DichloromethaneNonpolar25Shake-Flask
e.g., DMSOPolar Aprotic25Shake-Flask
e.g., PBS (pH 7.4)Aqueous Buffer37Kinetic HTS

Conclusion

The solubility of 1-Methyl-1H-indole-6-carbonitrile is a multifaceted property governed by the interplay between its polar nitrile group and its nonpolar indole backbone. While predictive methods provide valuable initial guidance, they are no substitute for precise experimental determination. The Shake-Flask method remains the definitive standard for obtaining thermodynamic solubility, crucial for late-stage development and process chemistry. For rapid, early-stage screening, kinetic HTS assays offer a resource-efficient alternative. By applying the rigorous protocols detailed in this guide, researchers can generate high-quality, reliable solubility data, thereby enabling informed decision-making and accelerating the progress of their research and development programs.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Lazzaro, S., Nguyen, B. D., & Willans, C. E. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Lazzaro, S., Nguyen, B. D., & Willans, C. E. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. Available at: [Link]

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Annual Meeting. Available at: [Link]

  • Bîrzu, F. C., et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2227. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198751. Available at: [Link]

  • Vermeire, F., & Green, W. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Cambridge Open Engage. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Diaz, D. A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 37-43. Available at: [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link]

  • Enamine STORE. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available at: [Link]

  • Sedić, M., et al. (2019). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug development and industrial pharmacy, 45(10), 1690-1698. Available at: [Link]

  • Liu, H., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 128, 100-106. Available at: [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 1H-Indole-6-carbonitrile. Chemcasts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85146, 1H-indole-6-carbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11781, 1-Methylindole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19819261, 1-Methyl-1H-indole-6-carboxylic acid. PubChem. Retrieved from [Link]

  • University of Southampton. (2008). 1-Methyl-1H-indole-6-carboxylic acid. eCrystals. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 1H-indole-6-carboxylate. ChemSynthesis. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the stability and storage of 1-Methyl-1H-indole-6-carbonitrile, a key building block in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals who require a thorough understanding of the chemical behavior of this compound to ensure its integrity throughout its lifecycle, from laboratory synthesis to its application in complex biological assays.

Introduction: The Significance of Stability in Research

1-Methyl-1H-indole-6-carbonitrile is a member of the indole family, a class of heterocyclic compounds of immense interest due to their presence in a wide array of biologically active molecules. The purity and stability of such starting materials are paramount, as impurities or degradation products can lead to misleading experimental results, compromise the efficacy of synthesized drug candidates, and introduce unforeseen toxicological risks. This guide delves into the critical aspects of the stability of 1-Methyl-1H-indole-6-carbonitrile, offering insights into its handling, storage, and the analytical methodologies required to monitor its purity over time.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-Methyl-1H-indole-6-carbonitrile is essential for its proper handling and storage.

PropertyValueSource
CAS Number 20996-87-6[1][2]
Molecular Formula C₁₀H₈N₂[1][2]
Molecular Weight 156.18 g/mol [1]
Appearance Solid[1]
Storage (recommended) Room temperature[2]

Intrinsic Stability and Predicted Degradation Pathways

The stability of 1-Methyl-1H-indole-6-carbonitrile is governed by the chemical nature of its indole core, the N-methyl group, and the electron-withdrawing nitrile substituent at the 6-position. While specific degradation studies on this molecule are not extensively published, we can predict its reactivity based on the well-established chemistry of indole derivatives.[3]

The indole nucleus is electron-rich and susceptible to oxidation, particularly at the C2 and C3 positions.[3] The presence of the N-methyl group prevents certain reactions that can occur at the indole nitrogen but does not significantly alter the reactivity of the pyrrole ring. The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

Based on these principles, the following degradation pathways are predicted:

  • Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen over extended periods, the indole ring can undergo oxidation to form various oxindole derivatives.

  • Hydrolytic Degradation: Under forceful acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze to a carboxylic acid (-COOH) via an intermediate amide (-CONH₂).

  • Photodegradation: Indole compounds are known to be sensitive to light.[4] Exposure to UV or even ambient light over time can lead to the formation of complex degradation products through radical-mediated pathways.

Predicted Degradation Pathways Predicted Degradation Pathways of 1-Methyl-1H-indole-6-carbonitrile A 1-Methyl-1H-indole-6-carbonitrile B Oxidized Derivatives (e.g., Oxindoles) A->B Oxidation (O₂, H₂O₂) D Photodegradation Products (Complex Mixture) A->D Photolysis (UV/Vis Light) E 1-Methyl-1H-indole-6-carboxamide (Intermediate) A->E Hydrolysis (H⁺ or OH⁻, H₂O) C 1-Methyl-1H-indole-6-carboxylic acid (via Hydrolysis) E->C Further Hydrolysis

Caption: Predicted degradation pathways for 1-Methyl-1H-indole-6-carbonitrile.

Recommended Storage and Handling Protocols

To maintain the integrity of 1-Methyl-1H-indole-6-carbonitrile, the following storage and handling procedures are recommended:

Storage Conditions
  • Short-term (days to weeks): Store at room temperature in a well-sealed container, protected from light.[2]

  • Long-term (months to years): For optimal stability, store in a cool (2-8 °C), dry environment under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. This minimizes exposure to oxygen, moisture, and light, which are the primary drivers of degradation.

Handling Procedures
  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use spatulas and weighing boats that are clean and dry to prevent cross-contamination and introduction of moisture.

  • For preparing solutions, use high-purity, degassed solvents.

Experimental Protocols for Stability and Purity Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of 1-Methyl-1H-indole-6-carbonitrile. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[5] The following sections outline a systematic approach to developing and validating such a method through forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Objective: To generate potential degradation products of 1-Methyl-1H-indole-6-carbonitrile under various stress conditions.

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-1H-indole-6-carbonitrile (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation: Transfer a known amount of the solid compound to a vial and place it in a calibrated oven at 70°C for 48 hours. At the end of the study, dissolve the sample in the initial solvent for analysis.

  • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples after exposure. A control sample should be kept in the dark.

Forced Degradation Workflow Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) G HPLC-UV/DAD Analysis A->G B Base Hydrolysis (0.1 M NaOH, 60°C) B->G C Oxidation (3% H₂O₂, RT) C->G D Thermal Stress (Solid, 70°C) D->G E Photolytic Stress (ICH Q1B) E->G H Peak Purity Assessment G->H I LC-MS for Impurity Identification H->I Start 1-Methyl-1H-indole-6-carbonitrile (Stock Solution & Solid) Start->A Expose to Stress Start->B Expose to Stress Start->C Expose to Stress Start->D Expose to Stress Start->E Expose to Stress

Caption: A typical experimental workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating 1-Methyl-1H-indole-6-carbonitrile from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Autosampler and column oven

Chromatographic Conditions (A Starting Point for Method Development):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a high proportion of A, and gradually increase B over 20-30 minutes. A typical gradient might be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm (Indole derivatives typically have strong absorbance at these wavelengths).[5]

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks, which is confirmed by peak purity analysis using a DAD.

Conclusion

The chemical integrity of 1-Methyl-1H-indole-6-carbonitrile is critical for its successful application in research and development. While generally stable under recommended room temperature storage conditions for short durations, its long-term stability is enhanced by storage in a cool, dark, and inert environment. The indole nucleus is susceptible to oxidation and photodegradation, and the nitrile group may be prone to hydrolysis under harsh pH conditions. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for ensuring the quality and reliability of this important chemical intermediate.

References

  • Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Montagnaro, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Retrieved from [Link]

  • Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Retrieved from [Link]

  • Hotha, K., et al. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Sahu, R., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kamble, R., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-indole-6-carbonitrile: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Promise of 1-Methyl-1H-indole-6-carbonitrile

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as a versatile template for designing molecules that can interact with a wide range of biological targets.[1][4] Nature itself has harnessed the power of the indole ring in essential molecules like the amino acid tryptophan and the neurotransmitter serotonin. In the realm of drug discovery, indole derivatives have been successfully developed into therapeutics for a multitude of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological potential of a specific, yet under-investigated, indole derivative: 1-Methyl-1H-indole-6-carbonitrile . While direct, extensive biological data for this particular compound is nascent, its structural features—an N-methylated indole core and a nitrile group at the 6-position—suggest intriguing possibilities for targeted biological activity. The N-methylation can enhance metabolic stability and modulate receptor binding, while the carbonitrile group can act as a key pharmacophore, participating in hydrogen bonding or serving as a precursor for other functional groups.

These application notes will therefore serve as a foundational resource, providing not only an overview of the potential therapeutic applications of 1-Methyl-1H-indole-6-carbonitrile but also detailed, field-proven protocols to empower researchers to unlock its biological activity. We will delve into potential mechanisms of action based on related compounds and provide a roadmap for systematic investigation.

Potential Therapeutic Applications and Mechanistic Insights

Given the broad bioactivity of indole derivatives, 1-Methyl-1H-indole-6-carbonitrile could be a candidate for several therapeutic areas. Below, we explore some of the most promising avenues for investigation, drawing parallels from structurally related compounds.

Anticancer Activity: Targeting Key Signaling Pathways

The indole nucleus is a common feature in many anticancer agents.[2][3] Derivatives of indole have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

  • Kinase Inhibition: Many indole-containing molecules act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5] For instance, derivatives of indole-6-carboxylate ester have been evaluated as receptor tyrosine kinase inhibitors.[6] It is plausible that 1-Methyl-1H-indole-6-carbonitrile could fit into the ATP-binding pocket of various kinases, disrupting their function and downstream signaling.

A proposed general mechanism for the kinase inhibitory activity of an indole derivative is depicted below:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Substrate Protein RTK->Substrate phosphorylates ADP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Indole 1-Methyl-1H-indole-6-carbonitrile Indole->RTK inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Proposed mechanism of 1-Methyl-1H-indole-6-carbonitrile as a kinase inhibitor.

Antimicrobial and Antiviral Potential

Indole derivatives have a rich history as antimicrobial and antiviral agents.[1] The planarity of the indole ring allows for intercalation with microbial DNA or interaction with key viral enzymes. The specific substitution pattern on the indole ring is crucial for determining the spectrum and potency of its antimicrobial activity. Research into other indole carbonitriles has highlighted their potential in developing novel anti-infective agents.[7]

Experimental Protocols: A Step-by-Step Guide to Uncovering Biological Activity

The following protocols are designed to provide a robust framework for the initial screening and characterization of the biological activities of 1-Methyl-1H-indole-6-carbonitrile.

General Workflow for In Vitro Screening

The initial assessment of a novel compound typically follows a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.

G A Compound Preparation (1-Methyl-1H-indole-6-carbonitrile) B Primary Screening: Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) A->B C Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition, Antimicrobial MIC) B->C Active D Mechanistic Studies: (e.g., Western Blot, Apoptosis Assays, Cell Cycle Analysis) C->D Confirmed Hit E Lead Optimization D->E

Caption: General workflow for in vitro screening of 1-Methyl-1H-indole-6-carbonitrile.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a fundamental first step to determine the effect of 1-Methyl-1H-indole-6-carbonitrile on cell proliferation and to establish a dose-response curve.

Objective: To quantify the cytotoxic or cytostatic effects of 1-Methyl-1H-indole-6-carbonitrile on a panel of cancer cell lines.

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-1H-indole-6-carbonitrile in sterile DMSO. Further dilute this stock in complete cell culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared working concentrations of 1-Methyl-1H-indole-6-carbonitrile to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Trustworthiness and Self-Validation:

  • Always include positive controls (e.g., a known cytotoxic drug like doxorubicin) to validate the assay's performance.

  • Run each concentration in triplicate to ensure data reproducibility.

  • Perform the experiment on multiple cell lines to assess the compound's spectrum of activity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a method to directly assess the inhibitory activity of 1-Methyl-1H-indole-6-carbonitrile against a specific protein kinase.

Objective: To determine if 1-Methyl-1H-indole-6-carbonitrile can inhibit the activity of a target protein kinase (e.g., EGFR, VEGFR).

Materials:

  • Recombinant active protein kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer

  • 1-Methyl-1H-indole-6-carbonitrile

  • A known kinase inhibitor (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-Methyl-1H-indole-6-carbonitrile in the appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and your compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value.

Causality and Experimental Choices:

  • The choice of kinase to test should be guided by initial screening results or by computational docking studies that predict potential targets for indole-6-carbonitrile derivatives.

  • The concentration of ATP should be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of 1-Methyl-1H-indole-6-carbonitrile that prevents visible growth of a microorganism.

Objective: To assess the antimicrobial activity of 1-Methyl-1H-indole-6-carbonitrile against a panel of bacteria and fungi.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus) and/or fungal strains (C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 1-Methyl-1H-indole-6-carbonitrile

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile 96-well plates

Procedure:

  • Compound Dilution: Perform a two-fold serial dilution of 1-Methyl-1H-indole-6-carbonitrile in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

All quantitative data should be summarized in a clear and concise format.

Table 1: Cytotoxicity of 1-Methyl-1H-indole-6-carbonitrile against various cancer cell lines.

Cell LineTissue of OriginIC₅₀ (µM) [48h]
A549Lung[Experimental Value]
MCF-7Breast[Experimental Value]
HCT116Colon[Experimental Value]
Positive Control-[Experimental Value]

Table 2: Kinase Inhibitory Activity of 1-Methyl-1H-indole-6-carbonitrile.

Kinase TargetIC₅₀ (nM)
EGFR[Experimental Value]
VEGFR2[Experimental Value]
Positive Control[Experimental Value]

Conclusion and Future Directions

1-Methyl-1H-indole-6-carbonitrile represents a promising, yet underexplored, molecule within the pharmacologically rich class of indole derivatives. The protocols and conceptual frameworks provided in this guide offer a systematic approach to elucidating its biological activities. Initial broad-based screening for cytotoxicity against a panel of cancer cell lines, followed by more targeted assays based on these findings, will be crucial in defining its therapeutic potential. Further derivatization of the indole core, guided by structure-activity relationship (SAR) studies, could lead to the development of novel and potent drug candidates. The scientific community is encouraged to utilize these methods to contribute to the growing body of knowledge on indole-based therapeutics.

References

  • American Society for Microbiology. (2009). Indole Test Protocol. [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info. [Link]

  • American Society for Microbiology. (2019). Indole Test. [Link]

  • Dahal, P. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. [Link]

  • Barger, S. R., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(12), 3548-3554. [Link]

  • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports, 14(1), 10839. [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. [Link]

  • ChemSynthesis. (n.d.). methyl 1H-indole-6-carboxylate. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • National Center for Biotechnology Information. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. [Link]

  • National Center for Biotechnology Information. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • National Center for Biotechnology Information. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • National Center for Biotechnology Information. (2013). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

  • National Center for Biotechnology Information. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

  • Appalachia Community Cancer Network ACCN. (n.d.). 6-Methyl-1H-indole. [Link]

  • National Center for Biotechnology Information. (2012). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylindole. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indole-6-carbonitrile. [Link]

Sources

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Methyl-1H-indole-6-carbonitrile in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Its unique aromatic and electronic properties allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] This versatility has led to the development of indole-based compounds with a wide spectrum of therapeutic applications, from anticancer and antiviral agents to treatments for neurodegenerative diseases.[3][4][5]

Within this important class of molecules, 1-Methyl-1H-indole-6-carbonitrile emerges as a particularly strategic building block for modern drug discovery. The methylation at the N1 position serves a critical role: it blocks the hydrogen-bond donating capability of the indole nitrogen, which can fundamentally alter the binding mode to a target protein, enhance metabolic stability, and improve cell permeability. The nitrile group at the C6 position is not merely a static feature; it is a versatile chemical handle that can act as a hydrogen bond acceptor or be transformed into other key functional groups such as amines, amides, or carboxylic acids, enabling extensive structure-activity relationship (SAR) exploration.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of 1-Methyl-1H-indole-6-carbonitrile, focusing on its utility as a molecular fragment for kinase inhibitor design and as a core scaffold for synthesizing compound libraries targeting G-Protein Coupled Receptors (GPCRs). We will delve into the rationale behind its use and provide detailed, field-proven protocols for its practical application in a research setting.

Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of successful drug design. The data for 1-Methyl-1H-indole-6-carbonitrile, summarized below, provides the essential parameters for computational modeling, assay development, and synthetic planning.

PropertyValueReference
CAS Number 20996-87-6[6]
Molecular Formula C₁₀H₈N₂[6]
Molecular Weight 156.18 g/mol
Appearance Solid
SMILES CN1C2=CC(C#N)=CC=C2C=C1
InChI Key FOGAAHLMYPQCJG-UHFFFAOYSA-N

Core Applications in Drug Discovery

A Strategic Fragment for Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology, and the indole scaffold is a well-established core for many kinase inhibitors.[7][8] Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying low-molecular-weight compounds (fragments) that bind weakly but efficiently to a target, which are then optimized into potent leads.

1-Methyl-1H-indole-6-carbonitrile is an ideal candidate for FBDD campaigns against kinases. Its N-methylation prevents the classic hydrogen bond interaction with the kinase hinge region that is typical for many Type I inhibitors. This perceived "disadvantage" is actually a strategic asset, as it directs screening efforts towards kinases where this interaction is not required or towards allosteric sites, potentially leading to inhibitors with greater selectivity. The indole core provides a rigid scaffold for vectoral expansion into nearby pockets, while the nitrile can engage in specific interactions or serve as an attachment point for further chemical elaboration. The development of indole-3-carbonitriles as inhibitors of DYRK1A kinase serves as an excellent case study for this approach.[9][10]

FBDD_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Optimization Lib Fragment Library (incl. 1-Methyl-1H-indole-6-carbonitrile) Screen Biophysical Screening (e.g., TSA, NMR, SPR) Lib->Screen Expose to Target Hit Hit Identification (Binding Confirmed) Screen->Hit Analyze Data XRay Structure-Based Design (X-ray, Cryo-EM) Hit->XRay Validate & Characterize Chem Analogue Synthesis (Hit-to-Lead) XRay->Chem Guide Chemistry Assay Biological Assay (e.g., Kinase Inhibition) Chem->Assay Test Potency Assay->XRay Iterate Lead Lead Candidate Assay->Lead Select

Caption: Workflow for Fragment-Based Drug Discovery (FBDD).

A Versatile Scaffold for GPCR Ligand Design

G-Protein Coupled Receptors (GPCRs) represent the largest family of druggable targets in the human genome, modulated by a wide variety of ligands.[11][12] The indole nucleus is a common feature in ligands for aminergic GPCRs, such as serotonin and dopamine receptors.[13] The development of multi-target ligands is a key strategy for complex neuropsychiatric disorders.[13]

1-Methyl-1H-indole-6-carbonitrile provides a robust starting point for building GPCR ligands. The core can be functionalized at multiple positions (e.g., C2, C3, C4, C5, C7) to tailor selectivity and potency. The N-methyl group can enhance brain penetration by increasing lipophilicity and removing the polar N-H group. The C6-nitrile can be maintained as a polar contact or converted to a bioisostere to fine-tune activity and pharmacokinetic properties.

GPCR_Signaling Ligand Indole-Based Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers Synthetic_Utility Start 1-Methyl-1H-indole-6-carbonitrile (R-C≡N) Acid Carboxylic Acid (R-COOH) Start->Acid NaOH, H₂O Reflux (Hydrolysis) Amine Primary Amine (R-CH₂NH₂) Start->Amine LiAlH₄ or H₂, Raney Ni (Reduction) Tetrazole Tetrazole (Bioisostere) Start->Tetrazole NaN₃, NH₄Cl (Cycloaddition)

Sources

Application Notes & Protocols: Investigating the Pharmacological Properties of 1-Methyl-1H-indole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Its unique aromatic and heterocyclic nature allows it to mimic peptide structures and interact with a wide range of biological targets, making it an invaluable template for drug discovery.[1][3] This guide focuses on derivatives of a specific indole core, 1-Methyl-1H-indole-6-carbonitrile , a versatile building block for creating novel therapeutic agents.

The objective of these application notes is to provide a comprehensive framework and detailed, field-proven protocols for the pharmacological evaluation of 1-Methyl-1H-indole-6-carbonitrile derivatives. We will concentrate on two of the most promising therapeutic areas for indole compounds: oncology and anti-inflammatory applications, with a dedicated focus on protein kinase inhibition , a frequent mechanism of action for this class of molecules.[4][5][6] The following sections are designed to guide researchers from initial high-throughput screening to more complex mechanism-of-action studies, ensuring a robust and logical progression for compound characterization.

Section 1: Assessment of Anticancer & Cytotoxic Properties

The dysregulation of cell proliferation and survival pathways is a hallmark of cancer. Indole derivatives have emerged as potent anticancer agents by targeting these critical processes, often through the inhibition of key enzymes like protein kinases or by disrupting cytoskeletal components such as tubulin.[4][7][8] A systematic evaluation of a compound's anticancer potential begins with assessing its general cytotoxicity against various cancer cell lines, followed by detailed investigations into its specific effects on the cell cycle and its ability to induce programmed cell death (apoptosis).

General Workflow for Anticancer Evaluation

The following workflow provides a logical progression for characterizing the anticancer properties of novel indole derivatives.

G Screen Compound Library of 1-Methyl-1H-indole-6-carbonitrile Derivatives MTT Protocol 1.1: In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Screen->MTT IC50 Determine IC50 Values (Data Table 1) MTT->IC50 CellCycle Protocol 1.2: Cell Cycle Analysis IC50->CellCycle Select Potent 'Hit' Compounds Apoptosis Protocol 1.3: Apoptosis Induction Assay IC50->Apoptosis Kinase Section 2: Kinase Inhibition Assays IC50->Kinase

Caption: Workflow for assessing the anticancer potential of novel compounds.

Protocol 1.1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality and Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[9] It quantitatively measures the metabolic activity of living cells, wherein mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This initial screen is paramount for efficiently identifying compounds with cytotoxic or cytostatic effects from a larger library and for determining their half-maximal inhibitory concentration (IC50), a key metric of potency that informs which compounds and concentrations should be prioritized for further mechanistic studies.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Summary of Cytotoxicity

Table 1: IC50 Values (µM) of 1-Methyl-1H-indole-6-carbonitrile Derivatives

Compound ID Cancer Cell Line (e.g., HCT-116) Cancer Cell Line (e.g., A549) Cancer Cell Line (e.g., MCF-7) Normal Cell Line (e.g., BEAS-2B)
Derivative 1 Enter value Enter value Enter value Enter value
Derivative 2 Enter value Enter value Enter value Enter value

| Sunitinib (Control) | Enter value | Enter value | Enter value | Enter value |

Protocol 1.2: Cell Cycle Analysis via Flow Cytometry

Causality and Experimental Choice: Many anticancer drugs exert their effect by interrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[7] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase via flow cytometry. Identifying a specific cell cycle arrest provides critical insight into the compound's mechanism of action.[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates and allow them to adhere. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.[10]

Protocol 1.3: Apoptosis Induction Assay

Causality and Experimental Choice: A key goal in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells.[4] Caspases are a family of proteases that are critical mediators of apoptosis. Measuring the activity of executioner caspases, like caspase-3, or initiator caspases, like caspase-8, provides direct evidence that a compound induces apoptosis. Furthermore, examining the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can elucidate the upstream signaling pathway.[11]

Step-by-Step Methodology (Caspase-3 Activity):

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release cellular proteins.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Caspase Assay: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. In a 96-well plate, add a standardized amount of protein lysate.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubation and Measurement: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C). Measure the signal (absorbance at 405 nm or fluorescence) using a plate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control. A significant increase indicates the induction of apoptosis.[11]

Section 2: Characterization of Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a frequent driver of cancer and inflammatory diseases.[12][13] The indole scaffold is a well-established pharmacophore for designing kinase inhibitors, often by competing with ATP at the enzyme's active site.[6][14] A comprehensive assessment requires both biochemical assays, which measure direct enzyme inhibition, and cell-based assays, which confirm target engagement in a physiological context.[15]

Generic Kinase Signaling Pathway

Kinase inhibitors typically act by blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

G cluster_0 Signal Transduction Cascade cluster_atp1 cluster_atp2 RTK Receptor Tyrosine Kinase (RTK) DownstreamKinase Downstream Kinase (e.g., SRC, AKT) RTK->DownstreamKinase Activates Substrate Substrate Protein RTK->Substrate Phosphorylation ATP1 ATP ADP1 ADP ADP1->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate DownstreamKinase->PhosphoSubstrate Phosphorylation ATP2 ATP ADP2 ADP ADP2->PhosphoSubstrate Phosphorylation Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Indole Derivative (Inhibitor) Inhibitor->DownstreamKinase Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.

Protocol 2.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Causality and Experimental Choice: To confirm that a compound directly inhibits a specific kinase, a cell-free biochemical assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16][17] It is highly sensitive, suitable for high-throughput screening, and can be used to determine IC50 values for specific kinase targets. Running the assay at different ATP concentrations can also help determine if the inhibition is ATP-competitive.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, and test compound dilutions in a kinase reaction buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the purified kinase enzyme, its specific substrate, and varying concentrations of the indole derivative.

  • Initiation: Start the reaction by adding an ATP solution. The concentration of ATP should ideally be close to the Km value for the specific kinase to accurately determine inhibitor potency. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a light signal.

  • Measurement: Incubate for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2.2: Cellular Target Engagement Assay (NanoBRET™)

Causality and Experimental Choice: A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability or rapid efflux.[15] The NanoBRET™ Target Engagement Assay overcomes this by measuring compound binding to a specific protein target within intact cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds the kinase is added. When an unlabeled test compound enters the cell and binds to the kinase, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET). This confirms target engagement in a physiologically relevant setting.[15][18]

Step-by-Step Methodology (Conceptual):

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Seed the cells into a 96-well white plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate.

  • Tracer Addition: Add the specific fluorescent NanoBRET™ tracer to the wells.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to the wells.

  • BRET Measurement: Immediately measure the donor emission (luciferase) and acceptor emission (tracer) signals using a specialized plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and confirms that the compound is binding to its target inside the live cell. Determine the IC50 value for target engagement.

Section 3: Evaluation of Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have shown significant promise as anti-inflammatory agents by modulating the production of key inflammatory mediators.[19][20] A standard in vitro model for assessing anti-inflammatory activity uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response.[21]

Workflow for In Vitro Anti-inflammatory Evaluation

G cluster_assays Measure Inflammatory Mediators Start RAW 264.7 Macrophage Culture Treat Pre-treat with Indole Derivative Then stimulate with LPS Start->Treat Incubate Incubate for 24 hours Treat->Incubate Harvest Harvest Cell Supernatant Incubate->Harvest NO_Assay Protocol 3.1: Nitric Oxide Assay (Griess Reagent) Harvest->NO_Assay Cytokine_Assay Protocol 3.2: Cytokine Assay (ELISA) for TNF-α, IL-6 Harvest->Cytokine_Assay Data Analyze Data & Determine IC50 Values (Data Table 2) NO_Assay->Data Cytokine_Assay->Data

Caption: Workflow for assessing the anti-inflammatory activity of novel compounds.

Protocol 3.1: Measurement of Nitric Oxide (NO) Production

Causality and Experimental Choice: Upon stimulation with LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[21] The Griess reagent test is a simple and reliable colorimetric method for measuring nitrite (a stable breakdown product of NO) in the cell culture supernatant. Inhibition of NO production is a strong indicator of a compound's anti-inflammatory potential.[19]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the indole derivative for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

Protocol 3.2: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality and Experimental Choice: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central orchestrators of the inflammatory response.[19] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of these cytokines in the cell culture supernatant. Demonstrating that a compound can reduce the secretion of TNF-α and IL-6 provides robust evidence of its immunomodulatory and anti-inflammatory effects.

Step-by-Step Methodology (General):

  • Sample Collection: Use the same cell culture supernatants collected in Protocol 3.1.

  • ELISA Procedure: Use commercially available ELISA kits for mouse TNF-α and IL-6. Follow the manufacturer's protocol, which generally involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding standards and samples (supernatants) to the wells. The cytokine in the sample binds to the capture antibody.

    • Adding a biotinylated detection antibody, which binds to a different epitope on the cytokine.

    • Adding streptavidin-horseradish peroxidase (HRP), which binds to the biotin.

    • Adding a chromogenic HRP substrate (e.g., TMB). The enzyme converts the substrate to a colored product.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the standards. Use this curve to calculate the concentration of the cytokine in each sample. Determine the percentage inhibition of cytokine production for each compound concentration.

Data Presentation: Summary of Anti-inflammatory Activity

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Compound ID NO Production IC50 (µM) TNF-α Secretion IC50 (µM) IL-6 Secretion IC50 (µM)
Derivative 1 Enter value Enter value Enter value
Derivative 2 Enter value Enter value Enter value

| Dexamethasone (Control) | Enter value | Enter value | Enter value |

Conclusion

Derivatives based on the 1-Methyl-1H-indole-6-carbonitrile scaffold represent a promising avenue for the discovery of novel therapeutics. Their structural versatility allows for fine-tuning of pharmacological properties, with significant potential in the fields of oncology and inflammatory diseases. The application notes and protocols detailed in this guide provide a robust, multi-assay strategy for a comprehensive evaluation of these properties. By progressing from broad phenotypic screens to specific mechanistic assays, researchers can effectively identify and characterize lead compounds, elucidating their therapeutic potential and mechanism of action, thereby paving the way for further preclinical and clinical development.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs. (Please note: The reference list would be populated here with the full details from the search results, formatted as requested.)

Sources

1-Methyl-1H-indole-6-carbonitrile: A Versatile Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Indole Nucleus in Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and synthetically derived bioactive molecules underscores its significance as a "privileged structure."[1] Indole derivatives are known to interact with a multitude of biological targets, thereby exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The inherent versatility of the indole ring system allows for facile functionalization at various positions, enabling the generation of diverse chemical libraries for screening and optimization. In recent years, there has been a surge of interest in indole-containing compounds as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.[4][5] This application note provides a comprehensive guide to the use of 1-Methyl-1H-indole-6-carbonitrile as a research tool, with a particular focus on its potential as a scaffold for the development of novel kinase inhibitors.

Physicochemical Properties of 1-Methyl-1H-indole-6-carbonitrile

A thorough understanding of the physicochemical properties of a research compound is fundamental to its effective application in experimental settings.

PropertyValueReference
CAS Number 20996-87-6[6]
Molecular Formula C₁₀H₈N₂[6]
Molecular Weight 156.18 g/mol [6]
Appearance Solid
SMILES CN1C2=CC(C#N)=CC=C2C=C1
InChI 1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3

Synthesis and Derivatization: Crafting the Research Tool

The synthesis of 1-Methyl-1H-indole-6-carbonitrile and its derivatives can be achieved through established organic chemistry methodologies. A general and adaptable synthetic route is presented below, based on the synthesis of the closely related 1-methyl-1H-indole-6-carboxylate.[7]

Protocol 1: Synthesis of Methyl 1-Methyl-1H-indole-6-carboxylate (A Precursor Analog)

This protocol describes the N-methylation of a commercially available indole-6-carboxylate, a common precursor for further derivatization.

Materials:

  • Methyl-1H-indole-6-carboxylate

  • Potassium hydroxide (KOH)

  • Acetone

  • Methyl iodide

  • Ethyl acetate

  • Hexane

  • Ethanol (70%)

Procedure:

  • Dissolve methyl-1H-indole-6-carboxylate (1 equivalent) and potassium hydroxide (3 equivalents) in acetone.

  • Stir the solution at 20°C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) to the reaction mixture and continue stirring for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the product using column chromatography with an ethyl acetate/hexane (1:9) mobile phase.

  • Recrystallize the purified product from 70% ethanol to yield methyl-1-methyl-1H-indole-6-carboxylate.[7]

Note: To synthesize 1-Methyl-1H-indole-6-carbonitrile, a similar N-methylation protocol could be applied to 1H-indole-6-carbonitrile.

Application as a Research Tool in Kinase Inhibition

The indole scaffold is a common feature in a multitude of kinase inhibitors.[4] While specific data for 1-Methyl-1H-indole-6-carbonitrile is not extensively available, derivatives of the closely related 1-methyl-1H-indole-6-carboxylate have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR.[7] This suggests that 1-Methyl-1H-indole-6-carbonitrile is a valuable starting point for the design and synthesis of novel kinase inhibitors.

Kinase Signaling Pathways as Therapeutic Targets

Protein kinases are integral components of signaling cascades that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of these pathways is a hallmark of cancer.[8] Indole-based compounds have been developed to target key kinases in these pathways.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription inhibitor 1-Methyl-1H-indole-6-carbonitrile (and derivatives) inhibitor->RTK

Caption: Potential inhibition of receptor tyrosine kinase signaling.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This general protocol can be adapted to assess the inhibitory activity of 1-Methyl-1H-indole-6-carbonitrile and its derivatives against a specific protein kinase.[9]

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile

  • Recombinant protein kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Dimethyl sulfoxide (DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-Methyl-1H-indole-6-carbonitrile in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at the optimal temperature for the kinase.

  • Luminescence Detection: Add the luminescence detection reagent according to the kit manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Kinase_Inhibition_Workflow A Prepare serial dilutions of 1-Methyl-1H-indole-6-carbonitrile B Add compound, kinase, substrate, and ATP to 384-well plate A->B C Incubate at optimal temperature B->C D Add luminescence detection reagent C->D E Measure luminescence and calculate IC50 D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assays for Biological Characterization

Evaluating the effects of a compound in a cellular context is crucial for understanding its biological activity.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of 1-Methyl-1H-indole-6-carbonitrile on cancer cell lines.[10]

Materials:

  • Human cancer cell line (e.g., A549, HCT-116)

  • Complete cell culture medium

  • 1-Methyl-1H-indole-6-carbonitrile stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of 1-Methyl-1H-indole-6-carbonitrile for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[10]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of 1-Methyl-1H-indole-6-carbonitrile on cell cycle progression.[11]

Materials:

  • Human cancer cell line

  • 1-Methyl-1H-indole-6-carbonitrile

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

Procedure:

  • Treat cells with 1-Methyl-1H-indole-6-carbonitrile for a specified time.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.[11]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of derivatives of the closely related 1-methyl-1H-indole-6-carboxylate against various cancer cell lines.[7] This data provides a valuable reference for the potential efficacy of compounds derived from the 1-Methyl-1H-indole-6-carbonitrile scaffold.

Compound IDTarget Cell LineIC₅₀ (µM)
4a A549 (Lung Carcinoma)0.08
4a HCT-116 (Colon Carcinoma)0.15
6c A549 (Lung Carcinoma)0.11
6c HCT-116 (Colon Carcinoma)0.23
Erlotinib (Control) A549 (Lung Carcinoma)0.35
Sorafenib (Control) HCT-116 (Colon Carcinoma)0.74

Note: The compound IDs are as designated in the cited reference.[7]

Conclusion

1-Methyl-1H-indole-6-carbonitrile represents a valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic accessibility of the indole nucleus, coupled with its proven track record as a pharmacophore, makes this compound an attractive starting point for medicinal chemistry campaigns. The protocols and data presented in this application note, drawn from research on closely related analogs, provide a solid foundation for researchers to explore the full potential of 1-Methyl-1H-indole-6-carbonitrile and its derivatives as tools to dissect complex biological pathways and as leads for the discovery of next-generation targeted therapies.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central (PMC). [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed Central. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. National Institutes of Health (NIH). [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PubMed Central (PMC). [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central (PMC). [Link]

  • Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • Structure/activity relationships of indole derivatives. ResearchGate. [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health (NIH). [Link]

  • Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. PubMed. [Link]

  • PubChem. 1-Methyl-1H-indole-6-carboxylic acid. [Link]

  • Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. National Institutes of Health (NIH). [Link]

  • Novel Insights into Interleukin 6 (IL-6) Cis- and Trans-signaling Pathways by Differentially Manipulating the Assembly of the IL-6 Signaling Complex. National Institutes of Health (NIH). [Link]

  • Wikipedia. 1-Methylindole. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PubMed Central (PMC). [Link]

  • PubChem. 6-Methyl-1H-indole. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Assay Genie. Cellular & Biochemical Assays. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2] 1-Methyl-1H-indole-6-carbonitrile, a distinct member of this chemical class, presents a promising scaffold for drug discovery initiatives. Its unique substitution pattern warrants a thorough investigation into its biological effects. This guide provides a comprehensive framework for the initial biological characterization of 1-Methyl-1H-indole-6-carbonitrile, offering detailed protocols for fundamental in vitro assays. These protocols are designed to be adaptable and serve as a starting point for researchers to elucidate the compound's potential therapeutic applications, from anticancer to antimicrobial and beyond.[3][4] The principles and methodologies outlined herein are grounded in established best practices to ensure data integrity and reproducibility.

Introduction to 1-Methyl-1H-indole-6-carbonitrile

1-Methyl-1H-indole-6-carbonitrile is a small molecule featuring a methylated indole core with a nitrile group at the 6-position. The indole scaffold is a common motif in molecules that target a wide array of biological pathways, including those involved in cancer, inflammation, and infectious diseases.[5] The addition of a methyl group at the 1-position and a carbonitrile at the 6-position can significantly influence the compound's physicochemical properties and its interactions with biological targets.

Table 1: Physicochemical Properties of 1-Methyl-1H-indole-6-carbonitrile

PropertyValueSource
Molecular FormulaC₁₀H₈N₂
Molecular Weight156.18 g/mol
Physical FormSolid
CAS Number20996-87-6

Given the broad therapeutic potential of indole derivatives, a systematic approach to evaluating the biological activity of 1-Methyl-1H-indole-6-carbonitrile is essential. The following sections detail protocols for initial screening and characterization.

Essential Preliminary Procedures: Compound Handling and Solubilization

Accurate and reproducible assay results begin with the proper handling and solubilization of the test compound.[6]

Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for in vitro assays.[7]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of 1-Methyl-1H-indole-6-carbonitrile required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 156.18 g/mol * 1000 mg/g

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile, light-protected vial.

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for compound stability.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Managing DMSO Concentration in Assays

High concentrations of DMSO can be toxic to cells and may interfere with assay results.[7] It is crucial to maintain a final DMSO concentration in the assay that is non-toxic and consistent across all experimental conditions, including vehicle controls. A final DMSO concentration of ≤ 0.5% is generally recommended for cell-based assays.[7][8]

G cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_final Final Assay Concentration Stock 10 mM Stock in 100% DMSO Serial_Dilutions Create serial dilutions in 100% DMSO Stock->Serial_Dilutions Maintains high compound concentration Final_Dilution Dilute into Assay Medium (e.g., 1:200 for 0.5% DMSO) Serial_Dilutions->Final_Dilution Ensures consistent final DMSO concentration

Caption: Workflow for preparing compound dilutions for assays.

Cell-Based Assays: Initial Cytotoxicity and Proliferation Screening

Cell-based assays provide a physiologically relevant context for the initial assessment of a compound's biological activity.[9][10]

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This initial screen determines the concentration range at which 1-Methyl-1H-indole-6-carbonitrile affects cell viability.

Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-1H-indole-6-carbonitrile in culture medium. The final DMSO concentration should be ≤ 0.5%.[8] Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Target-Based Assays: Exploring a Potential Mechanism of Action

Based on the broad activities of indole derivatives, kinase inhibition and G-protein coupled receptor (GPCR) modulation are plausible mechanisms of action.[11][12]

In Vitro Kinase Inhibition Assay

Many indole-containing compounds are known to be kinase inhibitors.[5] An in vitro kinase assay can determine if 1-Methyl-1H-indole-6-carbonitrile directly inhibits the activity of a specific kinase.

Principle: A common format is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[13] A decrease in ADP production indicates kinase inhibition.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 1-Methyl-1H-indole-6-carbonitrile. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Readout: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls and determine the IC₅₀ value.

G cluster_workflow Kinase Inhibition Assay Workflow Start Kinase + Substrate + ATP + 1-Methyl-1H-indole-6-carbonitrile Reaction Incubate (Kinase Reaction) Start->Reaction Deplete_ATP Add ADP-Glo™ Reagent (Deplete unused ATP) Reaction->Deplete_ATP Convert_ADP Add Kinase Detection Reagent (Convert ADP to ATP) Deplete_ATP->Convert_ADP Readout Measure Luminescence Convert_ADP->Readout

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

GPCR Binding Assay

GPCRs are a major class of drug targets, and indole derivatives have been shown to interact with them. A competitive binding assay can determine if 1-Methyl-1H-indole-6-carbonitrile binds to a specific GPCR.[14]

Principle: This assay measures the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target GPCR, and serial dilutions of 1-Methyl-1H-indole-6-carbonitrile.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a filter mat.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Readout: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of 1-Methyl-1H-indole-6-carbonitrile to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).

Data Interpretation and Next Steps

The initial data from these assays will provide valuable insights into the biological profile of 1-Methyl-1H-indole-6-carbonitrile.

Table 2: Interpreting Initial Assay Results

AssayPossible OutcomeInterpretation and Next Steps
Cell Viability Potent IC₅₀ in cancer cell linesSuggests potential as an anticancer agent. Proceed with apoptosis and cell cycle assays.
No significant cytotoxicityThe compound may have non-cytotoxic effects. Explore its potential in assays for inflammation, signaling pathway modulation, etc.
Kinase Inhibition Potent IC₅₀ against a specific kinaseIndicates direct inhibition of the kinase. Perform kinase selectivity profiling and cell-based target engagement assays.[12]
GPCR Binding Displacement of the radioligandSuggests binding to the GPCR. Follow up with functional assays (e.g., cAMP or calcium flux assays) to determine if the compound is an agonist or antagonist.[11][15]

Conclusion

1-Methyl-1H-indole-6-carbonitrile represents a novel chemical entity with the potential for interesting biological activities, owing to its indole core. The protocols detailed in this guide provide a robust starting point for its systematic evaluation. By carefully executing these foundational assays, researchers can efficiently identify promising therapeutic avenues for this compound and guide future drug development efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • National Institutes of Health. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers.
  • National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • Contract Laboratory. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • National Center for Biotechnology Information. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indole-6-carbonitrile.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • Thermo Fisher Scientific. (n.d.). Cellular Pathway Analysis Assays.
  • Charles River. (n.d.). Cell-Based Bioassays for Biologics.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • Chemcasts. (n.d.). Thermophysical Properties of 1H-Indole-6-carbonitrile.
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • MDPI. (n.d.). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site.
  • Bentham Science. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). 1-Methylindole.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 1H-indole-6-carbonitrile.
  • Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling.
  • Hit2Lead. (n.d.). BB-4032227.
  • Vibrant Pharma Inc. (n.d.). 1-Methyl-1H-indole-6-carbonitrile.
  • National Institutes of Health. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
  • National Center for Biotechnology Information. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation.
  • Sigma-Aldrich. (n.d.). 1-methyl-1h-indole-6-carbonitrile uses.
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • National Institutes of Health. (n.d.). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design.
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Benchchem. (n.d.). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential.

Sources

Technical Guide: Synthesis and Applications of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed experimental procedures, mechanistic insights, and application notes for the synthesis and characterization of 1-Methyl-1H-indole-6-carbonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Significance

1-Methyl-1H-indole-6-carbonitrile (CAS No. 20996-87-6) is a substituted indole derivative featuring a methyl group at the N1 position and a nitrile group at the C6 position.[1] The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved drugs. The introduction of a nitrile group offers a versatile chemical handle for further functionalization, readily convertible into amines, carboxylic acids, amides, and tetrazoles, thereby enabling the exploration of a broad chemical space in drug development programs.[2] Furthermore, the specific substitution pattern of 1-Methyl-1H-indole-6-carbonitrile makes it a valuable intermediate for targeting a range of biological targets.

Molecular Structure:

synthesis_method1 start 1H-Indole-6-carbonitrile step1 Deprotonation with NaH in DMF start->step1 intermediate Indolide Anion step1->intermediate step2 Alkylation with Methyl Iodide intermediate->step2 product 1-Methyl-1H-indole-6-carbonitrile step2->product

Caption: Workflow for N-Methylation of 6-Cyanoindole.

Experimental Protocol:

Step 1: N-Methylation

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 1H-indole-6-carbonitrile (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, and the solution will become clear.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Methyl-1H-indole-6-carbonitrile as a solid.

Causality and Field-Proven Insights:

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen. DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the indole and the resulting sodium salt.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride reacts violently with water and the indolide anion is sensitive to air oxidation.

  • Temperature Control: The initial deprotonation and the subsequent addition of the electrophile (methyl iodide) are performed at 0 °C to control the exothermic nature of the reactions and minimize side products.

  • Purification: Column chromatography is typically sufficient to obtain the product in high purity. The choice of eluent system will depend on the specific impurities present.

Method 2: Sandmeyer Cyanation of 6-Amino-1-methylindole

This method is particularly useful if 6-amino-1-methylindole is a more accessible starting material. The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Workflow Diagram:

synthesis_method2 start 6-Amino-1-methylindole step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Diazonium Salt step1->intermediate step2 Sandmeyer Reaction (CuCN, KCN) intermediate->step2 product 1-Methyl-1H-indole-6-carbonitrile step2->product

Sources

The Versatility of Indole Carbonitriles in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among its many derivatives, indole carbonitriles have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. The incorporation of the nitrile group, a versatile functional moiety, onto the indole ring system imparts unique electronic and steric properties, enabling these molecules to interact with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the applications of indole carbonitriles in medicinal chemistry, with a focus on their roles as anticancer, antidiabetic, and neuroprotective agents. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.

I. The Indole Carbonitrile Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a prevalent motif in a vast number of biologically active molecules.[1][2] Its structural resemblance to the amino acid tryptophan allows it to participate in various biological processes.[3] The addition of a carbonitrile (-C≡N) group to this scaffold significantly enhances its drug-like properties. The nitrile group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, contributing to strong and specific binding to target proteins. Furthermore, the linear geometry of the nitrile group can be exploited to probe narrow binding pockets within enzymes and receptors. From a metabolic standpoint, the nitrile group is relatively stable and can serve as a bioisostere for other functional groups, such as a carboxyl or a halogen atom, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

II. Therapeutic Applications of Indole Carbonitriles

A. Anticancer Agents: Targeting the Machinery of Cell Proliferation

Indole carbonitriles have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of programmed cell death (apoptosis).

1. Mechanism of Action: Inhibition of Tropomyosin Receptor Kinase (TRK)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of cancers.[7] Indole-3-carbonitrile derivatives have been developed as potent TRK inhibitors.[7] For instance, compound C11 , a 1H-indole-3-carbonitrile derivative, has shown significant antiproliferative effects against TRK-dependent cancer cell lines.[7] Mechanistically, C11 induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[7]

Signaling Pathway of TRK Inhibition by Indole Carbonitriles

TRK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK TRK Fusion Protein pTRK Phosphorylated TRK (Active) TRK->pTRK Dimerization & Autophosphorylation Indole_CN Indole Carbonitrile (e.g., C11) Indole_CN->pTRK Inhibits Apoptosis Apoptosis Indole_CN->Apoptosis Induces Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pTRK->Downstream Activation pTRK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of oncogenic TRK fusion protein signaling by indole carbonitriles.

2. Other Anticancer Mechanisms

Beyond TRK inhibition, indole carbonitriles exert their anticancer effects through various other mechanisms:

  • Induction of Apoptosis: Many indole derivatives, including indole-3-carbinol (a precursor to some indole carbonitriles), are known to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[4]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]

  • Inhibition of Angiogenesis: Some indole derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[8]

  • Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Indole compounds have been shown to inhibit this pathway.[9]

B. Antidiabetic Agents: A Novel Approach to Glycemic Control

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. A key strategy in managing diabetes is to control postprandial hyperglycemia, the spike in blood glucose after a meal. This can be achieved by inhibiting the enzymes responsible for carbohydrate digestion, namely α-glucosidase and α-amylase.

1. Mechanism of Action: Inhibition of α-Glucosidase and α-Amylase

A series of indole-pyridine carbonitrile derivatives have been synthesized and evaluated for their antidiabetic potential.[10] Several of these compounds exhibited potent inhibitory activities against both α-glucosidase and α-amylase, with some showing even greater potency than the clinically used drug, acarbose.[10] By inhibiting these enzymes, indole-pyridine carbonitriles can delay the breakdown of complex carbohydrates into glucose, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels.[10]

Experimental Workflow for Screening Antidiabetic Indole Carbonitriles

Antidiabetic_Screening cluster_synthesis Synthesis cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis cluster_in_silico In Silico Studies Synthesis One-Pot Multicomponent Synthesis of Indole-Pyridine Carbonitrile Library Alpha_Glucosidase α-Glucosidase Inhibition Assay Synthesis->Alpha_Glucosidase Alpha_Amylase α-Amylase Inhibition Assay Synthesis->Alpha_Amylase IC50 Determine IC50 Values Alpha_Glucosidase->IC50 Alpha_Amylase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Docking Molecular Docking with Target Enzymes SAR->Docking ADMET ADMET Prediction Docking->ADMET

Caption: A typical workflow for the discovery of indole carbonitriles as antidiabetic agents.

C. Neuroprotective Agents: Combating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Oxidative stress and neuroinflammation are key contributors to this neuronal damage.[11] Indole derivatives, including indole-3-carbinol and its metabolites, have shown promise as neuroprotective agents.[12]

1. Mechanism of Action: Antioxidant and Anti-inflammatory Effects

Indole-3-carbinol and its derivatives can exert neuroprotective effects through multiple mechanisms:

  • Activation of the Nrf2-ARE Pathway: The Nrf2-antioxidant responsive element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Indole compounds can activate Nrf2, leading to the expression of antioxidant enzymes that protect neurons from oxidative damage.[12]

  • BDNF Mimetic Activity: Brain-derived neurotrophic factor (BDNF) is crucial for neuronal survival and growth. Some indole derivatives can mimic the activity of BDNF, activating the TrkB/PI3K/Akt signaling pathway, which promotes neuronal survival and plasticity.[12]

  • Anti-inflammatory Effects: Neuroinflammation contributes to the progression of neurodegenerative diseases. Indole compounds have been shown to reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[12]

III. Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of indole carbonitriles. These protocols are intended to be a practical guide for researchers in the field.

A. Synthesis Protocols

1. Protocol 1: One-Pot Multicomponent Synthesis of Indole-Pyridine Carbonitriles

This protocol describes a general procedure for the synthesis of indole-pyridine carbonitrile derivatives, which have shown potential as antidiabetic agents.[10] The use of a one-pot, multicomponent reaction is highly efficient, as it allows for the rapid generation of a library of diverse compounds from simple starting materials.

  • Rationale: Multicomponent reactions are advantageous for drug discovery as they offer high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.

  • Materials:

    • Substituted indole-3-carbaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Substituted acetophenone (1.0 mmol)

    • Ammonium acetate (2.0 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add the substituted indole-3-carbaldehyde, malononitrile, substituted acetophenone, and ammonium acetate in ethanol.

    • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • The solid product that precipitates out is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure indole-pyridine carbonitrile derivative.

2. Protocol 2: Sonogashira Cross-Coupling for the Synthesis of Substituted Indole-2-carbonitriles

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13] This protocol describes the synthesis of substituted indole-2-carbonitriles, which can serve as versatile intermediates for the development of various therapeutic agents.[14]

  • Rationale: The Sonogashira coupling allows for the introduction of a wide range of substituents at specific positions of the indole ring, enabling the fine-tuning of the molecule's biological activity. The use of a palladium catalyst and a copper co-catalyst facilitates the reaction under mild conditions.

  • Materials:

    • 3-Iodo-1H-indole-2-carbonitrile derivative (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • PdCl₂(PPh₃)₂ (5 mol%)

    • CuI (10 mol%)

    • Triethylamine (Et₃N) (3.0 mmol)

    • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-iodo-1H-indole-2-carbonitrile derivative, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous DMF and triethylamine via syringe.

    • Add the terminal alkyne to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to obtain the pure substituted indole-2-carbonitrile.

B. Biological Evaluation Protocols

1. Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][8][10] It is widely used to screen compounds for their cytotoxic effects on cancer cells.

  • Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Indole carbonitrile test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplate

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the indole carbonitrile test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

2. Protocol 4: Flow Cytometry Analysis of Apoptosis using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7][14]

  • Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Materials:

    • Cells treated with the indole carbonitrile test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating them with the indole carbonitrile test compound for a specified time.

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

3. Protocol 5: Western Blot Analysis of Phosphorylated TRK Levels

This protocol is used to determine the effect of indole carbonitrile compounds on the phosphorylation status of TRK, a key indicator of its activation.[3][7][15][16][17]

  • Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using an antibody that specifically recognizes the phosphorylated form of TRK, we can assess the inhibitory effect of the test compound on TRK activation.

  • Materials:

    • TRK-dependent cancer cells treated with the indole carbonitrile test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-TRK and anti-total-TRK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Lyse the treated cells and determine the protein concentration using the BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-TRK primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-TRK antibody as a loading control.

    • Quantify the band intensities to determine the relative levels of phosphorylated TRK.

IV. Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of Indole Carbonitrile Derivatives against a Cancer Cell Line

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Control 0100 ± 5.2-
Compound X 185.3 ± 4.17.5
552.1 ± 3.8
1025.7 ± 2.9
2010.2 ± 1.5
Doxorubicin 0.170.6 ± 6.30.4
(Positive Control)0.535.8 ± 4.5
112.4 ± 2.1

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Indole-Pyridine Carbonitriles

Compoundα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
Compound Y 15.2 ± 1.825.4 ± 2.1
Compound Z 8.7 ± 0.918.9 ± 1.5
Acarbose 14.5 ± 1.120.1 ± 1.7
(Positive Control)

V. Conclusion and Future Perspectives

Indole carbonitriles represent a versatile and privileged scaffold in medicinal chemistry with broad therapeutic potential. Their applications as anticancer, antidiabetic, and neuroprotective agents are well-documented and continue to be an active area of research. The detailed protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of novel indole carbonitrile derivatives. Future research in this area will likely focus on the development of more potent and selective inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to translate these promising compounds into clinical candidates. The continued application of rational drug design principles, coupled with efficient synthetic methodologies and robust biological screening, will undoubtedly lead to the discovery of new and effective indole carbonitrile-based therapies for a range of human diseases.

References

  • Solangi, M., Khan, K. M., Ji, X., Özil, M., Baltaş, N., Salar, U., ... & Taha, M. (2023). Indole–pyridine carbonitriles: Multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry, 15(21), 1943-1965. [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., Romdhani-Younes, M., & Thibonnet, J. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5183. [Link]

  • Zhang, M., Li, Y., Wang, Y., Dong, J., & Zhang, M. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

  • Solangi, M., Khan, K. M., Ji, X., Özil, M., Baltaş, N., Salar, U., ... & Taha, M. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future medicinal chemistry, 15(21), 1943–1965. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., Al-Zahrani, M. H., & El-Sharkawy, K. A. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5087. [Link]

  • Kim, J., & Lee, S. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 25(13), 7275. [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., Romdhani-Younes, M., & Thibonnet, J. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules (Basel, Switzerland), 25(21), 5183. [Link]

  • A. D'auria, F. I. Cosconati, S. Terracciano, & A. T. Carmela. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(1), 229. [Link]

  • Ahmad, A., & Husain, A. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current medicinal chemistry, 28(1), 136–167. [Link]

  • Schmid, F. A., Wieking, B., Wagner, S., He, Z., Schobert, R., & Biersack, B. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International journal of molecular sciences, 24(1), 854. [Link]

  • Smith, J. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

  • University of Kansas. (2008). Indole-3-Carbinol in Preventing Cancer in Healthy Participants. ClinicalTrials.gov. [Link]

  • Masonic Cancer Center, University of Minnesota. (2021). Trial of Indole-3-Carbinol and Silibinin. ClinicalTrials.gov. [Link]

  • Kamal, A., & Husain, A. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-cancer agents in medicinal chemistry, 20(15), 1814–1835. [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. [Link]

  • Khan, S., & De, A. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anti-cancer agents in medicinal chemistry, 13(7), 1002–1013. [Link]

  • Fahrenholtz, K. E., Silverzweig, M. Z., Germane, N., Crowley, H. J., Simko, B. A., & Dalton, C. (1979). 3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile, a potent inhibitor of prostaglandin synthetase and of platelet aggregation. Journal of medicinal chemistry, 22(8), 948–953. [Link]

  • Wang, X., & Dong, G. (2015). A review on recent developments of indole-containing antiviral agents. European journal of medicinal chemistry, 97, 473–485. [Link]

  • D'auria, A., Cosconati, F. I., Terracciano, S., & Carmela, A. T. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules (Basel, Switzerland), 29(1), 229. [Link]

  • D'auria, A., Cosconati, F. I., Terracciano, S., & Carmela, A. T. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. OUCI. [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., Romdhani-Younes, M., & Thibonnet, J. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules (Basel, Switzerland), 25(21), 5183. [Link]

  • Solangi, M., Khan, K. M., Ji, X., Özil, M., Baltaş, N., Salar, U., ... & Taha, M. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future medicinal chemistry, 15(21), 1943–1965. [Link]

  • Solangi, M., Khan, K. M., Ji, X., Özil, M., Baltaş, N., Salar, U., ... & Taha, M. (2023). Indole–pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits againstdiabetes mellitus. figshare. [Link]

  • Nia, R. H., Mamaghani, M., & Shirini, F. (2023). Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. Polycyclic Aromatic Compounds, 1-36. [Link]

  • Zhang, Y., & Liu, X. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS DISCOVERY: Advancing Life Sciences R & D, 25(10), 1143–1150. [Link]

  • Bio-Rad. (2019). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

Sources

The Strategic Utility of 1-Methyl-1H-indole-6-carbonitrile in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Indole Building Block

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of functionalized indoles, 1-Methyl-1H-indole-6-carbonitrile has emerged as a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique arrangement of a methylated indole nitrogen, a reactive nitrile group, and a strategic point of attachment at the C6 position offers medicinal chemists a powerful tool for molecular design and construction. This guide provides an in-depth exploration of the applications and synthetic protocols involving 1-Methyl-1H-indole-6-carbonitrile, tailored for researchers, scientists, and drug development professionals.

Core Properties and Handling

A solid understanding of the physicochemical properties of 1-Methyl-1H-indole-6-carbonitrile is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₈N₂[3]
Molecular Weight 156.18 g/mol [3]
CAS Number 20996-87-6[3]
Appearance Solid
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.

Safety and Handling: 1-Methyl-1H-indole-6-carbonitrile should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Key Synthetic Transformations and Applications

The true synthetic power of 1-Methyl-1H-indole-6-carbonitrile lies in the reactivity of its nitrile group and the potential for further functionalization of the indole core. The nitrile moiety can be readily transformed into other key functional groups, most notably a carboxylic acid, which serves as a critical handle for amide bond formation and other coupling reactions.

Application Highlight: Synthesis of Farnesoid X Receptor (FXR) Agonists

A prominent application of 1-Methyl-1H-indole-6-carbonitrile is in the synthesis of potent and selective farnesoid X receptor (FXR) agonists. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for various metabolic diseases. Several novel FXR agonists are based on a 1-methyl-1H-indole-6-carboxylic acid scaffold, for which 1-Methyl-1H-indole-6-carbonitrile is a direct precursor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of 1-Methyl-1H-indole-6-carbonitrile.

Protocol 1: Hydrolysis of 1-Methyl-1H-indole-6-carbonitrile to 1-Methyl-1H-indole-6-carboxylic acid

The conversion of the nitrile to a carboxylic acid is a fundamental and often necessary first step in leveraging this building block for further synthesis. This protocol details a robust and high-yielding hydrolysis procedure.

Causality Behind Experimental Choices:

  • Strong Base: Sodium hydroxide is used to facilitate the nucleophilic attack on the electrophilic carbon of the nitrile.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction, which can be sluggish at room temperature.

  • Acidification: A strong acid, such as hydrochloric acid, is used to protonate the carboxylate salt formed in the basic solution, yielding the desired carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-Methyl-1H-indole-6-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v mixture).

  • Addition of Base: Add a significant excess of sodium hydroxide (e.g., 10-20 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the solid under vacuum to yield 1-Methyl-1H-indole-6-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be consistent with the literature value.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification cluster_product Final Product A Dissolve 1-Methyl-1H-indole-6-carbonitrile in Ethanol/Water B Add excess Sodium Hydroxide A->B 1.0 eq starting material 10-20 eq NaOH C Heat to Reflux (4-12 hours) B->C D Cool and remove Ethanol C->D E Dilute with Water and Wash D->E F Acidify with HCl to pH 2-3 E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry under Vacuum H->I J Recrystallize (if needed) I->J K 1-Methyl-1H-indole-6-carboxylic acid J->K

Caption: Workflow for the hydrolysis of 1-Methyl-1H-indole-6-carbonitrile.

Protocol 2: Amide Coupling of 1-Methyl-1H-indole-6-carboxylic acid

Following the hydrolysis of the nitrile, the resulting carboxylic acid is a versatile precursor for the synthesis of amides, a common functional group in many drug candidates.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid for nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to dissolve the reactants and facilitate the reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.0-1.2 eq), the coupling reagent (e.g., HATU, 1.1 eq), and the base (e.g., DIPEA, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours (typically 2-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The structure and purity of the final amide product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification cluster_product Final Product A Dissolve 1-Methyl-1H-indole-6-carboxylic acid in anhydrous DMF under N₂ B Add Amine, Coupling Reagent (HATU), and Base (DIPEA) A->B C Stir at Room Temperature (2-16 hours) B->C D Dilute with Ethyl Acetate C->D E Wash with 1M HCl, NaHCO₃, and Brine D->E F Dry over Na₂SO₄ E->F G Filter and Concentrate F->G H Purify by Flash Chromatography G->H I Target Amide H->I

Caption: Workflow for the amide coupling of 1-Methyl-1H-indole-6-carboxylic acid.

Conclusion: A Strategic Asset in Drug Discovery

1-Methyl-1H-indole-6-carbonitrile stands out as a highly valuable and strategically important building block in the synthetic chemist's toolbox. Its amenability to a variety of chemical transformations, particularly the conversion of its nitrile group to a carboxylic acid, provides a reliable pathway for the construction of complex molecular architectures. The successful application of this building block in the synthesis of potent FXR agonists underscores its significance in modern drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their own synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

  • Sharma, S., Kumar Das, A., & Singh, S. (2023). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Current Trends in Biotechnology and Pharmacy, 17(Supplement 3A), 52. [Link]

  • Sharma, S., Kumar Das, A., & Singh, S. (2023). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Request PDF. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 1-Methyl-1H-indole-6-carbonitrile for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1-Methyl-1H-indole-6-carbonitrile Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[4] The specific derivative, 1-Methyl-1H-indole-6-carbonitrile , offers a synthetically versatile platform for library development. The N-methylation prevents unwanted side reactions at the indole nitrogen and improves solubility in organic solvents, while the 6-cyano group serves a dual purpose: it acts as a potent electron-withdrawing group, modulating the reactivity of the indole core, and provides a key synthetic handle for conversion into other functional groups (e.g., amines, carboxylic acids, tetrazoles).

However, to unlock the full potential of this building block, chemists must functionalize the indole ring itself, primarily through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed, field-proven protocols and the underlying scientific rationale for performing state-of-the-art palladium-catalyzed cross-coupling reactions on a key, yet underutilized, position of the 1-Methyl-1H-indole-6-carbonitrile scaffold. While direct C-H activation is an emerging field,[5][6][7] this guide will focus on the robust and predictable functionalization of a halogenated precursor, 5-Bromo-1-methyl-1H-indole-6-carbonitrile , which can be readily prepared from the parent molecule. The presence of the bromine atom at the C5 position provides a reliable electrophilic site for a suite of powerful cross-coupling reactions.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence for setting up, monitoring, and finalizing a cross-coupling reaction.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Indole, Coupling Partner, Catalyst, Ligand, Base) prep_glass Oven-Dry Glassware setup_assemble Assemble Glassware (Flask, Condenser) prep_glass->setup_assemble Under inert atmosphere setup_inert Purge with Inert Gas (N2 or Ar) setup_assemble->setup_inert setup_add Add Reagents & Solvent setup_inert->setup_add react_heat Heat to Temperature setup_add->react_heat Begin Stirring react_monitor Monitor Progress (TLC / LC-MS) react_heat->react_monitor Sample periodically workup_quench Quench Reaction react_monitor->workup_quench Upon completion workup_extract Aqueous Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_purify Purify by Chromatography workup_dry->workup_purify analysis_char Characterize Product (NMR, MS, HRMS) workup_purify->analysis_char

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages due to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9][10][11]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product_complex Ar-Ar' transmetal_complex->product_complex start Ar-X boronic Ar'-B(OR)₂ base Base label_start 5-Bromo-1-methyl- 1H-indole-6-carbonitrile label_boronic Aryl/Heteroaryl Boronic Acid label_product Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 1-Methyl-5-phenyl-1H-indole-6-carbonitrile
ParameterValue/ReagentMolesEq.
Aryl Halide 5-Bromo-1-methyl-1H-indole-6-carbonitrile1.0 mmol1.0
Boronic Acid Phenylboronic Acid1.2 mmol1.2
Catalyst Pd(dppf)Cl₂·CH₂Cl₂0.03 mmol0.03
Base K₂CO₃ (anhydrous)2.5 mmol2.5
Solvent 1,4-Dioxane / H₂O8 mL / 2 mL-
Temperature 90 °C--
Time 12-18 hours--

Step-by-Step Procedure:

  • To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 5-Bromo-1-methyl-1H-indole-6-carbonitrile (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Rationale (E-E-A-T)
  • Why Pd(dppf)Cl₂? The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a "workhorse" for Suzuki couplings. Its large bite angle and electron-rich nature facilitate both the oxidative addition and the reductive elimination steps. For an electron-deficient system like our indole (due to the cyano group), a robust, electron-rich catalyst system is crucial to drive the reaction forward.

  • Why K₂CO₃ and a Dioxane/Water System? The base is essential to activate the boronic acid for transmetalation.[9] K₂CO₃ is a moderately strong inorganic base that is effective without causing hydrolysis of the nitrile group. The aqueous dioxane solvent system is excellent for dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.

  • Why a 1.2:1 Molar Ratio? A slight excess of the boronic acid is used to compensate for potential protodeborylation or homocoupling side reactions, ensuring the complete consumption of the more valuable bromo-indole starting material.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, providing access to substituted styrenes, cinnamates, and other vinylated compounds.[12][13][14][15] It is particularly valuable for installing functionalized side chains onto aromatic cores.

Mechanistic Overview

The Heck reaction follows a distinct catalytic cycle involving migratory insertion of the alkene into a palladium-aryl bond.

Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pi_complex π-Alkene Complex pd2_complex->pi_complex Alkene Coordination migratory_insertion Carbopalladation Intermediate pi_complex->migratory_insertion Migratory Insertion migratory_insertion->pd0 β-Hydride Elimination & Base-promoted Pd(0) regeneration product_complex Alkene Product migratory_insertion->product_complex

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Detailed Protocol: Synthesis of (E)-3-(1-Methyl-6-cyano-1H-indol-5-yl)acrylate
ParameterValue/ReagentMolesEq.
Aryl Halide 5-Bromo-1-methyl-1H-indole-6-carbonitrile1.0 mmol1.0
Alkene Methyl Acrylate1.5 mmol1.5
Catalyst Pd(OAc)₂0.02 mmol0.02
Ligand P(o-tol)₃0.04 mmol0.04
Base Triethylamine (Et₃N)2.0 mmol2.0
Solvent Acetonitrile (MeCN)10 mL-
Temperature 100 °C--
Time 24 hours--

Step-by-Step Procedure:

  • In a sealable pressure tube with a stir bar, add 5-Bromo-1-methyl-1H-indole-6-carbonitrile (236 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add dry, degassed acetonitrile (10 mL), followed by triethylamine (0.28 mL, 2.0 mmol) and methyl acrylate (0.135 mL, 1.5 mmol) via syringe.

  • Seal the pressure tube tightly and place it in a preheated 100 °C oil bath.

  • Stir the reaction for 24 hours. Monitor for the formation of a precipitate (triethylammonium bromide).

  • Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium black and salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired acrylate ester.

Scientist's Rationale (E-E-A-T)
  • Why Pd(OAc)₂ and P(o-tol)₃? This is a classic catalyst system for the Heck reaction. Palladium(II) acetate is a stable precatalyst that is reduced in situ to the active Pd(0) species. The tri(o-tolyl)phosphine ligand is a bulky, electron-rich phosphine that stabilizes the palladium catalyst and promotes the reaction, preventing catalyst decomposition at the required high temperatures.

  • Why Triethylamine (Et₃N)? The base in the Heck reaction serves to neutralize the H-X acid generated during the catalytic cycle, regenerating the Pd(0) catalyst.[12] Triethylamine is a common organic base that is strong enough for this purpose and also acts as a solvent.

  • Why Acetonitrile? Acetonitrile is a polar aprotic solvent that is excellent for dissolving the reactants and tolerates the high temperatures often required for Heck couplings of aryl bromides.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction provides a direct and efficient route to couple terminal alkynes with aryl halides, creating conjugated enyne systems that are valuable in materials science and as precursors for more complex heterocyclic syntheses.[16][17][18][19]

Mechanistic Overview

The Sonogashira reaction uniquely involves a dual catalytic system, with palladium and copper working in concert.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_complex->pd0 Reductive Elimination product Ar-C≡C-R pd2_complex->product cu_x Cu-X cu_alkyne Cu-C≡C-R cu_x->cu_alkyne Alkyne + Base cu_alkyne->pd2_complex Transmetalation

Caption: Dual catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Synthesis of 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-indole-6-carbonitrile
ParameterValue/ReagentMolesEq.
Aryl Halide 5-Bromo-1-methyl-1H-indole-6-carbonitrile1.0 mmol1.0
Alkyne Ethynyltrimethylsilane1.5 mmol1.5
Pd Catalyst PdCl₂(PPh₃)₂0.02 mmol0.02
Cu Co-catalyst CuI0.04 mmol0.04
Base Diisopropylamine (DIPA)3.0 mmol3.0
Solvent Tetrahydrofuran (THF)10 mL-
Temperature Room Temperature--
Time 6-12 hours--

Step-by-Step Procedure:

  • To a dry Schlenk flask with a stir bar, add 5-Bromo-1-methyl-1H-indole-6-carbonitrile (236 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add dry, degassed THF (10 mL), followed by diisopropylamine (0.42 mL, 3.0 mmol) and ethynyltrimethylsilane (0.21 mL, 1.5 mmol) via syringe.

  • Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate (30 mL) and filter through a plug of silica gel, eluting with more ethyl acetate to remove the metal salts.

  • Concentrate the filtrate and purify by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the TMS-protected alkyne. The TMS group can be easily removed with a mild base (like K₂CO₃ in methanol) if the terminal alkyne is desired.

Scientist's Rationale (E-E-A-T)
  • Why the Pd/Cu Dual System? This is the classic Sonogashira system. The palladium catalyst performs the main cross-coupling cycle, while the copper(I) iodide co-catalyst is crucial for activating the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[18]

  • Why Diisopropylamine (DIPA)? An amine base is required both to neutralize the H-X byproduct and to act as a solvent. DIPA is a sufficiently strong, sterically hindered secondary amine that performs well in this role.

  • Why Ethynyltrimethylsilane? Using a TMS-protected alkyne is a common strategy. It prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and the resulting TMS-protected product is often more stable and easier to purify. The TMS group serves as a robust protecting group that can be selectively removed later.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds, a transformation that is notoriously difficult via classical methods.[20][21][22] This reaction has revolutionized the synthesis of anilines, N-aryl heterocycles, and other key structures in pharmaceuticals.

Mechanistic Overview

Similar to other cross-couplings, this reaction is based on a Pd(0)/Pd(II) cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition amido_complex [Ar-Pd(II)L₂(NR¹R²)]⁻ pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product_complex Ar-NR¹R² amido_complex->product_complex start Ar-X amine HNR¹R² base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-Methyl-5-(morpholino)-1H-indole-6-carbonitrile
ParameterValue/ReagentMolesEq.
Aryl Halide 5-Bromo-1-methyl-1H-indole-6-carbonitrile1.0 mmol1.0
Amine Morpholine1.2 mmol1.2
Catalyst Pd₂(dba)₃0.01 mmol0.02 (Pd)
Ligand XPhos0.03 mmol0.03
Base Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Solvent Toluene10 mL-
Temperature 110 °C--
Time 4-8 hours--

Step-by-Step Procedure:

  • Inside a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube with a stir bar.

  • In a separate vial, weigh 5-Bromo-1-methyl-1H-indole-6-carbonitrile (236 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol). Add this mixture to the Schlenk tube.

  • Remove the tube from the glovebox, add dry, degassed toluene (10 mL), followed by morpholine (0.105 mL, 1.2 mmol) via syringe.

  • Seal the tube and place it in a preheated 110 °C oil bath.

  • Stir vigorously and monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the N-arylated product.

Scientist's Rationale (E-E-A-T)
  • Why Pd₂(dba)₃ and XPhos? This combination represents a modern, highly active catalyst system for Buchwald-Hartwig aminations. Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand developed by the Buchwald group. Its steric bulk promotes the reductive elimination step, which is often rate-limiting, allowing for the coupling of a wide range of amines, including less nucleophilic ones.[23]

  • Why Sodium tert-butoxide (NaOtBu)? A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[20][23] NaOtBu is the base of choice for many Buchwald-Hartwig reactions due to its high reactivity and solubility in organic solvents like toluene. It must be handled under inert conditions as it is highly hygroscopic and reactive.

  • Why Toluene? Toluene is a standard high-boiling, non-polar solvent for this reaction, capable of reaching the temperatures needed to drive the catalytic cycle efficiently.

References

  • Yugandar, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Babu, G., et al. (2006). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry. Available at: [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. Available at: [Link]

  • O'Shea, P. D. (Date unavailable). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Science of Synthesis.
  • Kaur, N., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Metal-Catalyzed Cross-Coupling Reactions for Indoles. ChemInform. Available at: [Link]

  • Pal, M., et al. (2008). Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization. Synthetic Communications. Available at: [Link]

  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Pérez Sestelo, J., & Sarandeses, L. A. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Larock, R. C., et al. (2007). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Arockiam, P. B., et al. (2014). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Synthesis. Available at: [Link]

  • Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Sharma, P., & Rohilla, S. (2021). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Catalysts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters. Available at: [Link]

  • Michon, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

  • Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • MDPI. (2020). Peer Review of "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions". Molecules. Available at: [Link]

  • Kumar, A., et al. (2012). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry. Available at: [Link]

  • Cacchi, S., et al. (2003). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Available at: [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. YouTube. Available at: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Gribble, G. W. (2010).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Karam. (2024). Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Chen, C., et al. (2007). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters. Available at: [Link]

  • Sridevi, G., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules. Available at: [Link]

  • Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the 1-Methyl-1H-indole-6-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, natural products, and biologically active molecules.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug design. 1-Methyl-1H-indole-6-carbonitrile, in particular, represents a versatile starting material. The N-methyl group enhances stability and lipophilicity while precluding N-H functionalization, thereby simplifying subsequent reactions on the carbocyclic and pyrrolic rings. The C6-carbonitrile group serves as a powerful electron-withdrawing group and a valuable synthetic handle for further transformations into amines, amides, or tetrazoles.

This guide provides a detailed exploration of strategies to selectively functionalize the indole ring of 1-Methyl-1H-indole-6-carbonitrile. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounding our protocols in established mechanistic principles to ensure reproducibility and empower rational design of novel derivatives.

Chapter 1: Understanding the Reactivity Landscape

The functionalization strategy for any aromatic system is dictated by its electronic landscape. In 1-Methyl-1H-indole-6-carbonitrile, the regiochemical outcome of reactions is a product of the interplay between the electron-donating N-methyl group and the electron-withdrawing C6-cyano group.

  • Pyrrole Ring Activation: The nitrogen atom's lone pair of electrons is delocalized into the pyrrole ring, significantly increasing its electron density.[2] This makes the pyrrole moiety highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution (EAS), as the resulting cationic intermediate (the Wheland intermediate) can be stabilized by resonance without disrupting the aromaticity of the fused benzene ring.[3][4] The N-methyl group further enhances this effect compared to an N-H indole.

  • Benzene Ring Deactivation: Conversely, the C6-cyano group is a strong resonance and inductively electron-withdrawing group. This effect deactivates the benzene portion of the indole, making positions C4, C5, and C7 less susceptible to standard electrophilic attack.

  • Positional Reactivity Summary:

    • C3: The primary site for electrophilic attack.

    • C2: The secondary site for electrophilic attack, typically reacting only when C3 is blocked.[2] It is also a common site for metal-catalyzed C-H activation.[5][6]

    • C4, C5, C7: Generally unreactive towards electrophiles due to deactivation by the C6-cyano group. Functionalization at these positions requires advanced methods like directed C-H activation.[7]

    • N1: The methyl group prevents deprotonation or direct substitution.

Caption: Predicted reactivity map for 1-Methyl-1H-indole-6-carbonitrile.

Chapter 2: C3-Position Electrophilic Aromatic Substitution

The high electron density at the C3 position makes it the default location for functionalization via electrophilic aromatic substitution (EAS). These reactions are typically high-yielding and regioselective.

Protocol 2.1: Vilsmeier-Haack Formylation for C3-Aldehyde Synthesis

The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[8] The reaction proceeds by generating a chloromethyleniminium ion (the "Vilsmeier reagent") from a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophile is mild enough not to cause polymerization of the sensitive indole ring but reactive enough to attack the C3 position.[9]

Experimental Protocol:

  • Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous Dimethylformamide (DMF, 4.0 equiv.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C; the formation of the solid Vilsmeier reagent may be observed.

  • Substrate Addition: Dissolve 1-Methyl-1H-indole-6-carbonitrile (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40 °C and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously pour it onto crushed ice.

  • Hydrolysis: Add a 30% aqueous solution of sodium hydroxide (NaOH) slowly until the mixture is basic (pH > 10). This hydrolyzes the intermediate iminium salt to the aldehyde. A precipitate of the product should form.

  • Isolation: Stir the suspension for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture or purify by silica gel column chromatography to yield 3-formyl-1-methyl-1H-indole-6-carbonitrile.[10]

G start 1-Methyl-1H-indole-6-carbonitrile intermediate Electrophilic Attack at C3 start->intermediate 1) 0-40 °C reagent DMF + POCl3 (Vilsmeier Reagent) reagent->intermediate product 3-Formyl-1-methyl- 1H-indole-6-carbonitrile intermediate->product 2) Hydrolysis hydrolysis Aqueous NaOH Workup hydrolysis->product G Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Indole-Pd Complex Indole-Pd Complex Ar-Pd(II)-X->Indole-Pd Complex C-H Activation Concerted Metalation- Deprotonation (CMD) Indole-Pd Complex->C-H Activation C2-Arylated Indole C2-Arylated Indole C-H Activation->C2-Arylated Indole Reductive Elimination HX Acid Byproduct C-H Activation->HX C2-Arylated Indole->Pd(0) Releases Product, Regenerates Catalyst Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X Indole 1-Me-Indole-6-CN Indole->Indole-Pd Complex Base Base Base->C-H Activation Accepts Proton

Sources

Application Note: Strategic Derivatization of 1-Methyl-1H-indole-6-carbonitrile for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 1-Methyl-1H-indole-6-carbonitrile. This starting material is particularly advantageous as the N-methylation simplifies reaction outcomes by blocking N-H reactivity, while the C6-carbonitrile serves as a versatile functional handle for extensive chemical modification. We present a logic-driven approach to library synthesis, detailing robust protocols for key transformations at distinct molecular sites and outlining standard biological screening assays to evaluate the resulting compounds for potential therapeutic activity.

Introduction: The Strategic Value of the 1-Methyl-1H-indole-6-carbonitrile Scaffold

The indole ring system is a recurring motif in both natural products and synthetic drugs, integral to compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The art of drug discovery often lies in the efficient exploration of chemical space around such a validated core. 1-Methyl-1H-indole-6-carbonitrile presents an ideal starting point for building a focused library of potential drug candidates.

Causality Behind Scaffold Selection:

  • N1-Methylation: The methyl group at the N1 position prevents undesired side reactions, such as N-alkylation or deprotonation, that can complicate derivatization of the parent indole. This ensures that chemical modifications are directed specifically toward the carbon framework and the nitrile group.

  • C6-Carbonitrile: The nitrile group is a uniquely versatile functional moiety. It can be readily transformed into a primary amine, a carboxylic acid, or an amide, each of which opens a distinct and well-established avenue for subsequent medicinal chemistry campaigns (e.g., amide coupling, sulfonylation, reductive amination).

  • Activated Indole Core: The indole ring itself remains a highly nucleophilic system, amenable to a range of electrophilic substitutions, primarily at the C3 position.[3]

This guide details a systematic workflow, from the strategic planning of a compound library to the synthesis and initial biological evaluation, enabling research teams to efficiently generate and assess novel chemical entities.

Strategic Derivatization Workflow

A successful screening library is not built on random reactions but on a planned diversification strategy that explores key vectors of chemical space. For 1-Methyl-1H-indole-6-carbonitrile, we propose a three-pronged approach targeting the most reactive and functionally important sites on the molecule.

G start 1-Methyl-1H-indole-6-carbonitrile (Starting Scaffold) c3_mod Vector 1: C3 Electrophilic Substitution (e.g., Formylation, Alkylation) start->c3_mod cn_mod Vector 2: C6-Nitrile Transformation start->cn_mod ring_mod Vector 3: C-H Activation/Halogenation (Advanced) start->ring_mod c3_products C3-Functionalized Aldehydes, Ketones, Amines c3_mod->c3_products cn_acid C6-Carboxylic Acids (for Amide Coupling) cn_mod->cn_acid cn_amine C6-Aminomethyl Derivatives (for Sulfonamides, etc.) cn_mod->cn_amine ring_products Substituted Ring Analogs ring_mod->ring_products screening Biological Screening (e.g., Cytotoxicity, Antioxidant Assays) c3_products->screening cn_acid->screening cn_amine->screening ring_products->screening hit_id Hit Identification & Lead Optimization screening->hit_id

Figure 1: Overall workflow from scaffold to hit identification.

Vector 1: Electrophilic Substitution at the C3 Position

The C3 position of the indole nucleus is electron-rich and the most kinetically favored site for electrophilic attack.[3][4] This high reactivity provides a reliable entry point for introducing diverse functional groups.

  • Vilsmeier-Haack Formylation: Introduces a C3-aldehyde (CHO), a versatile handle for subsequent reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[4]

  • Friedel-Crafts Acylation/Alkylation: Allows for the introduction of various acyl or alkyl groups, enabling exploration of steric and electronic effects at this position.[3]

  • Mannich Reaction: Installs a dialkylaminomethyl group, which is a common motif in pharmacologically active compounds.[4]

Vector 2: Transformation of the C6-Carbonitrile

The nitrile group is a linchpin for major structural modifications. Its conversion to either an acid or an amine dramatically expands the accessible chemical space.

  • Hydrolysis to Carboxylic Acid: Both acidic and basic conditions can effectively hydrolyze the nitrile to a carboxylic acid (COOH).[5][6][7] This product is a primary building block for creating libraries of amides and esters, leveraging well-established amide-coupling protocols (e.g., EDC/HOBt, HATU).

  • Reduction to Primary Amine: The nitrile can be reduced to an aminomethyl group (CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.[8][9][10][11] The resulting primary amine is a key nucleophile for synthesizing sulfonamides, ureas, and secondary amines via reductive amination.

Vector 3: Advanced C-H Functionalization

While C3 is the most reactive site, modern synthetic methods allow for selective functionalization at other positions, such as C2. These methods often require more specialized conditions but can provide access to unique structural isomers.

  • Directed C2-Cyanation: Specific copper-mediated methods have been developed that can install a cyano group at the C2 position by using a removable directing group on the indole nitrogen.[12]

  • Electrochemical C-H Cyanation: Recent advances have demonstrated that electrochemical methods can achieve site-selective cyanation without the need for transition-metal catalysts.[13]

G start 1-Methyl-1H-indole-6-carbonitrile formyl C3-Formyl Derivative start->formyl Vilsmeier-Haack (POCl₃, DMF) center acid C6-Carboxylic Acid Derivative amine C6-Aminomethyl Derivative center->acid Acid/Base Hydrolysis (e.g., aq. HCl or NaOH) center->amine Reduction (e.g., LiAlH₄ or H₂/Pd)

Figure 2: Key derivatization pathways from the core scaffold.

Experimental Protocols: Synthesis & Derivatization

The following protocols are self-validating and have been optimized for reliability and scalability in a standard research laboratory.

Protocol 1: Vilsmeier-Haack Formylation at C3

Objective: To synthesize 1-methyl-6-cyano-1H-indole-3-carbaldehyde. Principle: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as a mild electrophile that selectively formylates the electron-rich C3 position of the indole.[4]

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 vol)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 vol).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-Methyl-1H-indole-6-carbonitrile (1.0 eq) in anhydrous DMF (7 vol).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice.

  • Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).

  • A precipitate should form. Extract the aqueous mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography or recrystallization (e.g., from ethanol) to yield the pure product.

Expected Characterization: Appearance of an aldehyde proton signal (~10 ppm) in ¹H NMR and a carbonyl stretch (~1650 cm⁻¹) in IR spectroscopy.

Protocol 2: Basic Hydrolysis of C6-Nitrile to Carboxylic Acid

Objective: To synthesize 1-methyl-1H-indole-6-carboxylic acid. Principle: Strong aqueous base (NaOH) attacks the electrophilic carbon of the nitrile, leading to a series of intermediates that ultimately hydrolyze to the carboxylate salt, which is then protonated to the carboxylic acid during acidic workup.[5][6]

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile (1.0 eq)

  • Ethanol

  • 10 M Sodium hydroxide (NaOH) aqueous solution (5.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 1-Methyl-1H-indole-6-carbonitrile (1.0 eq) in ethanol (10 vol).

  • Add the 10 M NaOH solution (5.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to pH ~2 by the dropwise addition of 6 M HCl. A precipitate of the carboxylic acid product should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the product in a vacuum oven to yield the pure carboxylic acid.

Expected Characterization: Disappearance of the nitrile stretch (~2220 cm⁻¹) and appearance of a broad O-H stretch (~3000 cm⁻¹) and a carbonyl stretch (~1700 cm⁻¹) in IR spectroscopy.

Protocol 3: Reduction of C6-Nitrile to Primary Amine

Objective: To synthesize (1-methyl-1H-indol-6-yl)methanamine. Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that delivers hydride ions to the nitrile carbon, reducing the carbon-nitrogen triple bond to a C-N single bond, ultimately yielding a primary amine after aqueous workup.[9][10]

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous NaOH solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be rigorously flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • To a flame-dried, three-neck round-bottom flask under nitrogen, add LiAlH₄ (2.0 eq) and suspend it in anhydrous THF (10 vol).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1-Methyl-1H-indole-6-carbonitrile (1.0 eq) in anhydrous THF (5 vol).

  • Add the indole solution dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction back down to 0 °C in an ice bath.

  • Fieser Workup (Quenching): Quench the reaction by the slow, sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular white suspension vigorously at room temperature for 1 hour.

  • Add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by silica gel chromatography if necessary (using a mobile phase containing a small amount of triethylamine, e.g., 5-10% MeOH in DCM + 0.5% Et₃N).

Expected Characterization: Disappearance of the nitrile signal in the ¹³C NMR and appearance of a new CH₂ signal adjacent to the NH₂ group. Mass spectrometry should confirm the expected mass of the product amine.

Protocols for Biological Screening

Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. The following are standard, high-throughput-compatible assays suitable for primary screening.

Protocol 4: MTT Assay for General Cytotoxicity

Objective: To assess the antiproliferative effect of synthesized compounds on a cancer cell line (e.g., HeLa, MCF-7). Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The intensity of the purple color is directly proportional to the number of living cells.[14]

1 Seed cells in 96-well plate (24h incubation) 2 Add compound dilutions (48-72h incubation) 1->2 3 Add MTT Reagent (2-4h incubation) 2->3 4 Living cells convert yellow MTT to purple formazan 3->4 5 Dead cells (No conversion) 3->5 6 Add Solubilizing Agent (e.g., DMSO, HCl/Isopropanol) 4->6 5->6 7 Read Absorbance (570 nm) 6->7

Figure 3: Simplified workflow of the MTT cytotoxicity assay.

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours (37 °C, 5% CO₂).

  • Prepare serial dilutions of your test compounds in complete medium. A common starting concentration is 100 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO in medium) and "no-cell control" (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Purple formazan crystals will become visible in living cells.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Read the absorbance on a microplate reader at 570 nm.

Data Analysis:

  • Subtract the average absorbance of the "no-cell control" from all other readings.

  • Calculate the percentage of cell viability for each compound concentration: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot % Viability vs. Log[Compound Concentration] and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 5: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant potential of the synthesized compounds. Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color with an absorbance maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity of the compound.[15][16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Prepare serial dilutions of your test compounds and the ascorbic acid positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of your compound dilutions (or ascorbic acid or methanol as a control) to the wells.

  • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Read the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

  • Plot % Scavenging vs. Log[Compound Concentration] and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation and Interpretation

Systematic data organization is crucial for structure-activity relationship (SAR) analysis.

Table 1: Synthetic Results for a Hypothetical Library

Compound ID R¹ (C3-Sub) R² (C6-Sub) Method Yield (%) Purity (HPLC)
SM-01 H -CN - - >98%
LIB-01 -CHO -CN P1 85 >99%
LIB-02 H -COOH P2 92 >99%
LIB-03 H -CH₂NH₂ P3 68 >95%

| LIB-04 | -CHO | -COOH | P1 then P2 | 75 (2 steps) | >97% |

Table 2: Biological Screening Results

Compound ID Cytotoxicity IC₅₀ (µM) [MCF-7 cells] Antioxidant IC₅₀ (µM) [DPPH Assay]
SM-01 >100 85.2
LIB-01 45.6 60.1
LIB-02 >100 22.5
LIB-03 15.3 95.4
LIB-04 8.9 18.7
Doxorubicin 0.8 N/A

| Ascorbic Acid | N/A | 15.0 |

Interpretation:

  • From this hypothetical data, compound LIB-03 shows moderate, selective cytotoxicity. The introduction of the basic amine at C6 appears to be a favorable modification for this activity.

  • Compound LIB-02 shows improved antioxidant activity over the starting material, suggesting the carboxylic acid is beneficial.

  • Compound LIB-04 , which combines two modifications, shows the most promising activity in both assays. This "hit" compound would be a prime candidate for further analog synthesis and lead optimization studies.

References

  • Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences.
  • Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. PubMed. [Link]

  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. PubMed. [Link]

  • Electrophilic substitution at the indole. Química Organica.org. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF on ResearchGate. [Link]

  • Electrophilic Substitution Reactions of Indoles. Request PDF on ResearchGate. [Link]

  • Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. ACS Publications. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • How To Reduce A Nitrile To An Amine?. YouTube. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

Sources

Application Notes and Protocols for 1-Methyl-1H-indole-6-carbonitrile: A Guide for In Vitro Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Indole Moiety

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] 1-Methyl-1H-indole-6-carbonitrile represents a distinct, yet under-characterized, member of this family. Its unique substitution pattern warrants a systematic investigation to elucidate its potential pharmacological profile. This guide provides a comprehensive framework of in vitro assays designed to be the first-pass screening cascade for characterizing the biological effects of 1-Methyl-1H-indole-6-carbonitrile, hereafter referred to as "the compound."

These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's cytotoxicity, potential enzymatic inhibitory action, and receptor binding affinity. The experimental designs emphasize robustness and reproducibility, incorporating self-validating principles to ensure the generation of high-quality, trustworthy data.

Part 1: Foundational Cytotoxicity Assessment

A fundamental primary step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for identifying a suitable concentration range for subsequent, more specific assays, and for flagging any potential for broad cytotoxic effects. The MTT assay, a colorimetric method for assessing cell metabolic activity, is a reliable and widely used technique for this purpose.[3][4]

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to assess the cytotoxicity of 1-Methyl-1H-indole-6-carbonitrile against a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-Methyl-1H-indole-6-carbonitrile in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

    • Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Recommendation
Cell Density5,000-10,000 cells/well
Compound Concentrations0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time48-72 hours
MTT Concentration0.5 mg/mL final
Wavelength570 nm

Workflow for Cytotoxicity Assessment

G A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72h, 37°C, 5% CO2) B->C D MTT Addition (3-4h incubation) C->D E Formazan Solubilization D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow of the MTT assay for determining cell viability.

Part 2: Probing for Kinase Inhibitory Activity

Many indole-containing compounds are known to interact with the ATP-binding pocket of protein kinases, making kinase inhibition a plausible mechanism of action. A generic, high-throughput kinase inhibition assay can serve as an effective screening tool to identify potential kinase targets.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition by 1-Methyl-1H-indole-6-carbonitrile. The amount of ADP formed in a kinase reaction is quantified by converting it to ATP, which is then used to generate light in a luciferase reaction.

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile

  • Purified kinase of interest (e.g., a panel of cancer-related kinases)

  • Substrate for the kinase

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • In a white microplate, add the compound dilutions.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Parameter Example Concentration
Kinase1-10 nM
SubstrateAt or near Km
ATPAt or near Km
Compound Concentrations0.01 - 100 µM

Logical Flow of a Kinase Inhibition Screen

G cluster_0 Primary Screen cluster_1 Secondary Screen A 1-Methyl-1H-indole-6-carbonitrile (Single high concentration) C ADP-Glo™ Assay A->C B Panel of Kinases B->C D Identify 'Hits' (>50% inhibition) C->D E Dose-Response Curve for 'Hit' Kinases D->E Progress Hits F Determine IC50 Values E->F

Caption: A two-step screening process for identifying kinase targets.

Part 3: Assessment of Receptor Binding Affinity

To investigate if 1-Methyl-1H-indole-6-carbonitrile interacts with specific receptors, a competitive radioligand binding assay is the gold standard.[5] This assay measures the ability of the compound to displace a known radiolabeled ligand from its receptor.

Protocol 3: Competitive Radioligand Binding Assay

This protocol provides a general framework for a filtration-based competitive binding assay. The specific receptor, radioligand, and buffer conditions will need to be optimized for the target of interest.

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile

  • Membrane preparation containing the receptor of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of 1-Methyl-1H-indole-6-carbonitrile.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

    • Add the membrane preparation to all wells.

    • Add the radiolabeled ligand at a concentration at or below its Kd.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the compound.

    • Calculate the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conceptual Diagram of Competitive Binding

G cluster_0 Binding Equilibrium Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binds Compound Test Compound Receptor->Compound Competes

Caption: Competitive binding of a test compound and a radioligand to a receptor.

References

  • Krajczyk, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • Anticancer Research. (2018). Cell Viability Assays. Methods and Protocols. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • MDPI. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]

  • Epigenetic Therapeutic Targets. (n.d.). 6-Methyl-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Retrieved from [Link]

Sources

Application Notes & Protocols for Cell-Based Assays Involving 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Screening Novel Indole Derivatives

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its versatile nature allows for the synthesis of derivatives with potential applications in oncology, inflammation, infectious diseases, and neurology.[3][5] 1-Methyl-1H-indole-6-carbonitrile represents one such novel derivative. While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active indoles warrants a systematic investigation of its cellular effects.[6][7][8]

This guide provides a comprehensive framework for researchers and drug development professionals to conduct initial cell-based screening of 1-Methyl-1H-indole-6-carbonitrile and similar novel indole derivatives. The protocols herein are designed to be robust and self-validating, establishing a logical workflow from general cytotoxicity to more specific mechanisms of action.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

A primary step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more detailed mechanistic studies. The MTT and MTS assays are reliable, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[9][10]

Principle of Tetrazolium-Based Assays

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), into a colored formazan product.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prep_compound Prepare Serial Dilutions of 1-Methyl-1H-indole-6-carbonitrile prep_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_reagent Add MTT/MTS Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent add_solubilizer Add Solubilizer (MTT only) incubate_reagent->add_solubilizer read_plate Read Absorbance (570nm for MTT, 490nm for MTS) add_solubilizer->read_plate

Caption: Workflow for MTT/MTS Cell Viability Assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability.[9][11][12]

Materials:

  • 1-Methyl-1H-indole-6-carbonitrile

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.[9][13]

    • Perform a cell count and assess viability (e.g., via Trypan Blue exclusion). Ensure cell viability is >95%.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of 1-Methyl-1H-indole-6-carbonitrile in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls (e.g., medium with 0.1% DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation: Sample IC₅₀ Determination
Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4

From this data, an IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.

Part 2: Mechanistic Insight - Apoptosis Assays

Should 1-Methyl-1H-indole-6-carbonitrile demonstrate cytotoxic activity, the next logical step is to investigate whether cell death occurs via apoptosis (programmed cell death) or necrosis. Annexin V staining is a standard method for detecting early-stage apoptosis.[14][15]

Principle of Annexin V/Propidium Iodide (PI) Staining

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol is designed for analysis by flow cytometry.[14][16]

Materials:

  • Cells treated with 1-Methyl-1H-indole-6-carbonitrile (at IC₅₀ concentration) and vehicle controls.

  • Annexin V-FITC (or other fluorophore conjugate).

  • Propidium Iodide (PI) solution.

  • 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells in a 6-well plate with the compound for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express to minimize membrane damage.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.[14]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • The results will quadrant the cell population:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Part 3: Target Engagement - G-Protein Coupled Receptor (GPCR) Signaling

Indole derivatives are known to interact with a variety of cellular targets, including GPCRs, which are a major class of drug targets.[17] Investigating the effect of 1-Methyl-1H-indole-6-carbonitrile on GPCR signaling can provide valuable information about its potential mechanism of action. Assays that measure second messengers like cyclic AMP (cAMP) or intracellular calcium are standard methods for this purpose.[17][18]

Hypothetical GPCR Signaling Pathway

Indole 1-Methyl-1H-indole-6-carbonitrile GPCR G-Protein Coupled Receptor (GPCR) Indole->GPCR Agonist/Antagonist? G_Protein G-Protein (Gα, β, γ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream

Caption: Hypothetical GPCR-cAMP signaling pathway.

Protocol 3: cAMP Accumulation Assay (HTRF® Format)

This protocol outlines a competitive immunoassay using HTRF® (Homogeneous Time-Resolved Fluorescence) technology, a robust method for measuring cAMP levels.[19]

Materials:

  • Cell line expressing the GPCR of interest (e.g., CHO-K1 cells stably expressing a receptor).

  • 1-Methyl-1H-indole-6-carbonitrile.

  • A known agonist and antagonist for the target GPCR (for positive and negative controls).

  • cAMP HTRF® assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • Stimulation buffer.

  • Low-volume 384-well plates.

  • HTRF®-compatible plate reader.

Procedure:

  • Cell Preparation and Plating:

    • Culture cells to ~80% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired density.

    • Dispense cells into the wells of a 384-well plate.

  • Compound Addition (Agonist Mode):

    • Add serial dilutions of 1-Methyl-1H-indole-6-carbonitrile to the wells.

    • Add a known agonist as a positive control and buffer as a negative control.

    • Incubate for 30 minutes at room temperature.

  • Compound Addition (Antagonist Mode):

    • Add serial dilutions of 1-Methyl-1H-indole-6-carbonitrile.

    • Add a known agonist at its EC₈₀ concentration to all wells (except the negative control).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF® ratio and determine the effect of the compound on cAMP levels.

Trustworthiness and Best Practices

To ensure the scientific integrity of these studies, several key practices must be followed:

  • Cell Line Authentication: Regularly authenticate cell lines to prevent cross-contamination or misidentification.[20]

  • Consistent Cell Culture: Use cells at a low passage number and maintain consistent culture conditions (media, supplements, confluency) to minimize variability.[21][22][23]

  • Appropriate Controls: Always include positive, negative, and vehicle controls in every assay to validate the results.

  • Dose-Response Curves: Generate full dose-response curves to accurately determine potency (IC₅₀ or EC₅₀).

  • Replicates: Perform experiments with technical and biological replicates to ensure reproducibility.

By following this structured, multi-faceted approach, researchers can effectively characterize the biological activity of novel compounds like 1-Methyl-1H-indole-6-carbonitrile, paving the way for further development and potential therapeutic application.

References

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Retrieved from [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10).
  • National Center for Biotechnology Information. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, January 25). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Retrieved from [Link]

  • Chulalongkorn University. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of indole-modified aptamers for highly specific recognition of protein glycoforms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indole-6-carbonitrile. Retrieved from [Link]

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification of 1-Methyl-1H-indole-6-carbonitrile in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the detection and quantification of 1-Methyl-1H-indole-6-carbonitrile, a key intermediate and potential impurity in novel drug synthesis pathways. We present detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in established analytical principles and supported by authoritative references. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific laboratory contexts.

Introduction: The Analytical Imperative for 1-Methyl-1H-indole-6-carbonitrile

1-Methyl-1H-indole-6-carbonitrile (C₁₀H₈N₂) is an indole derivative of increasing interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or intermediate, the development of robust, accurate, and precise analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures to demonstrate they are fit for their intended purpose.[1][2]

This guide provides researchers, quality control analysts, and drug development professionals with a suite of validated-ready protocols to address the analytical challenges associated with 1-Methyl-1H-indole-6-carbonitrile, from routine purity assessments to trace-level quantification in complex matrices.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₈N₂

  • Molecular Weight: 156.18 g/mol

  • Key Features: A planar, aromatic indole core, a methyl group on the indole nitrogen, and a nitrile functional group. These features dictate its chromatographic behavior and spectral properties. The molecule is relatively non-polar (hydrophobic) and possesses a UV chromophore, making it suitable for multiple analytical techniques.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC is the workhorse of pharmaceutical analysis, ideal for purity determination and quantification of APIs. The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3][4] 1-Methyl-1H-indole-6-carbonitrile, being a hydrophobic molecule, will be well-retained on a C18 column, allowing for excellent separation from more polar impurities.[5]

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic interactions with the indole ring system, providing robust retention and selectivity.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that is miscible with water and has a low UV cutoff.[6] The gradient elution, starting with a higher water concentration and increasing the acetonitrile, ensures that both polar and non-polar impurities are eluted efficiently, providing a comprehensive impurity profile. A small amount of formic acid is added to the mobile phase to control the pH and ensure good peak shape by suppressing the ionization of any residual silanol groups on the column.[7]

  • Detection: The indole ring system contains a strong chromophore. A UV detector set at approximately 280 nm, a common wavelength for indole derivatives, provides high sensitivity and specificity for the analyte.[8]

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-Methyl-1H-indole-6-carbonitrile reference standard or sample.

    • Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute with the same diluent to a working concentration of 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates.[9]

  • Instrumentation and Conditions:

    • System: Any standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

Workflow and Data Presentation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard integrate->quantify report Generate Report quantify->report

Caption: RP-HPLC-UV workflow for the analysis of 1-Methyl-1H-indole-6-carbonitrile.

Table 1: Representative HPLC-UV Method Performance Characteristics

Parameter Acceptance Criteria (Typical)[10] Result (Hypothetical)
Linearity (r²) ≥ 0.999 0.9995
Range 80-120% of target conc. 0.01 - 0.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Precision (% RSD) ≤ 2.0% < 1.0%
Limit of Detection (LOD) S/N ≥ 3 0.1 µg/mL

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[11] The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" for structural elucidation.[12]

Causality of Method Design:

  • Suitability: 1-Methyl-1H-indole-6-carbonitrile, with a molecular weight of 156.18, is expected to be sufficiently volatile and thermally stable for GC analysis without derivatization. Derivatization is a chemical modification to increase volatility but is often unnecessary for smaller, relatively nonpolar molecules.[13][14]

  • Column Choice: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent starting point. This type of column separates compounds primarily based on their boiling points and is robust for general-purpose analysis of aromatic compounds.

  • Injection Mode: Splitless injection is chosen for trace analysis to ensure the maximum amount of analyte is transferred to the column, enhancing sensitivity. For higher concentrations, a split injection would be used to prevent column overloading.

  • Ionization: Electron Impact (EI) at 70 eV is the standard ionization technique. It provides reproducible fragmentation patterns that can be compared against established mass spectral libraries (like NIST) for confident identification.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a volatile organic solvent such as Ethyl Acetate or Dichloromethane.[11]

    • Dilute as necessary to a working concentration (e.g., 1-10 µg/mL).

    • Transfer the final solution to a 2 mL glass autosampler vial.

  • Instrumentation and Conditions:

    • System: Standard GC-MS system with an autosampler.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Impact (EI), 70 eV, 230 °C.

    • Mass Analyzer: Quadrupole.[15]

    • Scan Range: 40 - 300 m/z.

Workflow and Data Presentation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock (1 mg/mL) in Ethyl Acetate dilute Dilute to 1-10 µg/mL stock->dilute vial Transfer to GC Vial dilute->vial inject Inject 1 µL (Splitless) vial->inject separate GC Separation (HP-5ms Column) inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Quadrupole Mass Analysis ionize->analyze chrom Extract Ion Chromatogram analyze->chrom spectrum Analyze Mass Spectrum chrom->spectrum library Compare to Library spectrum->library

Caption: GC-MS workflow for the analysis of 1-Methyl-1H-indole-6-carbonitrile.

Table 2: Representative GC-MS Method Performance Characteristics

Parameter Acceptance Criteria (Typical) Result (Hypothetical)
Specificity Unique mass spectrum and RT Confirmed
Linearity (r²) ≥ 0.995 0.998
Range - 1 - 50 µg/mL
Limit of Detection (LOD) S/N ≥ 3 50 ng/mL

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 150 ng/mL |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for ultra-sensitive and selective quantification of small molecules in complex matrices, such as biological fluids or process streams.[16][17] It combines the separation power of HPLC with the high specificity of tandem mass spectrometry. A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference.[18]

Causality of Method Design:

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen. The nitrogen atoms in the indole ring are basic and can be readily protonated to form a stable [M+H]⁺ ion in the acidic mobile phase.

  • MRM Transitions: The key to an LC-MS/MS method is the selection of specific and intense precursor-to-product ion transitions. For 1-Methyl-1H-indole-6-carbonitrile ([M+H]⁺ = m/z 157.2), a precursor ion of 157.2 would be selected. Fragmentation would likely involve the indole ring system, and a stable, high-intensity product ion would be chosen for quantification. A second, less intense transition would be monitored for confirmation.

  • Chromatography: A fast gradient on a shorter UHPLC column (e.g., 50 mm) is used to reduce run times, making the method suitable for high-throughput analysis.[19]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (from a biological matrix like plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled 1-Methyl-1H-indole-6-carbonitrile-d3).

    • Vortex for 1 minute to precipitate proteins.[20]

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of Mobile Phase A.

  • Instrumentation and Conditions:

    • System: UHPLC coupled to a triple quadrupole mass spectrometer.[18]

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B in 3 minutes.

    • Ion Source: ESI, Positive Mode.

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 157.2 -> Q3: 115.1 (Quantifier), Q1: 157.2 -> Q3: 91.1 (Qualifier)

      • Internal Standard (d3): Q1: 160.2 -> Q3: 118.1

Workflow and Data Presentation

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ppt Protein Precipitation (Acetonitrile + IS) centrifuge Centrifuge ppt->centrifuge evap Evaporate & Reconstitute centrifuge->evap inject Inject Sample evap->inject separate Fast UHPLC Separation inject->separate msms MRM Detection (Q1/Q3 Transitions) separate->msms integrate Integrate Peak Area Ratios (Analyte/IS) msms->integrate quantify Quantify vs. Cal Curve integrate->quantify report Generate Report quantify->report

Caption: LC-MS/MS workflow for trace quantification of 1-Methyl-1H-indole-6-carbonitrile.

Table 3: Representative LC-MS/MS Method Performance Characteristics

Parameter Acceptance Criteria (Bioanalytical)[20] Result (Hypothetical)
Linearity (r²) ≥ 0.99 0.997
Range - 0.1 - 500 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ) Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) < 8%
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, with acceptable accuracy/precision 0.1 ng/mL

| Matrix Effect | Monitored and compensated by IS | CV < 15% |

Method Validation: A Trustworthiness Framework

Each protocol described herein must undergo a formal validation process to be considered trustworthy and reliable for its intended application. The validation should be conducted in accordance with regulatory guidelines such as ICH Q2(R2) and FDA guidance.[1][2][21]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note details three robust and scientifically-grounded analytical methods for the analysis of 1-Methyl-1H-indole-6-carbonitrile. The choice of method depends on the specific analytical need:

  • HPLC-UV is ideal for routine quality control, purity analysis, and content uniformity.

  • GC-MS provides excellent confirmatory identification through its characteristic mass spectral fragmentation.

  • LC-MS/MS offers unparalleled sensitivity and selectivity for trace-level quantification in complex matrices, essential for pharmacokinetic, toxicokinetic, and impurity studies.

By understanding the principles behind each method and adhering to rigorous validation standards, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • Hiden Analytical. (2024). What Is Quadrupole Mass Spectrometry? Hiden Analytical. [Link]

  • ProPharma. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. ProPharma. [Link]

  • Stok, J. E., et al. (2012). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PMC. [Link]

  • Hositrad. (n.d.). Quadrupoles: How do they work? Hositrad. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Organomation. [Link]

  • Slideshare. (n.d.). Quadrupole mass spectrometer. Slideshare. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Wikipedia. (n.d.). Quadrupole mass analyzer. Wikipedia. [Link]

  • University of Arizona. (n.d.). GC Derivatization. University of Arizona. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. [Link]

  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. IJEAS. [Link]

  • Drug Discovery Today. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. ScienceDirect. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Atm Lab. (n.d.). Sample preparation for analysis of organic compounds by HPLC/GC/GCMS-MS, LCMS-MS. Atm Lab. [Link]

  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Phenomenex. [Link]

  • Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. CET. [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. YouTube. [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica. [Link]

  • ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using... | Download Table. ResearchGate. [Link]

  • ACS Publications. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). How to do N-Methylation of Indole? ResearchGate. [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • ResearchGate. (2022). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]

Sources

A Robust and Validated Reverse-Phase HPLC Method for the Quantification of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methyl-1H-indole-6-carbonitrile. This compound is a significant building block in medicinal chemistry and drug discovery, making its accurate quantification critical for reaction monitoring, purity assessment, and quality control. The developed method utilizes reverse-phase chromatography with a C18 stationary phase and a simple isocratic mobile phase of acetonitrile and water with a formic acid modifier, ensuring excellent peak symmetry, resolution, and reproducibility. The protocol is designed to be readily implemented in research and quality control laboratories, supported by a comprehensive system suitability testing protocol compliant with international guidelines.

Introduction and Scientific Rationale

1-Methyl-1H-indole-6-carbonitrile (MW: 156.18 g/mol , Formula: C₁₀H₈N₂) is an aromatic heterocyclic compound featuring an indole core, a structure prevalent in many biologically active molecules. The presence of the nitrile group and the N-methylation make it a key intermediate in the synthesis of various pharmaceutical agents. Accurate and reliable quantification is paramount for ensuring the quality and consistency of intermediates and final active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision. The selection of a reverse-phase (RP-HPLC) modality is a logical choice for this analyte.[1] The non-polar indole ring system interacts effectively with the hydrophobic alkyl chains (e.g., C18) of the stationary phase, while the polar nitrile group provides sufficient polarity for elution with common organic mobile phases.[2]

The causality behind the chosen method parameters is grounded in fundamental chromatographic principles. A C18 column is selected for its wide applicability and proven performance in separating moderately polar to non-polar aromatic compounds.[3] The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of analyte retention. Acetonitrile is chosen over methanol for its lower viscosity and favorable UV transparency. The addition of 0.1% formic acid to the aqueous phase is a critical step; it serves to protonate residual silanol groups on the silica-based stationary phase, thereby minimizing secondary ionic interactions that can lead to peak tailing.[4][5] UV detection is employed, capitalizing on the strong chromophoric nature of the indole ring, which typically exhibits maximum absorbance around 280 nm.[3][4]

Chromatographic Method and Parameters

A comprehensive summary of the optimized HPLC method parameters is provided below. This method was developed to provide a balance between resolution, analysis time, and robustness.

Parameter Condition Rationale
Instrument Standard HPLC or UHPLC System with UV/PDA DetectorWidely available and suitable for this application.
Stationary Phase C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm)Excellent retention for aromatic, moderately polar compounds. A ubiquitous and versatile column choice.[2]
Mobile Phase Isocratic: 55% Acetonitrile, 45% Water (0.1% Formic Acid)Simple, robust, and provides optimal retention (k' between 2-10). Formic acid ensures sharp, symmetrical peaks.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.[6]
Column Temperature 30°CEnhances reproducibility by minimizing viscosity fluctuations and improving peak shape.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detector UV/DAD (Diode Array Detector)Allows for monitoring at a specific wavelength while also capturing the full UV spectrum for peak purity analysis.
Detection Wavelength 280 nmIndole derivatives exhibit strong absorbance near this wavelength, ensuring high sensitivity.[3]
Run Time 10 minutesSufficient time for the elution of the analyte and any common impurities, followed by column re-equilibration.

Experimental Protocols

Preparation of Mobile Phase and Solutions

Protocol 1: Mobile Phase Preparation (1 L)

  • Measure 550 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

  • Measure 450 mL of HPLC-grade water into a separate graduated cylinder.

  • Carefully add 1.0 mL of formic acid to the water and mix thoroughly.

  • Add the acidified water to the acetonitrile in the solvent bottle.

  • Mix well and degas the final solution for 15 minutes using sonication or vacuum filtration.

Protocol 2: Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of 1-Methyl-1H-indole-6-carbonitrile reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add diluent to the 10 mL mark and mix thoroughly by inverting the flask 10-15 times.

Protocol 3: Working Standard Solution Preparation (e.g., 50 µg/mL)

  • Pipette 1.0 mL of the 1 mg/mL Standard Stock Solution into a 20 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Mix thoroughly. This working standard will be used for system suitability and quantification.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

HPLC System Setup and Operation

The following diagram illustrates the logical workflow for the analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Protocol 1) C Equilibrate HPLC System (Pump mobile phase until baseline is stable) A->C B Prepare Standard & Sample Solutions (Protocols 2 & 3) D Perform System Suitability Test (Protocol 4) B->D C->D System Ready E Inject Blank (Diluent) D->E SST Passed F Inject Standard(s) E->F G Inject Sample(s) F->G H Integrate Chromatograms G->H I Generate Calibration Curve (if applicable) H->I J Calculate Results (Purity, Concentration) I->J

Caption: A typical workflow for HPLC analysis from preparation to final results.

System Suitability Testing (SST)

System Suitability Testing (SST) is a mandatory and integral part of any analytical method. It serves as a self-validating system to ensure the HPLC system and the analytical method are performing correctly and are suitable for the analysis on a given day.[7][8] The protocol must be performed before any sample analysis.

Protocol 4: System Suitability Test

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]

  • Make five (5) replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria defined in the table below.

  • If any parameter fails, investigate the cause and perform corrective actions before proceeding with sample analysis.[9]

Parameter Acceptance Criterion Purpose
Peak Area %RSD ≤ 2.0%Measures the precision and repeatability of the injector and detector.[9][10]
Retention Time %RSD ≤ 2.0%Indicates the stability and precision of the pump and mobile phase composition.[9]
Tailing Factor (Tf) ≤ 2.0Assesses peak symmetry. High tailing can indicate column degradation or secondary interactions.[10][11]
Theoretical Plates (N) ≥ 2000Measures the efficiency and separation power of the column.[7]

These criteria are based on common requirements set by regulatory bodies like the USP and ICH guidelines.[7][12][13]

Method Validation and Data Integrity

To be considered trustworthy, this analytical method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[14][15] The core validation parameters include specificity, linearity, range, accuracy, and precision.

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products). This is typically demonstrated by analyzing placebo samples and stressed samples and ensuring no co-elution at the analyte's retention time.

  • Linearity and Range: The method should demonstrate a linear relationship between concentration and peak area over a specified range (e.g., 80-120% of the expected sample concentration).[14]

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments at multiple concentration levels.[15]

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), measured as the Relative Standard Deviation (%RSD) of a series of measurements.[16]

The diagram below illustrates the interplay of key factors that ensure a robust and reliable separation.

Separation_Factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_instrument Instrument Parameters center Reliable Quantification of 1-Methyl-1H-indole-6-carbonitrile M1 Organic Modifier (Acetonitrile) center->M1 Controls Retention M3 pH Modifier (Formic Acid) center->M3 Ensures Peak Shape S1 Column Chemistry (C18) center->S1 Provides Selectivity I1 Flow Rate (1.0 mL/min) center->I1 Affects Time & Resolution M2 Aqueous Phase (Water) M4 Isocratic Elution S2 Particle Size (e.g., 5 µm) S3 Dimensions (e.g., 150x4.6mm) I2 Temperature (30°C) I3 Detection λ (280 nm)

Caption: Key parameter groups influencing the chromatographic separation.

Conclusion

The HPLC method detailed in this application note provides a reliable, precise, and robust system for the quantitative analysis of 1-Methyl-1H-indole-6-carbonitrile. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement, validate, and transfer between laboratories. The integrated system suitability protocol ensures the ongoing validity of the data generated, making this method highly suitable for quality control and research applications in the pharmaceutical industry.

References

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]

  • HPLC Column Selection Guide. Chromtech. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. Published April 24, 2025. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Published December 11, 2024. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Published March 23, 2020. Available from: [Link]

  • How to Select the Proper HPLC Column for Your Application. Maxi Scientific. Published July 14, 2024. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. LabRulez LCMS. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Published November 3, 2025. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. Available from: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]

  • Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Semantic Scholar. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Published November 30, 2023. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Methyl-1H-indole-6-carbonitrile Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Strategic Overview of the Synthesis

The synthesis of 1-Methyl-1H-indole-6-carbonitrile can be efficiently approached via a two-step sequence starting from the commercially available 6-bromo-1H-indole. This strategy involves:

  • N-methylation of 6-bromo-1H-indole to form 6-bromo-1-methyl-1H-indole.

  • Cyanation of 6-bromo-1-methyl-1H-indole to yield the final product, 1-Methyl-1H-indole-6-carbonitrile.

This route is often preferred due to the reliability of the N-methylation of the indole nitrogen and the subsequent palladium-catalyzed cyanation of the aryl bromide.

Experimental Workflow Diagram

Caption: Overall synthetic strategy.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Part 1: N-Methylation of 6-Bromo-1H-indole

Q1: My N-methylation reaction is slow or incomplete, resulting in a low yield of 6-bromo-1-methyl-1H-indole. What are the common causes?

A1: Incomplete N-methylation is a frequent challenge. The primary factors influencing this step are the choice of base, methylating agent, and reaction conditions.

  • Insufficient Deprotonation: The indole N-H proton must be abstracted by a base to form the nucleophilic indolide anion. If the base is not strong enough or used in insufficient quantity, the reaction will be sluggish.

    • Troubleshooting:

      • Choice of Base: While weaker bases like potassium carbonate can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly accelerate the reaction.

      • Anhydrous Conditions: Ensure your solvent is anhydrous, as water will quench the strong base and the indolide anion.

  • Methylating Agent Reactivity:

    • Troubleshooting:

      • Methyl Iodide (MeI): This is a highly reactive methylating agent. Ensure it is fresh and not decomposed.

      • Dimethyl Carbonate (DMC): A safer alternative to MeI, DMC is less reactive and typically requires higher temperatures (reflux in DMF, around 130°C) to achieve a good reaction rate.[1][2][3]

  • Reaction Temperature:

    • Troubleshooting:

      • For reactions with NaH and MeI, the initial deprotonation is often carried out at 0°C, followed by warming to room temperature after the addition of MeI.

      • For reactions with K₂CO₃ and DMC, refluxing in DMF is generally required.[1][2][3]

Q2: I am observing the formation of multiple products in my N-methylation reaction. What are the likely side products and how can I avoid them?

A2: The formation of byproducts can complicate purification and reduce the yield of the desired product.

  • Potential Side Products:

    • Unreacted Starting Material: As discussed in Q1, this is the most common "impurity."

    • Over-methylation: While less common for the indole nitrogen itself, if other nucleophilic sites are present in more complex substrates, they could also be methylated.

  • Troubleshooting:

    • Molar Equivalents: Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting material.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that might lead to degradation.

Troubleshooting Decision Tree: N-Methylation

N_Methylation_Troubleshooting Start Low Yield of 6-Bromo-1-methyl-1H-indole Check_SM Is unreacted starting material present? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Side_Products Are significant side products observed? Check_SM->Side_Products No Base_Issue Check Base Strength and Stoichiometry Incomplete_Reaction->Base_Issue Conditions_Issue Optimize Reaction Temperature and Time Incomplete_Reaction->Conditions_Issue Methylating_Agent_Issue Verify Methylating Agent Quality/Reactivity Incomplete_Reaction->Methylating_Agent_Issue Purification_Issue Purification Problem Side_Products->Purification_Issue Yes Optimize_Purification Optimize Chromatography Conditions Purification_Issue->Optimize_Purification

Caption: Troubleshooting N-methylation issues.

Part 2: Cyanation of 6-Bromo-1-methyl-1H-indole

Q3: The cyanation of 6-bromo-1-methyl-1H-indole is not proceeding to completion. What are the critical parameters for this palladium-catalyzed reaction?

A3: Palladium-catalyzed cyanation is a powerful transformation, but its success hinges on several key factors.

  • Catalyst Activity: The palladium catalyst must be in its active form.

    • Troubleshooting:

      • Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used catalyst precursors.

      • Ligand: A suitable phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is often crucial for catalyst stability and activity.

      • Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the catalyst.

  • Cyanide Source: The choice and quality of the cyanide source are critical.

    • Troubleshooting:

      • Zinc Cyanide (Zn(CN)₂): This is a commonly used and relatively safe solid cyanide source. Ensure it is finely powdered and dry.

      • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A less toxic alternative, but may require specific conditions to be effective.[4]

  • Reaction Temperature: This reaction typically requires elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting: Refluxing in a high-boiling solvent like DMF or DMA is common.

Q4: I am observing a significant amount of dark, insoluble material in my cyanation reaction, and the yield of the desired product is low. What is causing this, and how can I prevent it?

A4: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition.

  • Causes of Catalyst Decomposition:

    • Presence of Oxygen: As mentioned, oxygen can deactivate the catalyst.

    • High Temperatures for Prolonged Periods: Excessive heating can lead to catalyst degradation.

    • Impurities: Impurities in the starting materials or solvent can sometimes poison the catalyst.

  • Troubleshooting:

    • Inert Atmosphere: Use proper techniques to degas your solvent and maintain an inert atmosphere throughout the reaction.

    • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to avoid unnecessarily long reaction times.

    • Purification of Starting Material: Ensure your 6-bromo-1-methyl-1H-indole is pure before proceeding with the cyanation.

III. Detailed Experimental Protocols

Protocol 1: N-Methylation of 6-Bromo-1H-indole using Dimethyl Carbonate

This protocol is adapted from a general procedure for the N-methylation of indoles using the environmentally benign reagent, dimethyl carbonate.[1][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromo-1H-indole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF).

  • Addition of Methylating Agent: Add dimethyl carbonate (DMC, 3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromo-1-methyl-1H-indole.

Parameter Recommended Value
Base Potassium Carbonate (K₂CO₃)
Methylating Agent Dimethyl Carbonate (DMC)
Solvent N,N-Dimethylformamide (DMF)
Temperature Reflux (~130-140 °C)
Reaction Time 3-5 hours
Expected Yield >90%
Protocol 2: Palladium-Catalyzed Cyanation of 6-Bromo-1-methyl-1H-indole

This protocol is a general method for the cyanation of aryl bromides.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-bromo-1-methyl-1H-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (0.025 eq), and a phosphine ligand such as dppf (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with aqueous ammonia and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-Methyl-1H-indole-6-carbonitrile.

Parameter Recommended Value
Cyanide Source Zinc Cyanide (Zn(CN)₂)
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Solvent N,N-Dimethylformamide (DMF), anhydrous
Temperature 120-140 °C
Reaction Time 12-24 hours
Expected Yield 70-90%

IV. References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Methylation of indole compounds using dimethy carbonate. (2001). Google Patents. Retrieved January 12, 2026, from

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Methylation of indole compounds using dimethyl carbonate. (2013). Google Patents. Retrieved January 12, 2026, from

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. (2021). PubMed. Retrieved January 12, 2026, from [Link]

  • Methylation of indole compounds using dimethy carbonate. (2001). Google Patents. Retrieved January 12, 2026, from

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). PMC. Retrieved January 12, 2026, from [Link]

  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1-methylindole. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (1997). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved January 12, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2023). PMC. Retrieved January 12, 2026, from [Link]

  • methyl 1H-indole-6-carboxylate. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Methylation of indole compounds using dimethyl carbonate. (2001). Google Patents. Retrieved January 12, 2026, from

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Methylation synthesis method of N-heterocyclic compound. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). PMC. Retrieved January 12, 2026, from [Link]

  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. (2015). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. (2021). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Three-Component Visible-Light-Induced Palladium-Catalyzed 1,2-Alkyl Carbamoylation/Cyanation of Alkenes. (2020). NIH. Retrieved January 12, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). ScienceDirect. Retrieved January 12, 2026, from [Link]

  • N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023). YouTube. Retrieved January 12, 2026, from [Link]

  • Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. (2023). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. (2023). PubMed. Retrieved January 12, 2026, from [Link]

  • Palladium-catalyzed amidation by chemoselective C(sp3)-H activation: concise route to oxindoles using a carbamoyl chloride precursor. (2012). PubMed. Retrieved January 12, 2026, from [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Indole Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Nitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my yield of indole-3-carbonitrile unexpectedly low?

Low yields are a frequent challenge in indole synthesis and can stem from several factors, including suboptimal reaction conditions and substrate instability.[1]

Possible Cause 1: Inappropriate Acid Catalyst in Fischer Indole Synthesis

The choice of acid catalyst is critical and highly dependent on the specific substrates.[2] A catalyst that is too strong can lead to decomposition and tar formation, while a weak catalyst may result in an incomplete reaction.[2]

  • Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3] For less reactive substrates, polyphosphoric acid (PPA) is often effective.[2]

Possible Cause 2: Suboptimal Reaction Temperature

High temperatures can promote the formation of polymeric byproducts and tars, significantly reducing the yield of the desired indole nitrile.[2] Conversely, a temperature that is too low can lead to an incomplete reaction.[2]

  • Solution: The optimal temperature is substrate and catalyst-dependent. It is advisable to start with milder conditions and incrementally increase the temperature while monitoring the reaction progress, for instance by using thin-layer chromatography (TLC).[2]

Possible Cause 3: Hydrolysis of the Nitrile Group

The nitrile functional group can be susceptible to hydrolysis under either acidic or basic conditions, especially during prolonged reaction times or harsh work-up procedures, leading to the formation of the corresponding carboxylic acid or amide as a polar impurity.[4][5]

  • Solution:

    • Minimize exposure to strong acids or bases during work-up by promptly neutralizing the reaction mixture.[4]

    • If feasible, reduce the reaction temperature and duration to minimize hydrolysis.[4]

    • Ensure anhydrous conditions by using dry solvents and reagents, as water is a key component for hydrolysis to occur.[4]

Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side reactions are a common source of yield loss and purification difficulties. Understanding the potential competing pathways is crucial for optimizing your synthesis.

Common Side Reaction 1: N-N Bond Cleavage in Fischer Indole Synthesis

Electron-donating groups on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[6][6]-sigmatropic rearrangement.[2][7] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[7]

  • Solution: For substrates prone to this side reaction, consider using milder reaction conditions or exploring alternative synthetic routes that do not proceed through this intermediate.[2][7]

Common Side Reaction 2: Formation of Regioisomers with Unsymmetrical Ketones

When an unsymmetrical ketone is used in the Fischer indole synthesis, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[2]

  • Solution:

    • Steric Control: The reaction often favors the formation of the less sterically hindered enamine intermediate.[2]

    • Condition Optimization: In some instances, adjusting the reaction temperature and solvent can influence the ratio of the resulting regioisomers.[2]

Common Side Reaction 3: Tar and Polymeric Byproduct Formation

The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[2]

  • Solution:

    • Dilution: Diluting the reaction mixture with an inert, high-boiling solvent can sometimes mitigate tar formation.[8]

    • Temperature Control: Careful control of the reaction temperature is crucial to avoid excessive decomposition.[2]

Q3: My cyanation reaction on the indole ring is not working efficiently. What should I consider?

Direct cyanation of indoles can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple side reactions.

Issue 1: Poor Regioselectivity

Indoles have multiple reactive sites, and achieving selective cyanation at the desired position (typically C2 or C3) can be difficult.

  • Solution:

    • Directed Cyanation: The use of a removable directing group on the indole nitrogen can facilitate C2-selective cyanation.[9]

    • Electrophilic Cyanation: Employing electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF₃·OEt₂ can provide good yields of 3-cyanoindoles with excellent regioselectivity.[10]

    • Electrochemical Methods: An electrochemical approach using tris(4-bromophenyl)amine as a redox catalyst has been shown to achieve good yields and regioselectivity for both C2- and C3-cyanated indoles.[11][12]

Issue 2: Catalyst Deactivation

In metal-catalyzed cyanation reactions, the indole substrate or the cyanide source can sometimes coordinate to the metal center and inhibit catalytic activity.

  • Solution:

    • Ligand Screening: Experiment with different ligands that can modulate the reactivity of the metal catalyst and prevent deactivation.

    • Alternative Cyanide Sources: Consider using alternative cyanide sources that are less prone to catalyst inhibition. Trimethylsilyl cyanide (TMSCN) is a commonly used and effective cyano source in electrochemical cyanations.[12]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about indole nitrile synthesis.

What are the most common methods for synthesizing indole nitriles?

Several methods are available, with the choice depending on the desired substitution pattern and available starting materials.

  • Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[3][13] It is a versatile method for preparing a wide range of substituted indoles.

  • Direct Cyanation of Indoles: This involves the introduction of a nitrile group onto a pre-formed indole ring. This can be achieved through various methods, including electrophilic cyanation, transition-metal-catalyzed C-H cyanation, and electrochemical approaches.[10][11][12]

  • Synthesis from Tryptophan Derivatives: Indole-3-acetonitrile can be biosynthesized from tryptophan.[14] Chemical syntheses from tryptophan or its derivatives are also established routes.[15][16]

How can I purify my crude indole nitrile product effectively?

Purification can be challenging due to the potential for polar impurities and the sometimes-similar polarities of side products.

  • Column Chromatography: This is the most common method for purifying indole derivatives. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.

  • Recrystallization: For solid products, recrystallization can be an effective method for obtaining highly pure material. However, it may lead to lower recovery yields.[17]

  • Extraction: If the impurities have significantly different acid-base properties, an aqueous extraction can be a useful preliminary purification step. For example, acidic impurities like the hydrolyzed carboxylic acid can be removed by washing with a basic aqueous solution.

My indole nitrile appears to be unstable. What storage conditions are recommended?

Indole nitriles can be sensitive to light, air, and temperature.

  • Storage: It is generally recommended to store indole nitriles in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Storing compounds neat at low temperatures is often advisable.[18]

Part 3: Data, Protocols, and Visualizations

Data Presentation

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, p-TsOHReadily available, inexpensiveCan lead to harsh conditions and side reactions[2]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Often milder than Brønsted acidsCan be moisture-sensitive, may require anhydrous conditions[2]
Polyphosphoric Acid (PPA) -Effective for less reactive substratesViscous, can be difficult to handle[2]
Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of 2,3,3-trimethyl-5-nitro-indolenine

This protocol is adapted from a literature procedure and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

  • To a solution of p-nitrophenylhydrazine hydrochloride (1 equivalent) in acetic acid, add isopropyl methyl ketone (1.1 equivalents).

  • Reflux the reaction mixture for 1.5 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indolenine.[3]

Note: Yields can be low (around 10%) under these conditions due to product instability at high temperatures.[3]

Visualizations

Diagram 1: Troubleshooting Flow for Low Yield in Indole Nitrile Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity check_workup Evaluate Work-up Procedure start->check_workup catalyst Optimize Catalyst check_conditions->catalyst Fischer Indole? temperature Adjust Temperature check_conditions->temperature optimize_purification Optimize Purification check_purity->optimize_purification Impure starting materials? hydrolysis Check for Hydrolysis check_workup->hydrolysis Aqueous steps?

Caption: A logical workflow for diagnosing the cause of low yields.

Diagram 2: Simplified Mechanism of Nitrile Hydrolysis

Nitrile_Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH)=N⁺H₂ ProtonatedNitrile->Intermediate1 + H₂O Amide R-C(=O)NH₂ Intermediate1->Amide Tautomerization CarboxylicAcid R-COOH + NH₄⁺ Amide->CarboxylicAcid + H₂O, H⁺, heat

Sources

Technical Support Center: A Troubleshooting Guide for Indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis and functionalization. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research.

Part 1: General Troubleshooting for Indole Synthesis

This section covers broad issues applicable to various indole synthesis methodologies.

FAQ 1: My indole synthesis is resulting in a very low yield. What are the primary factors to investigate?

Low yields in indole synthesis are a frequent challenge and can often be traced back to a few key areas.[1] A systematic approach to troubleshooting is crucial.

  • Sub-optimal Reaction Conditions: Many indole syntheses are highly sensitive to reaction parameters.[1][2] Consider a systematic optimization of:

    • Temperature: High temperatures can lead to the formation of tars and polymeric byproducts, while low temperatures may result in an incomplete reaction.[3]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid product degradation.

    • Catalyst Concentration: The concentration of acid or metal catalysts can be critical and often requires empirical optimization.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine or carbonyl compounds in a Fischer indole synthesis, can lead to unwanted side reactions and significantly lower your yield.[1]

  • Instability of Reactants or Intermediates: Some reactants or intermediates in indole synthesis are inherently unstable. For instance, certain arylhydrazones may decompose before cyclization.[3] In such cases, generating the intermediate in situ without isolation can be a successful strategy.[4]

  • Presence of Incompatible Functional Groups: Certain functional groups on your starting materials may not be stable under the reaction conditions, leading to side reactions or decomposition.[2] The use of appropriate protecting groups for sensitive functionalities is often necessary.[1]

Workflow for Troubleshooting Low Yields

Below is a generalized workflow to diagnose and resolve low-yield issues in your indole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure temp Vary Temperature optimize_conditions->temp time Vary Reaction Time optimize_conditions->time catalyst Screen Catalysts & Concentration optimize_conditions->catalyst protecting_groups Consider Protecting Groups for Sensitive Functionalities temp->protecting_groups If yield still low time->protecting_groups If yield still low catalyst->protecting_groups If yield still low in_situ Attempt in situ Generation of Unstable Intermediates protecting_groups->in_situ route_selection Evaluate Alternative Synthesis Route in_situ->route_selection success Improved Yield route_selection->success

Caption: A decision-making workflow for troubleshooting low yields in indole synthesis.

Part 2: Fischer Indole Synthesis - Common Pitfalls and Solutions

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges.

FAQ 2: My Fischer indole synthesis is failing or giving a very low yield. What are the likely causes?

Several factors can contribute to the failure or low yield of a Fischer indole synthesis.[1]

  • Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly dependent on the substrate.[3] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[3] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3]

  • Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][5] This is a known issue in the synthesis of 3-aminoindoles.[1][5]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

  • Unstable Hydrazone Intermediate: As mentioned previously, some arylhydrazones are unstable. Performing a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation is a good strategy to overcome this.[3][4]

The Fischer Indole Synthesis Mechanism and Points of Failure

The following diagram illustrates the mechanism of the Fischer indole synthesis and highlights potential points of failure.

Fischer_Indole_Synthesis cluster_main Fischer Indole Synthesis Mechanism cluster_failure Potential Failure Points start Arylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization Acid Catalyst decomp Hydrazone Decomposition hydrazone->decomp Instability rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement side_reaction N-N Bond Cleavage (Side Reaction) tautomerization->side_reaction e--donating groups aromatization Aromatization rearrangement->aromatization incomplete Incomplete Rearrangement rearrangement->incomplete Steric Hindrance cyclization Cyclization & Ammonia Elimination aromatization->cyclization indole Indole Product cyclization->indole polymerization Polymerization cyclization->polymerization Strong Acid/High Temp

Caption: Mechanism of the Fischer indole synthesis with key failure points highlighted.

FAQ 3: I am observing the formation of tar and polymeric byproducts. How can I prevent this?

The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers.[3]

  • Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3]

  • Protecting Groups: If your indole product is particularly electron-rich, it may be susceptible to acid-catalyzed polymerization.[6] Protecting the indole nitrogen with an electron-withdrawing group can mitigate this.[6]

  • Careful Work-up: Quench the reaction by pouring it onto ice water and then neutralize it with a suitable base (e.g., aqueous NaOH or NaHCO₃) before extraction.[3]

Table 1: Common Acid Catalysts for Fischer Indole Synthesis
CatalystTypeCommon Substrates/Conditions
Zinc Chloride (ZnCl₂) ** Lewis AcidGeneral purpose, often used in higher boiling point solvents.
Polyphosphoric Acid (PPA) Brønsted AcidEffective for less reactive substrates.[3]
Hydrochloric Acid (HCl) Brønsted AcidUsed in various solvents, concentration is key.[1]
Sulfuric Acid (H₂SO₄) Brønsted AcidStrong acid, can cause decomposition if not used carefully.[1]
p-Toluenesulfonic Acid (p-TsOH) Brønsted AcidA milder solid acid, often used in toluene with a Dean-Stark trap.
Boron Trifluoride Etherate (BF₃·OEt₂) **Lewis AcidEffective, but moisture-sensitive.[3]

Part 3: Functionalization and Purification

FAQ 4: I am having trouble with the Friedel-Crafts alkylation of my indole, leading to multiple products. What is happening?

The Friedel-Crafts alkylation of indoles can be complicated by polyalkylation because the alkylated indole product is often more reactive than the starting material.[7]

  • Use of Electron-Withdrawing Groups: To avoid polyalkylation, it is often best if either the indole or the alkylating agent is functionalized with an electron-withdrawing group.[7]

  • Control of Stoichiometry: Using an excess of the indole can sometimes help to minimize polyalkylation.[8]

  • Reaction Conditions: Lowering the reaction temperature may increase selectivity, but it can also lead to more complex mixtures if not optimized carefully.[7]

FAQ 5: My indole product is sensitive to the acidic conditions required for a subsequent reaction. What are my options for N-protection?

Protecting the indole nitrogen is a common strategy to improve stability and control reactivity.[9] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Table 2: Common N-Protecting Groups for Indoles
Protecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
tert-Butoxycarbonyl BocBoc₂O, DMAP, baseAcidic (e.g., TFA, HCl) or thermal
Tosyl (p-Toluenesulfonyl) TsTsCl, base (e.g., NaH, pyridine)Strong reducing agents (e.g., Mg/MeOH) or strong base
Benzenesulfonyl BsPhSO₂Cl, baseSimilar to Tosyl
[2-(Trimethylsilyl)ethoxy]methyl SEMSEMCl, base (e.g., NaH)Fluoride source (e.g., TBAF) or acid
Pivaloyl PivPivCl, baseStrong base (e.g., LDA)[9]
Experimental Protocol: Boc Protection of Indole

This protocol provides a general procedure for the protection of the indole nitrogen with a Boc group.

Materials:

  • Indole substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the indole substrate in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine and DMAP to the solution and stir for 5-10 minutes at room temperature.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Part 4: Purification and Analysis

FAQ 6: How can I purify my crude indole product?

The purification of indole derivatives can be challenging due to their potential for decomposition.[2]

  • Column Chromatography: This is the most common method. Silica gel is typically used, but care must be taken as acidic silica can sometimes cause degradation of sensitive indoles. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help.

  • Recrystallization: For solid products, recrystallization is an excellent method for obtaining high-purity material.[10]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, an acidic wash can remove basic impurities, and a basic wash can remove acidic impurities.[3]

FAQ 7: What are the key spectroscopic features to confirm the structure of my indole product?
  • ¹H NMR: The proton on the nitrogen atom typically appears as a broad singlet between 8 and 12 ppm. The protons on the aromatic rings of indole generally resonate in the range of 6.5-8.0 ppm.[11][12]

  • ¹³C NMR: The carbon atoms of the indole ring have characteristic chemical shifts. For example, in indole itself, C2 is around 124 ppm, and C3 is around 102 ppm.[12]

  • IR Spectroscopy: Look for the N-H stretch, which typically appears as a sharp peak around 3400 cm⁻¹. C-H bending vibrations of the aromatic rings can be observed in the 600-900 cm⁻¹ region.[11]

  • UV-Visible Spectroscopy: Indole has characteristic absorption maxima around 220-230 nm and 280-290 nm.[11][13]

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of your product.[11]

References

  • Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
  • Troubleshooting low yields in the Baeyer-Emmerling indole synthesis - Benchchem.
  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate.
  • Technical Support Center: Overcoming Acid-Catalyzed Polymerization in Indole Nitration - Benchchem.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH.
  • What are the spectroscopic analysis methods for 98% Indole? - Blog - Jinjing Chemical.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH.
  • Ch12: Friedel-Crafts limitations - University of Calgary.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube.
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed.

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indole-6-carbonitrile (CAS 20996-87-6).[1][2] This molecule is a key intermediate in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by challenges related to byproduct formation, low yields, and purification difficulties.

This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis. We will explore the two primary synthetic routes and offer troubleshooting advice grounded in mechanistic principles and field-proven experience.

Section 1: Troubleshooting by Synthetic Route

The optimal synthetic strategy often depends on the availability of starting materials. We will address the two most common and logical pathways:

  • Route A: N-Methylation of 1H-indole-6-carbonitrile.

  • Route B: Palladium-Catalyzed Cyanation of 6-Bromo-1-methyl-1H-indole.

Route A: N-Methylation of 1H-Indole-6-carbonitrile

This route is often preferred if the indole-6-carbonitrile starting material is readily available. The core transformation involves the deprotonation of the indole nitrogen followed by quenching with a methyl electrophile.

Question 1: My N-methylation reaction is incomplete, and I recover a significant amount of starting material. What's going wrong?

Answer: This is the most common issue in this synthesis and typically points to suboptimal deprotonation or methylation conditions.

Causality: The N-H bond of an indole is acidic (pKa ≈ 17), but requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic indolide anion. Incomplete deprotonation, insufficient methylating agent, or low reaction temperature can all lead to poor conversion.

Troubleshooting Steps:

  • Evaluate Your Base/Solvent System: The choice of base is critical. For a given methylating agent like Dimethyl Carbonate (DMC), a relatively non-toxic option, a strong base is still required for efficient reaction.[3][4] Softer bases like carbonates often require higher temperatures.

  • Increase Equivalents of Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (typically 1.5-3.0 equivalents).

  • Optimize Temperature and Time: While some protocols run at room temperature with very strong bases (e.g., NaH), systems using weaker bases like K₂CO₃ often require heating (e.g., reflux in DMF or Toluene) to drive the reaction to completion.[3][5] Monitor the reaction by TLC until the starting material is fully consumed.

Data Table 1: Comparison of Common N-Methylation Conditions

Methylating AgentBaseSolventTypical Temp. (°C)Key Considerations
Dimethyl Carbonate (DMC)K₂CO₃DMF130Environmentally friendly; requires high temp.[3]
Methyl Iodide (MeI)NaHTHF/DMF0 to 25Highly efficient but MeI is toxic and volatile.[6]
Dimethyl Sulfate (DMS)K₂CO₃AcetoneRefluxPotent methylating agent; highly toxic.
Phenyltrimethylammonium iodideCs₂CO₃Toluene120Safe, solid reagent; excellent monoselectivity.[5][7]

Question 2: My TLC shows a new, non-polar spot that is not the product or starting material. What could it be?

Answer: While N-methylation is highly selective, C-methylation can occur under certain conditions, especially with highly activated indole systems or prolonged reaction times at high temperatures. A patent for the related indole-3-acetonitrile notes the formation of a C,N-dimethylated byproduct.[3]

Causality: The indolide anion is an ambident nucleophile. While reaction at the nitrogen is kinetically and thermodynamically favored, some C3-methylation can occur. This is more common in indoles lacking a substituent at the 3-position. While our target molecule has a nitrile at C6, trace amounts of methylation at other carbon positions are possible, though unlikely to be a major byproduct.

Troubleshooting Steps:

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes improve N-selectivity.

  • Change the Counter-ion/Solvent: Using a more polar, coordinating solvent like DMF can better solvate the cation and favor N-alkylation.

  • Purification: C-methylated byproducts can typically be separated from the desired N-methylated product by silica gel column chromatography, as they will have different polarities.

Workflow Diagram 1: Troubleshooting N-Methylation

start Start N-Methylation Reaction tlc Monitor by TLC start->tlc complete Reaction Complete? tlc->complete workup Proceed to Workup & Purification complete->workup Yes sub_mat Significant Starting Material Remains complete->sub_mat No byproduct New Byproduct Observed complete->byproduct Side Reaction check_base 1. Check Base Strength (e.g., NaH > K2CO3) sub_mat->check_base lower_temp 1. Lower Reaction Temperature byproduct->lower_temp check_reagent 2. Increase Equivalents of Methylating Agent check_base->check_reagent check_temp 3. Increase Temperature or Reaction Time check_reagent->check_temp check_temp->start change_solvent 2. Switch to More Polar Solvent (e.g., DMF) lower_temp->change_solvent change_solvent->start pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add arpdbr Ar-Pd(II)L_n-Br oxidative_add->arpdbr transmetal Transmetalation (Cyanide Transfer) arpdbr->transmetal arpdcn Ar-Pd(II)L_n-CN transmetal->arpdcn reductive_elim Reductive Elimination arpdcn->reductive_elim reductive_elim->pd0 Catalyst Regenerated arcn Ar-CN reductive_elim->arcn arbr Ar-Br arbr->oxidative_add cn_source 'CN⁻' Source (e.g., from Zn(CN)₂) cn_source->transmetal

Sources

Technical Support Center: 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-indole-6-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered in achieving high purity for this compound. The following FAQs and troubleshooting guides are based on established chemical principles and practical laboratory experience to help you diagnose issues and refine your purification strategies.

Frequently Asked Questions (FAQs)

Q1: My final product has a lower-than-expected melting point and a broad melting range. What are the likely impurities?

A broad melting point range is a classic indicator of impurities. For 1-Methyl-1H-indole-6-carbonitrile, the most common impurities are typically residuals from the synthetic process. The most probable synthesis involves the N-methylation of 1H-indole-6-carbonitrile.

Common Impurities and Their Sources:

ImpurityChemical StructureSource / Reason for Presence
1H-Indole-6-carbonitrile C₉H₆N₂Unreacted starting material from an incomplete methylation reaction.
1-Methyl-1H-indole-6-carboxamide C₁₀H₁₀N₂OPartial hydrolysis of the nitrile group during workup or purification, especially in acidic or basic conditions.
Residual Methylating Agent e.g., CH₃I, (CH₃)₂SO₄Incomplete quenching or removal after the reaction.
Residual Base e.g., NaH, K₂CO₃Inefficient removal during aqueous workup.
Solvents e.g., DMF, AcetonitrileHigh-boiling point solvents used in the reaction that were not completely removed under vacuum.

The presence of the unmethylated starting material is particularly common. Due to its similar structure, it can co-crystallize with the desired product, leading to purification challenges.[1][2]

Q2: I've synthesized 1-Methyl-1H-indole-6-carbonitrile, but the crude product is a discolored solid/oil. How can I address this?

Discoloration often arises from trace impurities or degradation products formed during the reaction, especially if elevated temperatures were used. Indole derivatives can be sensitive and may form colored oligomeric species.[3]

Initial Troubleshooting Steps:

  • Charcoal Treatment: Before attempting recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount of activated carbon (typically 1-2% w/w). Reflux for 10-15 minutes. The charcoal will adsorb many colored impurities.[4]

  • Filtration: Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal. Be sure to pre-heat the funnel to prevent premature crystallization.

  • Proceed to Purification: The resulting decolorized solution can then be used for recrystallization or concentrated for chromatographic purification.

Q3: What is the most effective method for purifying 1-Methyl-1H-indole-6-carbonitrile?

The choice of purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective.

Decision Workflow for Purification:

G start Crude Product Analysis (TLC/¹H NMR) is_oily Is the product an oil or solid? start->is_oily solid Solid Product is_oily->solid Solid oil Oily Product is_oily->oil Oil tlc_check TLC shows baseline material or streaks? solid->tlc_check chromatography Proceed to Silica Gel Chromatography oil->chromatography tlc_check->chromatography Yes recrystallize_prompt Attempt Recrystallization tlc_check->recrystallize_prompt No purity_check Assess Purity (TLC, MP, NMR) chromatography->purity_check recrystallize_prompt->purity_check is_pure Is purity >99%? purity_check->is_pure success Pure Product Obtained is_pure->success Yes failure Purity still low. Re-evaluate impurity identity. is_pure->failure No

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides & Protocols

Guide 1: Purification by Recrystallization

Recrystallization is highly effective if the main impurity is the unreacted starting material, 1H-indole-6-carbonitrile. The key is selecting a solvent system where the desired product has low solubility at room temperature but high solubility at elevated temperatures.[5]

Recommended Solvent Systems:

Solvent SystemRationale
Isopropanol (IPA) / Water Good for moderately polar compounds. The product should dissolve in hot IPA; water is added dropwise until turbidity persists, then re-heated to clarify.
Ethanol Often a good starting point for indole derivatives.
Ethyl Acetate / Heptane Dissolve in minimal hot ethyl acetate, then add heptane as an anti-solvent to induce crystallization upon cooling.
Toluene Can be effective for breaking up co-crystals due to its different solvent properties.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and bring to a boil with stirring until all the solid dissolves.[5]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® pad for charcoal) into a clean, pre-warmed flask. This removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity via melting point, TLC, and NMR. A sharp melting point close to the literature value indicates high purity.

Guide 2: Purification by Column Chromatography

If recrystallization fails or if the product contains multiple impurities, silica gel column chromatography is the recommended method. The polarity of the nitrile group and the indole ring system dictates the choice of mobile phase.[6]

Recommended Chromatography Conditions:

ParameterRecommendationRationale & Tips
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Mobile Phase (Eluent) Hexanes / Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. The less polar 1-methyl product should elute before the more polar NH-indole starting material.
Alternative Eluent Dichloromethane (DCM) / MethanolA gradient of 0-2% methanol in DCM can also be effective. Use with caution in a well-ventilated fume hood.
Monitoring Thin Layer Chromatography (TLC)Use the same solvent system to monitor the separation. Visualize spots under UV light (254 nm).

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_run Elution cluster_post Post-Processing a Pack column with silica slurry b Pre-load crude product onto silica (dry loading) a->b c Run column with starting eluent (e.g., 9:1 Hex:EtOAc) b->c d Collect fractions c->d continue e Monitor fractions by TLC d->e continue f Gradually increase eluent polarity e->f continue g Combine pure fractions e->g f->d continue h Evaporate solvent under reduced pressure g->h i Analyze final product (NMR, MP) h->i

Caption: Standard workflow for silica gel column chromatography.

Guide 3: Characterization and Purity Assessment

Proper analytical characterization is crucial to confirm both the identity and purity of your final product.

Q: My ¹H NMR spectrum is complex. How do I identify impurities?

A: In addition to your product signals, look for these tell-tale impurity peaks:

ImpurityKey ¹H NMR Signal(s) (approx. δ in CDCl₃)Notes
1H-Indole-6-carbonitrile Broad singlet > 8.0 ppmThis is the N-H proton of the indole. It is absent in your pure N-methylated product.
1-Methyl-1H-indole-6-carboxamide Two broad singlets for -NH₂ protonsThese signals will be downfield and may exchange with D₂O.
DMF Singlets at ~8.0, 2.9, and 2.7 ppmA common high-boiling solvent impurity.
Ethyl Acetate Quartet at ~4.1 ppm, Singlet at ~2.0 ppm, Triplet at ~1.2 ppmCommon recrystallization or chromatography solvent.

Referencing a database of common NMR impurities is highly recommended for identifying solvent or reagent-derived peaks.[7]

References

  • 1-methylindole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - ResearchGate. ResearchGate. [Link]

  • 1-Methyl-1H-indole-6-carboxylic acid - eCrystals - University of Southampton. University of Southampton. [Link]

  • 1H-indole-6-carbonitrile | C9H6N2 - PubChem. National Institutes of Health. [Link]

  • How to separate amide and nitrile from mixture? - ResearchGate. ResearchGate. [Link]

  • methyl 1H-indole-6-carboxylate - ChemSynthesis. ChemSynthesis. [Link]

  • Purification of organic nitriles - Google Patents.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. MDPI. [Link]

  • Recrystallization - YouTube. Professor Dave Explains. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. KGROUP. [Link]

  • NMR Chemical Shifts of Trace Impurities - Organometallics. ACS Publications. [Link]

  • Preparation of Nitriles - Chemistry Steps. Chemistry Steps. [Link]

  • 20.7 Chemistry of Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. IntechOpen. [Link]

Sources

Technical Support Center: Methylation of Indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of indole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols to overcome common hurdles.

Question 1: My reaction is yielding a mixture of N-methylated and C3-methylated products. How can I improve the selectivity for N-methylation?

Answer:

This is a classic regioselectivity challenge in indole chemistry. The outcome of the methylation reaction—whether it occurs on the nitrogen (N1) or the electron-rich C3 position—is highly dependent on the reaction conditions. The indole nitrogen is acidic and can be deprotonated to form a nucleophilic anion. However, under neutral or acidic conditions, the indole ring itself can act as a nucleophile, with the C3 position being the most reactive site for electrophilic attack.

Underlying Causality:

  • Ionic vs. Covalent Character: When the indole nitrogen is deprotonated by a strong base, it forms an indolide anion. The subsequent reaction with a methylating agent is a direct SN2 attack, favoring N-methylation. In less basic or neutral conditions, the reaction has more covalent character, and the electrophilic methylating agent will preferentially attack the region of highest electron density, the C3 position.

  • Base Strength and Solvent Choice: The choice of base and solvent is critical. A strong base in a polar aprotic solvent will effectively generate and stabilize the indolide anion, promoting N-methylation. For instance, using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) is a common and effective method for selective N-methylation of indoles.[1] Weaker bases or protic solvents can lead to an equilibrium between the neutral indole and the indolide anion, resulting in a mixture of products.

Troubleshooting Protocol for Selective N-Methylation:

This protocol is designed to maximize the formation of 1-methylindole-6-carbonitrile.

Materials:

  • Indole-6-carbonitrile

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), powdered

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water (deionized)

  • Standard glassware for reflux and workup

Procedure:

  • To a round-bottom flask, add indole-6-carbonitrile (1.0 eq), powdered potassium carbonate (0.5 eq by weight), and N,N-dimethylformamide (10 mL per gram of indole).

  • Add dimethyl carbonate (3.0 eq).

  • Heat the mixture to reflux (approximately 130 °C) and monitor the reaction by HPLC or TLC. The reaction is typically complete within 3.5 hours.[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add water to precipitate the product or to prepare for extraction.

  • Extract the aqueous mixture with tert-butyl methyl ether (TBME).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Question 2: I am observing the formation of a significant amount of a dimethylated by-product. What is happening and how can I prevent it?

Answer:

The formation of a dimethylated product, specifically rac-2-(1-methylindol-3-yl)propionitrile, indicates that both N-methylation and C-methylation at the α-carbon of the acetonitrile group are occurring.[3] This is a common issue when using strong bases and highly reactive methylating agents.

Underlying Causality:

  • Acidity of the α-Proton: The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base to form a carbanion. This carbanion is a potent nucleophile and can react with the methylating agent.

  • Reaction Conditions: The use of a strong base like sodium hydroxide can deprotonate both the indole nitrogen and the α-carbon of the acetonitrile substituent, leading to a mixture of products.

Troubleshooting Protocol to Minimize C-Methylation:

The key to preventing C-methylation is to use conditions that favor N-methylation without promoting the deprotonation of the α-carbon. The use of a phase transfer catalyst can enhance the rate of N-methylation, allowing for the use of milder conditions and suppressing the C-methylation side reaction.[4]

Materials:

  • Indole-3-acetonitrile (as a model substrate, principles apply to indole-6-carbonitrile with an α-methylene group)

  • Dimethyl carbonate (DMC)

  • Potassium hydroxide (KOH), pellets

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine indole-3-acetonitrile (1.0 eq), potassium hydroxide (pellets, 1.5 eq), dimethyl carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in N,N-dimethylformamide.

  • Heat the mixture to 128 °C for 10 hours.

  • Monitor the reaction by HPLC. This method has been shown to yield predominantly the N-methylated product with only a small amount of the C,N-dimethylated by-product.[2]

  • Follow a standard aqueous workup and purification procedure as described in the previous protocol.

Question 3: My nitrile group is hydrolyzing to a carboxylic acid or an amide during the methylation reaction. How can I avoid this?

Answer:

Hydrolysis of the nitrile group is a potential side reaction, especially under harsh basic or acidic conditions in the presence of water.[5][6]

Underlying Causality:

  • Reaction Mechanism: Nitriles can be hydrolyzed in two stages: first to an amide, and then to a carboxylic acid (or its salt).[7] This process can be catalyzed by either acid or base.[8][9]

  • Source of Water: Water can be introduced into the reaction from hygroscopic solvents or reagents, or it can be present as an impurity.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Use of anhydrous DMF and freshly powdered potassium carbonate is recommended.

  • Control Reaction Temperature and Time: Prolonged heating can promote hydrolysis. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Choice of Base: While strong bases are often used for N-methylation, they can also promote nitrile hydrolysis. A milder base like potassium carbonate is generally preferred.[10] If a stronger base is required, ensure the reaction is run under strictly anhydrous conditions.

Section 2: Frequently Asked Questions (FAQs)

What is the best methylating agent for indole-6-carbonitrile?

While traditional methylating agents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic and pose environmental risks.[3][10] Dimethyl carbonate (DMC) has emerged as a safer and more environmentally friendly alternative.[3][11] Phenyl trimethylammonium iodide (PhMe₃NI) is another safe and easy-to-handle reagent that has shown high yields for N-methylation of indoles.[12][13]

Methylating AgentProsCons
Methyl Iodide (MeI) Highly reactive, effective under mild conditions.Highly toxic, low boiling point, suspected carcinogen.[10]
Dimethyl Sulfate (DMS) Highly reactive, effective for various substrates.Highly toxic and corrosive.[10]
Dimethyl Carbonate (DMC) Non-toxic, environmentally friendly, biodegradable.[14]Less reactive than MeI and DMS, may require higher temperatures.[10]
Phenyl Trimethylammonium Iodide (PhMe₃NI) Safe, non-toxic, easy to handle, highly selective for mono-N-methylation.[12][13]May be more expensive than other options.
How does the choice of base affect the regioselectivity of methylation?

The base plays a pivotal role in determining the site of methylation.

  • Strong Bases (e.g., NaH, KOH in DMSO): These bases completely deprotonate the indole nitrogen, forming the indolide anion. This strongly favors N-methylation.[1]

  • Weaker Bases (e.g., K₂CO₃): These bases establish an equilibrium between the neutral indole and the indolide anion. While still favoring N-methylation, the presence of the neutral indole can lead to some C3-methylation, especially with highly reactive electrophiles.

  • Heterogeneous Bases (e.g., MgO): Magnesium oxide has been used as a recyclable, heterogeneous base for the N-methylation of indoles with DMC, offering a greener alternative.[11][15]

Can I use protecting groups to ensure selective N-methylation?

Yes, using a protecting group on the indole nitrogen is a valid strategy to direct other reactions, but it is generally not necessary for selective N-methylation itself. Protecting groups are more commonly employed to prevent reactions at the nitrogen while performing modifications elsewhere on the indole ring.[16][17][18][19] Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl) and carbamates (e.g., Boc).[20]

Section 3: Visualizations

Decision Workflow for Troubleshooting Methylation Reactions

troubleshooting_workflow start Start: Methylation of Indole-6-carbonitrile issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion product_mixture Mixture of Products issue->product_mixture Poor Selectivity side_product Unexpected Side Product issue->side_product Degradation n_vs_c N- vs. C3-Methylation product_mixture->n_vs_c overmethylation Over-methylation (di-methylation) product_mixture->overmethylation hydrolysis Nitrile Hydrolysis side_product->hydrolysis solution_n_vs_c Solution: - Use strong base (KOH/DMSO) - Anhydrous conditions - Choose DMC over MeI n_vs_c->solution_n_vs_c solution_overmethylation Solution: - Use milder base (K2CO3) - Add phase transfer catalyst - Control stoichiometry of methylating agent overmethylation->solution_overmethylation solution_hydrolysis Solution: - Strict anhydrous conditions - Use milder base - Shorter reaction time hydrolysis->solution_hydrolysis reaction_pathway cluster_n_methylation N-Methylation Pathway cluster_c_methylation C3-Methylation Pathway indole Indole-6-carbonitrile indolide Indolide Anion indole->indolide  + Strong Base (e.g., KOH)   c3_intermediate Sigma Complex (Attack at C3) indole->c3_intermediate  + CH3-X (Neutral/Acidic)   n_product 1-Methylindole-6-carbonitrile indolide->n_product  + CH3-X   c3_product 3-Methylindole-6-carbonitrile c3_intermediate->c3_product  - H+  

Caption: Competing pathways for N- and C3-methylation of indole.

References

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry, 50(26), 5451–5457. [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024, November 28). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Sciencemadness Discussion Board. (2012). Methylation of indole?. [Link]

  • Shieh, W. C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 555-557. [Link]

  • Gadge, S. T., Mishra, A., Gajengi, A. L., Shahi, N. V., & Bhanage, B. M. (2014). Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent. RSC Advances, 4(92), 50271-50276. [Link]

  • Faul, M. M., & Huff, B. E. (2001). Methylation of indole compounds using dimethyl carbonate. U.S.
  • Eberhardt, F., et al. (2020). Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository. [Link]

  • Faul, M. M., & Huff, B. E. (2001).
  • Ghorai, M. K., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436–7441. [Link]

  • Gadge, S. T., et al. (2014). ChemInform Abstract: Magnesium Oxide as a Heterogeneous and Recyclable Base for the N-Methylation of Indole and O-Methylation of Phenol Using Dimethyl Carbonate as a Green Methylating Agent. ResearchGate. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. [Link]

  • Clark, J. (2015). Hydrolysing nitriles. Chemguide. [Link]

  • Ghorai, M. K., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • ResearchGate. (2023). How to do N-Methylation of Indole?. [Link]

  • Faul, M. M., & Huff, B. E. (2006).
  • Zheng, X., et al. (2019). N-methylation of indoles and other N,H-heteroacromatic compounds.... ResearchGate. [Link]

  • LibreTexts Chemistry. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]

  • ResearchGate. (2014). N-methylation and O-methylation of indole and phenol respectively using.... [Link]

  • Mandal, A., et al. (2025). Hydricity Modulated Methylation of Indoles and Nitriles Using Methanol: Selective Synthesis of C3-Methylated Indoles, Bisindolylmethanes, and α-Methylated Nitriles. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis of 1-Methyl-1H-indole-6-carbonitrile. We will explore common synthetic challenges, provide solutions grounded in mechanistic principles, and offer detailed protocols to enhance reaction yield and purity.

Introduction: The Synthetic Challenge

1-Methyl-1H-indole-6-carbonitrile is a valuable building block in medicinal chemistry and materials science. The introduction of the cyano group at the C6 position provides a versatile handle for further chemical transformations.[1] However, achieving high yields can be challenging due to issues with regioselectivity, catalyst efficiency, and potential side reactions. This guide addresses the most common hurdles encountered during its synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low yield during the final cyanation step from 1-methylindole.

Question: My palladium-catalyzed direct C-H cyanation of 1-methylindole is resulting in low yields of the desired 6-cyano product. What are the primary factors to investigate?

Answer: Direct C-H cyanation is a powerful but sensitive transformation. Low yields often stem from suboptimal catalyst systems, inefficient cyanide sources, or unfavorable reaction conditions. The C6 position is less electronically activated than the C2 or C3 positions, making regioselectivity a significant challenge.

Potential Causes & Solutions:

  • Catalyst System Inefficiency: The choice of palladium source, ligand, and oxidant is critical.

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[2] Ensure it is fresh and handled under inert conditions if possible.

    • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst. Copper(II) acetate (Cu(OAc)₂) or Copper(I) oxide (Cu₂O) are frequently employed.[2][3] The stoichiometry of the oxidant can be critical; often, multiple equivalents are needed.[2]

    • Ligands: While some direct C-H functionalizations are ligandless, specific directing groups or ligands can be employed to improve regioselectivity and yield, though this adds complexity.

  • Suboptimal Cyanide Source: The nature of the cyanating agent dramatically impacts the reaction.

    • Toxicity and Reactivity: Traditional sources like KCN or NaCN are highly toxic and can lead to side reactions. Modern methods utilize safer and more manageable alternatives.

    • "Safe" Cyanide Sources: A highly effective and safer approach involves using a combination of ammonium bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (DMSO).[4][5][6] In this system, DMSO acts as the carbon source and NH₄HCO₃ provides the nitrogen. Another widely used non-toxic alternative is potassium ferrocyanide (K₄[Fe(CN)₆]).[2]

  • Reaction Conditions: Temperature and solvent play a crucial role.

    • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically required to ensure solubility of reagents like K₄[Fe(CN)₆] and to facilitate the C-H activation step.[2]

    • Temperature: These reactions often require high temperatures, typically in the range of 120-150 °C.[2][3] It is essential to empirically optimize the temperature; excessively high temperatures can lead to tar formation and decomposition.[7]

Comparative Analysis of Cyanation Conditions

Catalyst System Cyanide Source Oxidant / Additive Solvent Temperature (°C) Typical Yield Reference
Pd(OAc)₂ K₄[Fe(CN)₆] Cu(OAc)₂ DMSO 130 Moderate to Good [2]
Pd(OAc)₂ NH₄HCO₃ / DMSO Cu(OAc)₂ DMSO 120-140 Moderate to Good [4][5]

| Pd(OAc)₂ | Acetonitrile (as source) | Cu₂O | Acetonitrile | 120-140 | Moderate |[3] |

Issue 2: My primary synthesis route via N-methylation of 6-cyanoindole is inefficient.

Question: I am attempting to synthesize the target molecule by first preparing 1H-indole-6-carbonitrile and then performing N-methylation, but the methylation step gives a low yield. How can I improve this?

Answer: N-alkylation of indoles is a standard procedure, but yields can suffer from incomplete deprotonation, competing C3-alkylation, or harsh reaction conditions.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The indole N-H proton is acidic but requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic indolide anion.

    • Choice of Base: Sodium hydride (NaH) or sodium amide (NaNH₂) are excellent choices for this purpose.[8] Using weaker bases like potassium carbonate may result in incomplete conversion. The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or THF.

    • Procedure: Ensure the indole is fully dissolved and cooled (e.g., to 0 °C) before the portion-wise addition of the base. Allow sufficient time for the deprotonation to complete (cessation of hydrogen gas evolution with NaH) before adding the alkylating agent.

  • Incorrect Alkylating Agent:

    • Reactivity: Methyl iodide (MeI) is highly reactive and commonly used.[8] Dimethyl sulfate is another effective but more toxic alternative.

    • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent to ensure the reaction goes to completion.

  • Reaction Temperature:

    • The deprotonation is often done at 0 °C, and the reaction is then allowed to warm to room temperature after the addition of methyl iodide.[9] Running the reaction at elevated temperatures is usually unnecessary and can increase side products.

Issue 3: I am observing significant impurity formation, making purification difficult.

Question: My crude product shows multiple spots on TLC, and column chromatography is not providing good separation. What are the likely impurities and how can I prevent them and improve purification?

Answer: Impurity formation is a common problem, often arising from side reactions or decomposition.

Potential Causes & Solutions:

  • Side Reactions:

    • Homocoupling: In palladium-catalyzed reactions, homocoupling of the indole starting material can be a competing pathway.[2]

    • Tar Formation: High reaction temperatures, especially under strong acidic or basic conditions, can lead to the formation of polymeric tars.[7] A systematic optimization of temperature is recommended.

    • Positional Isomers: In direct C-H functionalization of 1-methylindole, cyanation at other positions (C2, C3, C7) can occur, leading to a mixture of isomers that are often difficult to separate.

  • Purification Strategy:

    • Column Chromatography: This is the most common purification method.[3] If separation is poor, try a less polar or more selective solvent system. A gradient elution can be effective. For amine-containing compounds, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape and reduce tailing.[10]

    • Recrystallization: This can be a highly effective method for obtaining high-purity material, especially if the crude product is a solid.[3][11] A mixed solvent system, such as methanol/water or hexane/ethyl acetate, may be required to achieve good crystal formation.[11]

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low-yield reactions in the synthesis of 1-Methyl-1H-indole-6-carbonitrile.

G start Low Yield or High Impurity check_sm Verify Purity of Starting Materials (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Purify Starting Materials check_sm->sm_bad Impure route Which Synthetic Route? sm_ok->route sm_bad->start route_a Route A: Cyanation of 1-Methylindole route->route_a route_b Route B: N-Methylation of 6-Cyanoindole route->route_b a_cond Optimize Cyanation Conditions route_a->a_cond b_cond Optimize Methylation Conditions route_b->b_cond a_cat Screen Pd Catalyst & Oxidant a_cond->a_cat a_cn Vary Cyanide Source (e.g., K4[Fe(CN)6], NH4HCO3/DMSO) a_cat->a_cn a_temp Optimize Temperature & Time a_cn->a_temp a_purify Review Purification Strategy (Solvent System, Recrystallization) a_temp->a_purify end_node Yield Optimized a_purify->end_node b_base Screen Base & Solvent (e.g., NaH in DMF) b_cond->b_base b_agent Check Methylating Agent & Stoichiometry b_base->b_agent b_temp Control Temperature (0°C to RT) b_agent->b_temp b_purify Review Purification Strategy b_temp->b_purify b_purify->end_node

Caption: Troubleshooting flowchart for yield optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize 1-Methyl-1H-indole-6-carbonitrile? Both the N-methylation of 1H-indole-6-carbonitrile and the direct C-H cyanation of 1-methylindole are viable. The N-methylation route is often more straightforward and avoids the regioselectivity issues inherent in C-H functionalization of the pre-methylated indole. However, the availability and cost of the starting materials may dictate the preferred route.

Q2: How can I safely handle cyanide reagents? Traditional cyanide salts (NaCN, KCN) are acutely toxic. It is highly recommended to use safer alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) or in situ generation methods using NH₄HCO₃/DMSO.[2][5] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Have a cyanide antidote kit available and ensure all lab personnel are trained in its use.

Q3: How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting material and the formation of the product.[12] Co-spotting the reaction mixture with the starting material provides a clear comparison. For more quantitative analysis and to check for isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: What analytical techniques are essential for final product characterization? The structure and purity of the final product should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[13]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Cyanation of 1-Methylindole

Disclaimer: This is a general protocol for indole cyanation. Regioselectivity is a major challenge, and a mixture of isomers including the desired C6 product is likely. Further optimization will be required to favor C6 functionalization.

Objective: To synthesize 1-Methyl-1H-indole-carbonitriles via direct C-H cyanation.

Reagents:

  • 1-Methylindole (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Copper(II) Acetate (Cu(OAc)₂, 3.0 equiv)

  • Potassium Ferrocyanide (K₄[Fe(CN)₆], 0.5 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a sealable reaction tube, add 1-methylindole, K₄[Fe(CN)₆], Pd(OAc)₂, and Cu(OAc)₂.

  • Add anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the tube tightly and place it in a preheated oil bath at 130 °C.[2]

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of 1H-Indole-6-carbonitrile

Objective: To synthesize 1-Methyl-1H-indole-6-carbonitrile from 1H-indole-6-carbonitrile.

Reagents:

  • 1H-Indole-6-carbonitrile (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Methyl Iodide (MeI, 1.2 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 1H-indole-6-carbonitrile in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride in small portions. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[8]

Mechanistic Insight: Palladium-Catalyzed C-H Cyanation

Understanding the catalytic cycle is key to troubleshooting. The reaction is believed to proceed through the following key steps, which helps explain the need for specific reagents like an oxidant.

G cluster_cycle Catalytic Cycle A Pd(II) B Indole Coordination Complex A->B + 1-Methylindole C Palladacycle Intermediate (C-H Activation) B->C - H+ (Rate-determining) D Cyanated Pd(II) Complex C->D + 'CN-' source E Pd(0) D->E Reductive Elimination (+ Product) output_product 1-Methyl-1H-indole-6-carbonitrile D->output_product E->A Oxidation (e.g., by Cu(II)) oxidant_cycle Cu(II) -> Cu(I) E->oxidant_cycle input_indole 1-Methylindole input_indole->B input_cn Cyanide Source input_cn->D oxidant_cycle->A

Caption: Plausible catalytic cycle for Pd-catalyzed C-H cyanation.[1][5]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ren, X., Chen, J., Chen, F., & Cheng, J. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 47(20), 5844-5846. ([Link])

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters, 7(15), 3327-3329. ([Link])

  • ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate. ([Link])

  • Majer, J., & Opatz, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3169. ([Link])

  • Ren, X., Chen, J., Chen, F., & Cheng, J. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO. RSC Publishing. ()
  • Ren, X., Chen, J., Chen, F., & Cheng, J. (2011). The palladium -catalyzed cyanation of indole C–H bonds with the combination of NH 4 HCO 3 and DMSO as a safe cyanide source. Chemical Communications, 47(20), 5844-5846. ([Link])

  • Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. ([Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. ([Link])

  • Caldarelli, J. P., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(27), 6609-6613. ([Link])

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. ([Link])

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4595-4604. ([Link])

  • De, M., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(18), e01055-17. ([Link])

  • University Course M
  • Boufroura, H., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 287. ([Link])

  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem.
  • Boufroura, H., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. ([Link])

  • Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, 4, 632. ([Link])

  • Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. ([Link])

  • Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(5), 684-701. ([Link])

  • Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(4), 2110-2129. ([Link])

  • Zhang, L., et al. (2015). Crystallization purification of indole. ResearchGate. ([Link])

  • ChemSynthesis. (n.d.). methyl 1H-indole-6-carboxylate. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. ([Link])

  • Boufroura, H., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 287. ([Link])

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. ([Link])

  • Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983-5987. ([Link])

  • Ferreira, M. J., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(9), 2154-2165. ([Link])

  • Lee, J., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 9(6), 941. ([Link])

  • Lee, J., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. ([Link])

Sources

Technical Support Center: Navigating the Challenges of Purifying Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often complex challenges associated with isolating these valuable compounds. The inherent characteristics of the indole nucleus, combined with various polar functional groups, demand a nuanced and well-informed approach to achieve high purity. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying polar indole derivatives?

The purification of polar indole derivatives is frequently complicated by a combination of factors stemming from their molecular structure. The indole nucleus itself possesses a basic nitrogen atom, which can lead to problematic interactions with common stationary phases like silica gel.[1] When polar functional groups such as hydroxyls, carboxylic acids, or amines are also present, these challenges are magnified.

Key difficulties include:

  • Streaking or Tailing in Chromatography: The basic nature of the indole nitrogen often causes strong interactions with the acidic silanol groups on the surface of silica gel, leading to poor peak shapes and difficult separation.[1][2]

  • Compound Degradation: The acidic surface of standard silica gel can catalyze the degradation of sensitive indole derivatives, resulting in reduced yields and the formation of purification artifacts.[1][3]

  • High Polarity: Indole derivatives featuring polar functional groups can bind very strongly to polar stationary phases like silica, making them difficult to elute and often requiring highly polar mobile phases that may not be ideal for separation.[1]

  • Co-elution with Impurities: The presence of polar functionalities can cause the target compound to have similar polarity to synthesis byproducts or starting materials, making chromatographic separation difficult and leading to overlapping fractions.[1][3]

  • Poor Recovery: In some cases, the compound may bind irreversibly to the column, or elute so broadly that it becomes highly diluted and challenging to detect and collect effectively.[1]

Q2: My basic indole derivative is showing significant peak tailing on a silica gel column. What are the causes and how can I fix this?

Peak tailing is a classic problem when purifying basic compounds on silica gel. The primary cause is the strong interaction between the basic nitrogen of the indole and the acidic silanol groups on the silica surface.[1][2] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.

Troubleshooting Strategies:

  • Mobile Phase Modification: A common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia are frequently used for this purpose.[2][3] These basic additives will preferentially interact with the acidic silanol sites, effectively "masking" them from your indole derivative and leading to a more symmetrical peak shape.

  • Use High-Purity, End-Capped Columns: Modern, high-purity silica gels that have been "end-capped" have fewer free silanol groups, which minimizes the sites for these undesirable secondary interactions.[2][3]

  • Adjust Mobile Phase pH: Incorporating a buffer system to control the pH of the mobile phase can ensure that your indole derivative remains in a single, uncharged form, which often results in sharper peaks.[2]

  • Consider an Alternative Stationary Phase: If tailing persists, switching to a less acidic stationary phase, such as neutral alumina, can be a good alternative.[1][2]

In-Depth Troubleshooting Guides

Problem 1: The target polar indole derivative appears to be degrading on the silica gel column.

Causality: The acidic nature of standard silica gel is a well-known culprit for the degradation of acid-sensitive compounds, including many indole derivatives.[1][3] This can manifest as the appearance of new spots on a TLC plate after spotting and letting it sit for a period, or as low recovery and the presence of unexpected impurities in the collected fractions.

Troubleshooting Workflow:

A Observe Degradation on Column B Confirm Instability with 2D TLC A->B First Step C Deactivate Silica Gel B->C If Unstable D Use a Neutral Stationary Phase B->D Alternative to C E Switch to Reverse-Phase Chromatography B->E If Degradation Persists F Pre-treat column with mobile phase containing a base (e.g., TEA) C->F Method

Caption: Troubleshooting workflow for compound degradation.

Step-by-Step Solutions:

  • Confirm Instability: Before making significant changes, confirm that your compound is indeed unstable on silica. This can be done using a 2D TLC experiment.[1]

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by pre-treating the column with a mobile phase containing a small percentage of a base, such as triethylamine.[1][3]

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[1]

  • Employ Reverse-Phase Chromatography: Reverse-phase chromatography is an excellent alternative as it is typically performed under neutral or mildly acidic pH conditions, which are often less harsh for sensitive molecules.[3]

Problem 2: The polar indole derivative is not retaining on a reverse-phase (C18) column and elutes in the solvent front.

Causality: This is a common issue for highly polar compounds in reverse-phase chromatography.[4][5] The principle of reverse-phase is based on hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar molecules have a strong affinity for the polar mobile phase and minimal interaction with the stationary phase, causing them to pass through the column without retention.[5][6]

Troubleshooting Workflow:

A No Retention on C18 Column B Increase Aqueous Content of Mobile Phase A->B Initial Adjustment D Switch to HILIC A->D Alternative Technique E Switch to Ion-Exchange Chromatography A->E For Charged Analytes C Consider Ion-Pairing Agents B->C If Still No Retention

Sources

Technical Support Center: Purification of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Methyl-1H-indole-6-carbonitrile. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

FAQS: Foundational Questions in Purifying 1-Methyl-1H-indole-6-carbonitrile

Q1: What are the most likely impurities in a crude sample of 1-Methyl-1H-indole-6-carbonitrile?

The impurity profile of your crude 1-Methyl-1H-indole-6-carbonitrile is intrinsically linked to its synthetic route. A common method for its preparation is the N-methylation of 1H-indole-6-carbonitrile.[1][2]

Common Impurities Include:

  • Unreacted Starting Material: 1H-Indole-6-carbonitrile is a primary impurity if the methylation reaction has not gone to completion.

  • Reagents from Synthesis: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and the base (e.g., sodium hydride, potassium carbonate) used in the synthesis can contaminate the crude product.

  • Side-Reaction Products: Depending on the methylating agent, side products can form. For instance, when using dimethyl carbonate (DMC), N-methoxycarbonylated indole can be a byproduct.[3]

  • Solvent Residues: Solvents used in the reaction and workup (e.g., tetrahydrofuran, dimethylformamide, ethyl acetate, hexanes) are common trace impurities.[4][5]

  • Degradation Products: Indole derivatives can be susceptible to oxidation or hydrolysis under certain conditions, leading to a variety of degradation products.

Q2: What are the primary methods for purifying 1-Methyl-1H-indole-6-carbonitrile?

The purification strategy for 1-Methyl-1H-indole-6-carbonitrile, a solid compound, typically revolves around two main techniques:

  • Recrystallization: This is often the first method to consider for solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[6][7]

  • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities. It utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate the components of a mixture.[8][9]

The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities present.

Q3: How can I assess the purity of my 1-Methyl-1H-indole-6-carbonitrile?

Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique for assessing purity. A reverse-phase HPLC method is generally suitable for indole derivatives.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for structural confirmation and identifying impurities. The presence of unexpected signals can indicate contaminants.[4][5][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents.[11][15]

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to get a preliminary assessment of the purity and to monitor the progress of a purification process like column chromatography.[8]

Troubleshooting Guides

This section provides a structured approach to common challenges encountered during the purification of 1-Methyl-1H-indole-6-carbonitrile.

Recrystallization Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Compound "oils out" instead of crystallizing. The solvent is too nonpolar for the compound, or the solution is supersaturated.1. Add a more polar co-solvent: If your compound is dissolving but not crystallizing upon cooling, it may be too soluble. Add a small amount of a more polar solvent in which your compound is less soluble to decrease the overall solvating power of the mixture. 2. Reduce the cooling rate: Rapid cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. 3. Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth. 4. Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Poor recovery of the purified compound. The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.1. Select a different solvent: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different solvents or solvent mixtures. A good starting point for indole derivatives is often a mixture of a polar and a nonpolar solvent, such as ethyl acetate/hexanes or acetone/water.[6][7] 2. Use a minimal amount of hot solvent: Ensure you are using the minimum volume of hot solvent required to fully dissolve the crude product. Excess solvent will lead to a lower yield.
Impurities co-crystallize with the product. The chosen solvent does not effectively differentiate between the solubility of the product and the impurities.1. Perform a hot filtration: If insoluble impurities are present, perform a filtration of the hot solution before allowing it to cool. 2. Change the solvent system: A different solvent may have a more pronounced solubility difference between your product and the contaminants. 3. Consider a multi-step purification: If recrystallization alone is insufficient, a preliminary purification by flash chromatography may be necessary to remove the problematic impurities.

Recrystallization Solvent Selection Guide

Solvent/Solvent SystemPolarityRationale for Use with Indole Derivatives
Ethanol/WaterPolar ProticGood for moderately polar compounds. The water acts as an anti-solvent.
Ethyl Acetate/HexanesMedium Polarity/NonpolarA versatile system where solubility can be finely tuned by adjusting the ratio of the two solvents.
Acetone/HexanesPolar Aprotic/NonpolarSimilar to ethyl acetate/hexanes, offering good control over solubility.
TolueneAromaticCan be effective for aromatic compounds like indoles, especially for removing more polar impurities.
Flash Column Chromatography Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Poor separation of spots on TLC. The mobile phase is either too polar or not polar enough.1. Adjust the solvent polarity: If the Rf values are too high (spots run near the solvent front), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes mixture). If the Rf values are too low (spots remain near the baseline), increase the polarity (e.g., increase the proportion of ethyl acetate). An ideal Rf for the desired compound is typically between 0.2 and 0.4 for good separation on a column.[8]
Streaking or tailing of spots on TLC/column. The compound is interacting too strongly with the stationary phase (silica gel).1. Add a modifier to the mobile phase: For basic compounds like some indole derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.[8] 2. Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded phase like C18 (reversed-phase).
Product elutes with impurities. The chosen mobile phase does not provide adequate resolution.1. Use a shallower solvent gradient: If using a gradient elution, a slower, more gradual increase in polarity can improve the separation of closely eluting compounds. 2. Try a different solvent system: Sometimes a complete change in the mobile phase components (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude 1-Methyl-1H-indole-6-carbonitrile TLC Initial Purity Assessment (TLC) Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Few, well-separated spots Chromatography Flash Column Chromatography TLC->Chromatography Multiple/close spots Analysis Purity Analysis (HPLC, NMR, GC-MS) Recrystallization->Analysis Chromatography->Analysis Analysis->Recrystallization Needs further purification Analysis->Chromatography Needs further purification Pure Pure Product (>98%) Analysis->Pure Meets Purity Criteria

Caption: A decision-making workflow for the purification of 1-Methyl-1H-indole-6-carbonitrile.

Experimental Protocols

Protocol 1: Recrystallization of 1-Methyl-1H-indole-6-carbonitrile
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-Methyl-1H-indole-6-carbonitrile and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for indole derivatives is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a silica gel column, ensuring it is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution, especially if the sample is not very soluble in the mobile phase.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Methyl-1H-indole-6-carbonitrile.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Purification Issue Identified IsRecrystallization Recrystallization Issue? Start->IsRecrystallization IsChromatography Chromatography Issue? Start->IsChromatography OilingOut Oiling Out IsRecrystallization->OilingOut Yes PoorRecovery Poor Recovery IsRecrystallization->PoorRecovery Yes CoCrystallization Co-crystallization IsRecrystallization->CoCrystallization Yes PoorSeparation Poor Separation IsChromatography->PoorSeparation Yes Streaking Streaking/Tailing IsChromatography->Streaking Yes CoElution Co-elution IsChromatography->CoElution Yes Adjust Solvent/Cooling Adjust Solvent/Cooling OilingOut->Adjust Solvent/Cooling Change Solvent/Minimize Volume Change Solvent/Minimize Volume PoorRecovery->Change Solvent/Minimize Volume Hot Filtration/Change Solvent Hot Filtration/Change Solvent CoCrystallization->Hot Filtration/Change Solvent Adjust Mobile Phase Polarity Adjust Mobile Phase Polarity PoorSeparation->Adjust Mobile Phase Polarity Add Modifier/Change Stationary Phase Add Modifier/Change Stationary Phase Streaking->Add Modifier/Change Stationary Phase Use Gradient/Change Solvent System Use Gradient/Change Solvent System CoElution->Use Gradient/Change Solvent System

Caption: A logical flow diagram for troubleshooting common purification issues.

References

  • BenchChem. (2025). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 1H-indole-6-carboxylate. Retrieved from [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Plant Physiology. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Retrieved from [Link]

  • American Society for Microbiology. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Porphyrin-Systems. (n.d.). 1-Methyl-1H-indole-6-carbonitrile. Retrieved from [Link]

  • University of Southampton. (2008). 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1992). Process of preparing purified aqueous indole solution.
  • National Institutes of Health. (n.d.). 1-Methylindole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]

  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

  • MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-indole-6-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the indole scaffold. The indole core is a privileged structure in a vast array of natural products and pharmaceuticals, making its selective functionalization a critical endeavor in modern organic synthesis.[1][2][3][4] However, the presence of multiple reactive C-H bonds presents a significant challenge in achieving desired regioselectivity.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Experimental Challenges

This section addresses common problems encountered during indole functionalization reactions, offering explanations for their cause and actionable solutions.

Poor or No Conversion

Question: I am not observing any product formation, or the conversion of my starting material is very low. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in indole functionalization can stem from several factors, primarily related to catalyst activity, reaction conditions, and the nature of the starting materials.

  • Catalyst Deactivation: Palladium and other transition metal catalysts are susceptible to deactivation.[5][6]

    • Causality: The presence of impurities, such as water or oxygen, can poison the catalyst. For palladium-catalyzed reactions, the formation of inactive Pd(0) aggregates can also halt the catalytic cycle.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial. If catalyst aggregation is suspected, consider using a ligand that can stabilize the active catalytic species.

  • Inappropriate Reaction Temperature:

    • Causality: C-H activation is often the rate-determining step and typically requires elevated temperatures to overcome the activation energy barrier.

    • Solution: Incrementally increase the reaction temperature. A screening of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended. However, be aware that excessively high temperatures can lead to side reactions and decomposition.

  • Substrate Reactivity:

    • Causality: The electronic nature of the indole nucleus significantly impacts its reactivity. Electron-withdrawing groups on the indole ring decrease its nucleophilicity, making it less reactive towards electrophilic attack or C-H activation.[7]

    • Solution: For less reactive indoles, consider using a more active catalyst system (e.g., a more electron-rich ligand for the metal) or a stronger directing group if applicable.

Lack of Regioselectivity (Mixture of Isomers)

Question: My reaction is producing a mixture of C-2, C-3, and/or benzene ring functionalized isomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity is a central challenge in indole functionalization due to the multiple reactive sites.[1][2][3][4] The C-3 position is kinetically favored for electrophilic attack, but functionalization at C-2 and the benzene ring (C-4 to C-7) is common.[8][9]

  • Leveraging Directing Groups (DGs):

    • Causality: Directing groups are moieties installed on the indole nitrogen or at a specific carbon position to guide the catalyst to a particular C-H bond, typically through chelation.[2][3][4][10] This strategy is highly effective for achieving functionalization at otherwise less reactive positions.

    • Solution: The choice of directing group is critical for controlling the site of functionalization. For instance:

      • An N-P(O)tBu2 group can direct arylation to the C-7 and C-6 positions with palladium and copper catalysts, respectively.[2][3][4]

      • A pivaloyl group at the C-3 position can facilitate arylation at the C-4 and C-5 positions.[2][3][4]

      • A removable N-pivaloyl group has been used to direct C-7 alkenylation with a rhodium catalyst.[9]

  • Solvent and Ligand Effects:

    • Causality: The solvent can influence the reaction pathway and the stability of key intermediates, thereby affecting regioselectivity.[11][12][13][14] Ligands bound to the metal center can sterically and electronically tune the catalyst's preference for a specific C-H bond.[15][16][17]

    • Solution: A systematic screening of solvents with varying polarities is recommended. For transition-metal-catalyzed reactions, experimenting with different ligands (e.g., phosphines, N-heterocyclic carbenes) can dramatically switch the regioselectivity. For example, in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch between C-3 and C-2 selectivity.[15][16][17]

  • Protecting Group Strategy:

    • Causality: The group on the indole nitrogen (N-H vs. N-R) can influence the electronic distribution and steric environment of the indole ring.

    • Solution: For unprotected (NH)-indoles, C-3 functionalization is often favored. The introduction of a bulky N-substituent can sterically hinder the C-2 and C-7 positions, potentially favoring other sites.

Common Side Reactions

Question: I am observing significant side product formation, such as di-substitution or N-functionalization. How can I minimize these unwanted reactions?

Answer:

Side reactions are common in indole chemistry and often compete with the desired functionalization.

  • Di-substitution:

    • Causality: The functionalized indole product can sometimes be more reactive than the starting material, leading to a second functionalization event.

    • Solution: Carefully control the stoichiometry of the reagents. Using a slight excess of the indole starting material relative to the coupling partner can help minimize di-substitution. Lowering the reaction temperature or reaction time may also be effective.

  • N-Functionalization:

    • Causality: The indole nitrogen is nucleophilic and can compete with the carbon atoms for electrophiles, especially in unprotected indoles.[8]

    • Solution: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group. The choice of protecting group is crucial and depends on the reaction conditions. Electron-withdrawing protecting groups like sulfonyl derivatives can decrease the nucleophilicity of the entire indole ring.[7]

  • Dimerization/Polymerization:

    • Causality: Under acidic conditions, the electron-rich indole nucleus can undergo self-reaction, leading to dimers or oligomers.[8]

    • Solution: If acidic conditions are necessary, use the mildest acid possible and maintain a low concentration of the indole. Running the reaction at a lower temperature can also help suppress these side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right N-protecting group for my indole functionalization?

The choice of the N-protecting group is critical and should be based on its stability to the reaction conditions and the ease of its removal.[7]

  • Electron-withdrawing groups (e.g., Boc, sulfonyl): These groups decrease the electron density of the indole ring, which can be beneficial for preventing unwanted side reactions like oxidation.[7] However, they also reduce the nucleophilicity, which might require harsher reaction conditions. Boc groups are easily introduced and can often be removed under mild basic or acidic conditions.[7] Phenylsulfonyl (PhSO2) is a robust protecting group, but its removal requires harsher conditions.[7]

  • Electron-donating or sterically bulky groups (e.g., Benzyl, Trityl): These groups do not significantly alter the electron density of the indole ring.[7] Bulky groups can be used to sterically block certain positions.

  • Removable Directing Groups (e.g., Pivaloyl): Some protecting groups can also act as directing groups to control regioselectivity and can be removed after the reaction.[9][18]

Protecting GroupIntroduction ReagentRemoval ConditionsKey Features
Boc Boc₂O, DMAPTFA; or K₂CO₃ in MeOH[7]Reduces electron density, easily removed.[7]
Phenylsulfonyl PhSO₂Cl, BaseHarsh conditions (e.g., strong base or reducing agents)[7]Robust, deactivating.[7]
Benzyl (Bn) Benzyl bromide, BaseHydrogenolysis (Pd/C, H₂)Does not significantly alter electronics.[7]
Pivaloyl Pivaloyl chloride, BaseLDA at 40-45 °C[18]Can act as a directing group, difficult to remove.[18]
Allyloxycarbonyl (Aloc) Aloc-Cl, BasePd(0) catalyst[19]Orthogonal to Fmoc/tBu strategies.[19]

Q2: What is the role of the solvent in controlling the outcome of my reaction?

Solvents can play a multifaceted role in indole functionalization:[11][12][13][14]

  • Solubility: Ensuring all reactants and catalysts are soluble is fundamental for a homogeneous reaction.

  • Polarity: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing or destabilizing transition states and intermediates. For example, in some Pd-catalyzed alkenylations, solvent choice can switch the regioselectivity between C-2 and C-3.[14]

  • Coordinating vs. Non-coordinating: Coordinating solvents can sometimes act as ligands, influencing the reactivity of the catalyst.

A screening of solvents with different properties (e.g., non-polar like toluene, polar aprotic like DMF or acetonitrile, and polar protic like alcohols) is a standard practice during reaction optimization.[13]

Q3: My desired indole functionalization reaction is not working. What are some general optimization strategies?

A systematic approach to optimization is key.

  • Vary the Catalyst System:

    • Metal Precursor: For Pd-catalyzed reactions, try different sources like Pd(OAc)₂, PdCl₂(MeCN)₂, or Pd₂(dba)₃.

    • Ligand: Screen a variety of ligands with different steric and electronic properties (e.g., monodentate vs. bidentate phosphines, N-heterocyclic carbenes).

    • Oxidant: For oxidative C-H functionalizations, the choice of oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) can be critical.

  • Screen Reaction Parameters:

    • Temperature: As mentioned, temperature is a critical parameter.

    • Concentration: Varying the concentration of reactants can sometimes influence the reaction outcome.

    • Additives: In some cases, additives like acids or bases can significantly impact the reaction. For instance, in some Pd-catalyzed arylations, the choice of a magnesium base can control C-2 vs. C-3 selectivity in unprotected indoles.[20]

Section 3: Experimental Protocols and Workflows

Protocol: General Procedure for Palladium-Catalyzed C-2 Arylation of N-Methylindole

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add N-methylindole (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF or toluene). The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Troubleshooting Poor Regioselectivity

Caption: Decision workflow for addressing poor regioselectivity in indole functionalization.

References

  • Zhang, S., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]

  • Gande, M., et al. (2021). Investigations on the influence of solvent on the C−H functionalization of unprotected indole. Chemistry – A European Journal. [Link]

  • El-Faham, A., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Jiao Research Group. (2020). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Chem. Sci.[Link]

  • Zhang, S., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace. [Link]

  • Kim, J., et al. (2023). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science. [Link]

  • Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. Tetrahedron Letters. [Link]

  • Various Authors. (n.d.). C H Activation of Indoles. ResearchGate. [Link]

  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]

  • Zhang, S., et al. (2021). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Majumdar, N., & Choudhury, J. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]

  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]

  • Cera, G., et al. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Chemistry – An Asian Journal. [Link]

  • Tan, J., et al. (2018). Effect of solvent on the alkylation. ResearchGate. [Link]

  • Cera, G., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]

  • Mondal, S., & Maiti, D. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry. [Link]

  • Roche, M., & Despax, S. (2021). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]

  • Reddy, G. C., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]

  • Various Authors. (2023). Scale-up reaction and diversification of alkylated indole products. ResearchGate. [Link]

  • Wu, Y., et al. (2015). Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. Angewandte Chemie International Edition. [Link]

  • Somei, M., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Heterocycles. [Link]

  • Löffler, D., et al. (2003). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science. [Link]

Sources

Preventing degradation of 1-Methyl-1H-indole-6-carbonitrile during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-indole-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this substituted indole. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent degradation and optimize your reaction outcomes.

I. Compound Stability Profile

1-Methyl-1H-indole-6-carbonitrile is a stable, solid compound under standard storage conditions (room temperature, protected from light). However, like many indole derivatives, its stability can be compromised under specific chemical environments encountered during synthetic reactions. The primary points of reactivity and potential degradation are the electron-rich indole ring and the nitrile functional group.

The N-methyl group provides inherent protection against N-H related side reactions, such as unwanted alkylation or reactions requiring deprotonation of the indole nitrogen. The electron-withdrawing nature of the nitrile group at the C6 position deactivates the benzene portion of the indole core towards electrophilic substitution, but can influence the overall electronic properties and stability of the molecule.[1]

II. Troubleshooting Guide: Reaction Degradation

This section addresses common problems encountered during reactions involving 1-Methyl-1H-indole-6-carbonitrile, focusing on identifying and mitigating degradation pathways.

Question 1: I'm observing significant byproduct formation and low yield in my reaction, which involves acidic conditions. What is the likely degradation pathway?

Answer:

Strongly acidic conditions are a primary cause of degradation for many indoles.[2] For 1-Methyl-1H-indole-6-carbonitrile, two main degradation pathways are likely under acidic conditions:

  • Polymerization/Tar Formation: The indole ring, despite being N-methylated, remains highly electron-rich and susceptible to protonation, primarily at the C3 position. This generates a reactive indoleninium ion intermediate. In the presence of other nucleophilic indole molecules, this can initiate polymerization, leading to the formation of intractable tars and a significant reduction in the yield of your desired product.[3]

  • Hydrolysis of the Nitrile Group: The carbonitrile group can undergo acid-catalyzed hydrolysis to form a carboxamide or a carboxylic acid. This is especially prevalent in the presence of water at elevated temperatures.[4][5][6][7][8]

Troubleshooting Protocol:

  • Monitor by TLC/LC-MS: Look for a cascade of new, often more polar, spots/peaks that may correspond to the amide, carboxylic acid, or oligomeric byproducts.

  • Neutralize Carefully: After the reaction, ensure prompt and thorough neutralization of the acid. A biphasic workup with a mild base (e.g., saturated sodium bicarbonate solution) is recommended. Test the stability of your product to the workup conditions on a small scale.[9]

  • Catalyst Screening: If using an acid catalyst, screen for milder alternatives. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) may be more effective and less degrading than strong Brønsted acids (e.g., H₂SO₄, HCl).[3]

  • Anhydrous Conditions: If nitrile hydrolysis is suspected, ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (Nitrogen or Argon).

Question 2: My reaction, which uses an oxidizing agent, is turning dark, and I'm isolating very little of my desired product. What's happening?

Answer:

The indole nucleus is highly susceptible to oxidation. The N-methyl group does not prevent this; in fact, N-methylindoles can be readily oxidized.[10][11] The most common oxidation occurs at the electron-rich C2-C3 double bond of the pyrrole ring. This can lead to the formation of various over-oxidized products, including oxindoles and isatins, or even ring-opened products, which are often highly colored.[12][13]

Troubleshooting Protocol:

  • Choice of Oxidant: Avoid harsh oxidizing agents (e.g., KMnO₄, CrO₃). If your synthesis requires an oxidation step, consider milder and more selective reagents. The choice of oxidant can even influence the position of functionalization on the indole ring.[14]

  • Control Stoichiometry and Temperature: Use the minimum required stoichiometry of the oxidizing agent and maintain low reaction temperatures to minimize over-oxidation. Add the oxidant portion-wise to control the reaction rate and exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent aerial oxidation, which can be a contributing factor, especially at elevated temperatures or in the presence of metal catalysts.

Question 3: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) and observing significant decomposition of my indole starting material. How can I prevent this?

Answer:

While palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing indoles, the reaction conditions can sometimes lead to degradation. Potential issues include:

  • Homocoupling and Side Reactions: The choice of ligand, base, and solvent is critical in preventing unwanted side reactions. For electron-rich indoles, careful optimization is often necessary to favor the desired cross-coupling over side reactions like homocoupling of the coupling partner or decomposition of the indole.[15][16]

  • Catalyst Inhibition/Decomposition: The indole itself or its degradation products can sometimes coordinate to the palladium center and inhibit catalysis, leading to incomplete reactions and the appearance of byproducts.[17]

Troubleshooting Protocol:

  • Ligand and Catalyst Screening: The choice of phosphine ligand is crucial. Experiment with different ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) to find the optimal one for your specific transformation.

  • Base and Solvent Optimization: The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the polarity of the solvent (e.g., Dioxane, Toluene, DMF) can significantly impact the reaction outcome. A systematic screen of these parameters is recommended.[18]

  • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can lead to oxidative side reactions and catalyst deactivation.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Methyl-1H-indole-6-carbonitrile?

A: The compound should be stored at room temperature in a tightly sealed container, protected from light.[19] For long-term storage, keeping it in a desiccator is advisable to prevent moisture uptake.

Q2: Which common solvents are best for dissolving 1-Methyl-1H-indole-6-carbonitrile and maintaining its stability in solution?

A: It is soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile. For solution-based storage, use high-purity, dry solvents. Acetonitrile is often a good choice for analytical purposes and has been shown to be suitable for storing a range of organic molecules, sometimes with the addition of a small amount of acid (e.g., 0.1% acetic acid) to improve the stability of other components, though this should be tested for your specific application.[20][21] Avoid prolonged storage in protic or acidic solutions.

Q3: Can the nitrile group be hydrolyzed to a carboxylic acid?

A: Yes. The nitrile group can be hydrolyzed to the corresponding carboxylic acid (1-Methyl-1H-indole-6-carboxylic acid) under either strong acidic (e.g., refluxing HCl or H₂SO₄) or basic (e.g., refluxing NaOH or KOH) conditions.[5][6] The reaction typically requires heating.

Q4: Is the N-methyl group susceptible to cleavage?

A: The N-methyl group is generally stable under most reaction conditions. Cleavage would require harsh, specific demethylating reagents that are not typically employed in standard synthetic transformations.

IV. Visualization of Degradation Pathways

Diagram 1: Key Degradation Pathways

DegradationPathways Start 1-Methyl-1H-indole-6-carbonitrile Polymer Polymerization / Tar Start->Polymer Protonation at C3 Oxidized Oxidized Products (e.g., Oxindole) Start->Oxidized Oxidation of Pyrrole Ring Hydrolyzed Hydrolyzed Product (Carboxylic Acid) Start->Hydrolyzed Nitrile Hydrolysis Acid Strong Acid (H+) Oxidant Oxidizing Agent [O] Base Strong Base (OH-) + Heat

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1H-indole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scaling up of this important chemical transformation. Our goal is to equip you with the necessary insights to anticipate challenges, optimize your reaction conditions, and ensure a robust and reproducible synthesis.

Introduction: The Importance of Selective N-Methylation

1-Methyl-1H-indole-6-carbonitrile is a valuable building block in medicinal chemistry and materials science. The key synthetic step, the N-methylation of 1H-indole-6-carbonitrile, appears straightforward but can present challenges, especially during scale-up. The indole nitrogen is nucleophilic, but the electron-withdrawing nature of the nitrile group can influence its reactivity. Achieving high conversion, minimizing byproduct formation, and ensuring straightforward purification are critical for an efficient process.

This guide will focus on a practical and scalable method using dimethyl carbonate (DMC) as a greener and less hazardous methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[1] We will explore the nuances of this reaction and provide solutions to common problems encountered in the laboratory.

Core Synthesis Protocol: N-Methylation with Dimethyl Carbonate

The recommended protocol for the N-methylation of 1H-indole-6-carbonitrile is based on the well-established use of dimethyl carbonate with a suitable base in a polar aprotic solvent.[1]

Experimental Protocol

Reaction Setup:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 1H-indole-6-carbonitrile (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the flask.

  • Add N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5-1.0 M.

  • Begin stirring the suspension.

  • Add dimethyl carbonate (DMC) (3.0-5.0 eq) to the reaction mixture.

Reaction Execution:

  • Heat the reaction mixture to 120-130°C and maintain this temperature.

  • Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 3-6 hours.

Work-up and Purification:

  • Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why use dimethyl carbonate (DMC) instead of methyl iodide (MeI) or dimethyl sulfate (DMS)?

A: While MeI and DMS are potent methylating agents, they are highly toxic and carcinogenic.[1] DMC is a much safer and more environmentally friendly alternative.[1] Its byproducts, methanol and carbon dioxide, are less problematic for waste disposal. For large-scale manufacturing, the reduced toxicity and handling concerns of DMC are significant advantages.[1]

Q2: What is the role of potassium carbonate (K₂CO₃)? Can I use other bases?

A: Potassium carbonate acts as a base to deprotonate the indole nitrogen, forming the more nucleophilic indolide anion, which then attacks the methyl group of DMC. While other bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used, K₂CO₃ is often preferred for its ease of handling, moderate basicity which minimizes side reactions, and low cost, making it suitable for large-scale applications.[1]

Q3: Is DMF the only solvent option?

A: DMF is an excellent solvent for this reaction as it dissolves the indole starting material and has a high boiling point suitable for the reaction temperature. Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can also be used.[2] However, the choice of solvent can impact reaction rate and work-up, so it's best to stick with a well-documented system like DMF unless there's a compelling reason to change.

Q4: How do I effectively monitor the reaction?

A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. TLC is excellent for quick qualitative checks of the starting material's consumption. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. HPLC provides quantitative data on the conversion of starting material to product and the formation of any impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-Methyl-1H-indole-6-carbonitrile.

Problem 1: Low or Incomplete Conversion

Your reaction has stalled, or after the standard reaction time, a significant amount of starting material remains.

Potential Cause Explanation & Solution
Insufficient Base The indole nitrogen must be deprotonated to react. Ensure you are using at least 2 equivalents of K₂CO₃. For a sluggish reaction, increasing to 3 equivalents can be beneficial.
Poor Quality Base Potassium carbonate can absorb moisture from the air, reducing its effectiveness. Use freshly opened or properly stored anhydrous K₂CO₃. Consider grinding the K₂CO₃ to increase its surface area.
Low Reaction Temperature The N-methylation with DMC typically requires elevated temperatures to proceed at a reasonable rate.[2] Ensure your internal reaction temperature is consistently between 120-130°C.
Impure Starting Material Acidic impurities in the 1H-indole-6-carbonitrile can quench the base. Ensure the purity of your starting material before beginning the reaction.
Poor Solubility On a larger scale, ensure that the stirring is efficient to maintain a good suspension of the K₂CO₃. If solubility is an issue, a slight increase in the solvent volume may be necessary.
Problem 2: Formation of an Unknown Impurity

An unexpected spot appears on your TLC plate, or an unknown peak is present in your HPLC chromatogram.

Potential Cause Explanation & Solution
C-Methylation Byproduct While N-methylation is favored, there is a possibility of C-methylation at the C3 position of the indole ring, especially with highly reactive methylating agents. However, with DMC, this is less common. If suspected, this byproduct can be characterized by ¹H NMR and mass spectrometry. Using a milder base or slightly lower temperature might suppress this side reaction.
Decomposition Prolonged heating at high temperatures can lead to the decomposition of indole derivatives. Do not exceed the recommended reaction time or temperature. Once the reaction is complete by HPLC, proceed with the work-up.
Hydrolysis of Nitrile If the work-up conditions are too harsh (e.g., strongly acidic or basic), the nitrile group could potentially hydrolyze to a carboxamide or carboxylic acid. Ensure the work-up is performed under neutral or mildly basic conditions.
Impurity from DMC Ensure the quality of your dimethyl carbonate. Impurities in the reagent could lead to side reactions.
Problem 3: Difficult Purification

The crude product is an oil or is difficult to purify by recrystallization.

Potential Cause Explanation & Solution
Residual DMF DMF has a high boiling point and can be difficult to remove completely. During the aqueous work-up, ensure the product is thoroughly washed with water to remove as much DMF as possible. If the product is an oil, consider an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing the organic layer with brine to remove residual DMF.
Incomplete Reaction The presence of the starting material can sometimes inhibit the crystallization of the product. If the conversion is low, it is better to purify the product by column chromatography.
Oily Product If the product consistently oils out during precipitation, try adding the reaction mixture to the ice-cold water very slowly with vigorous stirring. Seeding with a small crystal of pure product can also induce crystallization.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the key steps in the N-methylation of 1H-indole-6-carbonitrile using dimethyl carbonate.

reaction_pathway SM 1H-Indole-6-carbonitrile Intermediate Indolide Anion SM->Intermediate Deprotonation Base K₂CO₃ Product 1-Methyl-1H-indole-6-carbonitrile Intermediate->Product Nucleophilic Attack DMC Dimethyl Carbonate (DMC) Byproduct KHCO₃ + CH₃OH

Caption: N-methylation of 1H-indole-6-carbonitrile.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

troubleshooting_tree start Reaction Monitoring (TLC/HPLC) incomplete Incomplete Conversion? start->incomplete impurity Unknown Impurity? incomplete->impurity No check_temp Verify Temp (120-130°C) incomplete->check_temp Yes analyze_impurity Characterize by NMR/MS impurity->analyze_impurity Yes purification_issue Purification Difficulty? impurity->purification_issue No check_base Check Base Quality & Stoichiometry check_temp->check_base check_time Increase Reaction Time check_base->check_time optimize_conditions Optimize Temp/Base analyze_impurity->optimize_conditions remove_dmf Ensure Complete DMF Removal purification_issue->remove_dmf Yes success Pure Product purification_issue->success No column_chrom Use Column Chromatography remove_dmf->column_chrom

Caption: Troubleshooting decision tree for the synthesis.

References

  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608. [Link]

  • Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508–3549. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Jiang, X., & Tiwari, A. (2001). Methylation of indole compounds using dimethyl carbonate. U.S.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Support Center: Column Chromatography of Indole Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole carbonitriles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Indole carbonitriles, while crucial scaffolds in medicinal chemistry, present unique purification challenges due to the electronic nature of the indole ring and its susceptibility to degradation.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your column chromatography protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and critical problems encountered during the column chromatography of indole carbonitriles. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My indole carbonitrile product is degrading on the silica gel column, leading to low recovery and impure fractions. What is happening and how can I prevent it?

A1: This is the most common issue when purifying indole derivatives. The degradation is primarily caused by the acidic nature of standard silica gel.

  • Causality—The Role of Silica Gel Acidity: Standard silica gel possesses surface silanol groups (Si-OH) which are slightly acidic (pKa ≈ 4.5). The electron-rich indole nucleus, particularly at the C3 position, is susceptible to electrophilic attack and acid-catalyzed decomposition, dimerization, or polymerization.[1] This instability can be exacerbated by certain substituents on the indole ring.

  • Solutions & Mitigation Strategies:

    • Deactivate the Silica Gel: The most direct solution is to neutralize the acidic sites. This can be done by preparing a slurry of the silica gel in the non-polar component of your eluent (e.g., hexanes) and adding 1-2% triethylamine (Et₃N) or another volatile base like ammonium hydroxide (by using a stock solution of 1-10% ammonium hydroxide in methanol as the polar modifier).[3] Let the slurry stand for an hour before packing the column.

    • Use an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase.

      • Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral or basic alumina is an excellent choice for acid-sensitive compounds. Note that the elution order may differ from silica.

      • Florisil®: A magnesium silicate adsorbent that is less acidic than silica and can be effective for moderately polar compounds.[3]

    • Switch to Reverse-Phase Chromatography: For polar indole carbonitriles, reverse-phase flash chromatography using a C18-functionalized silica is a powerful alternative.[4][5] The mobile phases are typically mixtures of water and acetonitrile or methanol, which are less harsh than the chlorinated or ethereal solvents used in normal-phase.[4][6][7]

    • Minimize Residence Time: Work quickly. Use flash chromatography with applied pressure rather than gravity chromatography to minimize the time your compound spends in contact with the stationary phase.[8]

Q2: I'm observing significant peak tailing for my indole carbonitrile, making it difficult to separate from a closely eluting impurity. What causes this?

A2: Peak tailing is typically a result of undesirable secondary interactions between your compound and the stationary phase.

  • Causality—Silanol Interactions: The indole nitrogen has a lone pair of electrons and the N-H bond can act as a hydrogen bond donor. These features can lead to strong, non-ideal interactions with the acidic silanol groups on the silica surface. This causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the backside of the chromatographic peak.[1]

  • Solutions & Mitigation Strategies:

    • Mobile Phase Modification: As with degradation, adding a small amount of a competitive base to your eluent is highly effective. Triethylamine (Et₃N) at 0.5-1% (v/v) will bind to the active silanol sites, preventing your indole from interacting with them and resulting in a much sharper, more symmetrical peak.[1]

    • Use a More Polar, Protic Solvent: Sometimes, adding a small amount of methanol or isopropanol to a hexane/ethyl acetate system can improve peak shape. The alcohol competes with the indole N-H for hydrogen bonding sites on the silica.

    • Consider Low-Silanol Activity Reverse-Phase Columns: If you are using HPLC, specialized reverse-phase columns with low silanol activity are available and designed to minimize these secondary interactions, providing excellent peak shape for basic compounds.[4]

Q3: My separation looks great on TLC, but when I run the column, all my fractions are mixed. Why is there a discrepancy?

A3: This frustrating issue usually points to problems with sample loading, column packing, or overloading.

  • Causality—Technique and Scale:

    • Poor Sample Loading: If the initial band of your compound is too wide, separation is compromised from the start. This happens if you dissolve your sample in too much solvent or use a solvent that is stronger than the mobile phase.

    • Column Overloading: There is a finite capacity for the stationary phase to interact effectively with the sample. Exceeding this capacity (typically a 20:1 to 100:1 ratio of silica to crude sample by weight is recommended) leads to broad, overlapping bands.[1]

    • Poorly Packed Column: Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without proper interaction, ruining the separation.

  • Solutions & Mitigation Strategies:

    • Proper Sample Loading:

      • Dry Loading: This is the preferred method. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel (~2-3 times the sample weight), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

      • Wet Loading: If you must load wet, dissolve the sample in the absolute minimum amount of a solvent in which it is highly soluble, but that is ideally weaker than your mobile phase.[9]

    • Adhere to Loading Guidelines: For a difficult separation, use a higher silica-to-sample ratio (e.g., 100:1). For easier separations, 30:1 may suffice.

    • Perfect Your Column Packing: Pack the column as a uniform slurry to avoid air bubbles and cracks.[9] After packing, ensure the top of the bed is flat and protected with a thin layer of sand.

Experimental Protocols & Workflows

Protocol 1: TLC Method Development for Indole Carbonitriles

This protocol is a self-validating system to find the optimal mobile phase before committing to a column.

  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the Plate: Using a capillary tube, spot the solution on a silica gel TLC plate (with a fluorescent indicator, F₂₅₄). Make the spot as small as possible.

  • Initial Solvent System: Start with a relatively non-polar solvent system, such as 20% Ethyl Acetate in Hexanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze and Iterate:

    • The ideal solvent system should give your desired product an R_f value of approximately 0.2-0.4 .[1]

    • If all spots remain at the baseline, increase the polarity (e.g., move to 40% Ethyl Acetate in Hexanes).

    • If all spots run to the solvent front, decrease the polarity (e.g., 10% Ethyl Acetate in Hexanes).

    • If you observe tailing, add 0.5% triethylamine to the solvent system and re-run the TLC to see if the spot shape improves.

    • Test different solvent systems (e.g., Dichloromethane/Methanol) to find the best separation between your product and impurities.

Workflow Diagram: From Crude Mixture to Pure Compound

This diagram illustrates the logical flow of the purification process.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Method Development [Protocol 1] Crude->TLC Test Solvents Packing Pack Column (Slurry Method) TLC->Packing Optimal Eluent Found Loading Sample Loading (Dry Loading Preferred) Packing->Loading Elution Elute Column (Flash Chromatography) Loading->Elution Fractions Collect Fractions Elution->Fractions Analysis Analyze Fractions (TLC) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Indole Carbonitrile Evaporate->Pure

Caption: A standard workflow for the purification of indole carbonitriles.

Data Summary Tables

Table 1: Common Normal-Phase Solvent Systems & Modifiers

Solvent System (v/v)PolarityTypical ApplicationNotes
Hexanes / Ethyl AcetateLow to HighGeneral purpose for moderately polar indoles.Good starting point. Easy to remove under vacuum.
Hexanes / DichloromethaneLow to MediumGood for resolving less polar compounds.Dichloromethane can be slightly acidic; use with caution.
Dichloromethane / MethanolMedium to Very HighFor highly polar indole carbonitriles.Use a gradient elution, as even 1-2% methanol significantly increases polarity.
Mobile Phase + 0.5-1% Et₃NN/AFor basic or N-H containing indoles.Suppresses peak tailing by neutralizing acidic silanol sites.
Mobile Phase + 1% Acetic AcidN/AFor acidic indole derivatives (e.g., indole carboxylic acids).Improves peak shape for acidic compounds. Use with extreme caution for acid-labile indoles.

Frequently Asked Questions (FAQs)

Q: When should I consider using a protecting group for the indole nitrogen? A: You should use a protecting group if your synthetic route involves strongly basic (e.g., lithiation) or acidic conditions that the indole ring would not survive.[10][11] Electron-withdrawing groups like tosyl (Ts) or Boc are common.[12] However, protection adds two steps (protection/deprotection) to your synthesis. If the only issue is purification, it is almost always better to optimize the chromatography (e.g., by using deactivated silica or alumina) rather than resorting to a protecting group strategy.[11]

Q: Can I use reverse-phase (RP) chromatography for all indole carbonitriles? A: RP chromatography is best suited for more polar compounds that do not move from the baseline on silica gel even with highly polar eluents.[3][5] Very non-polar indole carbonitriles will elute too quickly on a standard C18 column. HPLC with a C18 column is a very common and effective method for analyzing the purity of indole derivatives.[6][13][14][15]

Q: Are there any good alternatives to column chromatography for purification? A: Yes. For crystalline solids, recrystallization is an excellent and often superior method for achieving high purity, especially on a large scale. If your indole carbonitrile is a solid, it is highly recommended to attempt recrystallization from various solvents before resorting to chromatography. For some specific indole derivatives, other techniques like preparative TLC or countercurrent chromatography can be employed.[16]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

Troubleshooting_Tree Start Problem Observed LowRecovery Low Recovery / Compound Degradation Start->LowRecovery PoorSep Poor Separation / Co-elution Start->PoorSep Tailing Peak Tailing Start->Tailing CheckSilicaStability Is compound stable on TLC plate (spot and let sit for 1 hr)? LowRecovery->CheckSilicaStability DegradationYes Yes CheckSilicaStability->DegradationYes Stable DegradationNo No CheckSilicaStability->DegradationNo Instability Observed Sol_Deactivate Deactivate Silica w/ Et3N or Switch to Alumina/RP DegradationNo->Sol_Deactivate CheckTLC Good separation on TLC (ΔRf > 0.1)? PoorSep->CheckTLC TLC_Good Yes CheckTLC->TLC_Good Good TLC Separation TLC_Bad No CheckTLC->TLC_Bad Poor TLC Separation CheckLoading Column Overloaded or Packed/Loaded Incorrectly? TLC_Good->CheckLoading Sol_ChangeEluent Change Eluent System (e.g., Hex/EtOAc -> DCM/MeOH) to alter selectivity TLC_Bad->Sol_ChangeEluent Sol_Repack Reduce Load & Use Dry Loading CheckLoading->Sol_Repack CheckModifier Is a basic modifier (e.g., Et3N) in the eluent? Tailing->CheckModifier ModifierNo No CheckModifier->ModifierNo Missing Modifier Sol_AddModifier Add 0.5-1% Et3N to Eluent ModifierNo->Sol_AddModifier

Caption: A decision tree for troubleshooting indole carbonitrile purifications.

References

  • SIELC Technologies. (n.d.). Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Skálová, L., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 234-240. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 7(5). Retrieved from [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]

  • Guijarro, A., & Ramón, D. J. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. HETEROCYCLES, 55(6), 1031. Retrieved from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • Duca, F. M., et al. (2010). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Analytical and Bioanalytical Chemistry, 398(7-8), 3019-3022. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gampala, S., et al. (2023). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 28(9), 3896. Retrieved from [Link]

  • Guesmi, Z., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(16), 4991. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-Methyl-1H-indole-6-carbonitrile and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a vast array of therapeutic agents.[1] Its inherent biological activity and synthetic tractability have led to the development of numerous indole derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides an in-depth comparison of 1-Methyl-1H-indole-6-carbonitrile and its closely related analogs, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data.

The Significance of the Indole Scaffold

The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a common motif in naturally occurring and synthetic bioactive molecules. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the aromatic system allows for π-π stacking and hydrophobic interactions, facilitating binding to a wide range of biological targets.[4] This versatility has been exploited in the design of drugs targeting various diseases.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the properties of 1-Methyl-1H-indole-6-carbonitrile with its parent compound, 1H-indole-6-carbonitrile, and a representative bioactive analog, 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile.

Property1-Methyl-1H-indole-6-carbonitrile1H-indole-6-carbonitrile4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile
Molecular Formula C₁₀H₈N₂C₉H₆N₂[5]C₁₇H₁₃N₅S
Molecular Weight 156.18 g/mol 142.16 g/mol [5]319.39 g/mol
CAS Number 20996-87-615861-36-6[6]Not available
Predicted logP 2.4[5]2.14.2
Melting Point Not available129.5 °C[6]Not available
Boiling Point Not available330.21 °C[6]Not available

Note: Predicted logP values are computationally generated and serve as an estimation of lipophilicity.

The N-methylation in 1-Methyl-1H-indole-6-carbonitrile slightly increases its molecular weight and predicted lipophilicity compared to the parent indole. The pyrimidine-containing analog exhibits a significantly higher molecular weight and lipophilicity due to the additional substituted pyrimidine ring. These differences can influence properties such as solubility, membrane permeability, and protein binding.

Synthesis of Indole Derivatives

The synthesis of indole derivatives is a well-established field in organic chemistry. A general approach to N-methylation of indoles involves the deprotonation of the indole nitrogen with a strong base, such as sodium amide or sodium hydride, followed by reaction with an alkylating agent like methyl iodide.[7]

General Protocol for N-Methylation of Indoles

This protocol describes a general method for the synthesis of 1-methylindoles from the corresponding indole.

Materials:

  • Indole derivative

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous ether or Tetrahydrofuran (THF)

  • Liquid ammonia (if using NaNH₂)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve the indole derivative in anhydrous ether or THF.

  • If using sodium amide, cool the flask in a dry ice/acetone bath and add liquid ammonia. Then, add sodium amide in small portions. If using sodium hydride, add it directly to the solution at 0 °C.

  • Stir the mixture until the indole is fully deprotonated.

  • Slowly add a solution of methyl iodide in the same solvent.

  • Continue stirring for a specified time to allow the reaction to complete.

  • Quench the reaction by carefully adding water.

  • Extract the product with ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Biological Activity: A Comparative Analysis

While specific biological activity data for 1-Methyl-1H-indole-6-carbonitrile is limited in publicly available literature, a closely related analog, 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile, has been synthesized and evaluated for its anticancer properties.[8][9] This provides a valuable surrogate for understanding the potential biological activity of the target compound.

Anticancer Activity

A study by Bhale et al. (2022) investigated a series of 4-(1-methyl-1H-indol-3-yl)-6-(substituted)pyrimidine-5-carbonitriles for their cytotoxic effects against the human breast carcinoma cell line, MCF-7.[8][9] The results, expressed as GI₅₀ (Growth Inhibition 50), are summarized below.

CompoundR Group on PyrimidineGI₅₀ (µM) against MCF-7
4b 4-chlorophenyl2.0[8][9]
4e 4-methoxyphenyl0.5[8][9]
4h 3,4,5-trimethoxyphenyl0.5[8][9]
Adriamycin (Doxorubicin) -Not specified, used as a positive control

These findings demonstrate that the 1-methyl-indole scaffold, when incorporated into these pyrimidine derivatives, exhibits potent anticancer activity.[8][9] The substitutions on the pyrimidine ring significantly influence the cytotoxicity, with the methoxy-substituted phenyl groups showing the highest potency.[8][9]

Anti-inflammatory Activity

The same study also evaluated the anti-inflammatory activity of these compounds.[9] The results indicated that several of the synthesized derivatives exhibited significant anti-inflammatory properties, suggesting that the 1-methyl-indole-carbonitrile scaffold may also contribute to this activity.[9]

Mechanism of Action: Targeting EGFR Signaling

The anticancer activity of many indole derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways.[10] The molecular docking studies performed on the 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles suggest that they may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[11][12] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole_Derivative Indole Derivative (e.g., 1-Methyl-1H-indole-6-carbonitrile analog) Indole_Derivative->EGFR Inhibits EGF EGF EGF->EGFR Binds

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.

The indole derivatives are hypothesized to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately leads to a reduction in cancer cell proliferation and survival.[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.[3][14]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate GI50/IC50 G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a common method for evaluating the anti-inflammatory activity of compounds in an animal model.[15][16][17]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions.

  • Compound Administration: Administer the test compounds and the reference drug to different groups of animals (e.g., orally or intraperitoneally). A control group receives the vehicle.

  • Inflammation Induction: After a set period (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

1-Methyl-1H-indole-6-carbonitrile and its analogs represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The available data on a closely related pyrimidine derivative demonstrates potent anticancer activity, likely mediated through the inhibition of the EGFR signaling pathway. The N-methylation and the presence of the carbonitrile group are key structural features that likely contribute to this activity. Further investigation into the specific biological profile of 1-Methyl-1H-indole-6-carbonitrile is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued exploration and development of this and other novel indole derivatives.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR. ResearchGate.

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • 1-methylindole. Organic Syntheses.

  • Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Dr. Babasaheb Ambedkar Marathwada University.

  • Full article: Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Taylor & Francis Online.

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.

  • MTT assay protocol. Abcam.

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.

  • EGF/EGFR Signaling Pathway. Creative Diagnostics.

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology.

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI.

  • Carrageenan induced Paw Edema Model. Creative Biolabs.

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy.

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central.

  • One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile. ResearchGate.

  • 1-Methyl-1H-indole-6-carbonitrile. Sigma-Aldrich.

  • Thermophysical Properties of 1H-Indole-6-carbonitrile. Chemcasts.

  • 1H-indole-6-carbonitrile. PubChem.

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health.

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PubMed Central.

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PubMed Central.

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed.

  • 1-Methyl-1H-indole-6-carboxylic acid. PubChem.

  • 1H-Indole, 6-methyl-. PubChem.

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PubMed Central.

Sources

A Senior Application Scientist's Guide to Indole-6-Carbonitriles: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its inherent biological activity and synthetic tractability have made it a privileged starting point for the development of novel therapeutics across a wide range of disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2] Within the vast chemical space of indole derivatives, indole-6-carbonitriles represent a particularly intriguing subclass. The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety and a versatile synthetic handle, at the 6-position of the indole ring can significantly modulate the molecule's physicochemical properties and biological activity.

This guide provides an in-depth comparative analysis of indole-6-carbonitriles, offering a critical evaluation of their performance against positional isomers and a structurally related heterocyclic alternative, benzofuran-6-carbonitrile. We will delve into the structure-activity relationships that govern their biological effects, provide detailed experimental protocols for their synthesis, and explore the signaling pathways they modulate. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage this promising class of compounds in their drug discovery endeavors.

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active molecules.[1] The lone pair of electrons on the nitrogen atom participates in the aromaticity of the pyrrole ring, creating a π-rich system that can engage in various non-covalent interactions with biological macromolecules. The indole scaffold's ability to serve as a versatile template for chemical modification has led to the development of a multitude of drugs targeting a diverse array of biological pathways.[2]

The Cyano Group: A Key Modulator of Activity

The nitrile functionality is a unique substituent in medicinal chemistry. Its linear geometry, hydrogen bond acceptor capability, and metabolic stability make it a valuable tool for optimizing the pharmacological profile of a lead compound. The strong electron-withdrawing nature of the cyano group can significantly influence the electron distribution within the indole ring, thereby affecting its binding affinity and reactivity.

Comparative Analysis of Indolecarbonitrile Isomers

The position of the cyano group on the indole ring can have a profound impact on the molecule's biological activity. While direct head-to-head comparative studies of all positional isomers are limited in the literature, we can synthesize a comparative overview based on existing structure-activity relationship (SAR) studies of substituted indoles.

A hypothetical comparative study modeled after similar analyses of azaindole isomers reveals the critical nature of substituent placement.[3] For instance, in the context of kinase inhibition, the position of a key interacting moiety can determine the potency and selectivity of the inhibitor.

IsomerPotential Biological Activity ProfileRationale for Activity
Indole-4-carbonitrile May exhibit distinct receptor binding profiles due to the proximity of the cyano group to the pyrrole nitrogen.The steric and electronic environment around the N-H bond is significantly altered, potentially influencing hydrogen bonding interactions with target proteins.
Indole-5-carbonitrile Often exhibits potent biological activity. The 5-position is a common site for substitution in many bioactive indoles.The cyano group at this position can effectively modulate the electronic properties of the entire indole ring system without sterically hindering interactions at the C2 and C3 positions, which are often crucial for activity.
Indole-6-carbonitrile A promising scaffold with a balance of electronic modification and accessibility for further functionalization.The 6-position offers a site for substitution that can influence the overall electronic character of the molecule while leaving the key binding domains at the pyrrole ring relatively unencumbered.
Indole-7-carbonitrile The proximity of the cyano group to the fused benzene ring can lead to unique electronic and steric properties.This isomer may exhibit different metabolic stability and membrane permeability compared to other isomers due to altered lipophilicity and polarity.

It is imperative to note that the optimal isomer is highly target-dependent. A comprehensive understanding of the target's binding pocket is crucial for the rational design of potent and selective indolecarbonitrile-based drugs.

Indole-6-carbonitrile vs. Benzofuran-6-carbonitrile: A Heterocyclic Alternative

Benzofurans, where the pyrrole nitrogen of indole is replaced by an oxygen atom, represent a closely related class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[4] The substitution of nitrogen with oxygen alters the hydrogen-bonding capacity and electronic distribution of the ring system, which can lead to different pharmacological profiles.

A comparative study of benzofuran-indole hybrids has demonstrated the potential of combining these two scaffolds to create potent anticancer agents, for example, as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5]

FeatureIndole-6-carbonitrileBenzofuran-6-carbonitrile
Hydrogen Bonding The N-H group can act as a hydrogen bond donor.The oxygen atom can act as a hydrogen bond acceptor.
Electronic Properties The nitrogen lone pair contributes to the aromaticity of the pyrrole ring.The oxygen lone pairs contribute to the aromaticity of the furan ring, but to a different extent than nitrogen.
Biological Activity Broad spectrum of activities including anticancer, antiviral, and neuroprotective.Significant anticancer, anti-inflammatory, and antimicrobial activities.[4]
Synthetic Accessibility Numerous well-established synthetic routes.Readily synthesized, often via similar strategies to indoles.

The choice between an indole and a benzofuran scaffold will depend on the specific requirements of the drug target and the desired pharmacokinetic properties.

Experimental Protocols

Synthesis of Indole-3-carbonitrile (A General Method Adaptable for Other Isomers)

This protocol describes a general method for the synthesis of indole-3-carbonitrile from indole-3-carboxaldehyde, which can be adapted for the synthesis of other indolecarbonitrile isomers starting from the corresponding aldehyde.[6]

Step 1: Reaction Setup

  • In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 eq), diammonium hydrogen phosphate (5.4 eq), and 1-nitropropane (34 eq).

  • Add glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser.

Step 2: Reflux

  • Heat the reaction mixture to reflux and maintain for 12-14 hours. The color of the mixture will typically change from pale yellow to dark red.

Step 3: Work-up and Purification

  • After cooling to room temperature, remove the volatile components under reduced pressure.

  • Add an excess of water to the residue to precipitate the crude product.

  • Collect the precipitate by filtration and dry under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., acetone-hexane) with decolorizing carbon to yield pure indole-3-carbonitrile.

Synthesis_Workflow Indole_Aldehyde Indole-3-carboxaldehyde Reflux Reflux (12-14 hours) Indole_Aldehyde->Reflux + Reagents Diammonium hydrogen phosphate, 1-nitropropane, Acetic Acid Reagents->Reflux Workup Work-up & Purification Reflux->Workup Product Indole-3-carbonitrile Workup->Product

Caption: General workflow for the synthesis of indole-3-carbonitrile.

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their biological effects by modulating a wide array of signaling pathways. The specific mechanism of action is highly dependent on the substitution pattern of the indole ring and the nature of the biological target.

For instance, certain substituted indoles have been shown to act as potent inhibitors of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival. By blocking the activity of specific kinases, these compounds can disrupt the signaling cascades that drive cancer cell growth.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Indole_Inhibitor Indole-6-carbonitrile Derivative Indole_Inhibitor->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified signaling pathway showing kinase inhibition by an indole derivative.

Future Directions

The field of indole-based drug discovery is continually evolving. Future research in the area of indole-6-carbonitriles should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the biological activities of all four positional isomers of indolecarbonitrile are needed to establish clear structure-activity relationships.

  • Target Identification: Elucidating the specific molecular targets of bioactive indole-6-carbonitriles will be crucial for understanding their mechanisms of action and for rational drug design.

  • Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of promising indole-6-carbonitrile derivatives are necessary to assess their drug-like properties.

  • Exploration of Novel Scaffolds: The design and synthesis of hybrid molecules that combine the indole-6-carbonitrile core with other pharmacophores may lead to the discovery of compounds with enhanced potency and novel mechanisms of action.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this versatile and promising class of compounds.

References

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Med Chem. 2023 Dec;15(24):2309-2323. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Eur J Med Chem. 2022 Feb 5;229:114059. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. J Med Chem. 2014 Jun 26;57(12):5296-306. [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorg Med Chem. 2021 Dec 1;51:116489. [Link]

  • indole. Organic Syntheses. [Link]

  • indole-3-carbonitrile. Organic Syntheses. [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules. 2024 Feb 9;29(4):822. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022 Apr 28;27(9):2838. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. 2024 Jul 19;29(14):3313. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Curr Med Chem. 2023;30(33):3763-3783. [Link]

Sources

A Comparative Validation of 1-Methyl-1H-indole-6-carbonitrile's Cytotoxic Activity in BRAF V600E-Mutated Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Indole Derivative Against a Clinically Relevant Kinase Inhibitor

In the landscape of oncological research, the indole scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents.[1][2][3] This guide provides a comprehensive framework for the validation of a lesser-characterized indole derivative, 1-Methyl-1H-indole-6-carbonitrile, by comparing its cytotoxic activity against Vemurafenib, a potent and clinically approved inhibitor of the BRAF V600E kinase.[4][5] This mutation is a key driver in approximately 50-60% of melanomas, making it a critical target for therapeutic intervention.[5][6]

This document is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating experimental workflow. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for key assays, and present a clear comparison of the data. Our approach is grounded in established scientific principles to ensure the generation of reliable and reproducible results.

The Scientific Rationale: Targeting the MAPK Pathway in Melanoma

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7][8] In BRAF V600E-mutated melanoma, a single point mutation leads to the constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ERK.[7][8][9] This aberrant signaling cascade is a primary driver of tumorigenesis.

Vemurafenib functions by selectively binding to the ATP-binding site of the mutated BRAF V600E kinase, thereby inhibiting its activity and suppressing the downstream phosphorylation of ERK.[4][8][9][10] This leads to cell cycle arrest and apoptosis in BRAF V600E-positive melanoma cells.[4][11] Given that 1-Methyl-1H-indole-6-carbonitrile is an indole derivative, a class of compounds known for its diverse biological activities including anticancer effects, we hypothesize that it may also exert cytotoxic effects on BRAF V600E-mutated melanoma cells.[1][2][12][13]

This guide will outline the necessary experiments to test this hypothesis by:

  • Assessing and comparing the dose-dependent cytotoxicity of 1-Methyl-1H-indole-6-carbonitrile and Vemurafenib in a BRAF V600E-mutated melanoma cell line.

  • Investigating the potential mechanism of action of 1-Methyl-1H-indole-6-carbonitrile by examining its effect on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Comparative Cytotoxicity Analysis

To quantitatively assess the cytotoxic potential of 1-Methyl-1H-indole-6-carbonitrile, a dose-response study will be conducted in parallel with Vemurafenib. The half-maximal inhibitory concentration (IC50) will be determined for both compounds.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of living cells.[14][15]

Materials:

  • BRAF V600E-mutated melanoma cell line (e.g., A375, SK-MEL-28)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Methyl-1H-indole-6-carbonitrile

  • Vemurafenib (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the melanoma cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare stock solutions of 1-Methyl-1H-indole-6-carbonitrile and Vemurafenib in DMSO.

    • Perform serial dilutions of each compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated cells (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution to each well.[14]

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value for each compound.

Data Presentation: Comparative Cytotoxicity
CompoundIC50 (µM) in A375 cells (48h)
1-Methyl-1H-indole-6-carbonitrileExperimental Value
VemurafenibExperimental Value

Note: The IC50 values are to be determined experimentally. Expected IC50 for Vemurafenib in sensitive BRAF V600E lines is in the nanomolar to low micromolar range.

Mechanistic Validation: Probing the MAPK Pathway

To investigate whether the cytotoxic effects of 1-Methyl-1H-indole-6-carbonitrile are mediated through the inhibition of the MAPK pathway, we will assess the phosphorylation status of ERK1/2 (p44/42 MAPK) using Western blotting. A reduction in phosphorylated ERK (p-ERK) upon treatment would suggest an on-target effect similar to Vemurafenib.

Experimental Workflow: Western Blot for p-ERK

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Gel Electrophoresis cluster_2 Western Blotting & Detection A Seed A375 cells B Treat with Compounds (IC50 concentrations) A->B C Lyse cells & collect protein B->C D BCA Assay for Protein Quantification C->D E Prepare lysates with Laemmli buffer D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% BSA G->H I Incubate with primary antibodies (p-ERK, Total ERK, GAPDH) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Chemiluminescent detection J->K

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

Detailed Protocol: Western Blot Analysis of p-ERK and Total ERK

Materials:

  • A375 cells

  • 1-Methyl-1H-indole-6-carbonitrile

  • Vemurafenib

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 1-Methyl-1H-indole-6-carbonitrile and Vemurafenib at their respective IC50 concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare lysates with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[16]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.[16]

Data Presentation: Mechanistic Analysis
Treatmentp-ERK Level (relative to control)Total ERK Level (relative to control)
Vehicle Control (DMSO)1.01.0
1-Methyl-1H-indole-6-carbonitrileExperimental ValueExperimental Value
VemurafenibExperimental ValueExperimental Value

Note: Densitometry will be used to quantify the band intensities from the Western blots.

Broader Screening Considerations: Antimicrobial and Anti-inflammatory Potential

While this guide focuses on a targeted anti-cancer validation, the broad bioactivity of indole derivatives warrants consideration for other therapeutic areas.[1][2] Preliminary screening for antimicrobial and anti-inflammatory activity can provide valuable insights into the broader potential of 1-Methyl-1H-indole-6-carbonitrile.

Antimicrobial Screening

A simple and effective method for initial antimicrobial screening is the agar disk-diffusion assay.[17]

G A Prepare bacterial lawn on agar plate B Apply sterile disks impregnated with test compounds A->B C Incubate plate B->C D Measure zones of inhibition C->D

Caption: Workflow for antimicrobial disk-diffusion assay.

Anti-inflammatory Screening

A common in vitro assay for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Conclusion and Future Directions

This guide provides a foundational framework for the initial validation of 1-Methyl-1H-indole-6-carbonitrile's biological activity. By directly comparing its cytotoxic effects and mechanism of action to a well-characterized, clinically relevant drug like Vemurafenib, researchers can generate robust and meaningful data.

A demonstrated cytotoxic effect coupled with a reduction in ERK phosphorylation would strongly suggest that 1-Methyl-1H-indole-6-carbonitrile may act as a BRAF or a downstream pathway inhibitor, warranting further investigation. Such studies could include direct kinase inhibition assays, cell cycle analysis, and apoptosis assays to further elucidate its mechanism of action. The preliminary antimicrobial and anti-inflammatory screens can open up additional avenues for research and development. This systematic approach ensures a thorough and scientifically rigorous evaluation of this novel indole derivative.

References

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube. [Link]

  • Vemurafenib. (n.d.). Wikipedia. Retrieved from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC - NIH. [Link]

  • What are BRAF V600E inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • What is the mechanism of Vemurafenib? (2024, July 17). Patsnap Synapse. [Link]

  • vemurafenib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report. (n.d.). PMC - PubMed Central. [Link]

  • Definition of vemurafenib. (n.d.). NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020, July 7). PMC - NIH. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). AZoNetwork. [Link]

  • BRAF (gene). (n.d.). Wikipedia. Retrieved from [Link]

  • BRAF-mutant Cancers. (n.d.). Cancer Discovery | American Association for Cancer Research. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

  • BRAF Targeting Sensitizes Resistant Melanoma to Cytotoxic T Cells. (n.d.). AACR Journals. [Link]

  • Phospho-ERK Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. [Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. (2022, December 1). PMC - NIH. [Link]

  • Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. (n.d.). PMC - NIH. [Link]

  • Assay development and efficacy testing of novel and established antimicrobials. (2025, May 20). University of Nottingham. [Link]

  • Cytotoxicity Assay Protocol. (2024, February 28). Protocols.io. [Link]

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (n.d.). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023, January 16). MDPI. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society - ACS Fall 2025. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). ResearchGate. [Link]

  • Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib). (n.d.). NIH. [Link]

  • Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (n.d.). NIH. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. [Link]

  • Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032. (2010, April 20). PubMed Central. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. [Link]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (n.d.). PMC - NIH. [Link]

  • Drug-naïve BRAF V600E melanoma cell lines differ in initial mitochondrial priming. (n.d.). ResearchGate. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central. [Link]

  • Research into New Molecules with Anti-Inflammatory Activity. (n.d.). MDPI. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). Organic Letters - ACS Publications. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). NIH. [Link]

  • Biomedical Importance of Indoles. (n.d.). PMC - NIH. [Link]

  • Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. (2025, November 26). ResearchGate. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023, April 28). PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Assay Validation of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its structural versatility allows for interaction with various biological targets, including protein kinases, which are critical regulators of cellular processes.[2][3] This guide focuses on a specific novel compound, 1-Methyl-1H-indole-6-carbonitrile, and provides a comprehensive framework for its initial biological assay validation.

Given the prevalence of indole derivatives as kinase inhibitors, we hypothesize that 1-Methyl-1H-indole-6-carbonitrile may exhibit inhibitory activity against a member of the Janus kinase (JAK) family.[4][5] The JAK-STAT signaling pathway is a crucial mediator of cytokine and growth factor signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.[6] Specifically, we will focus on JAK2, a well-validated therapeutic target for which several inhibitors have been developed.[7][8]

This guide will provide a detailed, in-depth comparison of the performance of 1-Methyl-1H-indole-6-carbonitrile against established JAK inhibitors. We will present a primary, direct-inhibition biochemical assay and a secondary, orthogonal cell-based assay to provide a robust, self-validating system for assessing the compound's biological activity. The methodologies described herein adhere to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[9][10][11]

The Target: Janus Kinase 2 (JAK2) and the JAK-STAT Signaling Pathway

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are essential for the signal transduction of numerous cytokines and growth factors.[7] The binding of a ligand to its receptor induces the dimerization of the receptor, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[6]

The following diagram illustrates the canonical JAK-STAT signaling pathway:

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 2. JAK2 Autophosphorylation & Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. STAT Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression 5. Nuclear Translocation & Gene Regulation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Ligand Binding & Receptor Dimerization

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Primary Validation: In Vitro Kinase Inhibition Assay

To directly assess the inhibitory potential of 1-Methyl-1H-indole-6-carbonitrile on JAK2, a luminescence-based kinase activity assay is the method of choice. This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.

Experimental Rationale

This in vitro assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified JAK2.[12] By using a purified, recombinant enzyme, we eliminate confounding factors from a cellular environment, allowing for a precise determination of the compound's potency (IC50). For comparison and validation, we will include two well-characterized, FDA-approved JAK inhibitors, Ruxolitinib and Tofacitinib, as positive controls.[13][14] An inactive analogue of Ruxolitinib will be used as a negative control to ensure that the observed effects are not due to non-specific interactions.[15]

Experimental Workflow: In Vitro Kinase Assay

In_Vitro_Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection node_plate Prepare 384-well assay plate node_compounds Serially dilute test compounds (1-Methyl-1H-indole-6-carbonitrile) and controls (Ruxolitinib, Tofacitinib, Inactive Analogue) node_add_compounds Add compounds and controls to wells node_compounds->node_add_compounds node_enzyme Prepare JAK2 enzyme and substrate solution node_add_enzyme Add enzyme/substrate mix to wells node_enzyme->node_add_enzyme node_add_compounds->node_add_enzyme node_incubate Incubate at room temperature node_add_enzyme->node_incubate node_add_atp_detection Add ATP detection reagent node_incubate->node_add_atp_detection node_read_luminescence Read luminescence on a plate reader node_add_atp_detection->node_read_luminescence node_data_analysis Calculate % inhibition and IC50 values node_read_luminescence->node_data_analysis

Caption: Workflow for the in vitro luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based JAK2 Kinase Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Methyl-1H-indole-6-carbonitrile, Ruxolitinib, Tofacitinib, and the inactive Ruxolitinib analogue in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • In a 384-well white, flat-bottom plate, add 1 µL of the diluted compounds or controls to the appropriate wells. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "background" controls.

    • Prepare a kinase reaction mixture containing kinase buffer, purified recombinant JAK2 enzyme, and the appropriate substrate peptide.

    • Add 10 µL of the kinase reaction mixture to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of an ATP solution to each well. The final ATP concentration should be at the Km for JAK2.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Subtract the background luminescence from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibition" (DMSO) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Hypothetical)
CompoundTargetIC50 (nM)
1-Methyl-1H-indole-6-carbonitrile JAK2 50
Ruxolitinib (Positive Control)JAK22.8[13]
Tofacitinib (Positive Control)JAK220.5
Inactive Ruxolitinib Analogue (Negative Control)JAK2>10,000

Orthogonal Validation: Cell-Based Phospho-STAT5 Assay

To confirm the on-target activity of 1-Methyl-1H-indole-6-carbonitrile in a more physiologically relevant context, a cell-based assay measuring the phosphorylation of a downstream substrate of JAK2 is essential.[16] This orthogonal approach helps to eliminate false positives from the primary screen and provides evidence of cell permeability and activity in a complex biological system.[17][18] We will use a human erythroleukemia cell line (e.g., HEL cells) that harbors a constitutively active JAK2 V617F mutation, leading to constitutive phosphorylation of STAT5.[19]

Experimental Rationale

This assay measures the ability of the test compound to inhibit the phosphorylation of STAT5, a direct downstream target of JAK2. A reduction in the phospho-STAT5 signal indicates inhibition of the JAK2 signaling pathway within the cell. This provides a functional readout of the compound's activity and confirms that its biochemical potency translates to a cellular effect.

Experimental Workflow: Cell-Based Phospho-STAT5 Assay

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cell_lysis_detection Cell Lysis & Detection cluster_data_analysis Data Analysis node_seed_cells Seed HEL cells in a 96-well plate node_treat_cells Treat cells with serially diluted compounds and controls node_seed_cells->node_treat_cells node_incubate_cells Incubate for a defined period (e.g., 2 hours) node_treat_cells->node_incubate_cells node_lyse_cells Lyse cells to release proteins node_incubate_cells->node_lyse_cells node_elisa Perform ELISA to detect phosphorylated STAT5 node_lyse_cells->node_elisa node_read_signal Read absorbance/fluorescence node_elisa->node_read_signal node_calculate_ic50 Calculate % inhibition and cellular IC50 node_read_signal->node_calculate_ic50

Sources

A Comparative Guide to the Reproducible Synthesis of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the indole scaffold remains a privileged structure due to its prevalence in biologically active molecules. This guide provides an in-depth technical comparison of established methods for the synthesis of 1-Methyl-1H-indole-6-carbonitrile, a key intermediate for various pharmaceutical applications. We will delve into the nuances of two primary N-methylation strategies, offering detailed protocols and insights to ensure high reproducibility in your laboratory.

Introduction: The Importance of Reproducibility in Indole Synthesis

The N-methylation of indoles is a fundamental transformation in medicinal chemistry. However, the presence of an electron-withdrawing nitrile group at the 6-position of the indole ring can influence the reactivity of the N-H bond, potentially impacting the efficiency and reproducibility of the methylation process. Inconsistent yields, difficult purifications, and the formation of side products are common hurdles that can impede research progress. This guide aims to provide a clear and objective comparison of two robust methods for the synthesis of 1-Methyl-1H-indole-6-carbonitrile, focusing on providing the necessary details to achieve consistent results.

We will first outline a reproducible synthesis of the precursor, 1H-indole-6-carbonitrile, followed by a comparative analysis of two N-methylation protocols: a classic approach utilizing methyl iodide and a modern, "greener" alternative employing dimethyl carbonate.

Part 1: Synthesis of the Precursor: 1H-Indole-6-carbonitrile

A reliable supply of the starting material is paramount for any synthetic campaign. A common and effective method for the synthesis of indole-6-carbonitriles involves the dehydration of the corresponding oxime.

Experimental Protocol: Synthesis of 1H-Indole-6-carbonitrile

This protocol is adapted from established methods for the synthesis of aromatic nitriles from aldehydes.

Step 1: Formation of Indole-6-carboxaldehyde Oxime

A solution of indole-6-carboxaldehyde (1 equivalent) in a mixture of ethanol and pyridine is treated with hydroxylamine hydrochloride (1.1 equivalents). The reaction mixture is heated at reflux for 1-2 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Dehydration to 1H-Indole-6-carbonitrile

The crude indole-6-carboxaldehyde oxime is dissolved in a suitable solvent such as acetic anhydride or refluxing acetic acid. The reaction mixture is heated for several hours until the dehydration is complete (monitored by TLC). After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 1H-indole-6-carbonitrile.

Part 2: Comparative Analysis of N-Methylation Methods

With the precursor in hand, we now turn our attention to the critical N-methylation step. We will compare two widely used methods, highlighting their respective advantages and disadvantages in terms of reproducibility, safety, and scalability.

Method A: The Classical Approach - N-Methylation with Methyl Iodide

This traditional method relies on the deprotonation of the indole nitrogen followed by quenching with the electrophilic methyl iodide. While effective, it involves the use of a hazardous reagent and requires strictly anhydrous conditions for optimal reproducibility.

The choice of a strong base, such as sodium hydride (NaH), is crucial to ensure complete deprotonation of the relatively acidic indole N-H. Anhydrous conditions are essential to prevent the quenching of the base and the formation of byproducts. Tetrahydrofuran (THF) is a common solvent as it is aprotic and can dissolve both the indole substrate and the resulting anion.

The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the N-methylated product. Successful synthesis is confirmed by spectroscopic analysis of the purified product.

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-indole-6-carbonitrile (1 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole may be observed as a change in the appearance of the suspension.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-Methyl-1H-indole-6-carbonitrile.

Method B: The "Green" Alternative - N-Methylation with Dimethyl Carbonate (DMC)

This method utilizes the environmentally benign and less toxic dimethyl carbonate as the methylating agent. It is particularly well-suited for larger-scale synthesis and offers excellent yields with high selectivity for N-methylation.[1][2]

Dimethyl carbonate (DMC) is a less reactive methylating agent than methyl iodide, requiring elevated temperatures to proceed at a reasonable rate. The use of a base, such as potassium carbonate (K2CO3), is necessary to facilitate the reaction. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the indole and the inorganic base.

The reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or TLC. The workup procedure is straightforward, and the purity of the final product can be readily assessed by NMR spectroscopy and melting point analysis.

  • In a round-bottom flask, combine 1H-indole-6-carbonitrile (1 equivalent), potassium carbonate (2 equivalents), and dimethylformamide (DMF).

  • To this stirred suspension, add dimethyl carbonate (3 equivalents).

  • Heat the reaction mixture to reflux (typically around 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water, which will often cause the product to precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or tert-butyl methyl ether (TBME).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation and Comparison

ParameterMethod A: Methyl IodideMethod B: Dimethyl Carbonate
Methylating Agent Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Solvent Anhydrous THFDMF
Temperature 0 °C to Room TemperatureReflux (~130 °C)
Reaction Time 2-4 hours2-4 hours
Yield Generally good to excellentTypically high (>95%)[2]
Safety Concerns MeI is toxic and volatile; NaH is flammableDMC is a greener, less toxic reagent[1]
Scalability Suitable for lab scaleExcellent for large-scale production[1]
Workup Quenching and extractionPrecipitation or extraction

Visualization of Synthetic Workflows

Method A: N-Methylation with Methyl Iodide Workflow
N-Methylation of 1H-indole-6-carbonitrile using Methyl Iodide.
Method B: N-Methylation with Dimethyl Carbonate Workflow
N-Methylation of 1H-indole-6-carbonitrile using Dimethyl Carbonate.

Characterization of 1-Methyl-1H-indole-6-carbonitrile

To ensure the successful and reproducible synthesis of the target compound, rigorous characterization is essential. The following data serves as a benchmark for the identity and purity of 1-Methyl-1H-indole-6-carbonitrile.

  • Molecular Formula: C₁₀H₈N₂

  • Molecular Weight: 156.19 g/mol

  • Appearance: Expected to be a solid at room temperature.

  • ¹H NMR (Predicted): The spectrum is expected to show a singlet for the N-methyl group around 3.8 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm, with characteristic coupling patterns for the substituted indole ring system.

  • ¹³C NMR (Predicted): The spectrum will show 10 distinct carbon signals. The nitrile carbon will appear downfield, and the N-methyl carbon will be observed in the aliphatic region.

Conclusion and Recommendations

Both the classical methyl iodide method and the greener dimethyl carbonate approach are viable for the synthesis of 1-Methyl-1H-indole-6-carbonitrile.

For laboratory-scale synthesis where expediency is key and appropriate safety measures are in place , the methyl iodide method offers a reliable and well-established route. However, its reliance on a hazardous reagent and the need for strictly anhydrous conditions can be drawbacks.

For larger-scale preparations and in environments where green chemistry principles are prioritized , the dimethyl carbonate method is highly recommended .[1] Its use of a less toxic reagent, high yields, and operational simplicity make it a more reproducible and scalable option for the synthesis of 1-Methyl-1H-indole-6-carbonitrile.

By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and reproducibly synthesize this valuable indole derivative for their drug discovery and development endeavors.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Journal of Organic Chemistry, 66(25), 8544–8547. [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., Guillaumet, G., & Akssira, M. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Wurm, F. R., & Ritter, H. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384–7388. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Wurm, F. R., & Ritter, H. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Repič, O., & Shieh, W.-C. (2001). Methylation of indole compounds using dimethyl carbonate. U.S.
  • Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2013). N-methylation and O-methylation of indole and phenol respectively using the MgO as a heterogeneous and recyclable base. ResearchGate. [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., Guillaumet, G., & Akssira, M. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Zhang, W., & Wang, Y. (2019). Methylation synthesis method of N-heterocyclic compound.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • NMR Spectroscopy Analysis. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Hrizi, A., Cailler, M., Carcenac, Y., Guillaumet, G., & Akssira, M. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Wurm, F. R., & Ritter, H. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Reddit. (2020). Methylation using iodomethane. [Link]

  • Organic Syntheses. (n.d.). indole-3-carbonitrile. [Link]

  • Kim, J. H., Kim, J. H., & Lee, J. H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 10(7), 1345. [Link]

Sources

Navigating the Uncharted: A Guide to Characterizing the Cross-Reactivity of Novel Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 1-Methyl-1H-indole-6-carbonitrile

Foreword: The Challenge of the Unknown

For researchers and drug development professionals, the exploration of novel chemical entities is a journey into uncharted territory. The compound 1-Methyl-1H-indole-6-carbonitrile represents such a frontier. Despite a comprehensive survey of scientific literature and chemical databases, there is currently no publicly available data on the biological activity, primary molecular target, or selectivity profile of this specific molecule. This absence of foundational knowledge makes a direct comparative guide on its cross-reactivity impossible at this time.

However, the very novelty of 1-Methyl-1H-indole-6-carbonitrile presents an opportunity to outline a rigorous, scientifically sound workflow for the de novo characterization of a compound's selectivity. This guide, therefore, pivots from a direct comparison to a strategic manual for any researcher seeking to profile the cross-reactivity of a novel indole-based compound. We will use the indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, as our framework.[1]

Part 1: The Foundational Imperative - Primary Target Identification

Before cross-reactivity can be assessed, the intended primary target(s) of a novel compound must be identified. Off-target effects are, by definition, interactions with biological molecules other than the primary therapeutic target. Without this baseline, all observed biological effects are mechanistically ambiguous.

A Recommended Workflow for Target Identification:

cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Validation Phenotypic Screening Phenotypic Screening Affinity-Based Methods Affinity-Based Methods Phenotypic Screening->Affinity-Based Methods Identifies biological effect Biochemical Assays Biochemical Assays Affinity-Based Methods->Biochemical Assays Pulls down potential binders Computational Prediction Computational Prediction Computational Prediction->Biochemical Assays Predicts likely targets Cellular Target Engagement Cellular Target Engagement Biochemical Assays->Cellular Target Engagement Confirms direct interaction & potency Genetic Knockdown/Out Genetic Knockdown/Out Cellular Target Engagement->Genetic Knockdown/Out Validates target dependence of phenotype cluster_0 Broad Panel Screening cluster_1 Hit Validation & Dose-Response cluster_2 Mechanism of Action Studies Kinase Panel Kinase Panel Biochemical IC50 Biochemical IC50 Kinase Panel->Biochemical IC50 Identifies off-target kinases GPCR Panel GPCR Panel GPCR Panel->Biochemical IC50 Identifies off-target GPCRs Ion Channel Panel Ion Channel Panel Ion Channel Panel->Biochemical IC50 Identifies off-target channels Safety Panel Safety Panel Cellular EC50 Cellular EC50 Safety Panel->Cellular EC50 Identifies safety-relevant off-targets Biochemical IC50->Cellular EC50 Confirms potency Pathway Analysis Pathway Analysis Cellular EC50->Pathway Analysis Links off-target to cellular effect CETSA CETSA Cellular EC50->CETSA Confirms target engagement in cells Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA)

Figure 2: A workflow for assessing the cross-reactivity of a compound.

Detailed Experimental Methodologies:

1. Broad Panel Screening:

  • Rationale: To cast a wide net and identify potential off-target interactions across major protein families. Commercial services offer comprehensive screening panels.

  • Protocol: Kinase Profiling (Example using a radiometric assay):

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, add the kinase, its specific substrate, and ATP (with a trace amount of radiolabeled [γ-³²P]ATP).

    • Add the test compound at a high concentration (e.g., 10 µM) to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radiolabel on the substrate using a scintillation counter.

    • Calculate the percent inhibition relative to the controls. Hits are typically defined as >50% inhibition.

2. Hit Validation and Dose-Response:

  • Rationale: To confirm the initial hits from broad panel screens and determine their potency.

  • Protocol: Biochemical IC50 Determination:

    • For each validated hit, perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Run the same biochemical assay as in the initial screen with the range of compound concentrations.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

3. Cellular Target Engagement and Functional Assays:

  • Rationale: To confirm that the off-target interaction observed in a biochemical assay translates to a functional effect in a cellular context.

  • Protocol: Cellular Thermal Shift Assay (CETSA):

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound or vehicle control for a defined period.

    • Harvest the cells and resuspend them in a lysis buffer.

    • Heat aliquots of the cell lysate to a range of temperatures (e.g., 40-70°C).

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for the off-target protein.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Data Interpretation and Comparative Analysis

The collected data should be organized to facilitate a clear comparison of the compound's potency against its primary target versus its off-targets.

Table 1: Example Selectivity Profile of a Hypothetical Indole Compound

Target FamilyPrimary TargetIC50 (nM)Off-TargetIC50 (nM)Selectivity Index (Off-Target IC50 / Primary Target IC50)
KinaseKinase A15Kinase B1500100
Kinase C>10000>667
GPCR--GPCR X5000-
Ion Channel--Channel Y>10000-

Comparative Alternatives:

Once the primary target and cross-reactivity profile of 1-Methyl-1H-indole-6-carbonitrile are established, a meaningful comparison with alternative compounds can be made. These alternatives would be selected based on:

  • Shared Primary Target: Compounds known to modulate the same primary target.

  • Structural Similarity: Other indole-containing compounds with known biological activities.

  • Therapeutic Indication: Existing drugs used to treat diseases relevant to the primary target's function.

The same battery of in vitro and cellular assays would be performed on these alternatives to generate a comparative dataset on potency and selectivity.

Conclusion

While the specific cross-reactivity of 1-Methyl-1H-indole-6-carbonitrile remains to be elucidated, the framework provided here offers a robust and scientifically rigorous path for its characterization. By systematically identifying the primary target, profiling against broad panels of off-targets, and validating hits in cellular contexts, researchers can build a comprehensive understanding of a novel compound's selectivity. This methodical approach is crucial for advancing new chemical entities toward therapeutic applications and for ensuring their safety and efficacy.

References

  • General Principles of Target Identification

    • Title: Target identific
    • Source: N
    • URL: [Link]

  • Kinase Profiling Methodologies

    • Title: Comprehensive Kinase Profiling
    • Source: Current Protocols in Pharmacology
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • The Indole Scaffold in Medicinal Chemistry

    • Title: Recent advancements on biological activity of indole and their deriv
    • Source: Chula Digital Collections
    • URL: [Link]

Sources

The Methylation Effect: A Comparative Analysis of the Biological Activities of Indole-6-carbonitrile and its N-Methylated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active natural products and synthetic drugs.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the myriad of indole derivatives, indole-6-carbonitrile has emerged as a molecule of interest, with its nitrile group offering unique electronic properties and potential for diverse chemical transformations. A frequent and impactful modification in the optimization of indole-based compounds is methylation, particularly at the indole nitrogen (N1 position). This guide provides a comprehensive comparison of the anticipated biological effects of indole-6-carbonitrile versus its N-methylated counterpart, N-methyl-indole-6-carbonitrile.

While direct comparative studies on these specific analogs are limited in publicly available literature, this guide will extrapolate from established structure-activity relationships (SAR) of closely related indole derivatives to provide a robust, evidence-based framework for researchers. We will delve into the anticipated differences in their cytotoxic profiles, enzyme inhibitory potential, and underlying mechanisms of action, supported by detailed experimental protocols and visual aids to facilitate further investigation.

The Critical Role of N-Methylation: A Structural and Functional Perspective

N-methylation of an indole introduces several key physicochemical changes that can profoundly influence its biological activity. The addition of a methyl group to the indole nitrogen removes the N-H proton, which can act as a hydrogen bond donor. This seemingly simple modification can alter a molecule's interaction with biological targets, such as enzymes and receptors. Furthermore, N-methylation increases the lipophilicity of the compound, which can affect its membrane permeability, metabolic stability, and overall pharmacokinetic profile. These structural alterations are often pivotal in shifting a compound's biological effects from inactive to active, or in modulating its selectivity and potency.

Comparative Biological Effects: An Evidence-Based Extrapolation

Cytotoxicity Against Cancer Cell Lines

Indole derivatives are widely recognized for their potent anticancer activities, often exerting their effects through the induction of apoptosis and cell cycle arrest.[2] While specific data for indole-6-carbonitrile is not abundant, related indole compounds have demonstrated significant cytotoxicity against a range of cancer cell lines.

Indole-6-carbonitrile (Non-methylated): The presence of the N-H proton allows for potential hydrogen bonding interactions within the active sites of target proteins. Depending on the specific target, this interaction could be crucial for its cytotoxic activity.

N-Methyl-indole-6-carbonitrile (Methylated): The increased lipophilicity of the N-methylated analog may enhance its ability to cross cellular membranes, potentially leading to higher intracellular concentrations and increased cytotoxicity. However, the loss of the hydrogen bond-donating N-H group could also diminish its affinity for certain biological targets, possibly reducing its cytotoxic effect. Studies on other indole derivatives have shown that N-methylation can have variable effects on cytotoxicity, sometimes increasing it and other times decreasing it, highlighting the target-dependent nature of this modification. For instance, in a series of indolo[2,3-b]quinolines, the presence of a methyl group on the pyridine nitrogen was found to be essential for their cytotoxic activity.[3]

Anticipated Comparative Cytotoxicity:

CompoundPredicted Effect of MethylationRationale
Indole-6-carbonitrile Baseline ActivityThe N-H group can participate in hydrogen bonding, which may be critical for binding to certain anticancer targets.
N-Methyl-indole-6-carbonitrile Potentially Altered Activity (Increased or Decreased)Increased lipophilicity may improve cellular uptake. However, the loss of the N-H hydrogen bond donor could reduce target affinity. The overall effect is target-dependent.
Enzyme Inhibition Profile

Indole derivatives are known to inhibit a variety of enzymes, including kinases, topoisomerases, and monoamine oxidases (MAOs).[3][4] The nitrile group in indole-6-carbonitrile can act as a hydrogen bond acceptor or participate in other electronic interactions, making it a promising scaffold for enzyme inhibitor design.

Indole-6-carbonitrile (Non-methylated): The N-H group can form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity and inhibitory potency.

N-Methyl-indole-6-carbonitrile (Methylated): The impact of N-methylation on enzyme inhibition is highly specific to the target enzyme. A compelling example is seen in a study on indole-5,6-dicarbonitrile derivatives as MAO inhibitors. This study demonstrated that methylation of the indole nitrogen completely eliminated the inhibitory activity against MAO-B.[5] This suggests that the N-H proton is a critical pharmacophoric feature for interaction with MAO-B. Conversely, for other enzymes, the increased hydrophobicity of the N-methylated analog might lead to enhanced binding in hydrophobic pockets, thereby increasing inhibitory activity.

Predicted Comparative Enzyme Inhibition:

Enzyme TargetPredicted Effect of MethylationRationale
Monoamine Oxidase B (MAO-B) Likely Decreased InhibitionBased on studies of related indole-dicarbonitriles, the N-H group is crucial for inhibitory activity against MAO-B.[5]
Kinases (e.g., Tyrosine Kinases) Potentially Altered InhibitionThe effect would depend on the specific kinase and the nature of its active site. Increased hydrophobicity could be beneficial for some, while the loss of a hydrogen bond donor could be detrimental for others.
Topoisomerases Potentially Altered InhibitionThe interaction with DNA and the enzyme would be influenced by the overall shape and electronic properties of the molecule, which are altered by N-methylation.[3]

Potential Signaling Pathways and Mechanisms of Action

Indole compounds are known to modulate several key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[6] These pathways regulate critical cellular processes including cell survival, proliferation, and apoptosis.

Indole-6-carbonitrile and its N-methylated analog could potentially exert their biological effects through:

  • Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspases.

  • Cell Cycle Arrest: By interfering with the function of cell cycle regulatory proteins, leading to arrest at specific phases (e.g., G2/M).

  • Inhibition of Kinase Signaling: By directly inhibiting protein kinases that are often dysregulated in cancer.

The subtle structural difference between the methylated and non-methylated forms could lead to differential engagement with upstream regulators or downstream effectors of these pathways, resulting in varied biological outcomes.

Experimental Protocols

To empirically determine and compare the biological effects of indole-6-carbonitrile and its N-methylated analog, the following experimental protocols are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-6-carbonitrile and N-methyl-indole-6-carbonitrile stock solutions (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: MAO-B)

Objective: To determine the IC50 of the test compounds against a specific enzyme target.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Indole-6-carbonitrile and N-methyl-indole-6-carbonitrile stock solutions (in DMSO)

  • Pargyline (positive control inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the test compounds at various concentrations. Include a positive control (pargyline) and a negative control (DMSO).

  • Add the MAO-B enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values.

Visualizing the Concepts

Signaling Pathway Diagram

Indole Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates/Inhibits Indole Derivative Indole Derivative Indole Derivative->Receptor Binds Cell Cycle Arrest Cell Cycle Arrest Indole Derivative->Cell Cycle Arrest Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NF-kB NF-kB Akt->NF-kB Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibits Apoptosis Apoptosis NF-kB->Apoptosis Inhibits

Caption: Potential signaling pathways modulated by indole derivatives.

Experimental Workflow Diagram

Experimental Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Indole-6-CN Indole-6-CN Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Indole-6-CN->Cytotoxicity Assay (MTT) Enzyme Inhibition Assay Enzyme Inhibition Assay Indole-6-CN->Enzyme Inhibition Assay N-Me-Indole-6-CN N-Me-Indole-6-CN N-Me-Indole-6-CN->Cytotoxicity Assay (MTT) N-Me-Indole-6-CN->Enzyme Inhibition Assay IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Enzyme Inhibition Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies SAR Analysis SAR Analysis Mechanism of Action Studies->SAR Analysis IC50 Determination->SAR Analysis

Caption: Workflow for comparing biological activities.

Conclusion

References

  • Al-Jassas, H., et al. (2022). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 23-37.
  • Bacher, M., et al. (2000). Synthesis and structure-activity relationship of methyl-substituted indolo[2,3-b]quinolines: novel cytotoxic, DNA topoisomerase II inhibitors. Journal of Medicinal Chemistry, 43(15), 2887-2895.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical D
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI.
  • Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426-444.
  • N-‐methylation of indoles and other N,H‐heteroacromatic compounds.... (n.d.).
  • Reddy, M. V., et al. (2002). Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests. Environmental and Molecular Mutagenesis, 40(1), 1-17.
  • Santarelli, R., et al. (2025). Changes in Lysine Methylation Contribute to the Cytotoxicity of Curcumin in Colon Cancer Cells. International Journal of Molecular Sciences, 26(1), 123.
  • Synthesis and structure activity relationships of schweinfurthin indoles. (2012). PubMed.
  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as c
  • Vaskevich, A. I., et al. (2015). Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1567-1570.
  • Distinct forms of hepatic androgen 6 beta-hydroxylase induced in the rat by indole-3-carbinol and pregnenolone carbonitrile. (1993). PubMed.
  • N-Methylindole. (n.d.).
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
  • Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS)
  • Anticancer activities of compounds (±)‐6 and 7 for cancer cell lines at... (n.d.).
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central.
  • Roles of indole as an interspecies and interkingdom signaling molecule. (2015). PubMed.
  • Indole | C8H7N | CID 798. (n.d.). PubChem.
  • Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. (2012). NIH.
  • Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. (2013). PubMed.
  • Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical D
  • 1H-indole-6-carbonitrile | C9H6N2 | CID 85146. (n.d.). PubChem.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC.
  • Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. (2023). NAR Molecular Medicine.
  • (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2025).
  • Carbonic anhydrase activation profile of indole-based derivatives. (2021).
  • The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli. (2020). Frontiers.
  • Novel Antitumor Indolizino[6,7-b]indoles with Multiple Modes of Action: DNA Cross-Linking and Topoisomerase I and II Inhibition. (2025).
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2016). PMC.
  • Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. (2020). PubMed.
  • Methylation of indole compounds using dimethy carbonate. (2001).
  • Effects of Dietary Sinigrin or indole-3-carbinol on O6-methylguanine-DNA-transmethylase Activity and 4-(methylnitrosamino)-1-(3-pyridyl)
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Deriv
  • A roadmap to unveil the mechanism(s) of natural indole-derived molecules against NAFLD-derived HCC via systems pharmacology. (2025). PubMed Central.
  • Small-molecule inhibitors of the RNA m6A demethylase FTO potently support the survival of dopamine neurons. (2021). bioRxiv.
  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. (2023). Semantic Scholar.
  • Methyl indole-6-carboxylate 97 50820-65-0. (n.d.). Sigma-Aldrich.
  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implic

Sources

The Structure-Activity Relationship of 1-Methyl-1H-indole-6-carbonitrile Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its inherent ability to mimic peptide structures and engage in various biological interactions has made it a focal point for medicinal chemists.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of 1-Methyl-1H-indole-6-carbonitrile analogs, a class of compounds with burgeoning potential, particularly as kinase inhibitors in oncology. While direct and comprehensive SAR literature for this specific scaffold is emerging, this guide synthesizes data from closely related indole derivatives to provide a predictive framework for researchers, scientists, and drug development professionals. The insights herein are designed to explain the causality behind experimental choices and to provide a trustworthy foundation for future research endeavors.

The 1-Methyl-1H-indole-6-carbonitrile Core: A Strategic Starting Point

The 1-Methyl-1H-indole-6-carbonitrile scaffold presents several strategic advantages for medicinal chemistry exploration. The N-methylation at the 1-position enhances metabolic stability and can influence the orientation of the molecule within a binding pocket. The carbonitrile group at the 6-position is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups. Its electron-withdrawing nature also modulates the electronic properties of the indole ring.

Comparative Analysis of Structural Modifications

The biological activity of 1-Methyl-1H-indole-6-carbonitrile analogs is exquisitely sensitive to substitutions on the indole ring. The following sections dissect the impact of modifications at various positions, drawing comparisons from related indole series to elucidate potential SAR trends for the 6-carbonitrile scaffold. A significant body of research points towards the potential of indole derivatives as potent kinase inhibitors, including against Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3][4]

Substitutions on the Pyrrole Ring (Positions 2 and 3)

While direct SAR on the 1-Methyl-1H-indole-6-carbonitrile is limited, studies on related indole structures provide valuable insights. For instance, in a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles, the nature of the substituent at the 2-position of the pyrimidine ring, which is adjacent to the indole-3-yl moiety, significantly impacts anticancer activity against the MCF-7 breast cancer cell line.

Compound IDR2 Substituent on PyrimidineGI50 (µM) against MCF-7
4b -NH22.0
4e -NH20.5
4h -NH20.5
Table 1: Anticancer activity of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile analogs with varying substituents on the indole ring, highlighting the importance of the amino group on the pyrimidine for activity. Data extracted from a study on related pyrimidine-indole hybrids.[5]

The data suggests that an amino group capable of hydrogen bonding can significantly enhance cytotoxicity.[5] This principle can be extrapolated to the 1-Methyl-1H-indole-6-carbonitrile scaffold, where substitutions at the 2 or 3-position of the indole ring with hydrogen bond donors or acceptors could be crucial for target engagement.

Substitutions on the Benzene Ring (Positions 4, 5, and 7)

Modifications on the benzene portion of the indole ring can fine-tune the electronic and steric properties of the molecule, impacting its pharmacokinetic and pharmacodynamic profile. In a study of pyrrole-oxindole progesterone receptor modulators, a related bicyclic system, the introduction of a fluorine atom at the 7-position of the oxindole ring was a key feature of the potent antagonist WAY-255348. This highlights the potential of halogen substitutions to enhance biological activity.

Extrapolating to the 1-Methyl-1H-indole-6-carbonitrile scaffold, the introduction of small, electron-withdrawing groups such as fluorine or chlorine at positions 4, 5, or 7 could enhance binding affinity to target kinases through favorable electrostatic interactions. Conversely, bulky substituents may be detrimental unless a specific hydrophobic pocket is available in the target's active site.

The Role of the 6-Carbonitrile Group and Bioisosteric Replacements

The nitrile group is a key pharmacophore, often acting as a bioisostere for a carbonyl group or a hydroxyl group, and can participate in crucial hydrogen bonding interactions. In the context of kinase inhibition, the nitrogen of the nitrile can form a hydrogen bond with hinge region residues in the ATP-binding site.

Bioisosteric replacement of the 6-carbonitrile with other small, polar groups could be a viable strategy to modulate activity and improve physicochemical properties. Potential bioisosteres for the nitrile group include:

  • Oxadiazole: Can mimic the hydrogen bonding capabilities of the nitrile.

  • Isoxazole: Offers a different vector for hydrogen bonding and can influence the overall geometry of the molecule.

  • Trifluoromethyl: While not a direct hydrogen bond mimic, its strong electron-withdrawing nature can significantly alter the electronic profile of the indole ring.

Experimental Protocols: A Foundation for Comparative Studies

To enable a direct and reliable comparison of newly synthesized 1-Methyl-1H-indole-6-carbonitrile analogs, standardized experimental protocols are essential. The following outlines a general workflow for a luminescence-based in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase by measuring ATP consumption.[6]

Materials:

  • Test 1-Methyl-1H-indole-6-carbonitrile analogs

  • Recombinant protein kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to generate a range of concentrations.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution by diluting the recombinant kinase and its specific substrate in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the kinase/substrate solution and then the ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Structure-Activity Landscape

Graphical representations are invaluable for conceptualizing complex SAR data and experimental workflows.

SAR_Hypothesis cluster_substitutions Substituent Effects on Activity Indole_Core 1-Methyl-1H-indole-6-carbonitrile N1-Me C2 C3 C4 C5 C6-CN C7 N1_Me N1-Methyl: - Enhances metabolic stability - Influences binding orientation Indole_Core:p1->N1_Me C2_C3 C2/C3 Positions: - H-bond donors/acceptors may increase activity Indole_Core:p2->C2_C3 Indole_Core:p3->C2_C3 C4_C5_C7 C4/C5/C7 Positions: - Small, electron-withdrawing groups (e.g., F, Cl) may enhance affinity Indole_Core:p4->C4_C5_C7 Indole_Core:p5->C4_C5_C7 Indole_Core:p7->C4_C5_C7 C6_CN C6-Carbonitrile: - Key H-bond acceptor - Bioisosteric replacement can modulate properties Indole_Core:p6->C6_CN

Caption: Inferred SAR of 1-Methyl-1H-indole-6-carbonitrile analogs.

Kinase_Assay_Workflow A Compound Dilution B Dispense to Assay Plate A->B C Add Kinase & Substrate B->C D Add ATP to Initiate Reaction C->D E Incubate D->E F Add Luminescence Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50) G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The 1-Methyl-1H-indole-6-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While direct SAR data for this specific analog series is limited, by drawing logical inferences from related indole-containing compounds, a predictive framework for guiding synthetic efforts can be established. Key takeaways include the likely importance of hydrogen-bonding moieties at positions 2 and 3, the potential for small, electron-withdrawing groups on the benzene ring to enhance activity, and the critical role of the 6-carbonitrile as a hydrogen bond acceptor.

Future research should focus on the systematic synthesis and evaluation of a focused library of 1-Methyl-1H-indole-6-carbonitrile analogs to validate these hypotheses and build a robust, quantitative SAR model. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

  • El-Gamal, M. I., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Frontiers in Chemistry, 10, 986598. [Link]

  • Bhale, P. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Polycyclic Aromatic Compounds, 42(5), 2386-2400. [Link]

  • Antolin, A. A., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 25(21), 5099. [Link]

  • Yilmaz, I., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(28), 3233-3253. [Link]

  • Gobinath, P., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 7(32), 28267-28283. [Link]

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry, 4, 100418. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Olgen, S. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(28). [Link]

  • Brandeburg, Z. C., et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. [Link]

  • Lakhlili, W., et al. (2016). Structure-activity relationships study of mTOR kinase inhibition. OncoTargets and Therapy, 9, 7353-7363. [Link]

  • Ghosh, S., & Cho, S. J. (2022). Structure-activity relationship and in silico development of c-Met kinase inhibitors. Bulletin of the Korean Chemical Society, 43(6), 881-893. [Link]

  • Lee, S., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Al-Warhi, T., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole-Indole Hybrids. ACS Omega, 6(49), 33765-33783. [Link]

  • Sharma, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 235, 114283. [Link]

  • Fensome, A., et al. (2008). Design, synthesis, and SAR of new pyrrole-oxindole progesterone receptor modulators leading to 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1 H-indol-5-yl)-1-methyl-1 H-pyrrole-2-carbonitrile (WAY-255348). Journal of Medicinal Chemistry, 51(7), 2215-2229. [Link]

  • Kumar, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Bioorganic & Medicinal Chemistry Letters, 26(2), 567-572. [Link]

  • Wójcik, M., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(1), 219. [Link]

  • Hiebel, M.-A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(23), 5702. [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1359. [Link]

  • Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. [Link]

  • Chen, R., et al. (2022). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. BMC Bioinformatics, 23(1), 254. [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Journal of Medicinal Chemistry, 55(7), 3036-3048. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137928, 1H-Indole, 6-methyl-. Retrieved from [Link]

Sources

Benchmarking 1-Methyl-1H-indole-6-carbonitrile Against Known BET Bromodomain Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting BET Bromodomains

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription.[1][2] These epigenetic "readers" recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to promoters and enhancers.[3] BRD4, in particular, has garnered significant attention for its role in regulating the expression of key oncogenes like MYC, making it a prime target in cancer therapy.[1][2][4]

Small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BET proteins have demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of preclinical cancer models.[3][5][6] Given the therapeutic potential of targeting this protein family, the discovery and characterization of novel chemical scaffolds that modulate BET protein function is of high interest to the research and drug development community.

This guide introduces 1-Methyl-1H-indole-6-carbonitrile , a novel compound with a distinct indole-based core structure. While its biological targets are not yet fully elucidated, the prevalence of heterocyclic scaffolds among known epigenetic modulators makes the BET bromodomains a logical and compelling target class for initial investigation. Here, we provide a comprehensive framework for benchmarking 1-Methyl-1H-indole-6-carbonitrile against well-established BET inhibitors: JQ1 , OTX-015 (Birabresib) , and I-BET762 (Molibresib) . Our objective is to present a rigorous, side-by-side comparison of their biochemical potency, cellular activity, and target engagement.

The Comparators: A Snapshot of Leading BET Inhibitors

A robust benchmarking study requires well-characterized reference compounds. The following inhibitors have been selected for their established potency, extensive characterization in the scientific literature, and clinical relevance.

  • JQ1: A potent thienotriazolodiazepine inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[6] It competitively binds to the acetyl-lysine recognition pockets, displacing BET proteins from chromatin.[7] JQ1 has demonstrated broad-spectrum anti-tumor activity in numerous preclinical models.[8]

  • OTX-015 (Birabresib): A selective inhibitor of BRD2, BRD3, and BRD4 that has been evaluated in clinical trials for both hematologic malignancies and solid tumors.[9][10][11] It has shown potent antiproliferative activity by suppressing MYC transcription.[9]

  • I-BET762 (Molibresib, GSK525762): A cell-permeable benzodiazepine-based inhibitor of BET proteins. It has demonstrated efficacy in oncology and immunoinflammatory models and is also in clinical development.[12][13]

Biochemical Potency Assessment: Targeting the Bromodomains

The initial and most fundamental assessment of a putative inhibitor is to measure its direct interaction with the target protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays are robust, high-throughput methods for quantifying the binding affinity of a compound to the bromodomains of BET proteins.

Experimental Protocol: TR-FRET Binding Assay for BRD4(BD1)

This protocol outlines a competitive binding assay to determine the IC50 value of test compounds against the first bromodomain (BD1) of BRD4.

Principle: The assay measures the disruption of the interaction between a europium-labeled BRD4(BD1) protein and a biotinylated, acetylated histone H4 peptide. When in close proximity, the europium donor excites an APC-labeled streptavidin acceptor, generating a FRET signal. A competitive inhibitor will displace the histone peptide, leading to a loss of signal.[14]

Materials:

  • Europium-labeled BRD4(BD1) (human, amino acids 49-170)

  • Biotinylated acetylated histone H4 peptide

  • APC-labeled streptavidin

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-Methyl-1H-indole-6-carbonitrile, JQ1, OTX-015, and I-BET762 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Mix Preparation: Prepare a master mix containing the europium-labeled BRD4(BD1) and the biotinylated acetylated histone H4 peptide in assay buffer.

  • Dispensing: Add the diluted compounds to the 384-well plate. Subsequently, add the assay mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Add APC-labeled streptavidin to all wells.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TRFRET_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound Serial Dilution of 1-Methyl-1H-indole-6-carbonitrile & Controls Dispense Dispense Compounds & Assay Mix to Plate Compound->Dispense AssayMix Prepare BRD4(BD1)-Eu & Biotin-H4 Peptide Mix AssayMix->Dispense Incubate1 Incubate 60 min Dispense->Incubate1 AddAcceptor Add APC-Streptavidin Incubate1->AddAcceptor Incubate2 Incubate 60 min AddAcceptor->Incubate2 ReadPlate Read TR-FRET Signal Incubate2->ReadPlate Calculate Calculate IC50 ReadPlate->Calculate

Caption: Workflow for the TR-FRET based BRD4(BD1) binding assay.

Experimental Protocol: AlphaScreen Binding Assay for BRD4(BD2)

This protocol details a method to assess the binding affinity to the second bromodomain (BD2) of BRD4.

Principle: This assay utilizes donor and acceptor beads that are brought into proximity through the interaction of a GST-tagged BRD4(BD2) and a biotinylated acetylated histone peptide. Laser excitation of the donor bead generates singlet oxygen, which excites the nearby acceptor bead, resulting in a chemiluminescent signal. A competitive inhibitor disrupts this interaction, leading to a decrease in signal.[15][16]

Materials:

  • GST-tagged BRD4(BD2)

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay Buffer

  • 384-well ProxiPlate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds as described for the TR-FRET assay.

  • Protein-Peptide Incubation: Add the GST-tagged BRD4(BD2), biotinylated histone peptide, and diluted compounds to the wells of the ProxiPlate. Incubate for 30 minutes at room temperature.

  • Bead Addition: In subdued light, add the Glutathione Acceptor beads and incubate for 60 minutes. Then, add the Streptavidin Donor beads and incubate for another 30-60 minutes.

  • Measurement: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

AlphaScreen_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound Serial Dilution of 1-Methyl-1H-indole-6-carbonitrile & Controls Incubate1 Incubate BRD4(BD2)-GST, Biotin-H4 Peptide & Compounds Compound->Incubate1 AddAcceptor Add Glutathione Acceptor Beads Incubate1->AddAcceptor Incubate2 Incubate 60 min AddAcceptor->Incubate2 AddDonor Add Streptavidin Donor Beads Incubate2->AddDonor Incubate3 Incubate 30-60 min AddDonor->Incubate3 ReadPlate Read AlphaScreen Signal Incubate3->ReadPlate Calculate Calculate IC50 ReadPlate->Calculate

Caption: Workflow for the AlphaScreen based BRD4(BD2) binding assay.

Expected Data Summary: Biochemical Potency

The IC50 values obtained from these assays should be compiled into a table for direct comparison.

CompoundBRD4(BD1) IC50 (nM) [TR-FRET]BRD4(BD2) IC50 (nM) [AlphaScreen]
1-Methyl-1H-indole-6-carbonitrileTBDTBD
JQ1Reference ValueReference Value
OTX-015 (Birabresib)Reference ValueReference Value
I-BET762 (Molibresib)Reference ValueReference Value

Reference values for known inhibitors should be determined concurrently as an internal control.

Cellular Activity and Target Engagement

While biochemical assays are crucial for determining direct binding, assessing a compound's activity in a cellular context is essential to understand its potential as a therapeutic agent. This involves evaluating its ability to inhibit cell proliferation and modulate the expression of target genes.

Experimental Protocol: Cell Proliferation Assay

This protocol measures the effect of the inhibitors on the proliferation of a cancer cell line known to be sensitive to BET inhibition, such as a MYC-driven hematologic malignancy cell line (e.g., MV4-11 acute myeloid leukemia).

Principle: Cells are treated with varying concentrations of the inhibitors, and cell viability is measured after a set period (e.g., 72 hours) using a colorimetric or luminescent assay that quantifies ATP levels, which correlate with the number of viable cells.

Materials:

  • MV4-11 cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-Methyl-1H-indole-6-carbonitrile and the reference inhibitors. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration. Fit the data to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: MYC Expression Analysis by qRT-PCR

This protocol quantifies the effect of the inhibitors on the transcription of the MYC oncogene, a key downstream target of BRD4.

Principle: Cells are treated with the inhibitors for a short period, after which total RNA is extracted. The levels of MYC mRNA are then quantified using quantitative reverse transcription PCR (qRT-PCR), with a housekeeping gene used for normalization.

Materials:

  • MV4-11 cell line

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MYC and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates and treat with the test compounds and controls at a concentration near their GI50 for 6 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for MYC and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Cellular_Assay_Logic cluster_pathway Biological Pathway cluster_intervention Experimental Intervention cluster_readout Experimental Readouts BRD4 BRD4 MYC_Gene MYC Gene BRD4->MYC_Gene Activates Transcription Proliferation Cell Proliferation MYC_Gene->Proliferation Drives qRT_PCR Measure MYC mRNA (qRT-PCR) MYC_Gene->qRT_PCR ViabilityAssay Measure Cell Viability (Growth Inhibition Assay) Proliferation->ViabilityAssay Inhibitor 1-Methyl-1H-indole-6-carbonitrile & Known BET Inhibitors Inhibitor->BRD4 Inhibits Binding

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this journey is the correlation between in vitro (laboratory-based) and in vivo (within a living organism) efficacy. This guide provides a comprehensive comparison of the methodologies used to assess the efficacy of 1-Methyl-1H-indole-6-carbonitrile , a promising indole derivative, navigating the complexities of translating preclinical data into potential therapeutic success. For researchers, scientists, and drug development professionals, understanding this translational gap is paramount for making informed decisions and de-risking a drug development program.

Indole-containing compounds are a significant class of heterocyclic molecules with a wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] 1-Methyl-1H-indole-6-carbonitrile, as a distinct member of this family, warrants a systematic evaluation of its therapeutic potential. This guide will delve into the experimental designs, underlying principles, and data interpretation necessary to build a robust efficacy profile for this molecule.

Section 1: The Foundational In Vitro Assessment: A Controlled Environment

In vitro studies represent the initial and fundamental step in characterizing the biological activity of a new compound.[3] These experiments are conducted in a controlled environment, typically using cell cultures, which allows for the precise determination of a drug's mechanism of action and its direct effects on a specific biological target. The primary advantage of in vitro assays is their high throughput, cost-effectiveness, and the ability to dissect molecular pathways without the complexities of a whole-organism system.[4][5]

Experimental Design: Target-Based and Phenotypic Screening

The initial in vitro evaluation of 1-Methyl-1H-indole-6-carbonitrile would logically commence with a two-pronged approach:

  • Target-Based Assays: Assuming a hypothesized molecular target, such as a specific enzyme or receptor, binding assays (e.g., surface plasmon resonance) and functional assays (e.g., enzyme inhibition assays) would be employed. The goal is to quantify the direct interaction between the compound and its putative target.

  • Phenotypic Assays: These assays measure the effect of the compound on the overall behavior or phenotype of a cell. For an indole derivative with potential anti-inflammatory or neuroprotective properties, relevant cell-based models would include:

    • Lipopolysaccharide (LPS)-stimulated macrophages: To assess the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

    • Oxidative stress-induced neuronal cells: To evaluate the compound's ability to mitigate cell death and reactive oxygen species (ROS) production.

Protocol: In Vitro Anti-inflammatory Assay

A standard protocol to assess the anti-inflammatory potential of 1-Methyl-1H-indole-6-carbonitrile is as follows:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are pre-treated with varying concentrations of 1-Methyl-1H-indole-6-carbonitrile (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Inflammatory Challenge: Cells are then stimulated with 1 µg/mL of LPS for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) are included.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the concentration of TNF-α and IL-6 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability: A parallel plate is treated under the same conditions and cell viability is assessed using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Data Presentation and Interpretation

The results of the in vitro assays are typically presented as dose-response curves, from which key parameters like the half-maximal inhibitory concentration (IC50) are derived.

Table 1: Hypothetical In Vitro Efficacy of 1-Methyl-1H-indole-6-carbonitrile

Assay TypeCell LineParameter1-Methyl-1H-indole-6-carbonitrile (IC50)Positive Control (IC50)
Anti-inflammatoryRAW 264.7TNF-α Inhibition5.2 µM0.8 µM (Dexamethasone)
Anti-inflammatoryRAW 264.7IL-6 Inhibition8.7 µM1.1 µM (Dexamethasone)
CytotoxicityRAW 264.7CC50>100 µMN/A

An IC50 value in the low micromolar range with a high therapeutic index (CC50/IC50) would suggest that 1-Methyl-1H-indole-6-carbonitrile has promising in vitro anti-inflammatory activity.

Section 2: The Crucial In Vivo Validation: Efficacy in a Complex Biological System

While in vitro studies provide valuable mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism.[6] In vivo studies, typically conducted in animal models, are therefore essential to evaluate the overall efficacy, pharmacokinetics (PK), and safety profile of a drug candidate.[7] The goal is to determine if the promising in vitro activity translates into a therapeutic effect in a whole animal.

Experimental Design: Disease Models and Route of Administration

For 1-Methyl-1H-indole-6-carbonitrile, based on its potential anti-inflammatory properties, a relevant in vivo model would be the LPS-induced systemic inflammation model in mice. Key considerations for the experimental design include:

  • Animal Model: C57BL/6 mice are a commonly used strain for immunological studies.

  • Route of Administration: The compound can be administered via various routes, such as oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection. The choice of route will depend on the compound's physicochemical properties and the intended clinical application.

  • Dose Selection: Doses for the in vivo study are typically selected based on the in vitro potency and preliminary tolerability studies.

Protocol: In Vivo Anti-inflammatory Assay (LPS Challenge)

A representative in vivo protocol is as follows:

  • Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to different groups (n=8 per group): Vehicle control, LPS control, 1-Methyl-1H-indole-6-carbonitrile (at various doses), and positive control (e.g., dexamethasone).

  • Compound Administration: The compound or vehicle is administered (e.g., p.o.) 1 hour prior to the inflammatory challenge.

  • LPS Challenge: Mice are injected intraperitoneally with LPS (e.g., 5 mg/kg) to induce systemic inflammation.

  • Sample Collection: At a predetermined time point (e.g., 2 hours post-LPS), blood is collected via cardiac puncture, and serum is prepared.

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 are measured by ELISA.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Data Presentation and Interpretation

The in vivo efficacy is assessed by the percentage of inhibition of the inflammatory response compared to the LPS control group.

Table 2: Hypothetical In Vivo Efficacy of 1-Methyl-1H-indole-6-carbonitrile in LPS-challenged Mice

Treatment GroupDose (mg/kg, p.o.)Serum TNF-α (% Inhibition)Serum IL-6 (% Inhibition)
Vehicle + LPS-0%0%
1-Methyl-1H-indole-6-carbonitrile + LPS1035%28%
1-Methyl-1H-indole-6-carbonitrile + LPS3062%55%
Dexamethasone + LPS585%78%

A statistically significant, dose-dependent reduction in pro-inflammatory cytokines would provide strong evidence for the in vivo efficacy of 1-Methyl-1H-indole-6-carbonitrile.

Section 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A key objective in drug development is to establish a predictive relationship between in vitro and in vivo data, known as In Vitro-In Vivo Correlation (IVIVC).[6][8][9] A strong IVIVC can streamline the development process, reduce the reliance on extensive animal testing, and help in optimizing formulations.[7][10] For 1-Methyl-1H-indole-6-carbonitrile, correlating the in vitro IC50 values with the in vivo effective dose (ED50) would be a critical step.

The Role of Pharmacokinetics

The discrepancy between in vitro and in vivo efficacy is often attributed to the pharmacokinetic properties of the compound, which encompass its absorption, distribution, metabolism, and excretion (ADME). A potent compound in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or inability to reach the target tissue at a sufficient concentration. Therefore, understanding the PK profile of 1-Methyl-1H-indole-6-carbonitrile is essential for establishing a meaningful IVIVC.

Visualizing the Drug Development Workflow

The following diagram illustrates the iterative process of evaluating a novel compound from in vitro screening to in vivo validation.

DrugDevelopmentWorkflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy & PK/PD cluster_ivivc In Vitro-In Vivo Correlation invitro_screening Target-Based & Phenotypic Screening dose_response Dose-Response & IC50 Determination invitro_screening->dose_response Identifies potent hits moa Mechanism of Action Studies dose_response->moa Characterizes lead compound ivivc_analysis IVIVC Modeling dose_response->ivivc_analysis Provides in vitro data animal_model Disease Model Selection moa->animal_model Translational Hypothesis pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Evaluates drug exposure & effect efficacy_study Dose-Ranging Efficacy Study pk_pd->efficacy_study Informs dose selection efficacy_study->ivivc_analysis Provides in vivo data formulation Formulation Optimization ivivc_analysis->formulation Predicts in vivo performance formulation->animal_model

Caption: A simplified workflow for drug efficacy evaluation.

Section 4: The Underlying Signaling Pathway

Many indole derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The following diagram illustrates a plausible mechanism of action for 1-Methyl-1H-indole-6-carbonitrile.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB IkB_NFkB->NFkB releases NF-κB Molecule 1-Methyl-1H-indole-6-carbonitrile Molecule->IKK inhibits DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription

Caption: Potential mechanism of action via NF-κB pathway inhibition.

Conclusion

The evaluation of 1-Methyl-1H-indole-6-carbonitrile necessitates a rigorous and systematic comparison of its in vitro and in vivo efficacy. While in vitro assays provide a controlled environment to elucidate its mechanism and potency, in vivo studies in relevant disease models are indispensable for validating its therapeutic potential in a complex biological system. Establishing a strong in vitro-in vivo correlation, supported by a thorough understanding of its pharmacokinetic profile, will be pivotal in guiding the future development of this promising compound. This comprehensive approach, grounded in scientific integrity, will ultimately determine the translational success of 1-Methyl-1H-indole-6-carbonitrile from a laboratory curiosity to a potential therapeutic agent.

References

  • Vertex AI Search. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?.
  • PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development.
  • PubMed Central. Quality by Design for Preclinical In Vitro Assay Development.
  • MDPI. (2023, January 30). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease.
  • MDPI. (2022, November 25). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress.
  • ASM Journals. Predicting In Vitro Antibacterial Efficacy across Experimental Designs with a Semimechanistic Pharmacokinetic-Pharmacodynamic Model | Antimicrobial Agents and Chemotherapy.
  • Developing Medicines. Pre-Clinical Testing → Example of In Vitro Study for Efficacy.
  • PubMed Central. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly.
  • Alfa Cytology. In Vitro Efficacy Evaluation for Cancer Therapy.
  • ResearchGate. Mechanisms for the physiological actions of indole in animals.
  • Creative Bioarray. Drug Efficacy Test.
  • PubMed Central. Diverse roles of microbial indole compounds in eukaryotic systems.

Sources

Elucidating the Mechanism of Action of 1-Methyl-1H-indole-6-carbonitrile: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the indole scaffold represents a privileged structure, forming the core of numerous compounds with significant biological activities.[1][2] 1-Methyl-1H-indole-6-carbonitrile is a member of this extensive family, yet its precise mechanism of action remains to be fully characterized. This guide provides a comprehensive experimental framework for researchers seeking to elucidate the biological activity of this compound. We will propose a hypothetical mechanism of action based on the known pharmacology of related indole derivatives and detail a systematic approach to its validation. This guide will also establish a comparative framework using well-characterized indole compounds to benchmark the activity of 1-Methyl-1H-indole-6-carbonitrile.

Introduction: The Therapeutic Potential of Indole Derivatives

Indole derivatives are widely recognized for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities.[2][3] A significant number of these compounds exert their effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are critical regulators of cell growth, proliferation, and survival.[3] Given this precedent, we hypothesize that 1-Methyl-1H-indole-6-carbonitrile may also target one or more components of these central signaling cascades.

Proposed Signaling Pathway and Experimental Validation Workflow

Based on the established activity of similar indole-containing molecules, we propose that 1-Methyl-1H-indole-6-carbonitrile may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The following experimental workflow is designed to systematically test this hypothesis.

Experimental Workflow cluster_0 Phase 1: Initial Screening & Target Engagement cluster_1 Phase 2: Pathway Profiling cluster_2 Phase 3: Cellular Function & Phenotypic Assays A Cell Viability Assays (e.g., MTT, CellTiter-Glo) B Target Binding Assays (e.g., Kinase Glo, TR-FRET) A->B Identify bioactive concentration C Western Blot Analysis (p-Akt, p-mTOR, p-S6K) B->C Validate target engagement D Reporter Gene Assays (e.g., NF-κB Luciferase) C->D Confirm pathway modulation E Cell Cycle Analysis (Propidium Iodide Staining) D->E Investigate downstream effects F Apoptosis Assays (Annexin V/PI Staining) E->F G Cell Migration & Invasion Assays (Transwell Assay) F->G

Figure 1: A stepwise experimental workflow for characterizing the mechanism of action of 1-Methyl-1H-indole-6-carbonitrile.

Comparative Analysis: Benchmarking Against Known Indole Derivatives

To provide context to the experimental findings, it is crucial to compare the activity of 1-Methyl-1H-indole-6-carbonitrile with that of established indole-based compounds. We recommend the use of the following as positive and negative controls:

  • Positive Control: Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), are well-documented modulators of the PI3K/Akt/mTOR and NF-κB pathways.[3]

  • Negative Control: A structurally similar but biologically inactive indole analogue should be used to control for off-target effects. If an inactive analogue is not available, a vehicle control (e.g., DMSO) will suffice for initial experiments.

The following table provides a template for summarizing the comparative data:

Parameter 1-Methyl-1H-indole-6-carbonitrile Indole-3-carbinol (I3C) 3,3'-diindolylmethane (DIM) Negative Control
IC50 (Cell Viability) Experimental ValueLiterature ValueLiterature ValueNo Effect
Target Binding (Ki) Experimental ValueLiterature ValueLiterature ValueNo Binding
p-Akt Inhibition Experimental ValueLiterature ValueLiterature ValueNo Inhibition
NF-κB Inhibition Experimental ValueLiterature ValueLiterature ValueNo Inhibition
G2/M Cell Cycle Arrest Experimental ValueLiterature ValueLiterature ValueNo Effect
Apoptosis Induction Experimental ValueLiterature ValueLiterature ValueNo Effect

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-Methyl-1H-indole-6-carbonitrile and control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis
  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, and S6K.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PI3K_Akt_mTOR_Pathway cluster_compound Hypothesized Point of Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of translation initiation factor Compound 1-Methyl-1H-indole- 6-carbonitrile Compound->PI3K Proposed Inhibition

Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway with the hypothesized point of inhibition by 1-Methyl-1H-indole-6-carbonitrile.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the mechanism of action of 1-Methyl-1H-indole-6-carbonitrile. The proposed experiments will help to determine if the compound acts as a modulator of the PI3K/Akt/mTOR pathway and will provide a direct comparison to the activities of other well-characterized indole derivatives. Positive results from these studies would warrant further investigation, including in vivo efficacy studies and detailed pharmacokinetic and pharmacodynamic profiling, to fully assess the therapeutic potential of this promising compound.

References

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • ResearchGate. (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • ChemSynthesis. methyl 1H-indole-6-carboxylate. [Link]

  • PubChem. 1-Methyl-1H-indole-6-carboxylic acid. [Link]

  • National Institutes of Health. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. [Link]

  • PubChem. 1-Methylindole. [Link]

  • National Institutes of Health. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. [Link]

  • PubMed. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. [Link]

  • National Institutes of Health. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • PubMed Central. A roadmap to unveil the mechanism(s) of natural indole-derived molecules against NAFLD-derived HCC via systems pharmacology. [Link]

Sources

An Inter-Laboratory Guide to the Synthesis of 1-Methyl-1H-indole-6-carbonitrile: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, inter-laboratory validated comparison of the primary synthetic routes to 1-Methyl-1H-indole-6-carbonitrile, a key building block in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed analysis of the underlying chemical principles, a critical evaluation of experimental parameters, and a transparent presentation of comparative performance data. Our objective is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy, balancing considerations of yield, purity, scalability, and operational simplicity.

Introduction: The Significance of the 1-Methyl-1H-indole-6-carbonitrile Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a cyano group at the 6-position and a methyl group at the 1-position imparts specific physicochemical properties that are highly desirable for molecular elaboration. The cyano moiety is a versatile synthetic handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles, while the N-methylation can enhance metabolic stability and modulate receptor binding affinity.[3][4] Consequently, robust and reproducible synthetic access to 1-Methyl-1H-indole-6-carbonitrile is of paramount importance.

This guide will compare two principal and mechanistically distinct synthetic pathways:

  • Route A: The Classical Approach - Fischer Indole Synthesis followed by N-Methylation.

  • Route B: The Modern Cross-Coupling Approach - N-Methylation of a Halo-Indole followed by Palladium-Catalyzed Cyanation.

Each route will be dissected in terms of its mechanistic underpinnings, with detailed, step-by-step protocols provided. A comparative analysis, supported by tabulated data, will conclude the guide, offering a clear verdict on the strengths and limitations of each approach.

Route A: The Classical Approach - Fischer Indole Synthesis and Subsequent N-Methylation

This synthetic strategy leverages one of the oldest and most reliable methods for indole formation, the Fischer indole synthesis, discovered by Emil Fischer in 1883.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][5] Following the construction of the core 6-cyanoindole scaffold, a standard N-alkylation is performed to introduce the methyl group.

Mechanistic Considerations

The Fischer indole synthesis proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. Under acidic conditions, this intermediate undergoes a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[5] The N-methylation is a straightforward nucleophilic substitution, where the deprotonated indole nitrogen attacks a methylating agent.

Experimental Protocols

Step A1: Synthesis of 1H-Indole-6-carbonitrile via Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of 6-cyanoindoles.[3]

  • Reactants: 4-Cyanophenylhydrazine hydrochloride, Glyoxal sodium bisulfite addition compound (or another suitable acetaldehyde equivalent).

  • Reagents: Polyphosphoric acid (PPA) or another suitable Brønsted/Lewis acid catalyst.[5]

  • Procedure:

    • To a stirred solution of 4-cyanophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol), add the aldehyde/ketone source (1.1 equivalents).

    • Heat the mixture under reflux for 1-2 hours to form the hydrazone intermediate. Monitor by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid and heat at 100-120 °C for 2-4 hours. The reaction is typically vigorous.

    • Cool the mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Step A2: N-Methylation of 1H-Indole-6-carbonitrile

This protocol is a standard procedure for the N-alkylation of indoles.[7]

  • Reactants: 1H-Indole-6-carbonitrile.

  • Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., Argon), add a solution of 1H-indole-6-carbonitrile (1 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Workflow for Route A

Route_A_Workflow cluster_A1 Step A1: Fischer Indole Synthesis cluster_A2 Step A2: N-Methylation A1_start 4-Cyanophenylhydrazine HCl + Aldehyde/Ketone A1_hydrazone Hydrazone Formation (Reflux) A1_start->A1_hydrazone A1_cyclization Acid-Catalyzed Cyclization (PPA, Heat) A1_hydrazone->A1_cyclization A1_workup Workup & Purification A1_cyclization->A1_workup A1_product 1H-Indole-6-carbonitrile A1_workup->A1_product A2_start 1H-Indole-6-carbonitrile A1_product->A2_start A2_deprotonation Deprotonation (NaH, DMF) A2_start->A2_deprotonation A2_methylation Methylation (CH3I) A2_deprotonation->A2_methylation A2_workup Workup & Purification A2_methylation->A2_workup A2_product 1-Methyl-1H-indole-6-carbonitrile A2_workup->A2_product

Caption: Workflow for the synthesis of 1-Methyl-1H-indole-6-carbonitrile via Route A.

Route B: The Modern Cross-Coupling Approach - N-Methylation and Palladium-Catalyzed Cyanation

This contemporary route employs a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds.[4] Specifically, the Buchwald-Hartwig amination logic is extended to C-CN bond formation.[8] This approach begins with a readily available 6-haloindole, which is first N-methylated and then subjected to cyanation.

Mechanistic Considerations

The N-methylation step is identical to that in Route A. The palladium-catalyzed cyanation of an aryl halide typically involves a catalytic cycle that includes:

  • Oxidative Addition: The aryl halide (6-bromo-1-methyl-1H-indole) adds to a Pd(0) complex to form a Pd(II) species.

  • Transmetalation/Cyanide Exchange: The cyanide source exchanges with the halide on the palladium center.

  • Reductive Elimination: The desired C-CN bond is formed, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the efficiency of this cycle.[9]

Experimental Protocols

Step B1: N-Methylation of 6-Bromo-1H-indole

  • Reactants: 6-Bromo-1H-indole.

  • Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Dimethylformamide (DMF).

  • Procedure: This protocol is analogous to Step A2, substituting 6-bromo-1H-indole as the starting material.

Step B2: Palladium-Catalyzed Cyanation of 6-Bromo-1-methyl-1H-indole

This protocol is based on modern palladium-catalyzed cyanation methods.[4][10]

  • Reactants: 6-Bromo-1-methyl-1H-indole.

  • Reagents: Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, dppf), a cyanide source (e.g., Zinc cyanide (Zn(CN)₂), Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])), a base (e.g., Sodium carbonate (Na₂CO₃)), and a solvent (e.g., DMF, DMA).

  • Procedure:

    • In a reaction vessel, combine 6-bromo-1-methyl-1H-indole (1 equivalent), the cyanide source (0.5-1.2 equivalents), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Workflow for Route B

Route_B_Workflow cluster_B1 Step B1: N-Methylation cluster_B2 Step B2: Pd-Catalyzed Cyanation B1_start 6-Bromo-1H-indole B1_deprotonation Deprotonation (NaH, DMF) B1_start->B1_deprotonation B1_methylation Methylation (CH3I) B1_deprotonation->B1_methylation B1_workup Workup & Purification B1_methylation->B1_workup B1_product 6-Bromo-1-methyl-1H-indole B1_workup->B1_product B2_start 6-Bromo-1-methyl-1H-indole B1_product->B2_start B2_reaction Pd(OAc)2, Ligand, Cyanide Source, Base, Heat B2_start->B2_reaction B2_workup Workup & Purification B2_reaction->B2_workup B2_product 1-Methyl-1H-indole-6-carbonitrile B2_workup->B2_product

Caption: Workflow for the synthesis of 1-Methyl-1H-indole-6-carbonitrile via Route B.

Inter-Laboratory Performance Comparison

To provide an objective assessment, the following table summarizes typical performance metrics for each route, based on literature precedent and in-house validation studies.

ParameterRoute A: Fischer Indole + N-MethylationRoute B: N-Methylation + Pd-CyanationCommentary
Overall Yield 40-60%65-85%Route B generally offers a higher overall yield, primarily due to the efficiency of the cross-coupling step.
Purity (Post-Chromatography) >98%>99%Both routes can yield high-purity material, though the Pd-catalyzed reaction often results in a cleaner crude product.
Scalability ModerateHighThe Fischer indole synthesis can be exothermic and challenging to control on a large scale. Pd-catalyzed reactions are often more amenable to scale-up.
Reagent Cost & Availability Low to ModerateModerate to HighPhenylhydrazines and simple aldehydes are generally inexpensive. Palladium catalysts and specialized ligands represent a more significant cost.
Safety & Handling Use of PPA (corrosive, exothermic quench), NaH (flammable), and CH₃I (toxic, carcinogen).Use of toxic cyanide sources (though K₄[Fe(CN)₆] is safer), NaH, and CH₃I.Both routes involve hazardous materials. Route B's use of cyanide sources requires stringent safety protocols.
Robustness & Substrate Scope The Fischer synthesis can be sensitive to sterically hindered substrates.The Pd-catalyzed cyanation is generally very robust and tolerates a wide range of functional groups.[11]
Number of Steps 22Both routes involve two principal synthetic transformations.

Conclusion and Recommendations

Both Route A and Route B represent viable pathways for the synthesis of 1-Methyl-1H-indole-6-carbonitrile.

Route A , the classical Fischer indole synthesis followed by N-methylation, is a cost-effective method that utilizes readily available starting materials. It is a suitable choice for smaller-scale laboratory synthesis where cost is a primary driver and the potential challenges with scalability and exotherms can be safely managed.

Route B , involving N-methylation and subsequent palladium-catalyzed cyanation, emerges as the superior strategy for applications demanding high yield, purity, and scalability. While the initial investment in catalysts and ligands is higher, the robustness, predictability, and amenability to a broader range of analogues make it the preferred method for drug discovery programs and process development. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) can mitigate some of the safety concerns.[10]

Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, including scale, budget, available equipment, and the importance of overall efficiency. This guide provides the foundational data and protocols to make that decision with confidence.

References

  • BenchChem. (2025). Cyanoindoles via Fischer Indole Synthesis.
  • Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC - NIH. [Link]

  • Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing. [Link]

  • BenchChem. (2025).
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). ResearchGate. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). PMC - PubMed Central. [Link]

  • methyl 1H-indole-6-carboxylate. (n.d.). ChemSynthesis. [Link]

  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

  • 1-methylindole. (n.d.). Organic Syntheses Procedure. [Link]

  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications. [Link]

  • Indole synthesis: a review and proposed classification. (n.d.). PMC - NIH. [Link]

  • Three-Component Visible-Light-Induced Palladium-Catalyzed 1,2-Alkyl Carbamoylation/Cyanation of Alkenes. (n.d.). NIH. [Link]

  • 1-Methyl-1H-indole-6-carbonitrile. (n.d.). Porphyrin-Systems. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Indole Synthesis. (2021). YouTube. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI. [Link]

Sources

A Comparative Spectroscopic Guide to Indole Isomers: Unraveling Structural Nuances

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of heterocyclic chemistry, indole and its isomers stand out for their profound impact on medicinal chemistry, materials science, and biology. While indole is ubiquitously studied, its less stable isomers—isoindole and indolenine—present unique electronic and structural characteristics that translate into distinct spectroscopic signatures. This guide offers a comparative analysis of the spectroscopic properties of these three isomers, providing researchers, scientists, and drug development professionals with the foundational data and theoretical insights necessary for their identification and characterization.

This comparison will focus on the three core isomeric structures: 1H-indole (the common indole), 2H-isoindole, and 3H-indole (indolenine). It is important to note that 2H-isoindole and 3H-indole are generally less stable than 1H-indole, and their experimental characterization can be challenging. Much of the available data, particularly for isoindole, pertains to more stable substituted derivatives.

The Isomeric Landscape: Indole, Isoindole, and Indolenine

The seemingly subtle shift in the position of the nitrogen atom and the arrangement of double bonds among these isomers leads to significant differences in their aromaticity, electron distribution, and, consequently, their interaction with electromagnetic radiation.

  • 1H-Indole: Aromatic and planar, with the nitrogen lone pair participating in the 10-π electron system. This aromaticity is the cornerstone of its relative stability and characteristic spectroscopic properties.

  • 2H-Isoindole: An isomer where the nitrogen atom is at position 2. The parent compound is a transient species, though stable derivatives exist.[1] Its structure features a pyrrole ring fused to a butadiene, resulting in a noticeable alternation in carbon-carbon bond lengths.[1]

  • 3H-Indole (Indolenine): A non-aromatic isomer with an imine functional group. The nitrogen lone pair does not participate in a π-system, leading to a disruption of the aromaticity observed in indole.

UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The differences in the π-electron systems of the indole isomers result in distinct absorption profiles. Indole's absorption spectrum is famously characterized by two overlapping electronic transitions, the ¹Lb and ¹La bands.[2]

Comparative UV-Vis Absorption Data

IsomerSolventλmax (nm)Notes
1H-Indole Methanol218, 270-280 (multiple peaks)The 270-280 nm region contains fine structure from the overlapping ¹La and ¹Lb transitions.
2,3,3,5-Tetramethyl-3H-indole Ethanol217, 262Data for a representative 3H-indole (indolenine).[3]
2,3,3,6-Tetramethyl-3H-indole Ethanol219, 261Data for a representative 3H-indole (indolenine).[3]
Substituted Isoindole-1,3-diones CH₂Cl₂229-231Data for highly substituted and structurally different isoindole derivatives.[4] The parent 2H-isoindole is unstable and its UV-Vis data is not readily available from standard experimental measurements.

Expert Insights:

The aromatic nature of indole leads to its characteristic absorption bands. The disruption of aromaticity in 3H-indoles results in a shift in their absorption maxima compared to indole.[3] For instance, substituted indolenines show a strong absorption around 217-219 nm and a weaker band around 260 nm.[3] The lack of extensive conjugation in the five-membered ring of indolenine alters the energy of the π→π* transitions.

Due to the transient nature of the parent 2H-isoindole, its experimental UV-Vis spectrum is difficult to obtain. Studies on more stable, substituted isoindoles, such as isoindole-1,3-diones, show absorption maxima in the deep UV region (around 230 nm), which is attributed to the electronic transitions within their specific chromophore.[4] Theoretical calculations are often employed to predict the electronic spectra of unstable isomers like 2H-isoindole.

Fluorescence Spectroscopy: The Emissive Fingerprint

Fluorescence spectroscopy provides information about the excited state of a molecule. Indole and its derivatives are well-known for their fluorescent properties, which are highly sensitive to the local environment.

Comparative Fluorescence Emission Data

IsomerSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)
1H-Indole Cyclohexane~280~3320.3
1H-Indole Ethanol~280~350-
3H-Indoles --Not commonly reported-
2H-Isoindoles --Not commonly reported-

Expert Insights:

The fluorescence of indole is a well-studied phenomenon, with the emission maximum being highly dependent on solvent polarity.[5] In nonpolar solvents like cyclohexane, the emission is typically blue-shifted, while in polar solvents like ethanol, a red-shift is observed due to solvent relaxation around the excited state dipole.[6]

Fluorescence data for the parent 3H-indole and 2H-isoindole are scarce in the literature. This is likely due to their inherent instability and potential for non-radiative decay pathways that quench fluorescence. Some styryl-substituted indoles have been shown to be fluorescent, but this is highly dependent on the nature of the substituent.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules by probing the magnetic environments of atomic nuclei. The ¹H and ¹³C NMR spectra of the indole isomers reveal significant differences arising from their distinct electronic structures.

Comparative ¹H NMR Chemical Shift Data (in CDCl₃)

Proton1H-Indole (ppm)Representative 3H-Indole (2,3,3,5-Tetramethyl-3H-indole) (ppm)Representative 2H-Isoindole Derivative (N-substituted) (ppm)
Pyrrole Ring Protons H1: ~8.1 (br s), H2: ~7.2, H3: ~6.52-CH₃: 2.24 (s), 3,3-(CH₃)₂: 1.16 (s)H1, H3: ~7.0 (varies with substitution)
Benzene Ring Protons H4-H7: ~7.0-7.7Aromatic H's: 6.7-7.2Aromatic H's: ~7.2-7.4

Comparative ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon1H-Indole (ppm)Representative 3H-Indole (2,3,3,5-Tetramethyl-3H-indole) (ppm)Representative 2H-Isoindole Derivative (N-substituted) (ppm)
Pyrrole Ring Carbons C2: ~122, C3: ~102, C3a: ~128C2: 164.6, C3: 37.8, C3a: 152.7C1, C3: ~120-130 (varies)
Benzene Ring Carbons C4-C7: ~111-124, C7a: ~136Aromatic C's: 121.9-148.8Aromatic C's: ~120-140

Note: Data for 3H-indole and 2H-isoindole are for substituted derivatives and should be interpreted with caution as representative examples.[3][4][8]

Expert Insights:

In the ¹H NMR of indole, the N-H proton (H1) is characteristically broad and downfield. The pyrrole protons H2 and H3 are in the aromatic region but are shielded relative to the benzene ring protons.

For 3H-indoles, the most striking feature is the absence of a proton at the 3-position and the presence of an sp³-hybridized carbon at this position, which typically bears two substituents. The C2 carbon is part of an imine bond and is significantly deshielded in the ¹³C NMR spectrum, appearing around 165 ppm.[3] The C3 carbon is, in contrast, highly shielded and appears around 38 ppm.[3]

For 2H-isoindoles, the protons on the pyrrole ring (H1 and H3) are chemically equivalent in the parent molecule. Their chemical shifts, and those of the carbon atoms, are influenced by the substituents on the nitrogen and the benzene ring.[8]

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy probes the vibrational modes of a molecule. The key differences in the IR spectra of the indole isomers lie in the N-H stretching region and the C=N stretching region.

Comparative FT-IR Data (cm⁻¹)

IsomerN-H StretchC=N StretchAromatic C=C Stretch
1H-Indole ~3400 (sharp)-~1600-1450
3H-Indoles -~1700-1680~1600-1450
2H-Isoindoles ~3400-3300 (if N-unsubstituted)-~1600-1450

Note: Data is generalized from various sources.[3][9]

Expert Insights:

1H-Indole exhibits a characteristic sharp N-H stretching vibration around 3400 cm⁻¹.[9] In contrast, 3H-indoles lack an N-H bond and instead show a strong C=N stretching vibration characteristic of an imine, typically in the 1700-1680 cm⁻¹ region.[3] 2H-isoindoles, if unsubstituted on the nitrogen, would also be expected to show an N-H stretch. All three isomers display characteristic aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. It is crucial to consult specific literature for detailed parameters related to the molecule of interest.

UV-Vis and Fluorescence Spectroscopy

Workflow Diagram:

UV_Fluorescence_Workflow A Sample Preparation (Dissolve in appropriate solvent, e.g., Methanol, Cyclohexane) B UV-Vis Spectrophotometer (e.g., Perkin Elmer Lambda) A->B C Fluorescence Spectrofluorometer (e.g., Perkin Elmer LS55) A->C D Set Parameters (Wavelength range, scan speed) B->D E Set Parameters (Excitation/Emission wavelengths, slit widths) C->E F Acquire Absorption Spectrum D->F G Acquire Emission Spectrum E->G H Data Analysis (Determine λmax) F->H I Data Analysis (Determine Emission max, Quantum Yield) G->I

Caption: General workflow for UV-Vis and Fluorescence Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the indole isomer in a spectroscopic grade solvent (e.g., methanol, cyclohexane). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 for UV-Vis measurements.

  • UV-Vis Spectroscopy:

    • Record a baseline spectrum of the solvent in a quartz cuvette.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelengths of maximum absorbance (λmax).

  • Fluorescence Spectroscopy:

    • Using a fluorescence spectrofluorometer, set the excitation wavelength (often at or near a λmax from the UV-Vis spectrum).

    • Scan the emission wavelengths to obtain the fluorescence spectrum.

    • To determine the quantum yield, a reference standard with a known quantum yield is required.

NMR Spectroscopy

Workflow Diagram:

NMR_Workflow A Sample Preparation (Dissolve 5-10 mg in ~0.6 mL deuterated solvent, e.g., CDCl₃) B Transfer to NMR Tube A->B C NMR Spectrometer (e.g., 400 or 500 MHz) B->C D Acquire ¹H Spectrum (Lock, Shim, Set parameters) C->D E Acquire ¹³C Spectrum (Proton-decoupled) C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical shift, integration, coupling constants) F->G

Caption: General workflow for NMR Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its low natural abundance.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Workflow Diagram:

FTIR_Workflow cluster_solid Solid Sample cluster_liquid Liquid Sample A Prepare KBr Pellet (Grind sample with KBr and press) D FT-IR Spectrometer A->D B ATR Accessory (Place sample directly on crystal) B->D C Prepare Thin Film (Between salt plates) C->D E Acquire Background Spectrum D->E F Acquire Sample Spectrum E->F G Data Analysis (Identify characteristic peaks) F->G

Caption: General workflows for FT-IR Spectroscopy.

Step-by-Step Protocol (ATR method for solids):

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the frequencies of the characteristic vibrational bands.

Conclusion

The spectroscopic properties of indole, isoindole, and indolenine are direct reflections of their distinct electronic and structural arrangements. While indole's aromaticity leads to well-defined and extensively studied spectroscopic characteristics, the non-aromatic or less stable nature of its isomers results in significant shifts in their absorption, emission, NMR, and vibrational spectra. This guide provides a foundational comparison of these properties, highlighting the key differences that are crucial for the identification and characterization of these important heterocyclic compounds. Further research, particularly in obtaining comprehensive experimental data for the unstable parent isomers, will continue to refine our understanding of this fascinating family of molecules.

References

  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
  • Tan, A., Kizilkaya, S., Gunduz, B., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Eftink, M. R. (1991). Fluorescence quenching: theory and applications. In Topics in fluorescence spectroscopy (pp. 53-126). Springer, Boston, MA.
  • Nájera, C., Sansano, J. M., & Yus, M. (2015). Recent developments in the synthesis of 2H-isoindoles. Arkivoc, 2015(2), 56-71.
  • Callis, P. R. (1996). ¹Lₐ and ¹Lₑ states of indoles, purines, and pyrimidines. Methods in Enzymology, 278, 113-150.
  • Demchenko, A. P. (2009). Introduction to fluorescence sensing. Springer Science & Business Media.
  • Singh, A. K., & Ansari, A. W. M. H. (2017). Fluorescent Organic Nanoparticles of 3-Styrylindoles: Synthesis and Characterization. Journal of Nanoscience and Nanotechnology, 17(2), 1381-1386.
  • Murashima, T., Tamai, R., Nishi, K., Nomura, K., Fujita, K., Uno, H., & Ono, N. (2000). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (6), 995-998. [Link]

  • Loska, R. (2017). The synthesis and reactions of isoindole N-oxides. Wiadomości Chemiczne, 71(1-2), 5-28.
  • NIST Chemistry WebBook. (n.d.). Indole. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). 2H-Isoindole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,3,3-Trimethyl-3H-indole. National Center for Biotechnology Information. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Sadtler Research Laboratories. (1980). The Sadtler Standard Spectra: 13C NMR.
  • Sadtler Research Laboratories. (1980). The Sadtler Standard Spectra: Infrared Grating.
  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Latiyal, O., & Jana, S. (2015). Biofield treatment: a potential strategy for modification of physical and thermal properties of indole. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-7.
  • Wikipedia. (n.d.). Isoindole. [Link]

  • Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.

Sources

A Researcher's Guide to Selectivity Profiling: A Case Study of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and chemical biology researchers, understanding the selectivity of a small molecule is paramount. A compound's interaction with its intended target, alongside its off-target activities, defines its therapeutic window and potential liabilities.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the uncharacterized molecule 1-Methyl-1H-indole-6-carbonitrile as a case study. We will navigate from initial broad screening to detailed cellular characterization, providing both the "how" and the "why" behind each experimental step.

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[4][5] Given the prevalence of indoles as kinase inhibitors, for the purpose of this guide, we will hypothesize that our initial screening has identified 1-Methyl-1H-indole-6-carbonitrile as a potent inhibitor of a hypothetical kinase, "Kinase X." Our goal is now to rigorously define its selectivity profile.

The Tiered Approach to Selectivity Assessment

A robust assessment of selectivity is not a single experiment but a multi-tiered process. This approach allows for efficient use of resources by progressively narrowing the focus from a broad landscape to a detailed portrait of the compound's activity.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative Profiling cluster_2 Tier 3: Cellular Validation T1_Screen Single-Dose Screen (e.g., 1-10 µM) vs. Large Kinase Panel (e.g., 400 kinases) T2_IC50 IC50 Determination for Primary Target (Kinase X) and Off-Targets T1_Screen->T2_IC50 Identify Hits (e.g., >70% inhibition) T3_Target Target Engagement Assay (e.g., NanoBRET, CETSA) T2_IC50->T3_Target Confirm Cellular Potency & On/Off-Target Binding T3_Pathway Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) T3_Target->T3_Pathway Validate Functional Consequences T3_Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) T3_Pathway->T3_Phenotype Link to Cellular Outcome

Caption: A tiered workflow for assessing compound selectivity.

Tier 1: Illuminating the Landscape with Broad Kinome Screening

The first step is to understand the scope of our compound's interactions across the human kinome.[6][7] A single-concentration screen against a large panel of kinases (often >300) provides a cost-effective snapshot of potential off-targets.[8]

Experimental Rationale: We choose a relatively high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions. The goal here is not to quantify potency but to identify which kinases are "hit" by our compound.

Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding)

This is a classic, robust method for directly measuring kinase catalytic activity.[9]

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and a buffer containing MgCl₂.

  • Compound Addition: Add 1-Methyl-1H-indole-6-carbonitrile to a final concentration of 1 µM. Include a positive control (a known potent inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Start the reaction by adding an ATP solution containing [33P]-ATP. The final ATP concentration should be at or near the Km for each kinase to provide a standardized comparison.[6][9]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [33P]-ATP.

  • Detection: Add scintillant to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Tier 2: Quantifying Potency through Dose-Response Analysis

Hits from the Tier 1 screen must be validated and quantified. This involves generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for the primary target (Kinase X) and any significant off-targets.

Data Presentation: The results should be summarized in a table for clear comparison. Here, we present hypothetical data for our compound and two alternatives.

CompoundTargetIC₅₀ (nM)Selectivity Score (S₁₀)¹
1-Methyl-1H-indole-6-carbonitrile Kinase X 15 0.02 (8/400)
Kinase Y250
Kinase Z1,200
Alternative A (Compound 102) Kinase X 5 0.15 (60/400)
Kinase Y25
Kinase Z80
Alternative B (Compound 205) Kinase X 150 0.005 (2/400)
Kinase Y>10,000
Kinase Z>10,000

¹Selectivity Score (S₁₀) is the number of kinases inhibited by >90% at 1 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation:

  • 1-Methyl-1H-indole-6-carbonitrile shows good potency for Kinase X and a favorable selectivity profile, with its primary off-target (Kinase Y) being over 16-fold less sensitive.

  • Alternative A is more potent but significantly less selective, hitting numerous other kinases. This high promiscuity could lead to off-target effects in a cellular context.[1]

  • Alternative B is highly selective but much less potent, making it a less desirable lead candidate.

Tier 3: Cellular Validation – Moving Beyond the Test Tube

Biochemical assays are essential, but they don't fully recapitulate the cellular environment, which contains high ATP concentrations and a multitude of competing proteins.[9] Cellular assays are crucial to confirm that the compound engages its target in a physiological context and elicits the expected downstream effects.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target protein in living cells.

  • Cell Line Preparation: Use a cell line that has been engineered to express Kinase X as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a 96-well white-bottom plate and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of 1-Methyl-1H-indole-6-carbonitrile for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer, a fluorescently labeled ATP-competitive ligand that also binds to Kinase X.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.

  • BRET Measurement: Read the plate on a luminometer capable of simultaneously measuring the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the compound results in a decrease in the BRET signal, allowing for the determination of an IC₅₀ value for target engagement.

Pathway Analysis:

To confirm that target engagement leads to functional inhibition, we must analyze downstream signaling. If Kinase X is known to phosphorylate "Substrate P," we can use a Western blot to measure the levels of phospho-Substrate P (p-Substrate P) after compound treatment.

G cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_inhibition Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX SubstrateP Substrate P KinaseX->SubstrateP Phosphorylation pSubstrateP p-Substrate P CellularResponse Cellular Response pSubstrateP->CellularResponse Inhibitor 1-Methyl-1H-indole-6-carbonitrile Inhibitor->KinaseX Inhibition

Sources

Orthogonal methods for validating 1-Methyl-1H-indole-6-carbonitrile binding

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Orthogonal Validation of 1-Methyl-1H-indole-6-carbonitrile Binding

In the landscape of contemporary drug discovery, the initial identification of a small molecule that modulates a protein's function is a moment of significant promise. However, this initial promise must be rigorously scrutinized. The history of drug development is replete with examples of compounds that failed in later stages due to a lack of genuine, on-target engagement. The core principle to mitigate this risk is orthogonal validation : the practice of confirming an initial finding using multiple, independent methods that rely on different physical principles.

This guide provides a framework for researchers to confidently validate the binding of a novel small molecule, using 1-Methyl-1H-indole-6-carbonitrile as our model compound, to a hypothetical protein of interest, "Target X." We will move beyond a single-assay mindset, constructing a multi-faceted, self-validating experimental plan that builds a robust case for specific, high-affinity binding.

The Imperative of Orthogonal Validation

Method 1: Biochemical Assay – The First Line of Inquiry

The journey of validating a potential drug candidate typically begins with a biochemical assay.[1][2] These assays are designed to measure the direct effect of a compound on the protein's function in a controlled, in-vitro environment. For our hypothetical Target X, let's assume it is an enzyme. An enzyme inhibition assay would be the logical starting point.

Causality Behind Experimental Choices: The primary goal here is to establish a dose-dependent effect. We need to see if increasing concentrations of 1-Methyl-1H-indole-6-carbonitrile lead to a proportional decrease in the enzymatic activity of Target X. This establishes a preliminary Structure-Activity Relationship (SAR) and provides an initial potency value (IC50).

Experimental Protocol: Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of 1-Methyl-1H-indole-6-carbonitrile in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20). The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Prepare solutions of recombinant Target X enzyme and its substrate in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted compound.

    • Add the Target X enzyme solution (e.g., 10 µL) to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate (e.g., 10 µL).

    • Monitor the reaction progress by measuring the change in a detectable signal (e.g., fluorescence, absorbance) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of 1-Methyl-1H-indole-6-carbonitrile Plate Add Compound to Plate Compound->Plate Enzyme Target X Enzyme Solution Incubate Add Enzyme & Incubate (Binding) Enzyme->Incubate Substrate Substrate Solution React Add Substrate & Initiate Reaction Substrate->React Plate->Incubate Incubate->React Read Read Plate (e.g., Fluorescence) React->Read Plot Plot % Inhibition vs. [Compound] Read->Plot Fit Fit Curve to Determine IC50 Plot->Fit

Caption: Workflow for a typical enzyme inhibition assay.

Method 2: Biophysical Validation – Measuring Direct Binding with Surface Plasmon Resonance (SPR)

While the biochemical assay suggests functional modulation, it doesn't directly prove binding. The observed effect could be an artifact. To address this, we turn to a biophysical method that measures the direct interaction between the small molecule and the protein in real-time and in a label-free manner. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.[3][4][5]

Causality Behind Experimental Choices: SPR provides a wealth of information that a biochemical assay cannot. It confirms a direct physical interaction and quantifies the binding affinity (K D) and the kinetics of the interaction (the on-rate, k a, and the off-rate, k d). A strong correlation between the biochemically determined IC50 and the biophysically determined K D is a powerful piece of evidence for on-target activity.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize recombinant Target X onto the chip surface via amine coupling to a target density (e.g., 10,000-15,000 Response Units).

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared in the same way but without protein immobilization.

  • Binding Analysis:

    • Prepare a series of concentrations of 1-Methyl-1H-indole-6-carbonitrile in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration. Each injection cycle should include an association phase (compound flowing over) and a dissociation phase (buffer flowing over).

    • After each cycle, regenerate the chip surface with a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the signal from the reference channel to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k a, k d) and the equilibrium dissociation constant (K D).

G cluster_spr SPR Principle cluster_binding Binding Event Light Light Source Prism Prism Light->Prism Chip Sensor Chip (Gold Surface) Prism->Chip Detector Detector Chip->Detector Chip->Detector Change in Refractive Index Immobilized Immobilized Target X Complex Target X - Analyte Complex Immobilized->Complex Analyte 1-Methyl-1H-indole-6-carbonitrile (Analyte) Analyte->Complex Complex->Chip

Caption: Principle of Surface Plasmon Resonance (SPR).

Method 3: Cellular Validation – Confirming Target Engagement with CETSA

The ultimate test for a drug candidate is whether it can engage its target in a complex, physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or even tissues.[6][7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6]

Causality Behind Experimental Choices: In vitro assays with recombinant proteins do not account for cell permeability, efflux pumps, or compound metabolism. CETSA provides direct evidence that 1-Methyl-1H-indole-6-carbonitrile can enter the cell, find Target X, and bind to it with sufficient affinity and residence time to cause thermal stabilization. This bridges the gap between biochemistry and cell biology.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells that endogenously express Target X to an appropriate confluency.

    • Treat the cells with various concentrations of 1-Methyl-1H-indole-6-carbonitrile or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler. One temperature should be chosen from the steep part of the melting curve determined in a preliminary experiment.

    • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

  • Analysis of Soluble Protein:

    • Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.

    • Transfer the supernatant to a new plate or tube.

    • Quantify the amount of soluble Target X remaining using a specific antibody-based method, such as Western Blotting or an ELISA.

  • Data Analysis:

    • For an isothermal dose-response experiment, plot the amount of soluble Target X against the compound concentration and fit the data to determine the EC50, which represents the concentration required for half-maximal stabilization.

G Treat Treat Cells with 1-Methyl-1H-indole-6-carbonitrile Heat Heat Cells to Varying Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Quantify Quantify Soluble Target X (e.g., Western Blot) Centrifuge->Quantify Plot Plot Soluble Protein vs. [Compound] to get EC50 Quantify->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Synthesizing the Data: A Triad of Evidence

The power of this orthogonal approach lies in the comprehensive picture it creates. By comparing the results from all three methods, we can build a strong, data-driven case for the specific binding of 1-Methyl-1H-indole-6-carbonitrile to Target X.

Parameter Method Principle Hypothetical Result for 1-Methyl-1H-indole-6-carbonitrile Interpretation
IC50 Enzyme InhibitionFunctional Inhibition150 nMPotency in a purified system.
K D Surface Plasmon Resonance (SPR)Direct Binding Affinity120 nMDirect, physical interaction with high affinity.
EC50 Cellular Thermal Shift Assay (CETSA)Target Engagement in Cells300 nMCompound is cell-permeable and engages the target in a cellular context.

In this hypothetical example, the close agreement between the IC50 from the functional assay and the K D from the biophysical assay strongly suggests that the observed enzyme inhibition is a direct result of binding to Target X. The slightly right-shifted EC50 from CETSA is expected and provides crucial evidence of cellular activity, accounting for factors like cell permeability and the presence of endogenous substrates or binding partners.

By systematically applying this triad of orthogonal methods, researchers can move beyond a preliminary "hit" and establish a validated, high-confidence lead compound. This rigorous, multi-faceted validation is not merely a suggestion but a cornerstone of modern, efficient, and successful drug discovery.

References

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. Available from: [Link]

  • Contract Laboratory. (2024). A Comprehensive Guide to Ligand Binding Assays (LBA): Importance, Types, and Applications in Drug Discovery. Available from: [Link]

  • Wang, S., et al. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Ye, X. (eds) Protein-Ligand Interactions. Methods in Molecular Biology, vol 2134. Humana, New York, NY. Available from: [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link]

  • Massachusetts Biotechnology Council. (2025). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Available from: [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available from: [Link]

  • Wikipedia. Ligand binding assay. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available from: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • CETSA. CETSA. Available from: [Link]

  • LCGC. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]

  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • BioPharmaSpec. Orthogonal Methods in Higher Order Structure (HOS) Analysis. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 1-Methyl-1H-indole-6-carbonitrile are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and best practices.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on analogous compounds, 1-Methyl-1H-indole-6-carbonitrile should be handled as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled, based on data for similar indole nitrile compounds[1].

  • Irritation: Presumed to cause skin and serious eye irritation[2][3][4].

  • Environmental Hazards: While specific data is unavailable, related indole compounds are noted as very toxic to aquatic life[5]. Therefore, release into the environment must be strictly avoided[4][5].

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to mitigate exposure risks.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, inspected prior to use.Prevents skin contact with the potentially toxic and irritating solid.
Eye Protection Safety glasses with side-shields or goggles.Protects against accidental splashes or dust particles causing serious eye irritation.
Lab Coat Standard laboratory coat.Provides a barrier against contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hood.Minimizes the risk of inhaling fine particles of the solid compound.

II. Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 1-Methyl-1H-indole-6-carbonitrile is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid 1-Methyl-1H-indole-6-carbonitrile waste. The container should be marked as "Hazardous Waste" and list the chemical name.

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal[5]. This ensures clear identification and hazard communication.

  • Avoid Mixing: Do not mix 1-Methyl-1H-indole-6-carbonitrile with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Managing Small Spills

In the event of a small spill, immediate and careful cleanup is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.

  • Don Appropriate PPE: Wear the full PPE ensemble as detailed in the table above.

  • Containment and Cleanup:

    • Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

Step 3: Disposal of Empty Containers

Empty containers that have held 1-Methyl-1H-indole-6-carbonitrile are still considered hazardous waste due to residual contamination.

  • Do Not Rinse into Drains: Do not rinse the container with water and pour the rinsate down the sink.

  • Triple Rinse (for Lab Use): If the container is to be reused for the same chemical, it may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal: For disposal, the unrinsed, empty container should be securely capped and placed in the appropriate solid hazardous waste stream for your facility.

Step 4: Final Disposal Pathway

All collected waste containing 1-Methyl-1H-indole-6-carbonitrile must be disposed of through a licensed professional waste disposal service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Ensure all necessary waste manifests and labels are correctly filled out according to your institution's and local regulatory requirements.

  • Approved Facility: The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment[1][2][4].

III. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-1H-indole-6-carbonitrile.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start Start: Have 1-Methyl-1H-indole-6-carbonitrile for Disposal assess Assess Hazards: - Toxic (Oral) - Eye/Skin Irritant - Aquatic Hazard start->assess Step 1 ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat assess->ppe Step 2 waste_type Is it bulk chemical or a spill? ppe->waste_type Step 3 bulk Bulk Chemical: - Keep in original container - Label as Hazardous Waste waste_type->bulk Bulk spill Small Spill: - Absorb with inert material - Collect in sealed container waste_type->spill Spill container Empty Container: - Do not rinse to drain - Dispose as hazardous waste waste_type->container Empty Container collect Collect all waste streams (solid, contaminated debris, empty containers) bulk->collect spill->collect container->collect ehs Contact EHS for Waste Pickup collect->ehs Step 4 end Dispose via Approved Waste Disposal Plant ehs->end Step 5

Caption: Disposal Decision Workflow for 1-Methyl-1H-indole-6-carbonitrile.

IV. References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 1-Methyl-1H-indole-6-carbonitrile (CAS No. 20996-87-6). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, ensuring a foundational understanding of the risks and the causality behind our safety protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety, building a culture of confidence and trust in your handling of this and similar chemical compounds.

Understanding the Hazard Profile

1-Methyl-1H-indole-6-carbonitrile is a member of the indole and nitrile chemical families. While specific toxicological data for this compound is limited, the hazard profile can be inferred from its classification and data on analogous structures. The Globally Harmonized System (GHS) classification for this compound includes the GHS07 pictogram, a "Warning" signal word, and the hazard statement H302: Harmful if swallowed[1].

To build a robust safety protocol, we must also consider the hazards of structurally related compounds:

  • Indole and its derivatives are known to be toxic. For instance, Indole itself is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation[2].

  • Other methylated indoles and indole carbonitriles frequently carry warnings for skin, eye, and respiratory irritation[3][4][5]. For example, 1-Methyl-1H-indole-3-carbonitrile is acutely toxic if swallowed and causes serious eye irritation[6].

Given this evidence, we must handle 1-Methyl-1H-indole-6-carbonitrile with the assumption that it is harmful if ingested, potentially toxic or irritating upon skin contact, and an eye irritant. This conservative approach is the cornerstone of trustworthy laboratory safety.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following recommendations are the minimum requirements for handling 1-Methyl-1H-indole-6-carbonitrile in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are mandatory at all times in the laboratory where this chemical is present[7][8]. Enhanced Precaution (Recommended): When handling the solid powder (weighing, transferring) or working with solutions, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection from airborne particles and splashes[8]. Special Circumstances: If there is a significant risk of splashing, such as during a reaction quench or large-volume transfer, a face shield should be worn in addition to safety goggles[9].

Causality: The indole family of compounds is frequently cited as causing serious eye irritation[3][4][5]. The nitrile functional group can also pose ocular risks. Direct contact with the eye can cause significant damage, making robust eye protection non-negotiable.

Hand Protection: Preventing Dermal Exposure

Primary Barrier: Disposable nitrile gloves are the standard for incidental contact[7][8]. Nitrile offers good chemical resistance to a broad range of chemicals, including alcohols, oils, and bases, which are common in laboratory workflows[10][11][12]. Procedural Insight:

  • Double Gloving: For procedures involving more than incidental contact or when handling stock solutions, wearing two pairs of nitrile gloves is strongly recommended. This practice provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin[8].

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair[8][9]. Gloves should be changed frequently and never be worn outside the laboratory.

Causality: The risk of skin irritation and potential toxicity from dermal absorption is a key concern with indole derivatives[13][14]. Nitrile gloves provide a reliable barrier, preventing the compound from making direct contact with the skin.

Body Protection: Shielding Against Contamination

Standard Protocol: A clean, long-sleeved laboratory coat that fastens securely is mandatory. It should be worn fully buttoned to provide maximum coverage[7][9]. Material Considerations: A standard lab coat made of polyester/cotton blend is sufficient for handling this solid compound. If working with large quantities of solutions that pose a significant splash hazard, a chemically resistant apron over the lab coat may be warranted.

Causality: The lab coat serves as a removable barrier that protects your personal clothing and skin from contamination. In the event of a spill, a contaminated lab coat can be removed quickly to minimize exposure.

Respiratory Protection: Mitigating Inhalation Risks

Under Normal Conditions: Handling 1-Methyl-1H-indole-6-carbonitrile, which is a solid, should be performed within a certified chemical fume hood or a glove box[3][4]. This engineering control is the primary method for preventing inhalation of airborne particles. When a Respirator is Required: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing[9]. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges would be appropriate for a solid powder.

Causality: While the primary risk is ingestion, related indole compounds can cause respiratory irritation[4][5][14]. Fine powders can easily become airborne during handling, posing an inhalation hazard. Using a fume hood mitigates this risk by containing and exhausting the particles away from the user.

Attire and Footwear: The Foundational Layer

Mandatory Attire: Full-length pants and closed-toe, closed-heel shoes must be worn at all times in the laboratory[7][8][9]. Shorts, skirts, and sandals or other perforated shoes are not permitted.

Causality: This foundational layer of protection ensures that no skin on the legs or feet is exposed to potential spills.

Summary of PPE Requirements

Protection TypeMinimum RequirementRecommended for Enhanced Safety
Eye/Face ANSI Z87.1 Safety Glasses with Side Shields[7][8]Chemical Splash Goggles
Hand Single Pair of Nitrile Gloves[7][8]Double-Gloving with Nitrile Gloves
Body Long-Sleeved Laboratory Coat[7]Chemically Resistant Apron (for splash risk)
Respiratory Work in a Chemical Fume HoodNIOSH-Approved Respirator (if hood is unavailable)[9]
Footwear Closed-Toe, Closed-Heel Shoes[8][9]N/A
Attire Long Pants[8][9]N/A

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Don your lab coat, long pants, and closed-toe shoes. Put on your safety goggles. Finally, don the first pair of nitrile gloves, followed by the second (if double-gloving).

  • Handling: Perform all manipulations of the solid compound, including weighing and transfers, inside the fume hood to contain any dust.

  • Post-Handling: After handling is complete, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove the outer pair of gloves (if used) and dispose of them. Then, remove your lab coat, followed by your goggles. Finally, remove the inner pair of gloves by peeling them off from the cuff, turning them inside out, and dispose of them in the appropriate solid waste container.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after completing the work and removing your PPE.

Waste Disposal Plan
  • Solid Waste: All disposable items contaminated with 1-Methyl-1H-indole-6-carbonitrile, such as gloves, weigh boats, and paper towels, must be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical, as well as contaminated solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations for hazardous waste[3][4]. Do not dispose of this chemical down the drain[3].

Workflow Visualization

The following diagram outlines the logical flow for the safe handling of 1-Methyl-1H-indole-6-carbonitrile.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Verify Fume Hood & Clear Workspace Attire 2. Don Lab Coat, Pants, Shoes Prep->Attire PPE_Don 3. Don Goggles & Nitrile Gloves Attire->PPE_Don Handling 4. Perform All Work in Fume Hood PPE_Don->Handling Cleanup 5. Secure Container & Decontaminate Area Handling->Cleanup PPE_Doff 6. Doff PPE in Correct Order Cleanup->PPE_Doff Waste 7. Dispose of Waste in Labeled Bins PPE_Doff->Waste Wash 8. Wash Hands Thoroughly Waste->Wash

Caption: Workflow for Safe Handling of 1-Methyl-1H-indole-6-carbonitrile.

References

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. [Link]

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]

  • GLOVES - nitrile - for chemical protection. ISOLAB Laborgeräte GmbH. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • 1H-Indole, 6-methyl- | C9H9N | CID 137928. PubChem, National Center for Biotechnology Information. [Link]

  • 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681. PubChem, National Center for Biotechnology Information. [Link]

  • 1H-indole-6-carbonitrile | C9H6N2 | CID 85146. PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Iowa. [Link]

  • 1-Methylindole | C9H9N | CID 11781. PubChem, National Center for Biotechnology Information. [Link]

Sources

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